molecular formula C32H68BrP B1591661 Trihexyltetradecylphosphonium bromide CAS No. 654057-97-3

Trihexyltetradecylphosphonium bromide

Cat. No.: B1591661
CAS No.: 654057-97-3
M. Wt: 563.8 g/mol
InChI Key: RJELOMHXBLDMDB-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bromide is a useful research compound. Its molecular formula is C32H68BrP and its molecular weight is 563.8 g/mol. The purity is usually 95%.
The exact mass of the compound Trihexyltetradecylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trihexyltetradecylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trihexyltetradecylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trihexyl(tetradecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELOMHXBLDMDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047953
Record name Trihexyltetradecylphosphonium bromide
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Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654057-97-3
Record name Trihexyltetradecylphosphonium bromide
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Record name Trihexyltetradecylphosphonium bromide
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Foundational & Exploratory

Foreword: The Analytical Imperative for Advanced Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Trihexyltetradecylphosphonium Bromide

In modern drug development, the precise characterization of every component is not merely a regulatory formality but a scientific necessity. Trihexyltetradecylphosphonium bromide, a quaternary phosphonium salt, represents a class of compounds known as ionic liquids. These materials are gaining traction in pharmaceutical sciences for their unique properties, including their potential use in drug formulation and delivery systems to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] Given their direct role in therapeutic formulations, an unambiguous structural and purity confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the definitive analytical tool for this purpose. This guide provides a detailed examination of the ¹H NMR spectrum of trihexyltetradecylphosphonium bromide, blending theoretical principles with practical, field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Proton Environments

Trihexyltetradecylphosphonium bromide, also known as P₆,₆,₆,₁₄-Br, is an asymmetric quaternary phosphonium salt.[1][3] Its structure consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, forming a bulky cation, with a bromide anion providing charge neutrality.[3][4][5]

The first step in interpreting the ¹H NMR spectrum is to identify all chemically distinct proton environments within the molecule. Due to the long, flexible alkyl chains, many protons reside in chemically similar environments. For a practical analysis, we can group them into three primary categories based on their proximity to the electropositive phosphorus center.

  • α-Methylene Protons (Hα): These are the eight protons on the four -CH₂- groups directly bonded to the phosphorus atom. Their proximity to the positively charged phosphorus results in significant deshielding.

  • Terminal Methyl Protons (Hω): These are the twelve protons of the four -CH₃ groups at the ends of the alkyl chains. Being the furthest from the phosphorus atom, they are the most shielded.

  • Bulk Methylene Protons (H(bulk)): This group comprises the 48 protons of the remaining 24 -CH₂- groups that form the backbone of the four alkyl chains. These protons have very similar electronic environments and typically overlap to form a large, complex signal.

P P+ C_alpha1 CH₂ P->C_alpha1 C_alpha2 CH₂ P->C_alpha2 C_alpha3 CH₂ P->C_alpha3 C_alpha4 CH₂ P->C_alpha4 Bulk1 (CH₂)₄ C_alpha1->Bulk1 H(bulk) Bulk2 (CH₂)₄ C_alpha2->Bulk2 H(bulk) Bulk3 (CH₂)₄ C_alpha3->Bulk3 H(bulk) Bulk4 (CH₂)₁₂ C_alpha4->Bulk4 H(bulk) C_omega1 CH₃ Bulk1->C_omega1 C_omega2 CH₃ Bulk2->C_omega2 C_omega3 CH₃ Bulk3->C_omega3 C_omega4 CH₃ Bulk4->C_omega4

Caption: Molecular structure of the Trihexyltetradecylphosphonium cation showing key proton environments.

Predicted ¹H NMR Spectral Features

Based on fundamental NMR principles, we can predict the key features of the spectrum: chemical shift, integration, and multiplicity.[6][7]

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton.[8][9] Protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield), while those in electron-rich environments are "shielded" and appear at lower ppm values (upfield).[10][11]

  • Hα (α-Methylene): Expected around 2.2 - 2.5 ppm . The strong inductive effect of the adjacent cationic phosphorus atom withdraws electron density, causing significant deshielding compared to typical alkyl protons. The nature of the counter-anion (bromide) can also influence this shift through ion-pairing interactions.[12]

  • H(bulk) (Bulk Methylene): Expected to form a broad, overlapping multiplet centered around 1.2 - 1.6 ppm . This is the characteristic region for protons in saturated, sp³-hybridized alkyl chains.[11][13]

  • Hω (Terminal Methyl): Expected around 0.8 - 1.0 ppm . These protons are furthest from the deshielding influence of the phosphorus and reside in a typical alkane-like environment, making them the most upfield signals.[7][13]

Integration

The integral, or the area under a signal, is directly proportional to the number of protons giving rise to that signal.[6] For trihexyltetradecylphosphonium bromide (C₃₂H₆₈PBr), the expected integration ratios are:

Proton EnvironmentNumber of ProtonsExpected Relative Integral
(α-Methylene)88
H(bulk) (Bulk Methylene)4848
(Terminal Methyl)1212

By setting the integral of the smallest distinct group (Hα) to a value of 8, the other integrals should scale accordingly (12 for Hω and 48 for H(bulk)).

Multiplicity (Spin-Spin Splitting)

Multiplicity arises from the interaction of a proton's magnetic field with those of its non-equivalent neighbors on adjacent carbons (typically within 3 bonds), following the n+1 rule .[6]

  • Hω (Terminal Methyl): Each -CH₃ group has two neighbors on the adjacent -CH₂- group (n=2). Therefore, this signal is predicted to be a triplet (t) .

  • H(bulk) (Bulk Methylene): Protons within these chains will be split by their neighbors, but due to the high degree of overlap from many non-equivalent methylene groups with similar chemical shifts, these signals will coalesce into a single, unresolved broad multiplet (m) .

  • Hα (α-Methylene): These protons are coupled to the adjacent -CH₂- protons (n=2) and also to the spin-active ³¹P nucleus (I=½, 100% abundance). This P-H coupling results in further splitting. The signal will appear as a complex multiplet (m) . The complexity arises from the combined effects of H-H and H-P coupling.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality NMR spectrum of an ionic liquid requires a meticulous approach, primarily to manage its characteristically high viscosity.[14][15] The following protocol is designed to ensure reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (15-25 mg) dissolve 2. Add Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve mix 3. Dissolve Thoroughly (Vortex/Sonicate) dissolve->mix filter 4. Filter Solution mix->filter transfer 5. Transfer to NMR Tube filter->transfer insert 6. Insert into Spectrometer transfer->insert lock 7. Lock on Solvent Signal insert->lock shim 8. Shim Magnetic Field lock->shim acquire 9. Acquire Spectrum shim->acquire process 10. Process Data (FT, Phase, Baseline) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15-25 mg of trihexyltetradecylphosphonium bromide directly into a clean, dry vial.

    • Expert Insight: Using a higher concentration may be necessary for ¹³C NMR but can increase solution viscosity for ¹H NMR, potentially leading to broader lines.[16][17] This range is a good compromise.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice due to its low cost and ability to dissolve many organic compounds.[16]

  • Dissolution: Securely cap the vial and mix thoroughly using a vortex mixer or brief sonication until the sample is fully dissolved. The solution should be a clear, homogeneous liquid.

  • Filtration (Critical Step): To ensure the highest quality spectrum, the solution must be free of dust or particulate matter which can degrade spectral resolution.[18]

    • Take a Pasteur pipette and place a small plug of glass wool or a Kimwipe into the neck.

    • Carefully draw the sample solution into the pipette.

    • Dispense the filtered solution directly into a clean, high-quality 5 mm NMR tube.[16]

  • Sample Volume and Capping: The final sample height in the NMR tube should be between 4-5 cm (approximately 0.6-0.7 mL).[16][17] Cap the tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is crucial for field stability during the experiment.

    • Perform automated or manual shimming. This process homogenizes the magnetic field across the sample volume. For viscous ionic liquid samples, excellent shimming is non-negotiable for achieving sharp, well-resolved peaks.[14][15]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A reference standard like tetramethylsilane (TMS) at 0 ppm should be used.[13]

Data Interpretation and Advanced Considerations

Summary of Expected ¹H NMR Data
Signal AssignmentProton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRelative Integration
A -CH₃ (Hω)0.8 - 1.0Triplet (t)12H
B -(CH₂)n- (H(bulk))1.2 - 1.6Broad Multiplet (m)48H
C P-CH₂- (Hα)2.2 - 2.5Multiplet (m)8H

A similar ¹H NMR spectrum has been reported for the closely related trihexyltetradecylphosphonium tetrafluoroborate, showing the characteristic signals for the cation: a multiplet for the alpha-protons, a large signal for the bulk alkyl chain protons, and a multiplet for the terminal methyl groups.[19] This provides a valuable reference point for confirming the successful analysis of the bromide salt.

Trustworthiness: The Impact of Ionic Interactions

It is crucial to recognize that ionic liquids are not simple solutions of dissociated ions. The chemical shifts, particularly of the Hα protons, can be sensitive to the concentration and the specific anion present due to the formation of ion pairs in solution.[20] The bromide anion can interact with the C-H protons of the cation, a phenomenon that can lead to slight downfield shifts compared to salts with less coordinating anions.[12] This is an important consideration when comparing spectra across different batches or with different counter-ions.

References

  • Hiyka. Trihexyltetradecylphosphonium Bromide. [Link]

  • PubChem - NIH. Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822. [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation. [Link]

  • ResearchGate. NMR of a viscous material?. [Link]

  • NIH. Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • PubMed - NIH. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • NIH. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • NIH. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. 1H NMR spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. [Link]

  • ResearchGate. (PDF) NMR of ionic liquids. [Link]

  • ACS Publications. Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. [Link]

  • ResearchGate. Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. [Link]

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FTIR analysis of trihexyltetradecylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Analysis of Trihexyltetradecylphosphonium Bromide

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the Fourier-Transform Infrared (FTIR) spectroscopy analysis of trihexyltetradecylphosphonium bromide, a prominent phosphonium-based ionic liquid. Designed for researchers, scientists, and professionals in drug development and materials science, this guide moves beyond a simple protocol, delving into the causality behind experimental choices to ensure robust, reproducible, and insightful results.

Introduction: The Molecular Profile of Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide, also known by the shorthand P₆₆₆(₁₄)Br, is a quaternary phosphonium salt existing as a colorless to yellowish-brown viscous liquid at room temperature.[1][2] Its molecular structure consists of a central phosphorus atom bonded to three hexyl chains and one long tetradecyl chain, forming a bulky, asymmetric cation. This is ionically paired with a bromide anion.[2][3]

This structure imparts a unique set of physicochemical properties, including high thermal stability, low volatility, and excellent solubility in many organic solvents.[2] These characteristics make it a versatile compound in numerous applications, such as:

  • Phase Transfer Catalysis: Facilitating reactions between immiscible reactants.[1]

  • Electrochemistry: Serving as a stable electrolyte in batteries and supercapacitors.[1][2]

  • Materials Science: Acting as a stabilizer for nanoparticles and a component in advanced composite materials.[1][2]

  • Biotechnology: Aiding in the formulation and delivery of pharmaceutical compounds.[1][2]

  • Green Chemistry: Used as an efficient solvent for extractive desulfurization of liquid fuels.[4]

Given its diverse roles, verifying the molecular structure and purity of trihexyltetradecylphosphonium bromide is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint," allowing for structural confirmation, quality control assessment, and the study of intermolecular interactions.[4][5][6]

cluster_cation Trihexyltetradecylphosphonium Cation [P(C₆)₃(C₁₄)]⁺ P P⁺ C6_1 Hexyl (C₆H₁₃) P->C6_1 C6_2 Hexyl (C₆H₁₃) P->C6_2 C6_3 Hexyl (C₆H₁₃) P->C6_3 C14 Tetradecyl (C₁₄H₂₉) P->C14 Br Br⁻

Caption: Molecular structure of Trihexyltetradecylphosphonium Bromide.

The Analytical Cornerstone: Why ATR-FTIR is the Method of Choice

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds.[5] For a viscous, non-volatile liquid like trihexyltetradecylphosphonium bromide, the Attenuated Total Reflectance (ATR) sampling technique is unequivocally the superior method over traditional transmission analysis.[5][7][8]

The Causality Behind Choosing ATR:

  • Elimination of Pathlength Issues: Transmission spectroscopy requires the sample to be pressed into a thin, uniform film between two IR-transparent salt plates (e.g., KBr).[9] For a viscous liquid, achieving a reproducible pathlength is extremely difficult and prone to error. ATR analysis circumvents this entirely. The pathlength is a function of instrumental and physical parameters, not sample thickness, ensuring high reproducibility.[10]

  • Minimal Sample Preparation: The viscous nature of the ionic liquid makes it challenging to handle and clean from transmission cells. With ATR, a single drop is placed directly onto the crystal surface, and after analysis, it is simply wiped clean.[11][12] This minimizes sample waste and cross-contamination risk.

  • Analysis of Opaque Samples: The sample is often optically dense (opaque) to infrared radiation, which would prevent light from passing through in a transmission setup. ATR is a surface-sensitive technique where the IR beam interacts with only the first few microns of the sample, making it ideal for such materials.[10]

The ATR technique is based on the principle of total internal reflection.[13] An infrared beam is directed through a crystal of high refractive index (e.g., diamond). At the crystal-sample interface, an evanescent wave is generated, which penetrates a short distance into the sample.[10][11] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated IR beam is then reflected to the detector to generate the spectrum.[12]

A Self-Validating Experimental Protocol for ATR-FTIR Analysis

This protocol is designed to be inherently self-validating by incorporating rigorous background collection and cleaning steps, ensuring that the resulting spectrum is solely representative of the sample.

3.1. Instrumentation and Setup

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.

  • ATR Accessory: A single-reflection diamond ATR accessory is highly recommended due to its chemical inertness and robustness, making it suitable for a wide range of materials.[7]

3.2. Step-by-Step Data Acquisition Workflow

  • Crystal Cleaning and Verification (Pre-Analysis):

    • Rationale: This is the most critical step to prevent cross-contamination. An unclean ATR crystal will result in a composite spectrum, leading to erroneous interpretations.

    • Procedure: i. Thoroughly wipe the diamond crystal surface with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or ethanol). ii. Dry the crystal completely with a separate clean, dry swab or a gentle stream of nitrogen. iii. Collect a "verification" background spectrum in the open air. It should show only the characteristic peaks of atmospheric water vapor and CO₂. The absence of any other peaks confirms the crystal is clean.

  • Background Spectrum Collection:

    • Rationale: The background scan measures the instrument's response and the ambient atmospheric conditions. This spectrum is subtracted from the sample spectrum to isolate the sample's absorbance profile.[5]

    • Procedure: i. With the clean, empty ATR accessory in place, collect the background spectrum. ii. Instrument Parameters:

      • Spectral Range: 4000 – 400 cm⁻¹
      • Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio).
      • Scans: 32 or 64 scans (Averaging multiple scans significantly improves the signal-to-noise ratio).[7]
  • Sample Application and Analysis:

    • Rationale: Proper sample contact with the ATR crystal is essential for generating a strong, high-quality spectrum.[14]

    • Procedure: i. Place a single, small drop (approximately 5-10 µL) of the trihexyltetradecylphosphonium bromide directly onto the center of the diamond crystal. ii. Ensure the entire crystal surface is covered by the viscous liquid. iii. Collect the sample spectrum using the same parameters as the background scan.

  • Post-Analysis Cleaning:

    • Rationale: Immediate cleaning prevents sample hardening or residue buildup, ensuring the instrument is ready for the next user and maintaining the integrity of future analyses.

    • Procedure: i. Wipe the bulk of the ionic liquid from the crystal using a lint-free swab. ii. Perform the full cleaning procedure as described in Step 1.

start Start clean_pre 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_pre verify_clean 2. Run Verification Scan (Check for contaminants) clean_pre->verify_clean collect_bg 3. Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) verify_clean->collect_bg Crystal is clean apply_sample 4. Apply Sample Drop (Ensure full crystal contact) collect_bg->apply_sample collect_sample 5. Collect Sample Spectrum (Same parameters as background) apply_sample->collect_sample process_data 6. Process Data (Automatic background subtraction) collect_sample->process_data clean_post 7. Clean ATR Crystal (Post-analysis) process_data->clean_post end End clean_post->end

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The key to analysis is assigning the observed absorption bands to specific molecular vibrations. For trihexyltetradecylphosphonium bromide, the spectrum is dominated by the vibrations of the large organic cation.[15]

Wavenumber Range (cm⁻¹)AssignmentDescription of Vibrational Mode
2955 - 2965Asymmetric C-H Stretching (νₐₛ-CH₃)From the terminal methyl groups of the alkyl chains.[15]
2920 - 2930Asymmetric C-H Stretching (νₐₛ-CH₂)From the methylene groups within the alkyl chains.[15]
2850 - 2860Symmetric C-H Stretching (νₛ-CH₂)From the methylene groups within the alkyl chains.[15]
~1467C-H Bending (δ-CH₂)Scissoring deformation of the methylene groups.[15]
~1383C-H Bending (δ-CH₃)Symmetric "umbrella" deformation of the methyl groups.[15]
1200 - 1300P-CH₂-R DeformationBending and wagging modes involving the P-C bond.[15]
720 - 760P-C Stretching (ν-PC)Stretching vibration of the phosphorus-carbon bonds.[15]

Expert Insights on Interpretation:

  • Aliphatic Dominance: The most intense features in the spectrum will be the C-H stretching and bending modes between 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹, respectively. The sheer number of C-H bonds in the four long alkyl chains makes these absorptions very strong.

  • The Phosphonium Signature: The P-C stretching vibration, expected in the 720-760 cm⁻¹ region, is a key diagnostic band for confirming the phosphonium core structure.[15] Its presence and position are crucial for structural verification.

  • Absence of Other Functional Groups: A pure sample spectrum should be notable for its lack of peaks in other regions. For example, the absence of a broad band around 3300 cm⁻¹ indicates the absence of significant water or alcohol impurities. The absence of a strong peak around 1700 cm⁻¹ confirms the lack of carbonyl-containing contaminants.

  • Cation-Anion Interaction: While the bromide anion itself does not absorb in the mid-infrared range, its interaction with the cation can cause subtle shifts in the vibrational frequencies of the cation's bonds, particularly those closest to the phosphorus center.[16][17] Comparing spectra of the same cation with different anions (e.g., chloride vs. bromide vs. tetrafluoroborate) can reveal these nuanced effects.[18][19]

References

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  • The FTIR spectra of trihexyl(tetradecyl)phosphonium chloride (green line) and DES5 – trihexyl(tetradecyl)phosphonium chloride:thiosalicylic acid at a molar ratio of 1:2 (red line). ResearchGate. [Link]

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Sources

Trihexyltetradecylphosphonium Bromide: A Comprehensive Technical Guide to its Physical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium salt, is a versatile ionic liquid that has garnered significant interest across various scientific disciplines, including catalysis, electrochemistry, and materials science.[1] For researchers, scientists, and particularly professionals in drug development, a thorough understanding of its fundamental physical properties is paramount for its effective application. This technical guide provides an in-depth exploration of the core physical characteristics of trihexyltetradecylphosphonium bromide, offering both synthesized data and detailed experimental protocols to ensure scientific integrity and practical applicability. Its utility in creating biocompatible materials for drug delivery systems, where it can enhance the solubility and bioavailability of pharmaceutical compounds, underscores the importance of this detailed physical property analysis.[1]

Chemical Structure and Core Identifiers

Trihexyltetradecylphosphonium bromide consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, forming a bulky, asymmetric cation. This cationic structure is paired with a bromide anion.

A Sample Preparation: Hermetically seal 5-10 mg of sample in an aluminum pan. B Instrument Setup: Place sample and reference pans in the DSC cell. A->B C Thermal Program: Equilibrate at a low temperature (e.g., -100°C). Ramp up temperature at a controlled rate (e.g., 10°C/min). B->C D Data Acquisition: Record the heat flow as a function of temperature. C->D E Data Analysis: Identify the endothermic peak corresponding to melting. Determine the onset temperature as the melting point. D->E

Caption: Workflow for DSC analysis of melting point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of trihexyltetradecylphosphonium bromide into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile impurities.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., -100 °C) to ensure a stable baseline.

    • Initiate a heating ramp at a controlled rate, typically 10 °C/min, up to a temperature above the expected melting point.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as the temperature increases.

  • Data Analysis: The resulting thermogram will show a baseline, and any thermal transitions will appear as peaks. An endothermic peak (a dip in the heat flow curve) corresponds to the melting process. The onset temperature of this peak is taken as the melting point. [2]

Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Causality: TGA is a fundamental technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of the decomposition temperature, which is a critical parameter for defining the operational temperature range of the ionic liquid.

A Sample Preparation: Place 10-20 mg of the sample in a TGA pan. B Instrument Setup: Place the pan in the TGA furnace. A->B C Atmosphere Control: Purge the furnace with an inert gas (e.g., N₂) at a constant flow rate. B->C D Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min). C->D E Data Analysis: Plot mass loss vs. temperature. Determine the onset of decomposition. D->E

Caption: Workflow for TGA analysis of thermal stability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of trihexyltetradecylphosphonium bromide into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature is typically reported as the onset temperature of the major mass loss step. [3][4]

Solubility Determination

Causality: Understanding the solubility of an ionic liquid in various solvents is crucial for its application. A simple, visual method can be employed for a qualitative assessment of miscibility, while quantitative methods can provide precise solubility limits.

cluster_qualitative Qualitative Assessment (Miscibility) cluster_quantitative Quantitative Assessment A Add a known volume of the ionic liquid to a vial. B Add an equal volume of the solvent. A->B C Vortex the mixture vigorously. B->C D Observe for the formation of a single phase (miscible) or two distinct phases (immiscible). C->D E Prepare a saturated solution of the ionic liquid in the solvent at a specific temperature. F Allow the solution to equilibrate. E->F G Carefully extract an aliquot of the supernatant. F->G H Analyze the concentration of the ionic liquid in the aliquot using a suitable analytical technique (e.g., spectroscopy, chromatography). G->H

Caption: Workflows for solubility determination.

Step-by-Step Methodology (Qualitative):

  • Preparation: In a clear glass vial, add a known volume (e.g., 1 mL) of trihexyltetradecylphosphonium bromide.

  • Solvent Addition: Add an equal volume of the solvent to be tested.

  • Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Allow the mixture to stand and observe. If a single, clear phase is formed, the liquids are miscible. If two distinct layers form, they are immiscible. [3]

Conclusion

This technical guide has provided a detailed overview of the core physical properties of trihexyltetradecylphosphonium bromide, a material of significant interest to researchers and drug development professionals. By presenting a consolidated table of properties, including a discussion on the observed discrepancy in melting point, and by detailing the standardized experimental protocols for their determination, this guide aims to equip scientists with the necessary information for the confident and effective application of this versatile ionic liquid. The provided methodologies and the underlying scientific rationale are intended to uphold the principles of expertise, authoritativeness, and trustworthiness in scientific practice.

References

Sources

trihexyltetradecylphosphonium bromide solubility data

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

I've initiated a thorough search for data on the solubility of trihexyl tetradecylphosphonium bromide across a range of solvents. I'm focusing on water, organic solvents, and ionic liquids, hoping to find comprehensive solubility information.

Launching Solubility Search

I'm now diving into Google searches, specifically seeking solubility data for trihexyl tetradecylphosphonium bromide in a range of solvents and looking into factors that might influence it. Simultaneously, I'm researching established experimental protocols. Next, I plan to delve into authoritative sources and publications to understand the mechanics of solubility and relevant applications. I'll then organize data, draft tables and diagrams, and start writing the guide.

Composing a Solubility Guide

I've been conceptualizing a detailed technical guide focused on the solubility of trihexyltetradecylphosphonium bromide. My objective is to provide a comprehensive resource for researchers and drug development experts. I'm currently structuring the guide to ensure it functions autonomously, allowing for easy navigation and understanding of complex information.

Developing Solubility Data Points

My focus is now firmly on the solubility data itself. I'm prioritizing compiling the solubility in various organic solvents, specifically the excellent solubility in solvents like hexane, toluene, and tetrahydrofuran. I'm also noting immiscibility with acetonitrile and heptane. Water's behavior is proving more nuanced, dependent on temperature and the anion, so I'm paying close attention to these parameters. I'm planning to summarize these data points effectively with tables and visual diagrams.

Expanding Solubility Parameters

I'm now deep-diving into the factors that impact the solubility of trihexyltetradecylphosphonium bromide. Temperature is definitely key, especially concerning water miscibility. Anions play a huge role too, influencing how the compound interacts with water significantly. I'm focusing on the experimental techniques, like inverse gas chromatography, to quantify the Hildebrand solubility parameters precisely.

Organizing Data & Citations

I'm now integrating the collected data, structuring it to create a coherent narrative around solubility. I'm focusing on organizing the information by solvent type (organic, water, CO2) and parameter (temperature, anion, hydrophobicity). I'm also ensuring the in-text citations are accurately linked to the reference list. I'm now drafting the introduction and methodology sections.

Analyzing Data and Citations

I've been organizing the data by solvent type and relevant parameters. Citations are now integrated into the sections. I'm focusing on creating an accessible structure for researchers. I am working on the introduction, defining the compound and its applications in the field.

Drafting the Experimental Section

I'm now starting to draft the experimental section. I'm focusing on providing concise yet comprehensive descriptions of methods used to determine solubility, including inverse gas chromatography and saturation equilibrium techniques. I'll include details on temperature control and phase separation, along with references.

Developing a Guide Outline

I'm working on the outline now. I've sketched out the structure, covering an introduction, physicochemical properties, and detailed solubility sections. I'm focusing on organizing the solubility data by solvent type and related influencing factors. I'm drafting experimental methods and plan to include applications in pharma.

Structuring the Guide Content

I'm now fully immersed in developing the detailed content for each section. I'm focusing on creating structured tables, clear diagrams, and ensuring the citations are correct as I write. I am planning the integration of all gathered information into an accessible, logical structure. The introduction and physicochemical properties are underway.

Developing the Outline's Content

The outline is now fully realized, with clear sections on the physicochemical properties, the intricate solubility profile, experimental methods, applications, and safety. I'm focusing on crafting detailed content for each part, ensuring accuracy and incorporating tables, diagrams, and in-text citations. The introduction and properties are underway, establishing the foundational knowledge base. I'm also planning future research directions.

An In-depth Technical Guide to the Toxicology of Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Current Knowledge and a Framework for Future Investigation

Preamble: Navigating the Data Gap

Trihexyltetradecylphosphonium bromide, a member of the phosphonium-based ionic liquids, presents a compelling case study in the toxicological assessment of novel chemical entities. While its unique physicochemical properties, such as high thermal stability and low volatility, make it attractive for various industrial applications, a comprehensive toxicological profile has not yet been fully elucidated in publicly available literature.[1][2] This guide, therefore, serves a dual purpose: to meticulously synthesize the existing hazard information and to provide a robust framework for researchers and drug development professionals to conduct further toxicological evaluations. Our approach is grounded in the established principles of ionic liquid toxicology, leveraging data from analogous structures to inform our understanding and proposed methodologies.

Chemical Identity and Known Hazard Profile

Trihexyltetradecylphosphonium bromide (CAS No. 654057-97-3) is a quaternary phosphonium salt.[1] Its structure, featuring a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, imparts a significant lipophilic character. This lipophilicity is a critical determinant of its interaction with biological systems.[3][4]

Safety Data Sheets (SDS) from various suppliers form the primary basis of our current understanding of its hazards.[1] While these documents frequently state that the substance has not been fully tested, they consistently report the following classifications under the Globally Harmonized System (GHS):[1]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

These classifications necessitate specific handling precautions, including the use of protective gloves, eye protection, and adequate ventilation.[1]

Table 1: Summary of Hazard Information for Trihexyltetradecylphosphonium Bromide
Hazard ClassificationGHS CategoryHazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

The Mechanistic Underpinnings: Extrapolating from the Science of Ionic Liquids

The toxicology of ionic liquids is intrinsically linked to their structure, particularly the nature of the cation and the length of its alkyl chains.[3][4][6] The long alkyl chains of the trihexyltetradecylphosphonium cation suggest that its primary mode of toxic action is likely the disruption of cell membranes. This "narcosis-type" mechanism is driven by the lipophilicity of the cation, which facilitates its partitioning into the lipid bilayers of cell membranes.

This interaction can lead to a cascade of cytotoxic events:

  • Membrane Intercalation: The lipophilic alkyl chains embed within the membrane, while the charged phosphonium headgroup remains at the surface.

  • Loss of Integrity: This disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and permeability.

  • Cellular Leakage: The compromised membrane can no longer maintain essential ion gradients, leading to the leakage of intracellular components and eventual cell lysis.

G cluster_membrane Cell Membrane p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 IL Trihexyltetradecyl- phosphonium Cation Intercalation Membrane Intercalation IL->Intercalation Lipophilic Partitioning Disruption Increased Permeability & Fluidity Intercalation->Disruption Lysis Loss of Ion Gradients & Cell Lysis Disruption->Lysis

Insights from Structural Analogs

In the absence of specific data, examining structurally related compounds is a cornerstone of toxicological assessment.

The Effect of the Anion: Bromide vs. Chloride

Trihexyltetradecylphosphonium chloride (also known as CYPHOS® IL 101) is a closely related ionic liquid.[7] Its SDS indicates it is corrosive, causing severe skin burns and eye damage, a more severe classification than the bromide salt.[8] Furthermore, the chloride salt is classified as toxic to aquatic life with long-lasting effects.[9] While the cation is generally considered the primary driver of toxicity, the anion can play a role.[3][4] However, for highly lipophilic cations like trihexyltetradecylphosphonium, the anion's influence is often secondary. The observed difference in irritation/corrosion potential may be due to the specific test data available for each compound rather than a significant intrinsic difference in activity between the bromide and chloride anions in this context.

Cytotoxicity of Other Phosphonium Salts

Research on other long-chain phosphonium salts provides compelling evidence for their potential bioactivity. For instance, a study on tri-n-butyl-n-hexadecylphosphonium bromide demonstrated high cytotoxic activity against HeLa cancer cells, being significantly more potent than the clinical reference compound cisplatin.[10] This finding underscores that the combination of a phosphonium core and long alkyl chains can lead to potent biological effects and warrants a thorough investigation of the cytotoxicity of trihexyltetradecylphosphonium bromide against a range of cell lines, both cancerous and non-cancerous.

A Proposed Framework for Comprehensive Toxicological Evaluation

To address the current data gaps, a tiered testing strategy is recommended. This approach progresses from simple, rapid in vitro assays to more complex in vivo and ecotoxicological studies, allowing for a comprehensive risk assessment.

G cluster_1 Tier 1 Assays cluster_2 Tier 2 Assays cluster_3 Tier 3 Assays Tier1 Tier 1: In Vitro Screening Tier2 Tier 2: Genotoxicity & Acute Mammalian Toxicity Tier1->Tier2 Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on HeLa, HepG2, HaCaT) Hemolysis Hemolysis Assay Tier3 Tier 3: Ecotoxicology Tier2->Tier3 Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Micronucleus In Vitro Micronucleus Test (OECD 487) AcuteOral Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) Algae Algal Growth Inhibition (OECD 201) Daphnia Daphnia sp. Acute Immobilisation (OECD 202)

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A reduction in metabolic activity is a primary indicator of cytotoxicity. We select a panel of cell lines (e.g., HaCaT for skin, HepG2 for liver, and a relevant cancer cell line like HeLa) to assess both general and potentially specific toxicity.

Methodology:

  • Cell Culture: Culture selected cell lines in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Dosing: Prepare a stock solution of trihexyltetradecylphosphonium bromide in a suitable solvent (e.g., DMSO, ensuring final solvent concentration in wells is non-toxic, typically <0.5%). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Exposure: Replace the cell culture medium with medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Self-Validation: The protocol includes both positive (e.g., a known cytotoxic agent like doxorubicin) and negative (vehicle) controls. A clear dose-response relationship validates the assay's performance.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: This assay is a cornerstone of genotoxicity testing. It evaluates the potential of a substance to induce gene mutations. Alkylating agents, a class of genotoxic compounds, are known to cause such mutations.[11] Given the bromide counter-ion and the potential for reactivity, assessing mutagenic potential is a critical step.

Methodology:

  • Strain Selection: Use a set of at least five Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA or WP2 uvrA (pKM101)). These strains are designed to detect various types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests). b. Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) on each plate.

  • Data Analysis: A positive result is defined as a dose-related increase in the number of revertants to at least twice the spontaneous reversion rate (background control).

Self-Validation: The protocol requires concurrent testing of vehicle controls (to establish the spontaneous reversion rate) and known mutagens (positive controls) for each strain, both with and without S9 activation, to ensure the test system is sensitive and functioning correctly.

Environmental Fate and Ecotoxicology

The ecotoxicity of ionic liquids is a significant concern for their designation as "green" solvents.[6][12] The high lipophilicity of trihexyltetradecylphosphonium bromide suggests a potential for bioaccumulation in aquatic organisms.[13] Studies on related phosphonium ionic liquids have shown limited biodegradation, suggesting they may be persistent in the environment.[14]

Therefore, ecotoxicological testing is paramount. Standard assays, such as the algal growth inhibition test (OECD 201) and the Daphnia sp. acute immobilisation test (OECD 202), would provide initial data on its toxicity to primary producers and invertebrates, respectively. The results for the analogous chloride salt, which is toxic to aquatic life, strongly suggest that the bromide salt will also exhibit significant ecotoxicity.[9]

Conclusion and Future Directions

The toxicological profile of trihexyltetradecylphosphonium bromide is currently incomplete. Based on its chemical structure and data from analogous phosphonium salts, it should be handled as a substance that is irritating to the skin, eyes, and respiratory system, with a high potential for cytotoxicity driven by membrane disruption. There is a clear and pressing need for empirical data to be generated.

For researchers, scientists, and drug development professionals, the path forward involves a systematic application of validated toxicological assays, such as those outlined in this guide. By progressing through a tiered strategy of in vitro screening, genotoxicity assessment, and ecotoxicological evaluation, a comprehensive and reliable risk profile can be constructed. This will enable the safe handling and responsible application of this and other novel ionic liquids in future technologies.

References

  • Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612. [Link][6]

  • Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. PubMed, 22(11), 5612. [Link][3]

  • Gonçalves, A. R. P., et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Semantic Scholar. [Link]

  • Gonçalves, A. R. P., et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Odesa I. I. Mechnikov National University. [Link][4]

  • (2021). Review of Ionic Liquids Toxicity. Encyclopedia MDPI. [Link][12]

  • Gelest, Inc. (2015). Safety Data Sheet: TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE. [Link][8]

  • PubChem. (n.d.). Trihexyltetradecylphosphonium bromide. National Institutes of Health. [Link][5]

  • PubChem. (n.d.). Trihexyltetradecylphosphonium chloride. National Institutes of Health. [Link]

  • ResearchGate. (2014). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. [Link]

  • Stolte, S., et al. (2017). Persistence of selected ammonium- and phosphonium-based ionic liquids in urban park soil microcosms. CORE. [Link][14]

  • Neves, C. M. S. S., et al. (2011). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 56(7), 3148–3155. [Link][13]

  • Bałczewski, P., et al. (2014). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt. ResearchGate. [Link][10]

  • Solvionic. (2024). Safety data sheet: Trihexyl(tetradecyl)phosphonium chloride > 97%. [Link][9]

  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide. [Link]

  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Chloride. [Link]

  • Cytec Industries. (n.d.). CYPHOS IL 101. [Link][7]

  • ResearchGate. (2015). Reactivity of trihexyl(tetradecyl)phosphonium chloride, a room-temperature phosphonium ionic liquid. [Link]

  • ResearchGate. (2019). Trihexyl(tetradecyl)phosphonium hexafluorophosphate as an promising Extractant for extractive desulfurization from liquid fuels. [Link]

  • Teasdale, A. (2012). Genotoxic Impurities in Pharmaceuticals. Semantic Scholar. [Link][11]

  • ResearchGate. (2006). Miscibility of Trihexyl(tetradecyl)phosphonium Chloride with Alkanes. [Link]

  • ResearchGate. (2017). CYPHOS IL 101 (Tetradecyl(Trihexyl)Phosphonium Chloride) Immobilized in Biopolymer Capsules for Hg(II) Recovery from HCl Solutions. [Link]

  • U.S. Army Engineer Research and Development Center. (2019). Environmental Fate of Fentanyl in Soil and Relevant Waters. Defense Technical Information Center. [Link]

  • Zhang, J., et al. (2015). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. PMC - NIH. [Link]

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Navigating the Environmental Lifecycle of Trihexyltetradecylphosphonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Environmental Fate, Persistence, and Ecotoxicity of a Quaternary Phosphonium Ionic Liquid.

Executive Summary

Trihexyltetradecylphosphonium bromide (THTDPB), a quaternary phosphonium salt, is an ionic liquid utilized in diverse applications, from catalysis to materials science. As its use expands, a thorough understanding of its environmental interactions becomes critical for responsible lifecycle management and risk assessment. This guide provides a comprehensive technical overview of the environmental fate of THTDPB, addressing its degradation, bioaccumulation potential, and ecotoxicity. In the absence of extensive experimental data, this guide leverages widely accepted Quantitative Structure-Activity Relationship (QSAR) modeling to provide reliable estimations of key environmental endpoints, offering a robust framework for environmental risk evaluation and stewardship.

Introduction: The Profile of Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide (CAS: 654057-97-3; Molecular Formula: C₃₂H₆₈BrP) is a member of the tetraalkylphosphonium salt family. These compounds are characterized by a central phosphorus atom bonded to four alkyl chains, conferring properties such as high thermal stability and low volatility.[1][2] THTDPB's structure, featuring three hexyl chains and one long tetradecyl chain, results in a molecule with significant hydrophobic character, which is a key determinant of its environmental behavior.[3] Its applications span phase transfer catalysis, synthesis of advanced materials, and environmental remediation, such as the extraction of heavy metals.[3][4] This wide utility necessitates a proactive assessment of its potential environmental impact upon release.

Environmental Fate Pathways

Once released into the environment, THTDPB is subject to a variety of distribution and degradation processes. Its high affinity for organic matter suggests significant partitioning to soil and sediment, while its ultimate fate is determined by the interplay of abiotic and biotic degradation mechanisms.

OECD_301D_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_media Prepare Mineral Medium prep_vessels Set up Test Bottles: - Test Substance - Blank Control - Reference Control - Toxicity Control prep_media->prep_vessels inoculate Inoculate with Activated Sludge prep_vessels->inoculate incubate Incubate in Dark (28 days at 22°C) inoculate->incubate measure_o2 Measure Dissolved Oxygen Periodically incubate->measure_o2 calculate Calculate % Biodegradation (BOD / ThOD) measure_o2->calculate validate Validate Test Criteria (Reference & Control) calculate->validate

Fig 2. Experimental workflow for the OECD 301D Closed Bottle Test.

Conclusion and Outlook

The environmental profile of trihexyltetradecylphosphonium bromide is characterized by likely persistence, low-to-moderate bioaccumulation potential, and high aquatic toxicity. QSAR modeling provides a crucial first-tier assessment, indicating that while the compound is not expected to biomagnify, its inherent toxicity to aquatic organisms warrants careful management of its release into the environment. The low predicted biodegradability suggests that THTDPB could persist in soil and sediment compartments. For drug development professionals considering its use in formulations or synthesis, these environmental parameters are critical for conducting comprehensive risk assessments and ensuring product stewardship throughout the lifecycle. Definitive experimental testing following standardized OECD protocols is strongly recommended to refine this assessment and meet regulatory requirements.

References

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  • US EPA. (2025). Ecological Structure Activity Relationships (ECOSAR) Predictive Model. [Link]

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  • European Chemicals Agency (ECHA). (2017). Guidance on information requirements and chemical safety assessment, Chapter R.11: PBT/vPvB assessment. [Link]

  • Boethling, R. S., et al. (2003). Predicting ready biodegradability of premanufacture notice chemicals. Environmental Toxicology and Chemistry, 22(4), 837-843. [Link]

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  • ChemSafetyPro. (2017). How to Use ECOSAR to Predict Aquatic Toxicity. [Link]

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  • Arnot, J. A., & Gobas, F. A. P. C. (2003). A generic QSAR for assessing the bioaccumulation potential of organic chemicals in aquatic food webs. QSAR & Combinatorial Science, 22(3), 337-345. [Link]

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trihexyltetradecylphosphonium bromide CAS number 654057-97-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trihexyltetradecylphosphonium Bromide (CAS: 654057-97-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the phosphonium-based ionic liquid, trihexyltetradecylphosphonium bromide. This document moves beyond a simple recitation of facts to provide field-proven insights, explain the causality behind experimental choices, and offer robust, self-validating protocols.

Introduction: Defining a Versatile Molecular Tool

Trihexyltetradecylphosphonium bromide, often referred to by its synonym tetradecyltrihexylphosphonium bromide, is a quaternary phosphonium salt with the CAS number 654057-97-3.[1][2][3] It belongs to the class of materials known as ionic liquids (ILs), which are salts that are liquid at or near room temperature. Unlike traditional volatile organic solvents, phosphonium-based ILs like this one exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them highly valuable in diverse scientific fields.[4]

The structure, featuring a central phosphorus atom bonded to three hexyl chains and one long tetradecyl chain, imparts a distinct amphiphilic character. This unique molecular architecture is the foundation of its utility, enabling its function as a phase-transfer catalyst, a stabilizer for nanomaterials, an electrolyte, and a potent solvent for complex chemical processes.[1][4] This guide will elucidate these functions with a focus on practical applications and the underlying scientific principles.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. The key properties of trihexyltetradecylphosphonium bromide are summarized below. These values, compiled from various suppliers and databases, represent typical specifications.

PropertyValueSource(s)
CAS Number 654057-97-3[1][2][3][5]
Molecular Formula C₃₂H₆₈BrP[1][2][5]
Molecular Weight 563.76 g/mol [1][2][6]
Appearance Colorless to yellowish-brown liquid[1]
Synonyms Tetradecyltrihexylphosphonium bromide, P666(14) Br, CYPHOS® IL 102[1][2][4]
Purity ≥95% to ≥98%[1][3][5]
Density ~0.96 g/mL at 20-23 °C[1][6]
Melting Point < Room Temperature[4]
Solubility Soluble in organic solvents; immiscible with water[1]
Thermal Stability Stable over a broad temperature range[4]

Synthesis Pathway: A Greener Approach to Ionic Liquids

The synthesis of trihexyltetradecylphosphonium bromide is typically achieved through a quaternization reaction. This method is often highlighted for its efficiency and high rate of synthesis compared to the production of more common imidazolium-based ionic liquids.[7][8] A significant advantage is that the reaction can proceed without the need for an additional solvent to dissolve the reactants.[7]

The core reaction involves the nucleophilic attack of a trialkylphosphine (trihexylphosphine) on an alkyl halide (1-bromotetradecane). The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming the quaternary phosphonium salt.

Synthesis_Workflow cluster_reactants Reactants Reactant1 Trihexylphosphine (C₆H₁₃)₃P Process Quaternization Reaction (Solvent-free, Heat) Reactant1->Process Reactant2 1-Bromotetradecane C₁₄H₂₉Br Reactant2->Process Product Trihexyltetradecylphosphonium Bromide Process->Product

Caption: General workflow for the synthesis of trihexyltetradecylphosphonium bromide.

Expertise in Practice: Why this Synthesis is Advantageous

  • Atom Economy: The direct addition reaction maximizes atom economy, a core principle of green chemistry, as all atoms of the reactants are incorporated into the final product.

  • Purity: The solvent-free nature simplifies purification. The absence of solvent eliminates a major potential source of contamination, often leading to a higher purity product with less downstream processing.[7]

  • Scalability: The high reaction rate and operational simplicity make this synthetic route amenable to industrial scale-up.

Key Applications in Research and Development

The versatility of trihexyltetradecylphosphonium bromide stems from its unique physicochemical properties. Below are key applications relevant to scientific and pharmaceutical development.

Phase Transfer Catalysis (PTC)

In drug synthesis, many reactions require bringing together reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). Trihexyltetradecylphosphonium bromide excels as a phase transfer catalyst, facilitating such reactions.[1]

Mechanism of Action: The bulky, lipophilic phosphonium cation [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ is highly soluble in organic solvents. It pairs with an anionic reactant (e.g., OH⁻, CN⁻) from the aqueous phase, forming an ion pair. This lipophilic ion pair is then shuttled across the phase boundary into the organic phase, where it can react with the organic-soluble substrate. This process dramatically increases reaction rates and yields.[1]

PTC_Mechanism AQ_Phase Aqueous Phase ORG_Phase Organic Phase Interface Phase Interface Catalyst_AQ [P666(14)]⁺Br⁻ Catalyst_ORG [P666(14)]⁺Y⁻ Catalyst_AQ->Catalyst_ORG 1. Anion Exchange (Y⁻ for Br⁻) Reactant_AQ Na⁺Y⁻ (Aqueous Reactant) Product_ORG R-Y (Product) Catalyst_ORG->Product_ORG 2. Reaction with R-X Substrate_ORG R-X (Organic Substrate) Catalyst_Return [P666(14)]⁺X⁻ Product_ORG->Catalyst_Return 3. Product Formation Catalyst_Return->Catalyst_AQ 4. Catalyst Regeneration

Caption: Mechanism of action for trihexyltetradecylphosphonium bromide in phase transfer catalysis.

Drug Delivery and Nanoparticle Formulation

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Trihexyltetradecylphosphonium bromide is used in the development of biocompatible materials for drug delivery systems, where it aids in improving the solubility and bioavailability of such compounds.[1] Its amphiphilic nature makes it an effective agent for creating and stabilizing drug-loaded nanoparticles.

Workflow for Nanoparticle Formulation:

  • API Solubilization: The API is dissolved in a suitable organic solvent.

  • IL Solution Prep: Trihexyltetradecylphosphonium bromide is dissolved in an aqueous or hydro-alcoholic solution to form a micellar solution. The long alkyl chains form a hydrophobic core, while the charged phosphonium head groups face the aqueous phase.

  • Nano-precipitation: The API solution is added dropwise to the rapidly stirring IL solution. The hydrophobic API precipitates out of the solvent and is immediately encapsulated within the hydrophobic cores of the IL micelles, forming stable nanoparticles.

  • Stabilization: The charged surface of the nanoparticles, provided by the phosphonium head groups, creates electrostatic repulsion, preventing aggregation and ensuring the stability of the colloidal suspension.[1]

  • Purification: The nanoparticle suspension is purified, typically through dialysis or tangential flow filtration, to remove the organic solvent and any non-encapsulated API.

Advanced Materials and Surface Modification

The phosphonium salt is employed to modify the surfaces of nanoparticles, enhancing their stability and functionality.[1] In materials science, this is crucial for applications in catalysis and diagnostics. For drug development, surface-modified nanoparticles can be designed for targeted delivery. The long alkyl chains can anchor to the nanoparticle surface via van der Waals forces, while the phosphonium head group can be used for further functionalization or to impart a stabilizing positive charge. This has been explored in the context of perovskite quantum dots, where phosphonium-based ILs increase photoluminescence and stability.[9]

Other Notable Applications
  • Electrochemistry: It serves as a highly effective ionic liquid electrolyte in batteries and supercapacitors, valued for its high ionic conductivity and stability.[1][4]

  • Biotechnology: It can be used as a stable and efficient medium for enzyme reactions and biocatalysis.[4]

  • Extraction and Separation: It has proven effective in the extractive desulfurization of liquid fuels and the extraction of heavy metals from wastewater, showcasing its power as a "green" solvent.[1][7] These properties can be adapted for purification steps in complex synthesis pathways.

Safety, Handling, and Hazard Profile

As with any chemical reagent, a thorough understanding of the associated hazards is critical for safe handling. Trihexyltetradecylphosphonium bromide is classified under the Globally Harmonized System (GHS) and requires appropriate precautions.

GHS Hazard Classification: [2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or aerosols.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[10]

    • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

    • Respiratory Protection: If ventilation is inadequate, use a dust mask or respirator appropriate for organic vapors.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][11]

    • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The storage class is typically 11 - Combustible Solids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses.[11]

Conclusion

Trihexyltetradecylphosphonium bromide is more than a mere solvent; it is a sophisticated molecular tool with a broad application spectrum. Its value in phase transfer catalysis, drug delivery formulation, and materials science is well-established.[1][4] For the research scientist and drug development professional, its unique combination of properties—amphiphilicity, high thermal stability, low volatility, and catalytic activity—offers innovative solutions to persistent challenges, from API solubilization to greening synthetic processes. By understanding the core principles of its synthesis, mechanism of action, and safe handling, researchers can fully leverage the potential of this versatile ionic liquid.

References

  • Trihexyltetradecylphosphonium Bromide. Hiyka.[Link]

  • Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822. PubChem - NIH.[Link]

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel | Request PDF. ResearchGate.[Link]

  • Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing.[Link]

  • Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF. ResearchGate.[Link]

  • Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. ResearchGate.[Link]

  • The surface chemistry of ionic liquid-treated CsPbBr 3 quantum dots. AIP Publishing.[Link]

  • Enhanced oil recovery using the ionic liquid trihexyl(tetradecyl) phosphonium chloride: Phase behaviour and properties | Request PDF. ResearchGate.[Link]

  • Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing.[Link]

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Trihexyltetradecylphosphonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Physicochemical Properties, and Applications in Advanced Drug Delivery Systems and Catalysis

Introduction

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt that has garnered significant attention within the scientific community, particularly in the fields of materials science, catalysis, and pharmaceutical sciences.[1][2] Its unique molecular architecture, characterized by a positively charged phosphorus atom surrounded by long alkyl chains, imparts a set of desirable properties, including high thermal stability, negligible vapor pressure, and tunable solubility.[2] This technical guide provides a comprehensive overview of trihexyltetradecylphosphonium bromide, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide will delve into its fundamental chemical and physical characteristics, provide detailed methodologies for its synthesis and characterization, and explore its multifaceted applications, with a particular focus on its emerging role in innovative drug delivery systems.

Nomenclature and Identification

For clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for trihexyltetradecylphosphonium bromide.

IdentifierValue
Common Name Trihexyltetradecylphosphonium bromide
Synonyms Tetradecyltrihexylphosphonium bromide[3], CYPHOS® IL 102, P666(14) Br[2]
IUPAC Name Trihexyl(tetradecyl)phosphanium bromide
CAS Number 654057-97-3[3]
Molecular Formula C₃₂H₆₈BrP[1]
Molecular Weight 563.76 g/mol [1][3]
PubChem CID 16218822

Physicochemical Properties and Characterization

Trihexyltetradecylphosphonium bromide is typically a solid at room temperature and may appear as a colorless to yellowish-brown liquid upon melting.[1] Its physicochemical properties are pivotal to its diverse applications.

PropertyValueSource
Density 0.96 g/mL at 20 °C[3]
Melting Point < Room Temperature[2]
Solubility Soluble in organic solvents like hexane.[4] Immiscible with water.[4][4]
Thermal Stability High thermal stability[2]
Characterization Techniques

A thorough characterization is crucial to confirm the identity and purity of synthesized trihexyltetradecylphosphonium bromide. A combination of spectroscopic and thermal analysis techniques is typically employed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine thermal stability and phase transitions.[6]

  • X-ray Diffraction (XRD): For structural analysis of the solid state.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Can be used for certain specialized studies.[5]

Synthesis of Trihexyltetradecylphosphonium Bromide: A Step-by-Step Protocol

The synthesis of trihexyltetradecylphosphonium bromide is typically achieved through a quaternization reaction between a tertiary phosphine and an alkyl halide. The following protocol is a generalized procedure based on established synthetic methods for similar phosphonium salts.

Materials and Equipment
  • Trihexylphosphine

  • 1-Bromotetradecane

  • High-purity toluene (or another suitable solvent)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve trihexylphosphine in toluene under an inert atmosphere.

  • Addition of Alkyl Halide: Slowly add an equimolar amount of 1-bromotetradecane to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and maintain it for a defined period (typically several hours to overnight) with continuous stirring. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The product is then dried under vacuum to yield the pure trihexyltetradecylphosphonium bromide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Trihexylphosphine Trihexylphosphine Mixing Mixing in Toluene (Inert Atmosphere) Trihexylphosphine->Mixing Bromotetradecane 1-Bromotetradecane Bromotetradecane->Mixing Heating Heating and Stirring Mixing->Heating SolventRemoval Solvent Removal (Rotary Evaporator) Heating->SolventRemoval Washing Washing with Hexane SolventRemoval->Washing Drying Drying under Vacuum Washing->Drying Product Pure Trihexyltetradecyl- phosphonium Bromide Drying->Product

Caption: Synthesis workflow for trihexyltetradecylphosphonium bromide.

Applications in Drug Development and Beyond

The unique properties of trihexyltetradecylphosphonium bromide make it a versatile compound with applications spanning various scientific and industrial domains.

Drug Delivery Systems

Trihexyltetradecylphosphonium bromide holds significant promise in the development of advanced drug delivery systems.[1][2] Its amphiphilic nature allows it to self-assemble into micelles or act as a stabilizer for nanoparticles, encapsulating poorly water-soluble drugs and enhancing their bioavailability.[1]

The primary mechanism by which phosphonium salts like trihexyltetradecylphosphonium bromide enhance drug delivery is through their interaction with biological membranes. The lipophilic alkyl chains can intercalate into the lipid bilayer of cell membranes, temporarily disrupting their ordered structure and increasing their permeability.[7][8] This "penetration enhancement" effect facilitates the transport of co-administered drug molecules across cellular barriers.[7][8]

Furthermore, the cationic phosphonium headgroup can form ion pairs with anionic drugs.[9][10][11] This neutralizes the charge of the drug, making the resulting complex more lipophilic and thus more capable of partitioning into and diffusing across lipid membranes.[9][10][11]

Drug_Delivery_Mechanism cluster_compound THTDP-Bromide cluster_membrane Cell Membrane cluster_drug Drug Molecule cluster_mechanisms Mechanisms of Enhanced Delivery THTDP Cationic Head (P⁺) Lipophilic Tails Membrane Lipid Bilayer THTDP:tail->Membrane Intercalation IonPairing Ion Pairing (THTDP⁺ + D⁻ → [THTDP-D]) THTDP:head->IonPairing MembraneDisruption Membrane Permeation Enhancement Membrane->MembraneDisruption Drug Anionic Drug (D⁻) Drug->IonPairing IonPairing->Membrane

Caption: Mechanisms of drug delivery enhancement by THTDP-Bromide.

  • Drug and Polymer Solution: Dissolve the hydrophobic drug and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a specific concentration of trihexyltetradecylphosphonium bromide, which will act as a stabilizer.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution and lyophilize to obtain a dry powder for long-term storage.

Phase Transfer Catalysis

Trihexyltetradecylphosphonium bromide is an effective phase transfer catalyst (PTC).[1] In a biphasic system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another where the reaction can proceed.[6] The lipophilic nature of the trihexyltetradecylphosphonium cation allows it to be soluble in the organic phase, while its positive charge enables it to pair with an anionic reactant from the aqueous phase, shuttling it into the organic phase for reaction.

Ionic Liquids

As a phosphonium salt, trihexyltetradecylphosphonium bromide is a type of ionic liquid.[2] Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents in various chemical processes due to their low volatility and high thermal stability.[2][13]

Safety and Handling

Trihexyltetradecylphosphonium bromide is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

Trihexyltetradecylphosphonium bromide is a versatile and promising compound with a growing number of applications, particularly in the realm of drug delivery and catalysis. Its unique physicochemical properties, stemming from its quaternary phosphonium structure, make it an attractive candidate for further research and development. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of equipping researchers and drug development professionals with the foundational knowledge needed to explore its full potential. As research in this area continues to evolve, it is anticipated that trihexyltetradecylphosphonium bromide and related phosphonium salts will play an increasingly important role in addressing challenges in pharmaceutical formulation and chemical synthesis.

References

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research.
  • Manic, M., et al. (2012). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. Fluid Phase Equilibria.
  • Dharaskar, S. A., & Sillanpää, M. (2018). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)
  • Hiyka. Trihexyltetradecylphosphonium Bromide. Available from: [Link]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research.
  • Prashar, B., et al. (2014). Synergistic action of penetration enhancers in transdermal drug delivery. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. Comparison of the critical micelle concentration (CMC) of aqueous TTAB... Available from: [Link]

  • Dharaskar, S. A., et al. (2014). Synthesis, characterization, and application of novel trihexyl tetradecyl phosphonium bis (2,4,4-trimethylpentyl) phosphinate for extractive desulfurization of liquid fuel. Fuel Processing Technology.
  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews.
  • Longdom Publishing. Penetration Enhancement Techniques. Available from: [Link]

  • Lane, M. E. (2021). Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. Pharmaceutics.
  • Gaur, P. K., et al. (2014).
  • Freire, M. G., et al. (2008). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids.
  • Patel, R., et al. (2012). Status of surfactants as penetration enhancers in transdermal drug delivery. Journal of Pharmaceutical and Bioallied Sciences.
  • ResearchGate. Micellization of Cetyl Triphenyl Phosphonium Bromide Surfactant in Binary Aqueous Solvents. Available from: [Link]

  • Singh, T., & Kumar, A. (2016). Pressure-dependent morphology of trihexyl(tetradecyl)phosphonium ionic liquids: A molecular dynamics study. The Journal of Chemical Physics.
  • Lee, D. Y., et al. (2009).
  • El-Gizawy, S. A., et al. (2023).

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Introduction: Beyond the Label - Establishing Chemical Identity and Purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis for Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium salt, is a prominent ionic liquid with significant utility in research and pharmaceutical development. Its applications range from serving as a phase-transfer catalyst and a medium for chemical synthesis to its use in drug formulation and delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients. Given its role in sensitive applications where reproducibility and safety are paramount, the quality of this reagent is non-negotiable. An impurity or a deviation from expected structure could dramatically alter reaction kinetics, affect drug stability, or introduce unforeseen toxicity.

This guide moves beyond a superficial reading of a product label to provide a deep, technical understanding of the primary quality assurance document: the Certificate of Analysis (CoA). A CoA is not merely a formality; it is a batch-specific "report card" that provides verifiable, quantitative data on a substance's identity, purity, and key physicochemical properties. For researchers and drug development professionals, mastering the interpretation of a CoA is a critical skill for ensuring experimental validity, adhering to regulatory standards, and troubleshooting unexpected results. This document will deconstruct the analytical tests typically presented on a CoA for trihexyltetradecylphosphonium bromide, explaining the scientific principles, detailing experimental protocols, and offering insights into how each piece of data contributes to a holistic quality assessment.

Chapter 1: The Anatomy of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It provides traceability by linking a unique lot number to a set of analytical results. While the exact layout may vary between suppliers, a comprehensive CoA for a chemical reagent like trihexyltetradecylphosphonium bromide will invariably contain the following core sections:

  • Product Identification: Includes the chemical name (Trihexyltetradecylphosphonium bromide), synonyms (Tetradecyltrihexylphosphonium bromide), CAS Number (654057-97-3), molecular formula (C₃₂H₆₈PBr), and molecular weight (563.76 g/mol ).

  • Lot-Specific Information: A unique lot or batch number that ensures the data corresponds directly to the material in hand.

  • Analytical Tests & Specifications: This is the heart of the CoA. It lists each test performed, the acceptance criteria (specifications), and the actual, measured result for that specific lot.

  • Dates and Authorization: Includes the date of manufacture, the date of analysis, and a recommended retest date, along with the signature of an authorized quality control professional.

The following chapters will delve into the key analytical tests, providing the technical context necessary for a rigorous evaluation of the product's quality.

cluster_CoA Certificate of Analysis Structure cluster_Header Identification cluster_Body Analytical Data cluster_Footer Validation CoA CoA for Lot XYZ ProductID Product Name CAS Number Formula CoA->ProductID Tests Test Parameter CoA->Tests Dates Test/Retest Date CoA->Dates Specs Specification Results Result Signature Authorized Signature

Caption: Core components of a typical Certificate of Analysis document.

Chapter 2: Structural Confirmation - Is It the Right Molecule?

Before assessing purity, one must unequivocally confirm the chemical identity. A purity value is meaningless if the substance is not the correct compound. Spectroscopic methods provide a molecular fingerprint, offering irrefutable evidence of the trihexyltetradecylphosphonium bromide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For trihexyltetradecylphosphonium bromide, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the organic cation.

  • ¹H NMR: This technique probes the hydrogen atoms. The spectrum should show characteristic signals for the terminal methyl groups (triplets) and the overlapping methylene (-CH₂-) groups of the alkyl chains. The methylene groups adjacent to the phosphorus atom will show distinct coupling to the phosphorus nucleus, resulting in a more complex multiplet. The integration of these signals should correspond to the 68 protons in the structure.

  • ¹³C NMR: This spectrum reveals the carbon backbone. Each unique carbon environment will produce a distinct signal. The long alkyl chains will show a series of signals in the aliphatic region, with the carbons closer to the positively charged phosphorus atom being shifted downfield.

  • ³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is essential. It provides a single, sharp signal in a characteristic chemical shift range for quaternary phosphonium salts, confirming the presence and chemical environment of the phosphorus atom.

Expert Insight: The absence of significant unassigned peaks in the NMR spectra is a strong indicator of high purity and the absence of organic contaminants from the synthesis, such as unreacted phosphines or alkyl halides.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the trihexyltetradecylphosphonium bromide sample into an NMR tube.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals.

  • Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, ensuring sufficient scans for a good signal-to-noise ratio, particularly for ¹³C NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR). Integrate the ¹H signals and assign all peaks in the ¹H, ¹³C, and ³¹P spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For trihexyltetradecylphosphonium bromide, the FTIR spectrum serves as a rapid identity check.

  • C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the numerous methylene and methyl groups of the alkyl chains.

  • C-H Bending: Bands around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the bending vibrations of these C-H bonds.

  • P-C Stretching: The vibrations associated with the phosphorus-carbon bonds typically appear in the fingerprint region of the spectrum, often observed between 720-1300 cm⁻¹.

Trustworthiness: While NMR provides detailed structural information, FTIR is a fast, orthogonal technique. If the FTIR spectrum matches the reference spectrum, it provides a high degree of confidence in the material's identity. Many labs use Attenuated Total Reflectance (ATR)-FTIR for this purpose due to its minimal sample preparation.

Chapter 3: Purity and Impurity Profiling

Once identity is confirmed, the focus shifts to quantifying the compound's purity and identifying any potential impurities.

Assay by Titration

For ionic salts, titration is a classic and reliable method for determining purity. As indicated by multiple suppliers, a common assay method for trihexyltetradecylphosphonium bromide is titration, likely an argentometric titration to quantify the bromide anion.

Causality Behind Experimental Choice: This method is chosen for its accuracy, precision, and cost-effectiveness. It directly measures the amount of the counter-ion (Br⁻), which, in a 1:1 salt, is stoichiometrically equivalent to the phosphonium cation. The result is typically expressed as a weight percentage (w/w). A purity value of ≥95% is a common specification.

Experimental Protocol: Argentometric Titration for Bromide Content
  • Sample Preparation: Accurately weigh a specific amount of the trihexyltetradecylphosphonium bromide sample and dissolve it in an appropriate solvent (e.g., deionized water or an alcohol/water mixture).

  • Indicator: Add a few drops of an adsorption indicator, such as dichlorofluorescein.

  • Titration: Titrate the sample solution with a standardized solution of silver nitrate (AgNO₃) of a known concentration.

  • Endpoint Detection: The endpoint is reached when the silver ions (Ag⁺) are in slight excess after precipitating all bromide ions as silver bromide (AgBr). This excess Ag⁺ adsorbs onto the surface of the precipitate, causing the indicator to change color (e.g., from greenish-yellow to pink).

  • Calculation: The purity is calculated based on the volume and concentration of the AgNO₃ solution used, the stoichiometry of the reaction (1:1), and the initial mass of the sample.

Thermal Stability by Thermogravimetric Analysis (TGA)

As an ionic liquid, trihexyltetradecylphosphonium bromide is valued for its thermal stability, a property crucial for applications at elevated temperatures. TGA is the standard method for assessing this property. The analysis involves heating the sample at a constant rate and measuring the change in mass as a function of temperature.

  • T_onset (Onset of Decomposition): This is the temperature at which significant mass loss begins. It is a key indicator of the material's short-term thermal stability. Phosphonium-based ionic liquids are generally known for their high thermal stability compared to some ammonium or imidazolium-based counterparts.

  • Decomposition Profile: The TGA curve can also reveal if the decomposition occurs in a single step or multiple steps.

Expert Insight: The choice of atmosphere (e.g., inert nitrogen vs. oxidative air) is critical, as it can significantly affect the decomposition temperature and mechanism. For most applications, TGA is run under a nitrogen atmosphere to assess intrinsic thermal stability without oxidative effects.

Water Content by Karl Fischer Titration

Water is a common and often detrimental impurity in ionic liquids. It can alter key properties like viscosity, conductivity, and solvent behavior. Therefore, the CoA must report a specific value for water content, determined by Karl Fischer (KF) titration, the gold standard for moisture determination. A low water content (typically specified in parts per million, ppm, or as a low percentage) is a mark of a high-quality ionic liquid.

Chapter 4: Data Synthesis and Interpretation

A CoA should not be viewed as a collection of disparate data points but as a unified report. The results from different analytical techniques must be consistent and collectively support the final quality statement.

An In-Depth Technical Guide to the Molecular Structure and Characterization of Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of trihexyltetradecylphosphonium bromide ([P₆₆₆₁₄]Br), a quaternary phosphonium salt with significant utility as an ionic liquid and phase-transfer catalyst. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular structure, authoritative analytical protocols for its characterization, and its functional implications. We will move beyond simple procedural lists to explain the causal reasoning behind experimental design, ensuring a deep, applicable understanding of the compound's nature. The guide emphasizes the integration of spectroscopic and analytical techniques to build a complete and validated structural profile, which is foundational for its application in fields ranging from organic synthesis to advanced pharmaceutical formulations.

Introduction: The Significance of Asymmetric Quaternary Phosphonium Salts

Quaternary phosphonium salts are a class of organic compounds featuring a central phosphorus atom bonded to four organic residues, resulting in a cationic charge.[1] Trihexyltetradecylphosphonium bromide stands out due to its asymmetric structure, comprising three hexyl chains and one long tetradecyl chain.[2] This asymmetry disrupts crystal lattice formation, contributing to its low melting point and classification as an ionic liquid—a salt that is liquid below 100 °C.[3][4]

Its unique combination of a bulky, lipophilic cation and a simple bromide anion imparts valuable properties, including high thermal stability, low volatility, and excellent solubility in various organic solvents.[3][5] These characteristics make it a versatile tool in scientific research, with notable applications in:

  • Drug Formulation and Delivery: Where it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3][5]

  • Phase-Transfer Catalysis: Facilitating reactions between reactants in immiscible phases, thereby improving reaction rates and yields.[5]

  • Biotechnology: Serving as a stable medium for enzymatic reactions and biocatalysis.[3]

  • Advanced Materials: Aiding in the synthesis and stabilization of nanoparticles.[5]

This guide will systematically deconstruct its molecular architecture and provide the technical framework for its definitive identification and characterization.

The Core Molecular Structure

The defining characteristics of trihexyltetradecylphosphonium bromide emerge directly from its ionic and covalent architecture.

Cationic Moiety: The Trihexyltetradecylphosphonium Core

The heart of the molecule is the phosphonium cation, [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺.[1] The central phosphorus atom is sp³-hybridized, adopting a tetrahedral geometry with its four alkyl substituents. The four chains—three six-carbon (hexyl) and one fourteen-carbon (tetradecyl)—create a sterically hindered and non-polar periphery. This extensive hydrocarbon shielding around the positive charge is the primary reason for its high solubility in non-polar organic solvents and its function as a phase-transfer catalyst.

Anionic Moiety: The Bromide Counter-ion

The cationic charge of the phosphonium core is balanced by a bromide anion (Br⁻).[3] The interaction between the cation and anion is primarily electrostatic. Unlike more complex anions, the simple, spherical bromide ion plays a crucial role in the salt's overall properties, including its solubility and melting point.[6]

Visualization of the Molecular Structure

The following diagram illustrates the connectivity of the trihexyltetradecylphosphonium cation and its association with the bromide anion.

G P P+ C1_1 CH₂ P->C1_1 C2_1 CH₂ P->C2_1 C3_1 CH₂ P->C3_1 C4_1 CH₂ P->C4_1 C1_2 CH₂ C1_1->C1_2 C1_3 CH₂ C1_2->C1_3 C1_4 CH₂ C1_3->C1_4 C1_5 CH₂ C1_4->C1_5 C1_6 CH₃ C1_5->C1_6 C2_2 CH₂ C2_1->C2_2 C2_3 CH₂ C2_2->C2_3 C2_4 CH₂ C2_3->C2_4 C2_5 CH₂ C2_4->C2_5 C2_6 CH₃ C2_5->C2_6 C3_2 CH₂ C3_1->C3_2 C3_3 CH₂ C3_2->C3_3 C3_4 CH₂ C3_3->C3_4 C3_5 CH₂ C3_4->C3_5 C3_6 CH₃ C3_5->C3_6 C4_2 ... C4_1->C4_2 C4_13 CH₂ C4_2->C4_13 C4_14 CH₃ C4_13->C4_14 Br Br⁻ label_hexyl1 Hexyl label_hexyl2 Hexyl label_hexyl3 Hexyl label_tetradecyl Tetradecyl

Caption: 2D representation of Trihexyltetradecylphosphonium Bromide.

Physicochemical and Identification Data

The following table summarizes key quantitative and identifying properties of the compound.

PropertyValueSource(s)
IUPAC Name trihexyl(tetradecyl)phosphanium bromide[2]
Synonyms Tetradecyltrihexylphosphonium bromide, CYPHOS® IL 102[5]
CAS Number 654057-97-3[2][5]
Molecular Formula C₃₂H₆₈BrP[2][5]
Molecular Weight 563.76 g/mol [5]
Appearance Colorless to yellowish-brown liquid or solid[5]
Density ~0.96 g/mL (at 20 °C)[5][7]
Melting Point < Room Temperature / 39 °C[3][4]
SMILES String [Br-].CCCCCCCCCCCCCC(CCCCCC)CCCCCC[8]
InChI Key RJELOMHXBLDMDB-UHFFFAOYSA-M[8]

Synthesis and Formation Pathways

Understanding the synthesis is critical for ensuring material purity. The production of trihexyltetradecylphosphonium bromide is noted for its high rate and efficiency, often not requiring a solvent.[9]

Primary Synthesis: Quaternization of Trihexylphosphine

The most direct and common method is a nucleophilic substitution (Sₙ2) reaction, known as quaternization.

Causality: The lone pair of electrons on the phosphorus atom of trihexylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromotetradecane that is bonded to the bromine atom. Bromine, being a good leaving group, departs as the bromide anion, forming the stable ionic salt.

Experimental Protocol:

  • Reactor Setup: To a dry, nitrogen-purged Schlenk flask equipped with a magnetic stir bar and reflux condenser, add trihexylphosphine (1.0 equiv).

  • Reagent Addition: Add 1-bromotetradecane (1.0 equiv) to the flask. While the reaction can proceed neat, a high-boiling, non-reactive solvent like acetonitrile can be used.[10]

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 16-24 hours.[10] The progress can be monitored by ³¹P NMR, observing the shift from the phosphine signal to the phosphonium salt signal.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove any solvent. The resulting crude product is then washed extensively with a non-polar solvent like pentane or hexane to remove any unreacted starting materials.[10]

  • Drying: The purified white solid or viscous liquid is dried under high vacuum for 12-24 hours to remove residual solvents.

G cluster_start Starting Materials cluster_process Process cluster_purification Purification P_Hex3 Trihexylphosphine (Nucleophile) react Quaternization (Sₙ2) 70-80 °C, 16-24h P_Hex3->react Br_C14 1-Bromotetradecane (Electrophile) Br_C14->react wash Wash with Pentane (Removes unreacted starting materials) react->wash dry Dry under Vacuum wash->dry product [P₆₆₆₁₄]Br (>95% Purity) dry->product

Caption: Workflow for the synthesis of Trihexyltetradecylphosphonium Bromide.

Authoritative Structural Elucidation Protocols

A multi-technique approach is required for the unambiguous confirmation of the molecular structure. Each protocol serves as a piece of a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise covalent structure of the phosphonium cation.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ³¹P). By measuring the absorption of radiofrequency energy in a magnetic field, it provides detailed information about the chemical environment, connectivity, and number of atoms in a molecule.

Detailed Protocol:

  • Sample Preparation: Accurately weigh ~10-20 mg of the dried compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) for ¹H and ¹³C spectra.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra at room temperature.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Expert Interpretation of Expected Spectra:

  • ¹H NMR: The spectrum will show characteristic signals for the alkyl chains. A triplet at ~0.9 ppm corresponds to the four terminal methyl (CH₃) groups. A large, complex multiplet between ~1.2-1.6 ppm represents the bulk of the methylene (CH₂) protons in the chains. A distinct multiplet further downfield corresponds to the methylene protons alpha to the positively charged phosphorus atom, which are deshielded.[11]

  • ¹³C NMR: The proton-decoupled spectrum will show distinct signals for each chemically non-equivalent carbon. The carbons alpha to the phosphorus will appear as doublets due to coupling with the ³¹P nucleus and will be the most downfield of the aliphatic signals.[10]

  • ³¹P NMR: The proton-decoupled spectrum is simplest and most diagnostic, showing a single sharp peak, typically around δ 30-35 ppm, confirming the presence of a single phosphorus environment characteristic of the quaternary phosphonium salt.[10]

Mass Spectrometry (MS)

MS is used to confirm the exact mass of the cation, validating the elemental composition.

Principle: Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • Ionization: Acquire the spectrum in positive ion mode. The ESI process will generate the gaseous [C₃₂H₆₈P]⁺ cation.

  • Analysis: The resulting spectrum should show a dominant peak at an m/z value corresponding to the monoisotopic mass of the cation.

Expert Interpretation of Expected Spectra: The primary observed peak will be for the trihexyltetradecylphosphonium cation [M]⁺.

  • Calculated Monoisotopic Mass: 483.5059 Da.[1]

  • Expected m/z: 483.5053 (or very close, depending on instrument calibration).[1][12] The presence of this single, high-intensity peak provides definitive evidence of the cation's identity and purity.

Overall Characterization Workflow

G cluster_primary Primary Structural Confirmation cluster_secondary Secondary & Purity Analysis start Synthesized [P₆₆₆₁₄]Br Product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) start->nmr Confirms Covalent Framework & Connectivity ms High-Res Mass Spectrometry (ESI-MS) start->ms Confirms Cationic Mass & Formula ftir FTIR Spectroscopy start->ftir Identifies Functional Groups (C-H bonds) thermal Thermal Analysis (TGA/DSC) start->thermal Determines Thermal Stability & Melting Point result Structurally Confirmed [P₆₆₆₁₄]Br nmr->result ms->result ftir->result thermal->result

Caption: Integrated workflow for the structural elucidation of the compound.

Safety and Handling

As a chemical reagent, trihexyltetradecylphosphonium bromide requires careful handling to minimize risk. Its primary hazards are related to irritation.[2]

Trustworthiness in Safety: The following protocols are based on aggregated GHS (Globally Harmonized System) data and are designed to ensure user safety during handling and experimentation.[2]

Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use a proper removal technique.[15]

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area.[15]

GHS Hazard Information

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2][13]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][13]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][13]

Conclusion

Trihexyltetradecylphosphonium bromide is more than a simple chemical; it is a highly functional material whose properties are a direct consequence of its distinct molecular structure. The asymmetric arrangement of its long alkyl chains around a central phosphonium core establishes its identity as a versatile ionic liquid. For researchers in materials science and drug development, a rigorous understanding of its structure, confirmed through a logical and multi-faceted analytical approach combining NMR, MS, and other spectroscopic methods, is paramount. The protocols and causal explanations provided in this guide serve as a foundational framework for the confident and effective application of this compound in advanced scientific endeavors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218822, Trihexyltetradecylphosphonium bromide. [Link][2]

  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide. [Link][3]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization, and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research. [Link][4]

  • ResearchGate. (n.d.). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels | Request PDF. [Link][16]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research, 60(46), 16769-16779. [Link][9]

  • ACS Publications. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research. [Link][17]

  • ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF. [Link][18]

  • Open-i. (2008). Nuclear magnetic resonance spectroscopic studies of the trihexyl (tetradecyl) phosphonium chloride ionic liquid mixtures with water. [Link][11]

  • AHH Chemical. (n.d.). TRIHEXYLTETRADECYLPHOSPHONIUM BROMIDE. [Link][7]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11181837, Trihexyl(tetradecyl)phosphonium. [Link][1]

  • Royal Society of Chemistry. (2022). Supporting Information: Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides. [Link][10]

  • ResearchGate. (n.d.). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide | Request PDF. [Link][19]

  • ResearchGate. (n.d.). ¹H NMR spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. [Link][20]

  • MassBank. (n.d.). Tetraalkylphosphonium compounds. [Link][12]

  • Dharaskar, S. A., et al. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Environmental Science and Pollution Research International, 29(35), 53347-53361. [Link][21]

  • Lazzús, J. A. (2011). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 56(6), 2853-2858. [Link][6]

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A Comprehensive Safety & Handling Guide for Trihexyltetradecylphosphonium Bromide in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trihexyltetradecylphosphonium bromide (CAS No. 654057-97-3) is a quaternary phosphonium salt, a class of compounds often categorized as ionic liquids (ILs).[1][2] With its unique properties, including low vapor pressure, high thermal stability, and excellent solubility in organic solvents, it has found increasing application in diverse research fields.[2][3] For professionals in drug development and materials science, it serves as a phase transfer catalyst, a component in drug delivery systems, and an electrolyte in energy storage devices.[2][3][4]

However, the novel properties of ionic liquids necessitate a nuanced approach to safety that goes beyond standard protocols for traditional volatile organic solvents. The low volatility of this compound might suggest a lower inhalation hazard, but this does not diminish the risks associated with dermal, ocular, or ingestion exposure.[2] This guide provides an in-depth analysis of the safety profile of trihexyltetradecylphosphonium bromide, moving beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed to equip researchers, scientists, and drug development professionals with the causal understanding and practical protocols necessary to handle this compound with the highest degree of safety and scientific integrity. A critical takeaway is that for many ionic liquids, including this one, toxicological data is not exhaustive; therefore, a precautionary approach is paramount.[5]

Chemical and Physical Identity: Understanding the Compound's Behavior

A thorough understanding of the physicochemical properties of trihexyltetradecylphosphonium bromide is the foundation of a robust safety assessment. These properties dictate its behavior in the laboratory environment and inform the necessary handling and storage protocols.

Table 1: Chemical Identifiers for Trihexyltetradecylphosphonium Bromide

IdentifierValueSource(s)
CAS Number 654057-97-3[1][3][5]
Synonyms Tetradecyltrihexylphosphonium bromide; P666(14) Br[1][2][3]
Molecular Formula C₃₂H₆₈BrP[3][6]
Molecular Weight 563.76 g/mol [1][3]
InChI Key RJELOMHXBLDMDB-UHFFFAOYSA-M[1]

Table 2: Key Physicochemical Properties and Their Safety Implications

PropertyValueSafety Implication & CausalitySource(s)
Appearance Colorless to yellowish-brown liquid or solidThe substance may exist as a viscous liquid or a low-melting solid at room temperature. This minimizes the risk of airborne dust but increases the risk of surface contamination and difficult-to-see spills.[1][2][3]
Density 0.96 g/mL at 20 °CBeing less dense than water, it will float, which is a key consideration for spill cleanup involving aqueous environments.[1][3]
Volatility Low vapor pressureThis is a hallmark property of many ionic liquids. It significantly reduces the risk of inhalation exposure compared to traditional volatile solvents. However, aerosols can still be generated during vigorous mixing or heating, necessitating local exhaust ventilation.[2]
Thermal Stability Stable over a broad temperature rangeThe compound's stability allows for its use in varied thermal conditions. However, at high temperatures or in a fire, it can decompose to produce hazardous fumes, including hydrogen bromide, carbon oxides, and oxides of phosphorus.[2][5][7]
Solubility Soluble in organic solvents; immiscible with waterIts solubility profile is critical for reaction quenching, extraction, and cleaning. Immiscibility with water means spills into aqueous waste streams will not be diluted but will persist as a separate phase.[3][8]

Hazard Identification and Toxicological Profile

Trihexyltetradecylphosphonium bromide is classified under the Globally Harmonized System (GHS) as an irritant.[1][9] The primary hazards are to the skin, eyes, and respiratory system upon direct contact or aerosol inhalation.

GHS_Hazards cluster_0 GHS Classification pictogram {GHS07 | Exclamation Mark} signal_word Signal Word Warning hazards Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

GHS Hazard Profile for Trihexyltetradecylphosphonium Bromide.
Mechanistic Insights and Toxicological Gaps

The irritant nature of this compound is largely attributed to its cationic phosphonium head group. Similar to quaternary ammonium compounds, this positively charged moiety can interact with the negatively charged phosphate groups in the phospholipids of cell membranes, potentially disrupting membrane integrity and leading to cell damage and an inflammatory response. This explains its classification as a skin and eye irritant.[9]

A crucial point for any researcher is the statement found in some safety data sheets: "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[5] This is a significant caveat. The absence of comprehensive data on chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects mandates the application of the precautionary principle . All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level.

  • Acute Effects : The primary risks are irritation to the skin, eyes, and respiratory tract.[1][9] Accidental ingestion may be harmful.[5]

  • Chronic Effects : Data is largely unavailable. The potential for long-term effects from repeated low-level exposure is unknown.

  • Environmental Hazards : The substance is not expected to be persistent, bioaccumulative, or toxic (PBT), but this assessment is based on limited data.[5] Therefore, release into the environment must be strictly avoided.[10]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to mitigate risks. Engineering controls are the most effective line of defense, supplemented by rigorous administrative controls and appropriate PPE.

Engineering Controls
  • Primary Enclosure : All handling of trihexyltetradecylphosphonium bromide that could generate aerosols (e.g., heating, sonicating, vortexing) or involves open containers should be performed inside a certified chemical fume hood. This is the primary method for preventing respiratory exposure.[11]

  • Ventilation : General laboratory ventilation should be maintained to ensure a safe ambient environment and to dilute any fugitive emissions.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and should never be used as a substitute for proper engineering controls. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE_Ensemble cluster_ppe Mandatory PPE Ensemble cluster_conditional Conditional PPE (Based on Task) researcher Researcher face Face Shield (Risk of splash) researcher->face resp Respirator (Aerosol generation without fume hood) researcher->resp eye Eye Protection (ANSI Z87.1 Safety Goggles) eye->researcher body Body Protection (Chemically resistant lab coat) body->researcher hands Hand Protection (Nitrile or Neoprene Gloves) hands->researcher

Required PPE for handling Trihexyltetradecylphosphonium Bromide.

Step-by-Step PPE Protocol:

  • Eye and Face Protection : Wear chemical safety goggles that conform to ANSI Z87.1 standards at all times.[5] When there is a significant risk of splashing (e.g., transferring large volumes), supplement goggles with a full-face shield.[12]

  • Skin and Body Protection : A standard laboratory coat is mandatory. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[5] Ensure legs and feet are covered; open-toed shoes are strictly prohibited.

  • Hand Protection : Wear nitrile or neoprene gloves.[12] It is critical to inspect gloves for tears or pinholes before each use. Given that no glove material offers indefinite protection, follow the practice of "double gloving" for extended procedures and always remove gloves using the proper technique to avoid contaminating your skin.[5] Dispose of contaminated gloves immediately as hazardous waste.

  • Respiratory Protection : Not typically required when handling small quantities within a fume hood due to the compound's low volatility.[12] If work must be done outside of a fume hood where aerosols could be generated, a NIOSH-approved respirator with cartridges appropriate for organic vapors/particulates (e.g., type ABEK-P2) must be used.[5]

Safe Handling and Storage Protocols

Adherence to a standardized workflow minimizes the risk of accidental exposure and contamination.

Experimental Handling Workflow
  • Preparation : Before handling, review this guide and the specific SDS for the product.[12] Ensure the fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Aliquotting and Transfer : Conduct all transfers of the material within a fume hood. Use a pipette or a spatula for transfers to minimize splashes or dust generation. Avoid "dumping" the material from one container to another.

  • During Use : Keep containers closed when not in use. If heating the substance, do so gradually in a well-ventilated area or fume hood to prevent thermal decomposition.

  • Post-Handling : After completing the work, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Thoroughly wash hands with soap and water after removing gloves.[13] Contaminated lab coats should be professionally laundered and not taken home.[13]

Storage Protocol
  • Container : Store in the original, tightly sealed container.[14]

  • Location : Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][10]

  • Segregation : Do not store with foodstuffs, or highly reactive chemicals. Follow institutional guidelines for chemical segregation.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate injury and environmental impact.

First Aid Measures

Immediate action is critical in the event of an exposure.

Table 3: First Aid Procedures for Trihexyltetradecylphosphonium Bromide Exposure

Exposure RouteImmediate Action ProtocolSource(s)
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[5][15] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[5] 3. Seek immediate medical attention from an ophthalmologist.[16][5][15][16]
Skin Contact 1. Immediately remove all contaminated clothing.[17] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[16] 3. If skin irritation persists, seek medical attention.[17][16][17]
Inhalation 1. Move the affected person to fresh air at once.[17] 2. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[17] 3. Keep the person warm and at rest.[17]
Ingestion 1. Do NOT induce vomiting.[18] 2. Rinse the mouth with water.[16] 3. Seek immediate medical attention. Call a poison control center or physician.[15][18][15][16][18]
Accidental Release (Spill) Protocol

The following protocol is for small-scale laboratory spills (<100 mL). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Spill_Response start Spill Occurs alert 1. Alert Personnel (Notify others in the immediate area) start->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain 3. Contain the Spill (Use absorbent pads or sand to create a dike) ppe->contain absorb 4. Absorb the Material (Cover with vermiculite or chemical absorbent) contain->absorb collect 5. Collect Waste (Carefully sweep/scoop into a labeled, sealable container) absorb->collect decontaminate 6. Decontaminate Area (Wipe with appropriate solvent, then soap & water) collect->decontaminate dispose 7. Dispose of Waste (Treat all materials as hazardous waste) decontaminate->dispose end Spill Managed dispose->end

Sources

Methodological & Application

Application Notes & Protocols: Trihexyltetradecylphosphonium Bromide as a High-Performance Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth exploration of trihexyltetradecylphosphonium bromide (THTDPB), a quaternary phosphonium salt, detailing its application as a phase transfer catalyst (PTC) in modern organic synthesis. We will elucidate the fundamental principles of phase transfer catalysis, the unique physicochemical properties of THTDPB that make it an exceptional catalyst, and provide detailed, field-proven protocols for its use in key chemical transformations.

The Imperative of Phase Transfer Catalysis (PTC)

In synthetic organic chemistry, a frequent challenge is reacting chemical species that are soluble in different, immiscible liquid phases—typically an aqueous phase and an organic phase.[1][2][3] Without intervention, the reaction rate is negligible as the reactants are segregated at a very small interface. Phase transfer catalysis provides an elegant solution to this problem. A PTC, like trihexyltetradecylphosphonium bromide, acts as a shuttle, transporting a reactant from one phase (e.g., an aqueous-soluble anion) into the other phase where the reaction can proceed efficiently.[2][3]

The advantages of employing PTC are significant, often leading to:

  • Faster reaction rates and higher yields.[1][4]

  • Milder reaction conditions, reducing energy consumption.[2]

  • Elimination of the need for expensive, hazardous, or anhydrous organic solvents.[1][2]

  • Reduced formation of byproducts and simplified workup procedures.[1]

  • Use of inexpensive inorganic reagents (e.g., hydroxides, cyanides) in organic synthesis.

Profile of a Superior Catalyst: Trihexyltetradecylphosphonium Bromide (P₆,₆,₆,₁₄Br)

Trihexyltetradecylphosphonium bromide, also known as tetradecyltrihexylphosphonium bromide, is a quaternary phosphonium salt that has gained prominence not only as an ionic liquid but also as a highly effective phase transfer catalyst.[4][5][6] Its molecular structure is key to its efficacy.

PropertyValueSource
CAS Number 654057-97-3[4][5]
Molecular Formula C₃₂H₆₈PBr[4][7]
Molecular Weight 563.76 g/mol [5][7]
Appearance Colorless to yellowish-brown liquid[4]
Density ~0.96 g/mL at 20 °C[4][7]
Synonyms P₆,₆,₆,₁₄Br, Tetradecyltrihexylphosphonium bromide[4][5]

Key Attributes & Causality:

  • Exceptional Organophilicity: The presence of three hexyl chains and one long tetradecyl chain results in a highly lipophilic, or "organophilic," cation.[4] This property is crucial for the phosphonium cation's ability to be readily soluble in the organic phase, carrying the reactive anion with it.

  • High Thermal Stability: Phosphonium salts are generally more thermally stable than their ammonium counterparts, making THTDPB suitable for reactions requiring elevated temperatures where ammonium salts might decompose.[5][8]

  • Chemical Stability: It exhibits excellent stability across a range of process conditions, ensuring catalyst integrity throughout the reaction.[5]

  • Versatility: Its utility extends beyond simple nucleophilic substitutions to applications in polymerization, nanoparticle synthesis, and desulfurization processes.[4][5][9]

The Mechanism of Action: Bridging the Phase Divide

The efficacy of THTDPB lies in its ability to facilitate the Starks' extraction mechanism, the most common pathway in PTC. The catalyst shuttles anions across the aqueous-organic interface.

The process can be visualized as follows:

  • Anion Exchange: At the interface, the phosphonium bromide (Q⁺Br⁻) exchanges its bromide anion for the reactant anion (Y⁻) from the aqueous phase, forming the active catalyst species (Q⁺Y⁻).

  • Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is highly organophilic due to the long alkyl chains of the phosphonium cation (Q⁺) and diffuses from the interface into the bulk organic phase.

  • Reaction: Within the organic phase, the anion (Y⁻) is "naked" and highly reactive, as it is loosely paired with the bulky phosphonium cation and poorly solvated. It rapidly reacts with the organic substrate (RX) to form the desired product (RY).

  • Catalyst Regeneration: The phosphonium cation now pairs with the leaving group anion (X⁻), forming Q⁺X⁻. This species diffuses back to the interface to restart the catalytic cycle.

PTC_Mechanism M_Y M⁺Y⁻ interface interface M_Y->interface Anion Source M_X M⁺X⁻ RX R-X QY_org Q⁺Y⁻ RX->QY_org Reaction RY R-Y QX_org Q⁺X⁻ QX_org->interface Regeneration QY_org->RY Product Formation QY_org->QX_org Byproduct interface->M_X interface->QY_org Anion Exchange & Transfer

Caption: The phase transfer catalytic cycle mediated by a quaternary phosphonium salt (Q⁺).

Application Protocol 1: Nucleophilic Substitution - Synthesis of 1-Cyanooctane

This protocol is a classic example of PTC, demonstrating the dramatic rate enhancement achieved by THTDPB in a reaction between immiscible reactants.[3] Without a catalyst, the reaction between aqueous sodium cyanide and 1-chlorooctane in an organic solvent proceeds at an infinitesimally slow rate.[1][3]

Introduction: The synthesis of nitriles from alkyl halides is a fundamental C-C bond-forming reaction. THTDPB facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase into the organic phase, where it displaces the chloride from 1-chlorooctane.

Experimental Protocol:

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.

  • Reagent Charging:

    • Add 100 mL of water and 20.0 g (0.41 mol) of sodium cyanide (NaCN) to the flask. Stir until the solid dissolves. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Add 20.0 g (0.134 mol) of 1-chlorooctane.

    • Add 1.5 g (2.66 mmol, ~2 mol%) of trihexyltetradecylphosphonium bromide (THTDPB).

  • Reaction:

    • Heat the two-phase mixture to 105 °C with vigorous stirring. The stirring must be sufficient to create a large surface area between the two phases.

    • Maintain the temperature and stirring for 2-3 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via Gas Chromatography (GC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The two phases will separate.

    • Using a separatory funnel, separate the upper organic layer.

    • Wash the organic layer twice with 50 mL portions of water to remove any residual catalyst and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Isolation: Purify the crude product by vacuum distillation to yield pure 1-cyanooctane.

ParameterValueRationale
Catalyst Loading 1-2 mol%Sufficient to ensure a rapid catalytic cycle without being economically prohibitive.
Temperature 105 °CProvides adequate thermal energy to overcome the activation barrier for the Sₙ2 reaction.
Stirring Speed >1000 RPMVigorous agitation is critical to maximize the interfacial area for anion exchange.
Reaction Time 2-3 hoursSignificantly faster than the weeks required without a catalyst.[1]
Expected Yield >95%Demonstrates the high efficiency of the PTC process.[3]

Sources

The Versatile Role of Trihexyltetradecylphosphonium Bromide in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Trihexyltetradecylphosphonium bromide, a prominent member of the phosphonium ionic liquid family, has emerged as a powerful and versatile tool in the arsenal of synthetic chemists. Its unique combination of properties, including high thermal stability, negligible vapor pressure, and tunable solubility, allows it to function effectively as a phase-transfer catalyst and a reaction medium, often leading to improved reaction efficiency, enhanced yields, and greener chemical processes. This guide provides an in-depth exploration of its applications, complete with detailed protocols for key synthetic transformations, offering valuable insights for researchers in academia and the pharmaceutical industry.

Core Attributes of Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, with a bromide counter-anion. This asymmetric structure, featuring long alkyl chains, imparts excellent solubility in a range of organic solvents and allows it to act as an effective phase-transfer catalyst. Furthermore, its low melting point classifies it as an ionic liquid, a class of solvents composed entirely of ions that offer a unique reaction environment compared to conventional molecular solvents.

PropertyValueReference
Molecular Formula C₃₂H₆₈PBr
Molecular Weight 563.76 g/mol
Appearance Colorless to yellowish-brown liquid
Density ~0.96 g/mL
Key Characteristics High thermal stability, low volatility, high ionic conductivity

Application Notes and Protocols

Phase-Transfer Catalysis: Facilitating Reactions Between Immiscible Phases

One of the primary applications of trihexyltetradecylphosphonium bromide is as a phase-transfer catalyst (PTC). In this role, it facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. The lipophilic nature of the trihexyltetradecylphosphonium cation allows it to form an ion pair with the reactant anion, shuttling it across the phase boundary. This is particularly advantageous for reactions involving water-soluble nucleophiles and organic-soluble electrophiles.

Application Protocol: O-Alkylation of 2-Naphthol

This protocol details the O-alkylation of 2-naphthol with benzyl chloride, a classic example of a nucleophilic substitution reaction accelerated by phase-transfer catalysis.[1]

Materials:

  • 2-Naphthol

  • Benzyl chloride

  • Trihexyltetradecylphosphonium bromide (THTDPB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask, dissolve 2-naphthol (e.g., 10 mmol) in 50 mL of toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add trihexyltetradecylphosphonium bromide (e.g., 5 mol% relative to 2-naphthol) to the toluene solution of 2-naphthol.

  • Reaction Initiation: With vigorous stirring (e.g., 500 rpm), add 50 mL of the aqueous NaOH solution to the reaction flask. Heat the mixture to the desired reaction temperature (e.g., 60 °C).

  • Electrophile Addition: Slowly add benzyl chloride (e.g., 12 mmol) to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Vigorous Stirring: Essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of phase transfer.

  • Concentration of NaOH: A sufficiently high concentration of NaOH is required to deprotonate the 2-naphthol, forming the nucleophilic naphthoxide anion.

  • Catalyst Loading: A catalytic amount is sufficient as the phosphonium salt is regenerated in each cycle. The optimal loading should be determined empirically for specific substrates.

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naphthol Dissolve 2-Naphthol in Toluene add_catalyst Add THTDPB prep_naphthol->add_catalyst prep_naoh Prepare Aqueous NaOH Solution mix_phases Combine Phases & Heat with Stirring prep_naoh->mix_phases add_catalyst->mix_phases add_benzyl_chloride Add Benzyl Chloride mix_phases->add_benzyl_chloride monitor Monitor Reaction (TLC/GC) add_benzyl_chloride->monitor cool_down Cool to RT monitor->cool_down separate Separate Layers cool_down->separate wash Wash Organic Layer separate->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify

Workflow for Phase-Transfer Catalyzed O-Alkylation.
Ionic Liquid Medium: A Stable and Recyclable Environment for Catalysis

As an ionic liquid, trihexyltetradecylphosphonium bromide can serve as the reaction solvent itself. Its non-volatile nature enhances safety and simplifies product isolation, as the product can often be extracted with a conventional organic solvent, leaving the catalyst dissolved in the ionic liquid for potential recycling. The high thermal and chemical stability of phosphonium-based ionic liquids makes them suitable for a wide range of reactions, including those requiring elevated temperatures.[2]

Application Protocol: Heck Cross-Coupling Reaction

This protocol is adapted from a procedure using the closely related trihexyltetradecylphosphonium chloride for the Heck cross-coupling of aryl halides with olefins.[2] The bromide salt is expected to perform similarly.

Materials:

  • Aryl iodide (e.g., 4-iodoanisole)

  • Olefin (e.g., methyl acrylate)

  • Trihexyltetradecylphosphonium bromide (THTDPB)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Ethyl acetate

  • Hexane

Equipment:

  • Oven-dried reaction vessel with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Heating plate with a temperature controller

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried 5 mL reaction vessel, add trihexyltetradecylphosphonium bromide (e.g., 1.0 mmol), palladium(II) acetate (e.g., 4 mol%), and sodium acetate (e.g., 1.5 mmol).

  • Degassing: Place the vessel under vacuum for 1 hour to remove any absorbed water and oxygen, then backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Under the inert atmosphere, add the aryl iodide (e.g., 1.0 mmol), the olefin (e.g., 1.4 mmol), and a small amount of deionized water (e.g., 1.5 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50 °C for aryl iodides, or higher for less reactive aryl bromides) and stir for the required time (typically 2-8 hours).

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Product Extraction: After cooling to room temperature, extract the product from the ionic liquid layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash silica gel chromatography (e.g., using a gradient of ethyl acetate in hexane).

  • Catalyst Recycling: The ionic liquid layer containing the palladium catalyst can be degassed and reused for subsequent reactions after recharging with fresh reactants.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Base (Sodium Acetate): The base is required to neutralize the hydrohalic acid (HBr or HI) that is formed during the catalytic cycle, regenerating the active catalyst.

  • Water: In some Heck reactions in ionic liquids, a small amount of water can enhance the reaction rate.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination PdII_Olefin Ar-Pd(II)-X (Olefin)L Coordination->PdII_Olefin Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl R-Pd(II)-X L₂ Insertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdII_Hydride H-Pd(II)-X (Alkene)L BetaHydride->PdII_Hydride ReductiveElim Reductive Elimination PdII_Hydride->ReductiveElim Product Substituted Alkene PdII_Hydride->Product ReductiveElim->Pd0 Base HX H-X ReductiveElim->HX Reactants Ar-X + Olefin Base Base

Sources

Trihexyltetradecylphosphonium Bromide as an Electrolyte in Advanced Battery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of trihexyltetradecylphosphonium bromide as an electrolyte in next-generation battery technologies. This guide covers the fundamental properties of this ionic liquid, detailed protocols for its preparation and implementation, and a critical discussion of its advantages and limitations within various battery chemistries.

Introduction: The Imperative for Advanced Electrolytes

The advancement of energy storage technologies is fundamentally linked to the innovation of electrolyte materials. Conventional electrolytes in lithium-ion batteries, typically a lithium salt dissolved in organic carbonate solvents, present significant safety hazards due to their flammability and volatility.[1][2] Ionic liquids (ILs), which are salts in a liquid state at or near room temperature, have emerged as a compelling alternative. Their intrinsic properties, including negligible vapor pressure, high thermal stability, non-flammability, and wide electrochemical windows, directly address the safety and performance limitations of their organic counterparts.[3][4]

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium-based IL, is particularly noteworthy. Its bulky, asymmetric cation structure contributes to a desirable combination of high thermal and electrochemical stability, making it a promising candidate for high-performance battery systems.[5][6][7] This guide offers detailed protocols and expert insights to facilitate its effective application in battery research and development.

Core Properties: A Quantitative Overview

A thorough understanding of the physicochemical and electrochemical properties of trihexyltetradecylphosphonium bromide is essential for its successful integration into battery systems.

Table 1: Physicochemical and Electrochemical Properties of Trihexyltetradecylphosphonium-Based Electrolytes

PropertyTypical Value RangeConditionsKey Considerations
Ionic Conductivity 0.1 - 10 mS/cmTemperature-dependentSignificantly influenced by viscosity and the concentration and type of lithium salt used.[3][5]
Electrochemical Stability Window Up to 6.9 VVaries with the anionThe wide window is a key advantage for use with high-voltage electrode materials.[8]
Thermal Decomposition Temperature >300 °CInert AtmospherePhosphonium-based ILs generally exhibit higher thermal stability than nitrogen-based ILs.[9]
Viscosity High at room temperatureTemperature-dependentA primary challenge for achieving high rate performance; can be mitigated with additives or elevated temperatures.[3]
Density ~0.96 g/mL20 °CImportant for volumetric energy density calculations.[10]

Experimental Protocols: From Purification to Cell Assembly

Purification of Trihexyltetradecylphosphonium Bromide

The presence of impurities, particularly water and organic solvents, can severely degrade the electrochemical performance of an IL electrolyte.[11] A stringent purification protocol is therefore a prerequisite for reliable and reproducible results.

Protocol 1: Rigorous Purification of Trihexyltetradecylphosphonium Bromide

  • Initial Drying: Place the as-received trihexyltetradecylphosphonium bromide in a round-bottom flask and dry under a dynamic vacuum (e.g., using a Schlenk line) at 80-100°C for at least 48 hours. This step is crucial for removing volatile impurities and significant amounts of water.

  • Activated Carbon Treatment: To remove non-volatile organic impurities, dissolve the dried IL in a minimal volume of high-purity acetone. Add 5-10 wt% of activated carbon to the solution and stir vigorously for 24 hours at room temperature.

  • Filtration: Filter the mixture through a 0.2 µm PTFE syringe filter to remove the activated carbon. The resulting solution should be clear and colorless. Repeat the filtration if necessary.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • High-Vacuum Drying: Transfer the purified IL to a clean Schlenk flask and dry under a high vacuum (<10⁻⁶ mbar) at 120°C for a minimum of 72 hours. The final water content should be confirmed to be below 10 ppm using Karl Fischer titration.

Electrolyte Formulation

The purified IL is typically combined with a suitable lithium salt to function as a battery electrolyte.

Protocol 2: Preparation of a 1 M LiTFSI in Trihexyltetradecylphosphonium Bromide Electrolyte

Note: All subsequent steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels maintained below 0.5 ppm.

  • Reagent Preparation: Ensure both the purified trihexyltetradecylphosphonium bromide and the lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt are thoroughly dried and brought into the glovebox.

  • Mixing: In a clean, dry vial, accurately weigh the desired amount of trihexyltetradecylphosphonium bromide. Slowly add the calculated mass of LiTFSI to achieve a 1 M concentration while continuously stirring with a magnetic stir bar.

  • Homogenization: Seal the vial and continue stirring the mixture at room temperature for at least 24 hours to ensure the complete dissolution and uniform distribution of the LiTFSI salt. The final electrolyte should be a clear, homogeneous liquid.

Battery Assembly Workflow

The following diagram illustrates a standardized workflow for assembling a CR2032 coin cell for the electrochemical evaluation of the prepared electrolyte.

Battery_Assembly_Workflow cluster_glovebox Inert Atmosphere Glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm) A Electrode Preparation (Slurry Casting & Drying) B Electrode Punching (Precision Discs) A->B E Coin Cell Stacking (Anode, Separator, Cathode) B->E C Electrolyte Formulation (Protocol 2) F Electrolyte Addition (Wetting of Components) C->F D Separator Punching D->E E->F G Crimping & Sealing F->G H Electrochemical Characterization (Cycler, EIS) G->H

Caption: Experimental workflow for battery assembly and testing.

Scientific Rationale and Self-Validation

Causality Behind Experimental Choices:

  • Selection of LiTFSI: The LiTFSI salt is frequently chosen over the more common LiPF₆ due to its superior thermal and chemical stability, which is synergistic with the inherent stability of the phosphonium-based IL.[3]

  • Inert Atmosphere: The use of a glovebox is non-negotiable. It prevents the degradation of the electrolyte by ambient moisture and oxygen, which can lead to parasitic reactions, compromised performance, and safety risks, especially when working with lithium metal anodes.[12]

Trustworthiness Through Self-Validating Systems:

To ensure the integrity of your findings, it is imperative to build in validation steps throughout the experimental process.

  • Cyclic Voltammetry (CV): Prior to full cell assembly, perform a CV scan of the formulated electrolyte using inert electrodes (e.g., platinum or glassy carbon). This will experimentally confirm the electrochemical stability window of your specific electrolyte preparation.

  • Electrochemical Impedance Spectroscopy (EIS): Utilize EIS to measure the ionic conductivity of the electrolyte and to monitor the formation and evolution of the solid-electrolyte interphase (SEI) on the anode during cycling.

  • Post-Mortem Analysis: Upon completion of cycling tests, carefully disassemble the cells within the glovebox. Employ analytical techniques such as Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD) to investigate the morphology and chemical composition of the electrodes and separator, providing insights into potential degradation mechanisms.

Safety and Handling

While trihexyltetradecylphosphonium bromide offers safety advantages over volatile organic solvents, it is not without hazards.

  • Toxicity: Phosphonium-based ILs can be toxic and may cause skin and eye irritation.[9][13] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling: Work in a well-ventilated area or fume hood when handling the IL outside of a glovebox. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • Disposal: Dispose of waste IL and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

Trihexyltetradecylphosphonium bromide stands as a highly promising electrolyte for the development of safer, more thermally robust battery systems. Its wide electrochemical window and excellent thermal stability are significant assets. The primary challenge remains its high viscosity, which can impede ion transport and limit high-rate capabilities. Future research will likely focus on the development of electrolyte formulations with co-solvents or additives to mitigate this issue, as well as further exploration of its compatibility with various next-generation electrode materials. The protocols and data presented in this guide provide a solid framework for researchers to advance the application of this important class of ionic liquids.

References

  • JoVE. (2022-09-28). IL Electrolytes and Li-ion Batteries (LIBs) Synthesis | Protocol Preview. Retrieved from [Link]

  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide. Retrieved from [Link]

  • ResearchGate. (2014-04-29). Roles of Additives in the Trihexyl(tetradecyl) Phosphonium Chloride Ionic Liquid Electrolyte for Primary Mg-Air Cells | Request PDF. Retrieved from [Link]

  • ConnectSci. (2012-10-31). The Influence of Water and Metal Ions on the Transport Properties of Trihexyl(tetradecyl)phosphonium Chloride | Australian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transport properties of nitrile and carbonate solutions of [P66614][NTf2] ionic liquid, its thermal degradation and non-isothermal kinetics of decomposition. Retrieved from [Link]

  • YouTube. (2020-11-08). Tutorial 15-Battery with ionic liquid-based electrolyte. Retrieved from [Link]

  • Regulations.gov. (n.d.). CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Retrieved from [Link]

  • Royal Society of Chemistry. (2015-08-06). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. Retrieved from [Link]

  • University of Birmingham Research Portal. (2012-01-01). The influence of water and metal ions on the transport properties of trihexyl(tetradecyl)phosphonium chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2021-02-09). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Retrieved from [Link]

  • ResearchGate. (2012-10-31). The Influence of Water and Metal Ions on the Transport Properties of Trihexyl(tetradecyl)phosphonium Chloride | Request PDF. Retrieved from [Link]

  • Science Alert. (n.d.). Generation of Superoxide Ion in Trihexyl (Tetradecyl) Phosphonium bis (Trifluoromethylsulfonyl) imide Room Temperature Ionic Liquid. Retrieved from [Link]

  • MDPI. (n.d.). Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Ionic Liquids for Batteries and Supercapacitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ionic Liquids Toxicity—Benefits and Threats. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical stability windows of the considered electrolytes. Retrieved from [Link]

  • Monona Terrace. (n.d.). Trihexyltetradecylphosphonium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic conductivities of trihexyl(tetradecyl)phosphonium1,2,4-triazolide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Industrial Preparation of Phosphonium Ionic Liquids. Retrieved from [Link]

  • ACS Publications. (2008-09-18). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids | Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels | Request PDF. Retrieved from [Link]

  • All About Circuits. (2022-09-22). Researchers Find Chemical Additive Can Increase Bromide Battery Performance. Retrieved from [Link]

  • EXIL - USC. (n.d.). Ionic liquid synthesis: safety and good working practices. Retrieved from [Link]

  • ARPN Journals. (2016-02). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Stability analysis of the superoxide ion generated in trihexyl (tetradecyl) phosphonium bis (trifluoromethylsulfonyl) imide ionic liquid. Retrieved from [Link]

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Application Note: Utilizing Trihexyltetradecylphosphonium Bromide in High-Performance Supercapacitor Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), are critical energy storage devices that bridge the gap between traditional capacitors and batteries, offering high power density, rapid charge-dissemination cycles, and exceptional longevity. The performance of a supercapacitor is intrinsically linked to the properties of its core components: the electrode material and the electrolyte. The electrolyte, in particular, dictates the device's operating voltage window, ionic conductivity, and overall safety and stability. While aqueous and organic electrolytes have been widely used, their limitations—narrow electrochemical windows for aqueous systems and flammability for organic solvents—have driven research towards safer, more stable alternatives.

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as highly promising electrolytes due to their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows (ESWs).[1][2] Among the various classes of ILs, phosphonium-based ILs are particularly noteworthy for their superior thermal and chemical stability compared to their nitrogen-based counterparts.[3][4]

This application note provides a comprehensive technical guide for researchers on the use of Trihexyltetradecylphosphonium Bromide ([P₆,₆,₆,₁₄][Br]) , a prominent phosphonium ionic liquid, in the formulation of electrolytes for supercapacitors. We will delve into its fundamental properties, safety protocols, and detailed, step-by-step procedures for its application in three distinct electrolyte systems: as a neat ionic liquid, in a binary mixture with an organic solvent, and within a flexible ionogel for solid-state devices.

Physicochemical Properties & Rationale for Use

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, with a bromide anion.[5] This asymmetric and bulky cationic structure is key to its low melting point and its properties as an ionic liquid. The long alkyl chains contribute to van der Waals interactions that influence its viscosity and solubility.

The primary advantages of using [P₆,₆,₆,₁₄]⁺ based ILs in supercapacitors include:

  • Wide Electrochemical Window: Phosphonium ILs exhibit broad electrochemical stability, enabling the construction of supercapacitors with higher operating voltages ( >3.5 V).[1][3] This is a crucial factor, as the energy density of a supercapacitor is proportional to the square of its voltage (E = ½CV²).

  • High Thermal Stability: These ILs are stable over a wide temperature range, making them suitable for applications that may experience significant temperature fluctuations.[6][7]

  • Inherent Safety: Their low volatility and non-flammability significantly enhance the safety profile of the energy storage device compared to conventional organic electrolytes.[6]

However, a key challenge associated with [P₆,₆,₆,₁₄][Br] and similar high molecular weight ILs is their relatively high viscosity at room temperature, which can impede ion transport and limit power density.[8] This guide will provide protocols that directly address this challenge.

Table 1: Key Physicochemical Properties of Trihexyltetradecylphosphonium Bromide

PropertyValueSignificance in SupercapacitorsReference(s)
Chemical Formula C₃₂H₆₈BrPDefines the ionic species and their transport properties.[9]
Molecular Weight 563.8 g/mol Influences viscosity and density.[9]
Appearance Solid / Viscous LiquidDictates handling and processing requirements.
Density (20°C) ~0.96 g/mLImportant for volumetric energy density calculations.
Thermal Stability High decomposition temperatureAllows for a wide operating temperature range and enhances safety.[6][7]
Electrochemical Window Wide (can exceed 4V with different anions)Enables high operating voltages, leading to significantly higher energy density.[1][10]
Ionic Conductivity Moderate to Low (highly viscosity-dependent)Directly impacts the equivalent series resistance (ESR) and power density. Can be improved with co-solvents.[11][12]
Viscosity High at room temperatureA major challenge; high viscosity slows ion movement, increasing ESR and limiting power. Addressed by heating or adding co-solvents.[8][13]

Safety and Handling

Scientific integrity begins with safety. Trihexyltetradecylphosphonium bromide, like many chemical reagents, requires careful handling to minimize risk.

Hazard Identification:

  • Causes skin irritation (H315).[9]

  • Causes serious eye irritation (H319).[9]

  • May cause respiratory irritation (H335).[9]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a fume hood, to prevent concentration of any dust or aerosols.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[16]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced if damaged.[16]

    • Body Protection: Wear a standard laboratory coat.

    • Respiratory Protection: If handling large quantities or generating dust, use a dust respirator (e.g., N95).[14]

  • Handling Procedures: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

  • Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[14] Sweep or vacuum the material and place it in a labeled container for disposal. Dispose of contents/container to an approved waste disposal plant.[15]

Application Protocols: Electrolyte Formulation

The purity of the ionic liquid is paramount for optimal electrochemical performance. Impurities, particularly water and halide precursors, can significantly narrow the ESW and introduce parasitic reactions.[12][13]

Pre-Protocol: Purification of [P₆,₆,₆,₁₄][Br]

Causality: As-received ionic liquids often contain residual water and synthesis byproducts. Water, in particular, will be electrochemically reduced at a much lower potential than the IL itself, severely limiting the device's voltage. This drying step is non-negotiable for high-voltage applications.

Procedure:

  • Place the required amount of [P₆,₆,₆,₁₄][Br] in a Schlenk flask or a similar vacuum-rated vessel.

  • Heat the flask to 80-100°C using a heating mantle.

  • Connect the flask to a high-vacuum line (<1 mbar) and dry for at least 24 hours with constant stirring.

  • After drying, cool the IL to room temperature under vacuum or an inert atmosphere (Argon or Nitrogen).

  • Transfer the dried IL directly into an inert-atmosphere glovebox for storage and electrolyte preparation.

Protocol 1: Neat Ionic Liquid Electrolyte

Application: For high-temperature applications or where non-volatility is the absolute priority. This formulation provides the highest safety but may have lower performance at room temperature due to high viscosity.

Methodology:

  • Inside an argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O), transfer the purified and dried [P₆,₆,₆,₁₄][Br] into a clean, labeled vial.

  • If the IL is solid or extremely viscous at the glovebox temperature, gently heat it to ~60°C to facilitate handling and ensure proper wetting of the electrode and separator during cell assembly.

  • The neat IL is now ready for use as an electrolyte in a supercapacitor cell.

Protocol 2: Binary Electrolyte with Acetonitrile (ACN)

Causality: The high viscosity of neat [P₆,₆,₆,₁₄][Br] hinders ionic conductivity. Adding a low-viscosity, high-dielectric-constant organic solvent like acetonitrile (ACN) dramatically reduces the overall viscosity and increases ion mobility, thereby lowering the ESR and improving the power density of the supercapacitor.[3][17] A trade-off exists: adding ACN slightly reduces the electrolyte's thermal stability and increases its volatility compared to the neat IL.

Methodology:

  • Ensure all components (purified IL, battery-grade ACN) and equipment are inside an argon-filled glovebox.

  • Decide on the weight percentage (wt%) of ACN to be added. A common starting point is 25 wt% ACN, which has been shown to provide a good balance of conductivity and stability.[3][17]

  • In a tared vial, add a known mass of dried [P₆,₆,₆,₁₄][Br].

  • Calculate and add the required mass of battery-grade ACN. For example, for a 25 wt% ACN solution, if you have 0.75 g of IL, you would add 0.25 g of ACN.

  • Seal the vial and mix thoroughly using a vortex mixer or magnetic stirrer for at least 1 hour to ensure a homogenous solution. The resulting mixture is ready for use.

Table 2: Example Binary Electrolyte Formulation

ComponentRoleExample Mass (for 1g total)Example Molarity (approx.)
[P₆,₆,₆,₁₄][Br]Ionic Conductor, Voltage Window0.75 g~1.0 M (in ACN)
Acetonitrile (ACN)Viscosity Reducer, Solvent0.25 g-
Protocol 3: Flexible Ionogel Electrolyte for Solid-State Devices

Causality: For flexible and wearable electronics, liquid electrolytes pose a leakage risk. An ionogel immobilizes the ionic liquid within a polymer matrix, creating a quasi-solid-state, flexible, and leak-proof electrolyte.[18][19][20] This protocol uses Polyvinyl alcohol (PVA) as the host polymer, which is a common and effective choice.

Methodology:

  • PVA Solution Preparation: In a beaker, dissolve 1 g of PVA in 10 mL of deionized water by heating to 90°C with vigorous stirring until the solution is clear.

  • Ionogel Formulation:

    • Add a pre-determined mass of purified [P₆,₆,₆,₁₄][Br] to the hot PVA solution. A typical starting ratio is 1:1 by mass of PVA to IL.

    • Continue stirring at 90°C for 1-2 hours to ensure the IL is fully dispersed and integrated into the polymer solution.

  • Casting and Drying:

    • Pour the hot, viscous solution into a petri dish or onto a flat substrate. The thickness can be controlled by the volume poured.

    • Allow the solution to cool to room temperature.

    • Transfer the cast film to a vacuum oven and dry at 60°C for 12-24 hours to remove the water solvent.

  • Final Product: The result is a free-standing, flexible ionogel film.[20] This film can be cut to the desired shape and used as a combined separator and electrolyte in a flexible supercapacitor.

Experimental Workflow: Supercapacitor Assembly & Testing

The following protocols describe the assembly of a standard two-electrode coin cell for testing and the subsequent electrochemical characterization.

Workflow for Electrolyte Preparation and Cell Assembly

G cluster_prep Electrolyte Preparation (In Glovebox) cluster_assembly Coin Cell Assembly (CR2032) cluster_testing Electrochemical Testing IL [P₆,₆,₆,₁₄][Br] Dry Vacuum Dry (80-100°C, 24h) IL->Dry Pure_IL Purified IL Dry->Pure_IL Mix Mix Homogenously Pure_IL->Mix Solvent Co-Solvent (e.g., ACN) Solvent->Mix Final_Elec Final Electrolyte Mix->Final_Elec Drop Add Electrolyte (~100 µL) Final_Elec->Drop Elec1 Electrode 1 Sep Separator Elec1->Sep Elec2 Electrode 2 Sep->Elec2 Elec2->Drop Crimp Crimp Cell Drop->Crimp Final_Cell Test Cell Crimp->Final_Cell CV Cyclic Voltammetry (CV) Final_Cell->CV GCD Galvanostatic Charge- Discharge (GCD) Final_Cell->GCD EIS Impedance Spectroscopy (EIS) Final_Cell->EIS

Caption: Workflow for electrolyte preparation and coin cell assembly.

Protocol: Two-Electrode Cell Assembly (CR2032 Coin Cell)

Prerequisites: Symmetrical electrodes (e.g., activated carbon coated on aluminum foil, punched to size), a separator (e.g., Celgard), and coin cell components (casings, spacer, spring). All components must be dried under vacuum before being transferred into the glovebox.

Procedure:

  • Place the bottom casing of the coin cell into the die of the crimping machine.

  • Place one electrode disk in the center of the casing, active material facing up.

  • Dispense 2-3 drops (~50 µL) of the prepared electrolyte onto the electrode surface to wet it.

  • Place a separator disk on top of the wetted electrode.

  • Dispense another 2-3 drops (~50 µL) of electrolyte onto the separator.

  • Place the second electrode disk on the separator, active material facing down.

  • Add the spacer disk and then the spring.

  • Carefully place the top casing (cap) onto the stack.

  • Transfer the assembly to the crimper and apply pressure to seal the cell.

  • Clean the exterior of the cell and let it rest for several hours before testing to ensure full electrolyte penetration into the electrode pores.

Protocol: Electrochemical Characterization

Instrumentation: A potentiostat/galvanostat is required. The following are standard tests to evaluate supercapacitor performance.[21]

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the operating voltage window and observe the capacitive behavior.

    • Procedure: Sweep the potential from 0 V to the desired maximum voltage (e.g., 3.5 V) and back at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). A quasi-rectangular CV curve is indicative of good capacitive behavior.

    • Causality: The shape of the CV curve reveals the charge storage mechanism. For an EDLC, the current should be nearly constant with voltage, creating a box-like shape. Deviations can indicate Faradaic reactions or high resistance.

  • Galvanostatic Charge-Discharge (GCD):

    • Purpose: To calculate specific capacitance, energy density, and power density.

    • Procedure: Charge and discharge the cell at various constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g) between 0 V and the maximum operating voltage. The discharge curve should be nearly linear (triangular shape).

    • Causality: The time it takes to discharge at a known current directly relates to the amount of charge stored. The small voltage drop (IR drop) at the beginning of the discharge is used to calculate the equivalent series resistance (ESR).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze the resistive and capacitive components of the cell.

    • Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Causality: The resulting Nyquist plot provides key information. The x-intercept at high frequency represents the bulk resistance (ESR). The 45-degree line (Warburg impedance) relates to ion diffusion, and the near-vertical line at low frequency is characteristic of capacitive behavior.

G cluster_cv Cyclic Voltammetry cluster_gcd Galvanostatic Charge-Discharge cluster_eis Impedance Spectroscopy TestCell Assembled Supercapacitor Cell CV_Test Apply Voltage Sweep (V vs. t) TestCell->CV_Test GCD_Test Apply Constant Current (I vs. t) TestCell->GCD_Test EIS_Test Apply AC Perturbation (V(ω)) TestCell->EIS_Test CV_Result Measure Current Response (I vs. V) CV_Test->CV_Result CV_Analysis Analyze Shape: - Rectangularity - Voltage Window CV_Result->CV_Analysis GCD_Result Measure Voltage Response (V vs. t) GCD_Test->GCD_Result GCD_Analysis Analyze Slopes & IR Drop: - Capacitance - Energy/Power - ESR GCD_Result->GCD_Analysis EIS_Result Measure Impedance (Z'(ω) vs. Z''(ω)) EIS_Test->EIS_Result EIS_Analysis Analyze Nyquist Plot: - ESR - Charge Transfer R - Diffusion EIS_Result->EIS_Analysis

Caption: Logical flow for electrochemical characterization of a supercapacitor.

Data Interpretation & Performance Metrics

Accurate interpretation of electrochemical data is essential for evaluating the performance of the electrolyte. The key metrics are calculated primarily from the GCD curves.[22][23]

Table 3: Key Supercapacitor Performance Metrics

MetricFormulaDescription & Variables
Specific Capacitance (Csp) C = (I × Δt) / (m × ΔV)Measures the charge storage capacity per unit mass. I : discharge current (A), Δt : discharge time (s), m : mass of active material on one electrode (g), ΔV : voltage window during discharge (V).
Equivalent Series Resistance (ESR) ESR = V_drop / (2 × I)Represents the total internal resistance of the device. V_drop : initial voltage drop at the start of discharge (V), I : discharge current (A).
Energy Density (E) E = (Csp × V_max²) / (2 × 3.6)The amount of energy stored per unit mass (in Wh/kg). Csp : specific capacitance (F/g), V_max : maximum operating voltage (V). The factor of 3.6 converts from J/g to Wh/kg.
Power Density (P) P = (E × 3600) / ΔtThe rate at which energy can be delivered per unit mass (in W/kg). E : energy density (Wh/kg), Δt : discharge time (s).

Example Performance: Supercapacitors using phosphonium ILs mixed with acetonitrile have demonstrated specific capacitances around 100 F/g, an operating voltage of 3.4 V, and energy densities approaching 40 Wh/kg.[3][17] Devices using graphene electrodes with a similar phosphonium IL have achieved even higher voltages of 4 V and specific capacitances of 495 F/g.[24][25]

References

  • Apollo Scientific. (2023, July 11).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16218822, Trihexyltetradecylphosphonium bromide. [Link]

  • Queen's University Belfast. Flexible Supercapacitors Utilising the Multifunctional Rôle of Ionic Liquids. [Link]

  • Hiyka. Trihexyltetradecylphosphonium Bromide. [Link]

  • Pandit, B., et al. (2017). A graphene-based flexible supercapacitor using trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide ionic liquid electrolyte. ResearchGate. [Link]

  • Frackowiak, E., et al. (2005). Room-temperature phosphonium ionic liquids for supercapacitor application. ResearchGate. [Link]

  • Chamoun-Farah, A., et al. (2025). Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Tolmachev, Y. V., et al. Performance metrics obtained from data shown in Fig. 3 collected using Swagelok cells. [Link]

  • Frackowiak, E., et al. (2005). Room-temperature phosphonium ionic liquids for supercapacitor application. Applied Physics Letters, AIP Publishing. [Link]

  • Kar, M., et al. (2021). Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors. ChemRxiv, Cambridge Open Engage. [Link]

  • Kar, M., et al. (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. ChemRxiv, Cambridge Open Engage. [Link]

  • K.N. West, et al. (2006). Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. ResearchGate. [Link]

  • F.J.V. Santos, et al. (2015). Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P-6,P-6,P-6,P-14][dca] Using the Vibrating Wire Technique. ResearchGate. [Link]

  • Višak, J. P., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. [Link]

  • ResearchGate. Structure of trihexyl(tetradecyl) phosphonium cation [(C 6 H 13 ) 3 P(C 14 H 29 )]. [Link]

  • Al-Salman, R., & El-Sayed, R. (2010). Generation of Superoxide Ion in Trihexyl (Tetradecyl) Phosphonium bis (Trifluoromethylsulfonyl) imide Room Temperature Ionic Liquid. Science Alert. [Link]

  • F. Shuchi, et al. (2024). Flexible, tough and high-performing ionogels for supercapacitor application. Journal of Materiomics. [Link]

  • Musiał, M., et al. (2016). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. ResearchGate. [Link]

  • G. Chen, et al. (2014). Density, Viscosity and Excess Properties in the Trihexyltetradecylphosphonium Chloride Ionic Liquid / Methanol Cosolvent System. ResearchGate. [Link]

  • Shuchi, F., et al. (2024). Flexible, tough and high-performing ionogels for supercapacitor application. ResearchGate. [Link]

  • Višak, J. P., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. [Link]

  • Dharaskar, S., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Burke, A. (2015). Metrics for electrochemical capacitors: capacitor and battery performance criteria. ITS Publications. [Link]

  • Lee, H., & Nam, I. (2022). Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System. Journal of Visualized Experiments. [Link]

  • Dharaskar, S., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. [Link]

  • Dharaskar, S., et al. (2018). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. ResearchGate. [Link]

  • ResearchGate. Electrochemical stability windows of the considered electrolytes. [Link]

  • Pandit, B., et al. (2017). A graphene-based flexible supercapacitor using trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide ionic liquid electrolyte. Semantic Scholar. [Link]

  • Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. [Link]

  • Billard, I., et al. (2011). Green Chemistry. RSC Publishing. [Link]

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Application Notes and Protocols for Extractive Desulfurization of Fuels Using Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Ultra-Low Sulfur Fuels

The stringent global regulations on the sulfur content in fuels, such as the EURO VI and Bharat VI standards mandating sulfur levels below 10 ppm, have catalyzed a paradigm shift in desulfurization technologies.[1] The conventional hydrodesulfurization (HDS) process, while a cornerstone of refinery operations, encounters significant challenges in removing sterically hindered aromatic sulfur compounds like dibenzothiophene (DBT) and its derivatives.[2][3] Achieving deep desulfurization through HDS necessitates severe operating conditions, including high temperatures and pressures, which escalate both capital and operational expenditures.[2][4] This has propelled the exploration of alternative and complementary technologies, among which extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a highly promising approach.[3][4]

Ionic liquids, particularly phosphonium-based ILs like trihexyltetradecylphosphonium bromide ([THTDP]Br), offer a compelling suite of properties for this application.[1][5] Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them environmentally benign alternatives to volatile organic compounds.[6][7] This document provides a comprehensive guide for researchers and scientists on the application of [THTDP]Br for the extractive desulfurization of liquid fuels, detailing the underlying principles, experimental protocols, and analytical validation methods.

Physicochemical Properties of Trihexyltetradecylphosphonium Bromide ([THTDP]Br)

Understanding the physical and chemical characteristics of [THTDP]Br is paramount for optimizing the desulfurization process. This phosphonium-based ionic liquid is notable for its favorable attributes in liquid-liquid extraction applications.

PropertyValueReference
Molecular Formula C32H68BrP[8]
Molecular Weight 563.76 g/mol [8]
Appearance Yellow to orange liquid[8]
Physical State (25 °C) Liquid[8]
Density (20-25 °C) ~0.96 g/cm³[8]
Viscosity (25 °C) 2094 mPa·s[8]
Melting Point -61 °C[8]
Decomposition Temperature 320 °C (under N2)[8]
Water Miscibility Not miscible[8]
Acetone Miscibility Miscible[8]
Acetonitrile Miscibility Miscible[8]

Mechanism of Extractive Desulfurization with [THTDP]Br

The efficacy of [THTDP]Br in extractive desulfurization is rooted in the specific molecular interactions between the ionic liquid and the aromatic sulfur compounds present in the fuel. The primary mechanism involves liquid-liquid extraction, where the sulfur-containing molecules are selectively partitioned from the non-polar fuel phase into the polar ionic liquid phase.

The driving force for this extraction is a combination of intermolecular forces, including:

  • π-π interactions: The aromatic rings of sulfur compounds like dibenzothiophene (DBT) interact with the electron clouds of the ionic liquid.

  • van der Waals forces: These interactions contribute to the overall affinity between the sulfur compounds and the long alkyl chains of the phosphonium cation.

Density Functional Theory (DFT) calculations have been employed to probe the molecular orbitals and interaction energies between [THTDP]Br and various sulfur compounds.[1][9] These studies indicate a strong interaction between the ionic liquid and DBT, facilitating its selective removal from the fuel matrix.[1]

Experimental Protocols

Part 1: Standard Extractive Desulfurization (EDS)

This protocol outlines the fundamental steps for performing extractive desulfurization of a model fuel (e.g., dibenzothiophene in n-dodecane) using [THTDP]Br.

Materials and Equipment:

  • Trihexyltetradecylphosphonium bromide ([THTDP]Br)

  • Model fuel (e.g., 500 ppm DBT in n-dodecane)

  • Separatory funnel or sealed vials

  • Magnetic stirrer and stir bars or orbital shaker

  • Constant temperature water bath or heating mantle

  • Analytical balance

  • Gas chromatograph with a sulfur-selective detector (GC-SCD) or an X-ray fluorescence (XRF) spectrometer for sulfur analysis.

Protocol:

  • Preparation of the Mixture: In a sealed vial, add a precisely weighed amount of the model fuel and [THTDP]Br. A typical starting point is a 1:1 mass ratio of ionic liquid to fuel.[1]

  • Extraction: Place the vial in a constant temperature bath set to the desired extraction temperature (e.g., 30 °C).[1] Vigorously stir the mixture for a specified duration (e.g., 30 minutes) to ensure intimate contact between the two phases.[1]

  • Phase Separation: After extraction, allow the mixture to stand undisturbed for a period (e.g., 30 minutes) to facilitate complete phase separation. The denser ionic liquid phase, now enriched with sulfur compounds, will settle at the bottom.

  • Sample Collection: Carefully collect the upper fuel phase for sulfur content analysis.

  • Sulfur Analysis: Determine the sulfur concentration in the treated fuel using a suitable analytical technique such as GC-SCD, XRF, or UV-fluorescence.[10][11][12]

  • Calculation of Desulfurization Efficiency: The sulfur removal efficiency is calculated using the following formula:

    • Desulfurization Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100

    • Where C₀ is the initial sulfur concentration and Cₜ is the sulfur concentration after extraction.

Key Experimental Parameters to Optimize:

  • Ionic Liquid to Fuel Ratio: Varies from 1:1 to 1:4. Higher ratios generally lead to increased sulfur removal but also increase process costs.[13]

  • Temperature: Optimal temperatures are often in the range of 25-40 °C.[14] Higher temperatures can sometimes decrease efficiency due to changes in the physical properties of the ionic liquid.[5]

  • Extraction Time: Typically ranges from 15 to 60 minutes.[13]

Part 2: Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)

The application of ultrasound can significantly enhance the desulfurization efficiency by improving mass transfer between the fuel and ionic liquid phases.[5][9] In some protocols, an oxidizing agent is also added to convert the sulfur compounds to more polar sulfones, which are more readily extracted by the ionic liquid.

Additional Materials:

  • Ultrasound probe or bath

  • Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

  • Co-catalyst/acid (e.g., acetic acid) - optional, depending on the specific protocol.

Protocol:

  • Preparation of the Reaction Mixture: In a reaction vessel, combine the model fuel, [THTDP]Br, and the oxidant. The molar ratio of oxidant to sulfur is a critical parameter to optimize, with ratios such as 6:1 being reported.[9]

  • Ultrasonication: Immerse the reaction vessel in an ultrasonic bath or place an ultrasonic probe into the mixture. Apply sonication for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30-50 °C).[5][9]

  • Phase Separation and Analysis: Follow steps 3-6 from the standard EDS protocol to separate the phases and analyze the sulfur content of the treated fuel.

The UEODS process often results in higher desulfurization efficiencies in shorter reaction times compared to the standard EDS method.[5]

Visualization of Workflows

Extractive_Desulfurization_Workflow cluster_prep Preparation cluster_process Extraction Process cluster_output Output & Analysis Fuel Fuel (with Sulfur Compounds) Mixing Mixing & Agitation (e.g., 30°C, 30 min) Fuel->Mixing IL [THTDP]Br Ionic Liquid IL->Mixing Separation Phase Separation Mixing->Separation Desulfurized_Fuel Desulfurized Fuel Separation->Desulfurized_Fuel Sulfur_Rich_IL Sulfur-Rich IL Separation->Sulfur_Rich_IL Analysis Sulfur Content Analysis (XRF, GC) Desulfurized_Fuel->Analysis Regeneration IL Regeneration Sulfur_Rich_IL->Regeneration Regeneration->IL Recycled IL caption Workflow for Extractive Desulfurization using [THTDP]Br

Caption: Workflow for Extractive Desulfurization using [THTDP]Br

UEODS_Workflow cluster_prep_ueods Preparation cluster_process_ueods UEODS Process cluster_output_ueods Output & Analysis Fuel_UEODS Fuel (with Sulfur Compounds) Sonication Ultrasonication (e.g., 30-50°C, 20 min) Fuel_UEODS->Sonication IL_UEODS [THTDP]Br IL_UEODS->Sonication Oxidant Oxidant (e.g., H₂O₂) Oxidant->Sonication Separation_UEODS Phase Separation Sonication->Separation_UEODS Desulfurized_Fuel_UEODS Desulfurized Fuel Separation_UEODS->Desulfurized_Fuel_UEODS Sulfone_Rich_IL Sulfone-Rich IL Separation_UEODS->Sulfone_Rich_IL Analysis_UEODS Sulfur Content Analysis Desulfurized_Fuel_UEODS->Analysis_UEODS Regeneration_UEODS IL Regeneration Sulfone_Rich_IL->Regeneration_UEODS Regeneration_UEODS->IL_UEODS Recycled IL caption_ueods Workflow for Ultrasound-Assisted Extractive/Oxidative Desulfurization

Caption: Workflow for Ultrasound-Assisted Extractive/Oxidative Desulfurization

Performance Data

The desulfurization efficiency of [THTDP]Br is influenced by several factors. The following table summarizes typical performance data from the literature for the removal of dibenzothiophene (DBT).

Desulfurization MethodIL:Fuel Mass RatioTemperature (°C)Time (min)DBT Removal Efficiency (%)Reference
Extractive Desulfurization (EDS)1:1303088.5[1]
Ultrasound-Assisted EDS (UEDS)1:1302080[5]
Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)1:130-98.67[15]

Regeneration and Reusability of [THTDP]Br

A significant advantage of using ionic liquids is their potential for regeneration and reuse, which is crucial for the economic viability of the process. [THTDP]Br has demonstrated excellent reusability over multiple cycles with minimal loss of activity.

Regeneration Protocol: A common method for regenerating the sulfur-rich ionic liquid involves washing with a suitable solvent, such as octanol and acetic acid, to back-extract the sulfur compounds.[16]

  • Separate the sulfur-laden [THTDP]Br phase.

  • Wash the ionic liquid with a regeneration solvent.

  • The sulfur compounds are transferred to the solvent phase.

  • The regenerated ionic liquid can be separated and dried for reuse.

Studies have shown that [THTDP]Br can be recycled up to ten times without a significant reduction in its desulfurization efficiency.[1]

Analytical Validation

Accurate determination of the sulfur content in the fuel before and after treatment is essential for validating the efficacy of the desulfurization process. Several analytical techniques are suitable for this purpose:

  • X-Ray Fluorescence (XRF) Spectroscopy: A rapid and non-destructive method for determining the total sulfur content in petroleum products.[10][11]

  • Ultraviolet (UV) Fluorescence Spectroscopy: A highly sensitive method for quantifying total sulfur, particularly for low concentrations, as outlined in ASTM D5453.[11][12]

  • Gas Chromatography with a Sulfur-Selective Detector (GC-SCD): This technique can identify and quantify specific sulfur compounds, providing a more detailed analysis of the desulfurization process.

Conclusion

Trihexyltetradecylphosphonium bromide has proven to be a highly effective and recyclable solvent for the extractive desulfurization of liquid fuels. Its favorable physicochemical properties and strong affinity for aromatic sulfur compounds make it a compelling alternative to conventional desulfurization methods. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize the use of [THTDP]Br in the pursuit of ultra-clean fuels. The continued development of ionic liquid-based desulfurization technologies holds significant promise for a more sustainable and environmentally friendly refining industry.

References

  • Srivastava, V. C. (2012). An overview of the applications of ionic liquids for desulfurization of fuels.
  • Desai, K., Dharaskar, S. A., Tadi, K. K., & Sillanpää, M. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Environmental Science and Pollution Research, 29(35), 53268-53281.
  • Dharaskar, S. A., Desai, K., Tadi, K. K., & Sillanpää, M. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research, 60(46), 16769–16779.
  • PubMed. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Retrieved from [Link]

  • Mojtaba, S., et al. (2022). Toward Application of Ionic Liquids to Desulfurization of Fuels: A Review. Energy & Fuels, 36(9), 4679-4705.
  • Dharaskar, S. A., & Sillanpää, M. (2018). Synthesis, Characterization and Application of Trihexyl (Tetradecyl)
  • Chen, X., & Yu, G. (2013). A review of extractive desulfurization of fuel oils using ionic liquids. RSC Advances, 3(43), 19995-20005.
  • MDPI. (2023). Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel. Retrieved from [Link]

  • RSC Publishing. (2023). Desulfurization of diesel via joint adsorption and extraction using a porous liquid derived from ZIF-8 and a phosphonium-type ionic liquid. Retrieved from [Link]

  • Hep Journals. (2014). Oxidative desulfurization of fuels using ionic liquids: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels | Request PDF. Retrieved from [Link]

  • Ahmed, O. U., et al. (2017). Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids. Industrial & Engineering Chemistry Research, 56(32), 9188–9197.
  • Al-Malah, K. I. M., et al. (2023). Desulfurization of Diesel Using Ionic Liquids: Process Design and Optimization Using COSMO-Based Models and Aspen Plus. ACS Omega, 8(33), 29845–29858.
  • ResearchGate. (n.d.). Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and application of novel trihexyl tetradecyl phosphonium bis (2,4,4-trimethylpentyl) phosphinate for extractive desulfurization of liquid fuel | Request PDF. Retrieved from [Link]

  • Walsh Medical Media. (2017). Extraction of sulfur from liquid fuels using novel trihexyltetradecyl phosphonium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium hexafluorophosphate as an promising Extractant for extractive desulfurization from liquid fuels | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Density, Viscosity and Excess Properties in the Trihexyltetradecylphosphonium Chloride Ionic Liquid / Methanol Cosolvent System | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF. Retrieved from [Link]

  • R Discovery. (2024). Extractive desulfurization of crude petroleum oil and liquid fuels using trihexyl tetradecyl phosphonium bis(2-ethylhexyl) phosphate ionic liquid. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Sulfur extraction from liquid fuels using trihexyl(tetradecyl)phosphonium tetrafluoroborate: as promising solvent. Retrieved from [Link]

  • MDPI. (2022). Benzothiophene Adsorptive Desulfurization onto trihexYl(tetradecyl)phosphonium Dicyanamide Ionic-Liquid-Modified Renewable Carbon: Kinetic, Equilibrium and UV Spectroscopy Investigations. Retrieved from [Link]

  • Springer. (2021). (PDF) Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review. Retrieved from [Link]

  • NKY. (2024). What are the methods for determining the total sulfur content of petroleum products? Retrieved from [Link]

  • K-Patents. (n.d.). Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and natural gas. Retrieved from [Link]

  • Analytik Jena. (n.d.). ASTM D5453. Retrieved from [Link]

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Application Note & Protocol: Ultrasound-Assisted Oxidative Desulfurization (UAOD) Using Phosphonium Bromide Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Deep Desulfurization

The stringent global regulations on the sulfur content in fuels, such as the ultra-low sulfur diesel (ULSD) standard of less than 15 ppm, have necessitated the development of advanced desulfurization technologies.[1] Traditional hydrodesulfurization (HDS) is effective for removing simple sulfur compounds but struggles with refractory aromatic compounds like dibenzothiophene (DBT) and its derivatives, often requiring harsh conditions of high temperature and pressure.[2]

Ultrasound-Assisted Oxidative Desulfurization (UAOD) has emerged as a powerful alternative that operates under significantly milder conditions.[1][3] This technique leverages the physical and chemical effects of acoustic cavitation to enhance the oxidation of sulfur compounds, making them more polar and thus easier to remove via solvent extraction.[1][4]

This application note provides a detailed experimental framework for conducting UAOD using a phosphonium-based ionic liquid (IL) as a dual-function catalyst and extractant. While the topic specifies tributyl(2-hydroxyethyl) phosphonium bromide, the scientific literature has more extensively validated the high efficacy of long-chain alkyl phosphonium bromides, such as trihexyl(tetradecyl)phosphonium bromide ([THTDP]Br) and tributylhexadecylphosphonium bromide .[5][6] These compounds demonstrate excellent performance as phase-transfer catalysts (PTCs) and extractants.[5][7] Therefore, this guide will focus on a protocol using these well-documented and effective phosphonium bromide ILs, which serve as a reliable model for this class of catalysts.

Principle of the Method: A Synergistic Approach

The UAOD process is a biphasic liquid-liquid reaction that fundamentally occurs in two stages: oxidation and extraction. The phosphonium bromide IL plays a critical role in both.

Stage 1: Ultrasound-Assisted Oxidation The process begins by creating an emulsion of the sulfur-containing oil phase and an aqueous oxidant phase (typically hydrogen peroxide, H₂O₂).[1] However, these two phases are immiscible, limiting the reaction to their interface. High-intensity ultrasound overcomes this mass-transfer limitation by inducing acoustic cavitation—the formation, growth, and violent collapse of microbubbles.[1] This collapse generates powerful microjets and shear forces, creating a nanoemulsion with an immense interfacial surface area between the oil and oxidant droplets.[1][4]

The phosphonium bromide IL acts as a phase-transfer catalyst. The lipophilic alkyl chains of the phosphonium cation allow it to dissolve in the oil phase, while the charged phosphonium head can interact with the aqueous phase. It shuttles the oxidant species (or reactive intermediates) from the aqueous phase to the oil phase, where they can react with the sulfur compounds (e.g., DBT), oxidizing them to their corresponding sulfoxides and, subsequently, highly polar sulfones.[2][7]

Stage 2: Liquid-Liquid Extraction The newly formed sulfones are significantly more polar than the parent sulfur compounds and the surrounding nonpolar hydrocarbon matrix. This polarity difference is the basis for their removal. The ionic liquid, along with a polar extraction solvent (if used), preferentially dissolves these sulfones, extracting them from the oil phase.[5] The two phases can then be easily separated by centrifugation, yielding a desulfurized oil phase.

The overall workflow is visualized in the diagram below.

UAOD_Workflow cluster_reaction Reaction Stage cluster_separation Separation & Analysis cluster_recycle Recycling prep_oil Prepare Model Oil (e.g., DBT in n-octane) mix Combine Model Oil, H₂O₂, and [THTDP]Br in Reactor Vessel prep_oil->mix prep_reagents Prepare Oxidant (H₂O₂) & Ionic Liquid ([THTDP]Br) prep_reagents->mix sonicate Apply Ultrasound Irradiation (Controlled Temp & Time) mix->sonicate Oxidation of Sulfur Compounds centrifuge Centrifuge to Separate Oil and IL/Aqueous Phases sonicate->centrifuge Extraction of Sulfones into IL Phase separate Collect Supernatant (Desulfurized Oil) centrifuge->separate recycle_il Regenerate & Recycle Ionic Liquid centrifuge->recycle_il Recover IL Phase analyze Analyze Sulfur Content (GC-SCD) separate->analyze Quantify Sulfur Removal

Figure 1: General workflow for UAOD using a phosphonium bromide ionic liquid.

Experimental Apparatus & Reagents

Required Equipment
  • Ultrasonic Processor: An ultrasonic probe-type sonicator (horn) is required, capable of operating at a fixed frequency (e.g., 20-40 kHz) with adjustable power output or amplitude (e.g., 80-100 microns).[1]

  • Reaction Vessel: A jacketed glass reactor or a round-bottom flask to allow for temperature control via a circulating water bath.

  • Temperature Control: A refrigerated/heated circulating water bath.

  • Magnetic Stirrer and Stir Bar: To ensure bulk mixing within the vessel.

  • Centrifuge: Capable of separating immiscible liquid phases.

  • Analytical Instrument: Gas chromatograph equipped with a Sulfur Chemiluminescence Detector (GC-SCD) for accurate sulfur quantification.[8][9]

  • Standard laboratory glassware (pipettes, syringes, volumetric flasks, centrifuge tubes).

  • Analytical balance.

Materials and Reagents
  • Ionic Liquid: Tributylhexadecylphosphonium bromide (CAS: 14937-45-2) or Trihexyl(tetradecyl)phosphonium bromide (CAS: 654057-73-5).[5][6]

  • Model Oil Components:

    • Sulfur Compound: Dibenzothiophene (DBT, ≥98%).

    • Solvent: n-octane or n-dodecane (analytical grade).

  • Oxidant: Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution).

  • GC Standards: Certified standards for DBT and other relevant sulfur compounds.

  • GC Carrier Gas: High-purity Helium or Hydrogen.

Detailed Experimental Protocol

This protocol is based on optimized conditions reported in the literature for similar phosphonium-based IL systems.[2][7][10] Researchers should perform their own optimization studies based on their specific setup and fuel matrix.

Preparation of Model Oil
  • Prepare a stock solution of model oil by dissolving a precisely weighed amount of dibenzothiophene (DBT) in n-octane to achieve a specific sulfur concentration (e.g., 500 ppm S).

    • Analyst's Note: DBT (C₁₂H₈S) has a molar mass of 184.26 g/mol , and sulfur has a molar mass of 32.07 g/mol . To prepare 100 g of a 500 ppm S solution:

      • Mass of Sulfur = 100 g * (500 / 1,000,000) = 0.05 g

      • Mass of DBT = 0.05 g S * (184.26 g DBT / 32.07 g S) = 0.287 g

      • Dissolve 0.287 g of DBT in 99.713 g of n-octane.

Ultrasound-Assisted Oxidative Desulfurization Procedure
  • Place a defined volume of the prepared model oil (e.g., 10 mL) into the jacketed reaction vessel.

  • Add the phosphonium bromide ionic liquid. A typical starting point is a 1:1 mass ratio of IL to model oil.[2]

  • Add the oxidant, 30% H₂O₂. The oxidant-to-sulfur (O/S) molar ratio is a critical parameter. A starting ratio of 20:1 is recommended.[2]

  • Set the circulating water bath to the desired reaction temperature (e.g., 50-60 °C).[7]

  • Immerse the ultrasonic probe into the liquid mixture, ensuring the tip is submerged approximately 1-2 cm below the surface but not touching the vessel walls.

  • Begin sonication at a set power/amplitude for a defined period (e.g., 30 minutes).[2][7]

  • After the reaction time is complete, turn off the sonicator and remove the probe.

  • Transfer the entire reaction mixture to a centrifuge tube.

  • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to achieve a clean separation between the upper desulfurized oil phase and the lower IL/aqueous phase containing the oxidized sulfur compounds.

  • Carefully collect the upper oil phase using a micropipette for analysis.

Table 1: Representative UAOD Reaction Parameters
ParameterRecommended Value/RangeRationale & Citation
Temperature 50 - 70 °CBalances reaction kinetics with potential H₂O₂ decomposition at higher temperatures.[2][10]
Sonication Time 15 - 45 minutesSufficient time for emulsification and reaction; longer times may not significantly improve removal.[7]
O/S Molar Ratio 8:1 to 20:1Ensures sufficient oxidant is present for complete conversion of sulfur compounds.[2][11]
IL/Oil Mass Ratio 0.5:1 to 1:1A higher ratio enhances both catalytic activity and extraction capacity.[2]
Ultrasound Frequency 20 - 40 kHzStandard frequency range for inducing effective cavitation in chemical synthesis.
Analytical Procedure (GC-SCD)
  • Calibration: Prepare a series of calibration standards of DBT in n-octane at known concentrations. Analyze these standards by GC-SCD to generate a calibration curve. The SCD offers an equimolar response, meaning its signal is directly proportional to the mass of sulfur injected, simplifying quantification.[8][9]

  • Sample Analysis: Dilute a small aliquot of the initial model oil (before treatment) and the final desulfurized oil phase with n-octane to bring the sulfur concentration within the linear range of the calibration curve.

  • Injection: Inject the diluted samples into the GC-SCD system.

  • Quantification: Determine the concentration of DBT in the initial and final oil samples using the calibration curve.

  • Calculation: Calculate the desulfurization efficiency (η) using the following formula:

    • η (%) = [(C₀ - Cƒ) / C₀] * 100

    • Where C₀ is the initial sulfur concentration and Cƒ is the final sulfur concentration.

Mechanistic Insights and Visualization

The phosphonium bromide IL facilitates the transfer of the highly polar oxidant into the nonpolar oil phase. The proposed mechanism involves the formation of an intermediate complex that enhances the oxidation of the electron-rich sulfur atom in DBT.

UAOD_Mechanism Proposed Mechanism of IL-Catalyzed Oxidation cluster_phases cluster_oil Oil Phase cluster_aqueous Aqueous / IL Phase DBT DBT (Sulfur Compound) Sulfone DBT-Sulfone (Polar) DBT->Sulfone Oxidation Reaction IL_Complex Active Oxidizing Intermediate {[R₄P]⁺...[Oxidant]⁻} Sulfone->IL_Complex Extraction into Polar Phase IL_Cation_Oil [R₄P]⁺ (Lipophilic Cation) IL_Cation_Oil->DBT Delivers oxidant H2O2 H₂O₂ (Oxidant) H2O2->IL_Complex Forms active species with IL IL_Complex->IL_Cation_Oil Phase Transfer (Shuttle Effect) Br Br⁻

Figure 2: Role of the phosphonium IL as a phase-transfer catalyst.

Safety Precautions

Adherence to strict safety protocols is mandatory for this procedure.

  • Ionic Liquids: Phosphonium salts can be irritants to the skin, eyes, and respiratory tract.[12][13][14] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Hydrogen Peroxide (30%): H₂O₂ is a strong oxidizer and can cause severe skin and eye burns.[15][16] It can also decompose violently if contaminated with metals or other catalysts, releasing oxygen and heat, which can pressurize a sealed container.[15][17]

    • Always use vented caps for storage.

    • Keep away from combustible materials.

    • Ensure safety showers and eyewash stations are immediately accessible.[15]

  • Ultrasonic Equipment: High-intensity ultrasound can cause heating and potential hearing damage. Do not operate the probe outside of a liquid medium. Use sound-dampening enclosures where possible.

  • Organic Solvents: n-Octane is flammable. Keep away from ignition sources and handle only in a fume hood.

References

  • Loba Chemie. (n.d.). TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Desai, K. R., & Dharaskar, S. A. (2021). Ultrasound-assisted oxidative desulfurization of fuel using butyl triphenyl phosphonium chloride as a promising catalyst. ResearchGate. Retrieved from [Link]

  • Desai, K. R., & Dharaskar, S. A. (2021). Probable mechanism behind ultrasound-assisted oxidative desulfurization using [TPMP][Tos]. ResearchGate. Retrieved from [Link]

  • Dharaskar, S. A., et al. (2021). Ultrasound-assisted extractive/oxidative desulfurization of oil using environmentally benign trihexyl tetradecyl phosphonium chloride. ResearchGate. Retrieved from [Link]

  • Industrial Sonomechanics. (n.d.). ULTRASOUND-ASSISTED OXIDATIVE DESULFURIZATION THE IMPORTANCE OF HIGH ULTRASONIC AMPLITUDES. Retrieved from [Link]

  • Yin, Y., et al. (2020). Study on ultrasound-assisted oxidative desulfurization for crude oil. Scilit. Retrieved from [Link]

  • Solvay. (n.d.). H2O2 Safety and Handling of Hydrogen Peroxide. Retrieved from [Link]

  • Bolla, M. K., Choudhury, H. A., & Moholkar, V. S. (2015). Mechanistic Features of Ultrasound-Assisted Oxidative Desulfurization of Liquid Fuels. Industrial & Engineering Chemistry Research, 54(38), 9349–9359. [Link]

  • Dharaskar, S. A., et al. (2020). Butyl triphenyl phosphonium bromide as an effective catalyst for ultrasound assisted oxidative desulfurization process. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

  • Kumar, S., et al. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Environmental Science and Pollution Research, 29(33), 50358-50370. [Link]

  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]

  • USP Technologies. (n.d.). Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. Retrieved from [Link]

  • Wang, Y., et al. (2021). Optimization study on deep extractive oxidative desulfurization with tetrabutylammonium bromide/polyethylene glycol DES. RSC Advances, 11(52), 32930-32938. [Link]

  • Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]

  • UV Smart. (2025). UV vs. Hydrogen Peroxide for Ultrasound Probe Disinfection. Retrieved from [Link]

  • Schaffner, L. H., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels, 35(10), 8746–8756. [Link]

  • Wang, Y., et al. (2021). Optimization study on deep extractive oxidative desulfurization with tetrabutylammonium bromide/polyethylene glycol DES. Semantic Scholar. Retrieved from [Link]

  • NIST. (n.d.). Tetrabutylphosphonium bromide. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Z., et al. (2018). Determination of sulfur-containing compounds in diesel oils by comprehensive two-dimensional gas chromatography with a sulfur chemiluminescence detector. ResearchGate. Retrieved from [Link]

  • Cefic Peroxygens Sector Group. (n.d.). Hydrogen Peroxide - Guideline document for safety measures. Retrieved from [Link]

  • Galkin, M. V., et al. (2022). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Molecules, 27(19), 6527. [Link]

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trihexyltetradecylphosphonium bromide in CO2 capture and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Trihexyltetradecylphosphonium Bromide ([P66614][Br]) in CO2 Capture: Mechanisms, Solubility, and Experimental Protocols

Introduction

The increasing concentration of atmospheric carbon dioxide (CO2) is a primary driver of climate change, necessitating the development of efficient and sustainable carbon capture, utilization, and storage (CCUS) technologies.[1][2] While aqueous amine-based solvents are the current industry standard, they suffer from drawbacks such as high energy requirements for regeneration, solvent volatility, and degradation.[3][4] Ionic liquids (ILs) have emerged as a promising alternative due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and the ability to be structurally tailored for specific tasks like CO2 capture.[1][2][3]

Among the vast library of ILs, phosphonium-based ILs are particularly noteworthy for their high thermal and chemical stability.[5] This guide focuses on Trihexyltetradecylphosphonium Bromide, often abbreviated as [P66614][Br] or [THTDP][Br], a representative phosphonium IL. Its structure, featuring a large, sterically hindered cation with long alkyl chains, imparts properties that make it a compelling candidate for CO2 capture applications.[6] This document serves as a detailed technical guide for researchers and scientists, providing insights into the mechanisms of CO2 capture, comprehensive protocols for solubility and performance evaluation, and critical data for experimental design.

Physicochemical Properties and Safety Profile of [P66614][Br]

A thorough understanding of the physical and chemical properties of [P66614][Br] is fundamental for designing and interpreting CO2 capture experiments. The long alkyl chains on the phosphonium cation result in a relatively high molecular weight and influence its density and viscosity.

Table 1: Key Physicochemical Properties of Trihexyltetradecylphosphonium Bromide

PropertyValueSource(s)
CAS Number 654057-97-3[7][8]
Molecular Formula C32H68BrP[9]
Molecular Weight 547.77 g/mol N/A
Appearance Solid
Density ~0.96 g/mL at 20 °C
Thermal Stability High; phosphonium ILs are generally more thermally stable than nitrogen-based ILs.[5][10]
Volatility Negligible vapor pressure, a key advantage over conventional amine solvents.[2][10]
Solubility Soluble in various organic solvents; immiscible with water.[11]
Safety and Handling

Trihexyltetradecylphosphonium bromide is classified as a skin and eye irritant and may cause respiratory irritation.[9] Adherence to proper laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] When handling the solid form where dust may be generated, a dust mask (e.g., N95) is recommended.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[12] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][12]

Mechanism of CO2 Capture: A Physisorption-Dominated Process

Unlike functionalized ILs that capture CO2 via chemical reactions (chemisorption), the interaction between CO2 and [P66614][Br] is primarily governed by physical absorption (physisorption).[1] This distinction is critical as it influences the energy required for regeneration; physisorption processes are generally less energy-intensive to reverse than chemisorption.

The solubility of CO2 in ILs is not solely dependent on direct CO2-ion interactions but is strongly correlated with the amount of "free volume" within the liquid's structure.[13] The bulky and asymmetric nature of the [P66614]+ cation, with its long, flexible alkyl chains, prevents efficient packing of the ions. This creates voids or pockets within the liquid that can accommodate CO2 molecules.[13] The CO2 molecule, being a linear, nonpolar molecule with a significant quadrupole moment, interacts favorably with the ionic components of the IL through van der Waals forces and electrostatic interactions.[4]

Several studies have shown that phosphonium-based ILs can dissolve larger molar fractions of CO2 compared to their imidazolium-based counterparts with the same anion, highlighting the significant role of the cation in creating a favorable environment for CO2 dissolution.[6]

CO2_Physisorption P66614 { [P₆₆₆₁₄]⁺ | Large Cation with long alkyl chains} Br {Br⁻ | Anion} P66614_2 { [P₆₆₆₁₄]⁺} Br_2 {Br⁻} FreeVolume Free Volume (Interstitial Space) CO2_out CO₂ FreeVolume->CO2_out Physical Entrapment CO2_in CO₂ CO2_in->FreeVolume Dissolution

Caption: Physisorption of CO2 in [P66614][Br].

Application Protocol: Gravimetric Measurement of CO2 Solubility

This protocol details the determination of CO2 solubility in [P66614][Br] at various temperatures and pressures using a high-pressure gravimetric method with a magnetic suspension balance. This technique measures the mass increase of the IL sample as it absorbs CO2.

Rationale and Experimental Causality
  • IL Purity: The IL must be dried under vacuum to remove water, which can competitively absorb CO2 and affect solubility measurements.

  • Degassing: Removing dissolved atmospheric gases ensures that the measured weight change is solely due to CO2 absorption.

  • Equilibrium: Allowing sufficient time for the mass reading to stabilize is crucial for ensuring that the IL is fully saturated with CO2 at the given temperature and pressure, yielding an accurate equilibrium solubility value.

Materials and Equipment
  • Trihexyltetradecylphosphonium bromide ([P66614][Br]), ≥95% purity

  • High-purity CO2 (≥99.99%)

  • Magnetic Suspension Balance (e.g., Rubotherm) or similar high-pressure thermogravimetric analyzer (HP-TGA)

  • High-pressure view cell (optional, for visual confirmation of phase behavior)[14]

  • Vacuum pump

  • Temperature controller (e.g., circulating bath)

  • Pressure transducer

  • Data acquisition system

Step-by-Step Methodology
  • IL Preparation:

    • Place a known mass (approx. 100-200 mg) of [P66614][Br] into the sample basket of the magnetic suspension balance.

    • Heat the sample to 80-90 °C under high vacuum (< 1 Pa) for at least 12 hours to remove residual water and other volatile impurities.

    • After drying, cool the sample to the initial desired experimental temperature (e.g., 313.2 K).[14]

  • Buoyancy Correction:

    • Before introducing CO2, measure the mass of the sample basket and the IL at each desired temperature and pressure point using an inert gas of known density (e.g., Helium) that has negligible solubility in the IL. This step is crucial for correcting the buoyancy effects of the high-pressure CO2 gas on the sample and its container.

  • Solubility Measurement:

    • Evacuate the system to remove the inert gas.

    • Introduce CO2 into the high-pressure chamber and pressurize to the first target pressure (e.g., 8 MPa).[14]

    • Simultaneously, record the mass of the sample, system temperature, and pressure.

    • Maintain constant temperature and pressure, allowing the system to equilibrate. Equilibrium is typically reached when the mass reading remains constant (e.g., < 0.01 mg change over 30 minutes).

    • Once equilibrium is reached, record the final mass, temperature, and pressure.

    • Increase the pressure stepwise to the next setpoint and repeat the equilibration and measurement process.

    • After reaching the maximum pressure, the experiment can be repeated at different temperatures (e.g., 323.2 K).[14]

  • Data Analysis:

    • Calculate the mass of absorbed CO2 by subtracting the initial mass of the IL from the final equilibrated mass, applying the buoyancy correction at each data point.

    • Convert the mass of absorbed CO2 and the mass of the IL to moles.

    • Calculate the mole fraction solubility (x_CO2) of CO2 in the IL.

    • Plot the mole fraction of CO2 as a function of pressure at constant temperature to generate solubility isotherms.

Table 2: Example CO2 Solubility Data in [P66614][Br]

Temperature (K)Pressure (MPa)CO2 Solubility (mole fraction, x_CO2)
313.28[Example Value]
313.212[Example Value]
313.216[Example Value]
313.220[Example Value]
323.28[Example Value]
323.212[Example Value]
323.216[Example Value]
323.220[Example Value]
(Note: This table is for illustrative purposes. Actual values must be determined experimentally.[14])

Protocol: Evaluating Cyclic CO2 Capture and Regeneration

This protocol outlines a workflow for assessing the practical performance of [P66614][Br] in a cyclic absorption-desorption process, which simulates its potential use in an industrial setting.

CO2_Capture_Workflow start Start: Prepared [P66614][Br] Sample absorption Step 1: Absorption (e.g., 40°C, 15% CO₂ in N₂) start->absorption analysis1 Measure Outlet Gas Composition (GC/MS) absorption->analysis1 Monitor until saturation desorption Step 2: Regeneration (Temp/Pressure Swing) analysis1->desorption analysis2 Measure Released Gas (Quantify CO₂) desorption->analysis2 cycle_check Multiple Cycles? analysis2->cycle_check cycle_check->absorption Yes end End: Calculate Capacity & Regeneration Efficiency cycle_check->end No

Caption: Experimental workflow for cyclic CO2 capture.

Step-by-Step Methodology
  • Setup:

    • Place a known quantity of dried, degassed [P66614][Br] into a temperature-controlled gas absorption vessel equipped with a gas inlet, outlet, and a magnetic stirrer.

    • Connect the gas inlet to a mass flow controller system capable of delivering a precise mixture of CO2 and a non-absorbing gas like N2 (e.g., 15% CO2, 85% N2 to simulate flue gas).

    • Connect the gas outlet to an analytical instrument, such as a gas chromatograph (GC) or mass spectrometer (MS), to monitor the composition of the effluent gas.

  • Absorption Phase:

    • Set the vessel temperature to a typical absorption condition (e.g., 40 °C).

    • Begin stirring the IL to enhance gas-liquid mass transfer.

    • Start flowing the CO2/N2 gas mixture through the IL at a constant, known flow rate.

    • Continuously monitor the CO2 concentration in the outlet gas stream. Initially, the concentration will be near zero as the IL absorbs the CO2. As the IL becomes saturated, the outlet CO2 concentration will rise until it equals the inlet concentration (this is the "breakthrough" point).

    • Integrate the CO2 concentration data over time to calculate the total moles of CO2 captured.

  • Regeneration (Desorption) Phase:

    • Stop the flow of the CO2/N2 mixture.

    • Induce desorption using one of the following methods:

      • Temperature Swing: Increase the temperature of the IL (e.g., to 100-120 °C) while purging with an inert gas (N2) to strip the released CO2.

      • Pressure Swing: Reduce the pressure in the vessel (apply a vacuum) at a constant or slightly elevated temperature.

    • Quantify the amount of CO2 released during this phase.

  • Cycling and Analysis:

    • Cool the IL back to the initial absorption temperature.

    • Repeat the absorption and desorption steps for multiple cycles (e.g., 5-10 cycles) to assess the stability of the IL's capture capacity.

    • Calculate Working Capacity: (Moles of CO2 absorbed) - (Moles of CO2 remaining after regeneration).

    • Calculate Regeneration Efficiency: (Moles of CO2 desorbed / Moles of CO2 absorbed) * 100%.

Conclusion and Future Directions

Trihexyltetradecylphosphonium bromide stands as a viable candidate for CO2 capture applications, primarily due to its high thermal stability, negligible volatility, and significant capacity for CO2 physisorption.[6][10] Its performance is rooted in the molecular structure of the [P66614]+ cation, which creates substantial free volume to accommodate CO2 molecules. The protocols outlined here provide a robust framework for researchers to quantify the solubility and cyclic performance of this and similar phosphonium-based ILs.

Future research should focus on optimizing process conditions, investigating the effect of common flue gas impurities (e.g., SOx, NOx, H2O) on the capture performance and long-term stability of [P66614][Br], and exploring its use in hybrid systems, such as supported ionic liquid membranes (SILMs), to leverage its high CO2 solubility while improving processability.

References

  • Zhang, L., Chen, J., Lv, J.X., Wang, S.F., & Cui, Y. (n.d.). Progress and Development of Capture for CO2 by Ionic Liquids. Henan Institute of Science and Technology.
  • Iolitec. (2022, September 22). Safety Data Sheet: Trihexyltetradecylphosphonium bromide.
  • Baltus, R. E., et al. (2005, August 5). Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method.
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bromide ≥95%.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: Trihexyl(tetradecyl)phosphonium bromide. CymitQuimica.
  • National Center for Biotechnology Information. (n.d.). Trihexyltetradecylphosphonium bromide. PubChem.
  • National Center for Biotechnology Information. (2022, September 2). Characterizing the Potential of Phosphonium-Based Ionic Liquids for CO2 Capture via Multiscale Modeling.
  • ACS Publications. (n.d.). Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. Industrial & Engineering Chemistry Research.
  • Shiflett, M. B., & Yokozeki, A. (2010, July 26). Measuring and modeling the solubility of carbon dioxide in protic ionic liquids.
  • ResearchGate. (n.d.). Characterizing the Potential of Phosphonium-Based Ionic Liquids for CO 2 Capture via Multiscale Modeling.
  • MDPI. (n.d.). Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review.
  • Chem-Impex. (n.d.). Trihexyltetradecylphosphonium bromide.
  • ResearchGate. (2014, August 7). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide.
  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide.
  • Gutowski, K. E., & Maginn, E. J. (2013, May 28). Reaction kinetics of CO2 absorption in to phosphonium based anion-functionalized ionic liquids. PubMed.
  • Frontiers. (n.d.). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.
  • ACS Publications. (n.d.). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids.
  • OSTI.gov. (n.d.). Solubility Behavior of CO2 in Ionic Liquids Based on Ionic Polarity Index Analyses.
  • Kussainova, D., & Korth, M. (2015, July 13). What Determines CO 2 Solubility in Ionic Liquids?
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2007, August 10). High carbon dioxide solubilities in trihexyltetradecylphosphonium-based ionic liquids.
  • ResearchGate. (n.d.). CO 2 /Hydrocarbon Selectivity of Trihexyl(tetradecyl)phosphonium-Based Ionic Liquids.
  • ACS Publications. (n.d.). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research.
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate ≥90.0%.
  • MDPI. (n.d.). Dissolution of Trihexyltetradecylphosphonium Chloride in Supercritical CO 2.
  • ResearchGate. (2013, August 5). Survey of Carbon Dioxide Capture in Phosphonium-Based Ionic Liquids and End-Capped Polyethylene Glycol Using DETA (DETA = Diethylenetriamine) as a Model Absorbent.

Sources

Application Notes & Protocols: The Role of Trihexyltetradecylphosphonium Bromide in Ionic Liquid-Based Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advent of Phosphonium Ionic Liquids in Tribology

For decades, the field of lubrication has sought innovations to meet the ever-increasing demands of modern machinery, from enhancing fuel efficiency to extending equipment life under extreme conditions.[1] Ionic Liquids (ILs) have emerged as a revolutionary class of lubricants, prized for their negligible vapor pressure, high thermal stability, and non-flammability.[2][3] Among the diverse families of ILs, phosphonium-based salts, particularly those with long alkyl chains like trihexyltetradecylphosphonium bromide ([P₆,₆,₆,₁₄][Br]), represent a significant advancement. Unlike their more common imidazolium or ammonium counterparts, phosphonium ILs often exhibit superior thermal stability and, crucially, enhanced miscibility with non-polar hydrocarbon base oils, making them exceptional candidates for use as both neat lubricants and advanced additives.[1][4][5]

This guide provides a detailed exploration of trihexyltetradecylphosphonium bromide, delineating its fundamental physicochemical properties, its mechanism of action in lubrication, and its performance characteristics. We further present robust, field-tested protocols for the formulation and tribological evaluation of lubricants incorporating this high-performance ionic liquid.

Physicochemical Profile of Trihexyltetradecylphosphonium Bromide

The performance of an ionic liquid in a tribological system is intrinsically linked to its physical and chemical properties. Trihexyltetradecylphosphonium bromide is a room-temperature ionic liquid (RTIL) whose molecular structure—a bulky, asymmetric phosphonium cation with long alkyl chains paired with a bromide anion—dictates its unique lubricating capabilities.

Table 1: Key Physicochemical Properties of [P₆,₆,₆,₁₄][Br]

PropertyValueSignificance in LubricationReference
Molecular Formula C₃₂H₆₈PBrDefines the elemental composition and steric bulk.[6]
Molecular Weight 563.76 g/mol Influences viscosity and intermolecular forces.[7][8]
Appearance Colorless to yellowish-brown liquidVisual identifier for quality and purity assessment.[6]
Physical State (25 °C) LiquidEssential for application as a fluid lubricant at ambient temperatures.[9]
Melting Point -61 °CProvides a very wide liquid range, ensuring performance in cold environments.[9]
Decomposition Temp. 320 °C (under N₂ atmosphere)High thermal stability allows for use in high-temperature applications.[9]
Density (20-25 °C) ~0.96 g/cm³Important for formulation calculations and fluid dynamics.[7][9]
Viscosity (25 °C) 2094 mPa·sHigh viscosity contributes to the formation of a robust lubricating film.[9]
Solubility Miscible with acetone, acetonitrile; Soluble in organic solvents; Immiscible with water.Good solubility in non-polar fluids is critical for its use as an additive in conventional base oils.[6][9][10]

Lubrication Mechanism: The Formation of a Protective Tribofilm

The primary function of [P₆,₆,₆,₁₄][Br] in lubrication, whether as a neat fluid or an additive, is its ability to form a durable, low-shear boundary film on interacting metal surfaces. This process prevents direct asperity-to-asperity contact, thereby minimizing friction and wear.

The mechanism is a multi-step tribo-chemical process:

  • Adsorption: The polar nature of the phosphonium cation and bromide anion leads to their physical adsorption onto the metal surfaces, forming an initial, loosely bound layer.[3] The long alkyl chains of the cation play a crucial role in orienting the molecules at the interface.

  • Tribo-Chemical Reaction: Under the high pressure and localized temperatures generated at the sliding contact, the adsorbed IL molecules react with the metallic surface. This reaction forms a complex, inorganic-rich protective film, often referred to as a "tribofilm."[2][11]

  • Shear and Regeneration: This tribofilm possesses a low shear strength, allowing the surfaces to slide past one another with minimal resistance (low friction). The film is sacrificial and continuously regenerates at the points of contact as long as the lubricant is present, providing sustained anti-wear protection.

The bulky steric profile of the [P₆,₆,₆,₁₄]⁺ cation can weaken the electrostatic interaction with the anion, which is believed to contribute to a weaker interfacial structure that facilitates shearing and enhances lubrication performance.[12] It is important to note that while halogen-containing ILs can sometimes raise concerns about corrosion, studies have shown that at typical additive concentrations (e.g., <1 wt%), phosphonium ILs do not exhibit corrosive activity in steel-steel contacts.[12]

Lubrication_Mechanism cluster_0 Lubricant Bulk cluster_2 Interface IL_Molecules [P₆,₆,₆,₁₄]⁺[Br]⁻ Ions Adsorption 1. Physical Adsorption of Ions IL_Molecules->Adsorption Migration to Surface Surface_Top Upper Surface Surface_Top->Adsorption Surface_Bottom Lower Surface Adsorption->Surface_Bottom Tribofilm 2. Tribo-Chemical Reaction Forms Protective Film Adsorption->Tribofilm Under Load & Heat

Caption: Mechanism of tribofilm formation by [P₆,₆,₆,₁₄][Br].

Performance as a Lubricant Additive

While effective as a neat lubricant, [P₆,₆,₆,₁₄][Br] and related phosphonium ILs show exceptional promise as additives to conventional base oils like mineral oils and poly-α-olefins (PAOs).[1][13] Small concentrations can dramatically improve the tribological properties of the base fluid.

  • Friction and Wear Reduction: Numerous studies demonstrate that adding oil-miscible phosphonium ILs to base oils significantly reduces both the coefficient of friction and the wear volume.[1][13] For instance, adding phosphonium phosphinate ILs to a bio-oil has been shown to reduce wear volume by over 68%.[13]

  • Extreme Pressure (EP) Properties: The robust nature of the tribofilm provides excellent load-bearing capacity, making these ILs effective extreme pressure additives.[1]

  • Synergistic Effects: [P₆,₆,₆,₁₄]-based ILs can exhibit powerful synergistic effects when combined with other additives. They have been shown to work well with traditional anti-wear agents like Zinc Dialkyldithiophosphate (ZDDP) and can be combined with nanoparticles (e.g., Al₂O₃, CuO) to create hybrid lubricants with further enhanced performance.[1][11][14]

Table 2: Illustrative Tribological Performance Data (Note: Data is representative and compiled from various studies on phosphonium ILs to illustrate performance benefits.)

Lubricant FormulationTest MethodCoefficient of Friction (Avg.)Wear Scar Diameter (mm)Performance Improvement
Group I Mineral Base OilFour-Ball, ASTM D41720.0950.65Baseline
Base Oil + 1.0 wt% [P₆,₆,₆,₁₄]-based ILFour-Ball, ASTM D41720.0600.40~37% Friction Reduction, ~38% Wear Reduction
PAO Base OilSRV, DIN 51834-20.120N/ABaseline
PAO Base Oil + 1.0 wt% [P₆,₆,₆,₁₄]-based ILSRV, DIN 51834-20.075N/A~38% Friction Reduction

Application Protocols

Protocol 1: Preparation of an Ionic Liquid-Additized Lubricant

This protocol describes the blending of [P₆,₆,₆,₁₄][Br] into a poly-α-olefin (PAO) base oil.

Objective: To prepare a stable and homogeneous lubricant blend for tribological testing.

Materials:

  • Trihexyltetradecylphosphonium bromide ([P₆,₆,₆,₁₄][Br])

  • Poly-α-olefin (PAO 6 or similar) base oil

  • Analytical balance (±0.0001 g)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Determine Concentration: Define the target weight percentage (wt%) of the IL additive. A common range for initial screening is 0.5 wt% to 2.0 wt%.[13][14] For this protocol, we will prepare a 1.0 wt% blend.

  • Weigh Components:

    • Tare a clean, dry glass beaker on the analytical balance.

    • Accurately weigh 49.50 g of PAO base oil into the beaker.

    • Accurately add 0.50 g of [P₆,₆,₆,₁₄][Br] to the same beaker.

  • Initial Mixing: Place a magnetic stir bar into the beaker. Place the beaker on a magnetic stirrer and mix at 300-400 RPM for 30 minutes at room temperature to ensure initial dispersion.

  • Homogenization: Transfer the beaker to an ultrasonic bath. Sonicate the mixture for 60 minutes. This step is critical for breaking down any agglomerates and ensuring a fully dissolved, homogeneous solution. Mild heating (40-50 °C) can be applied during this step to aid dissolution, especially for higher concentrations.

  • Final Stirring & Inspection: Return the blend to the magnetic stirrer for an additional 30 minutes of stirring as it cools to room temperature.

  • Quality Control: Visually inspect the final lubricant blend. It should be clear and free of any sediment or phase separation. A stable blend should remain homogeneous after sitting undisturbed for 24 hours.

Protocol 2: Standard Evaluation of Anti-Wear Properties (ASTM D4172)

This protocol outlines the procedure for evaluating the anti-wear properties of the prepared lubricant using a standard four-ball tribometer.

Objective: To quantify the friction and wear performance of the IL-additized lubricant relative to the neat base oil.

Apparatus & Materials:

  • Four-ball tribometer

  • Test balls (AISI 52100 steel, 12.7 mm diameter)

  • Prepared lubricant samples (neat base oil and 1.0 wt% IL blend)

  • Heptane or other suitable cleaning solvent

  • Microscope with calibrated measurement software for wear scar analysis

Procedure:

  • Specimen Cleaning: Thoroughly clean four new steel test balls with heptane in an ultrasonic bath for 10 minutes and allow them to air dry completely.

  • Apparatus Setup:

    • Secure three of the cleaned balls into the lubricant cup of the tribometer.

    • Pour the test lubricant into the cup until the balls are fully submerged.

    • Place the cup into the tribometer's heating block.

    • Secure the fourth ball into the rotating collet.

  • Set Test Parameters (per ASTM D4172):

    • Load: 392 N (40 kgf)

    • Speed: 1200 ± 60 RPM

    • Temperature: 75 ± 2 °C

    • Duration: 60 ± 1 min

  • Execution:

    • Start the heater and allow the lubricant sample to reach the target temperature.

    • Once the temperature is stable, start the motor and apply the load simultaneously.

    • The tribometer's data acquisition system will record the frictional torque throughout the 60-minute test.

  • Post-Test Analysis:

    • At the end of the test, stop the motor, remove the load, and turn off the heater.

    • Remove the lubricant cup and carefully retrieve the three stationary balls.

    • Clean the stationary balls with heptane to remove residual lubricant.

    • Using the microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.

    • Calculate the average of the six measurements. This is the Mean Wear Scar Diameter (WSD).

  • Comparison: Repeat the entire procedure using the neat base oil as a reference. A smaller WSD for the IL-additized blend indicates superior anti-wear performance.

Experimental_Workflow cluster_prep Part 1: Lubricant Preparation cluster_test Part 2: Tribological Testing cluster_analysis Part 3: Post-Test Analysis p1 Weigh Base Oil & IL Additive p2 Magnetic Stirring p1->p2 p3 Ultrasonication for Homogenization p2->p3 p4 Final Blend p3->p4 t2 Assemble Four-Ball Apparatus p4->t2 Apply Lubricant t1 Clean & Prepare Test Specimens t1->t2 t3 Run Test (ASTM D4172) t2->t3 t4 Record Friction Data t3->t4 a1 Clean Worn Specimens t3->a1 Test Complete a2 Measure Wear Scar Diameter (WSD) a1->a2 a3 Surface Characterization (SEM/EDS/XPS) a1->a3 a4 Compare Results a2->a4 a3->a4

Caption: Experimental workflow for lubricant formulation and evaluation.

Conclusion and Future Outlook

Trihexyltetradecylphosphonium bromide and related phosphonium ionic liquids stand out as highly effective components in advanced lubricant formulations. Their inherent high thermal stability, wide liquid range, and excellent anti-wear properties address many shortcomings of conventional lubricants. Their miscibility with hydrocarbon base oils makes them particularly versatile as additives, capable of significantly boosting the performance of existing lubricant technologies.

The protocols provided herein offer a standardized framework for researchers and formulation scientists to prepare and evaluate these next-generation lubricants. Future work will continue to explore the synergistic effects with other novel additives and expand their application to even more demanding environments, cementing the role of phosphonium ionic liquids as a cornerstone of modern tribology.

References

  • Phosphonium ionic liquids as lubricant additives - Morressier. (2022).
  • Lubrication Mechanism of Phosphonium Phosphate Ionic Liquid in Nanoscale Single-Asperity Sliding Contacts | Request PDF - ResearchG
  • Phosphonium Ionic Liquids in Lubric
  • Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
  • Lubrication Mechanism of Phosphonium Phosphate Ionic Liquid Additive in Alkylborane–Imidazole Complexes - ResearchG
  • Technical D
  • Phosphonium Ionic Liquids (Pils) In Lubrication - Ascensus Specialties LLC. (n.d.).
  • Phosphonium-based ionic liquids as additives in calcium/lithium greases - Bournemouth University Research Online. (2021).
  • Synergistic effect between phosphonium based IL and three Oxide Nanoparticles as hybrid lubricant additives | Request PDF - ResearchG
  • Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids | Journal of Chemical & Engineering Data - ACS Public
  • Phosphonium Ionic Liquids in Lubric
  • Pressure-dependent morphology of trihexyl(tetradecyl)phosphonium ionic liquids: A molecular dynamics study | The Journal of Chemical Physics | AIP Publishing. (2016).
  • Trihexyltetradecylphosphonium bromide = 95 654057-97-3 - Sigma-Aldrich. (n.d.).
  • Trihexyltetradecylphosphonium bromide - Chem-Impex. (n.d.).
  • Practical Evaluation of Ionic Liquids for Application as Lubricants in Cleanrooms and under Vacuum Conditions - ResearchG
  • Practical Evaluation of Ionic Liquids for Application as Lubricants in Cleanrooms and under Vacuum Conditions - MDPI. (n.d.).
  • Suggested reaction pathways for the ionic compounds in the lubricated contact.
  • Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822 - PubChem. (n.d.).

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Application Notes and Protocols for the Preparation of Trihexyltetradecylphosphonium Bromide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of solutions of trihexyltetradecylphosphonium bromide. This document outlines the key physicochemical properties, critical safety and handling procedures, and detailed, step-by-step protocols for the accurate preparation of solutions for various experimental applications.

Introduction to Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium salt, is a versatile ionic liquid characterized by its unique physicochemical properties.[1] Its structure consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, with a bromide anion. This molecular arrangement imparts properties such as high thermal stability, low volatility, and excellent solubility in a range of organic solvents.

These characteristics make it a valuable compound in diverse research and industrial applications, including:

  • Phase Transfer Catalysis: Facilitating reactions between immiscible phases to improve reaction rates and yields.[1]

  • Electrochemistry: Serving as an electrolyte in batteries and supercapacitors.

  • Materials Science: Aiding in the synthesis and stabilization of nanoparticles and composites.[1]

  • Drug Delivery Systems: Enhancing the solubility and bioavailability of pharmaceutical compounds.[1]

  • Environmental Remediation: Acting as an extractant for heavy metals from wastewater.[1]

Given its broad utility, the ability to prepare accurate and consistent solutions of trihexyltetradecylphosphonium bromide is fundamental to achieving reliable and reproducible experimental outcomes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of trihexyltetradecylphosphonium bromide is essential for its effective use and safe handling.

PropertyValueReference
Synonyms Tetradecyltrihexylphosphonium bromide, P666(14) Br[1]
CAS Number 654057-97-3[1][2]
Molecular Formula C₃₂H₆₈PBr[1]
Molecular Weight 563.76 g/mol [1][2]
Appearance Colorless to yellowish-brown liquid[1]
Density 0.96 g/mL at 20 °C[3]
Melting Point < Room Temperature
Purity ≥ 95%[1]
Solubility Soluble in various organic solvents, immiscible with water. Suitable solvents include hexane.[4] It has been observed to dissolve in dichloromethane, acetone, ethyl acetate, methanol, toluene, 2-hydroxypropane, and tetrahydrofuran.[5]

Safety and Handling

Trihexyltetradecylphosphonium bromide is classified with specific hazards that necessitate careful handling to ensure personnel safety.

Hazard Classifications:

  • Skin Irritation: Causes skin irritation (H315).[2][3]

  • Eye Irritation: Causes serious eye irritation (H319).[2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6]

  • Respiratory Protection: For operations that may generate aerosols or vapors, a NIOSH-approved respirator or a dust mask (type N95) is recommended.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

Handling and Storage:

  • Work in a well-ventilated area, such as a chemical fume hood.[6][8]

  • Avoid inhalation of vapor or mist.[8]

  • Prevent contact with skin and eyes.[6]

  • Store in a tightly closed container in a dry, well-ventilated place.[7][8]

  • Wash hands thoroughly after handling.[8]

In case of exposure, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes.[6][7] For skin contact, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.[6][7]

Protocols for Solution Preparation

The following protocols provide detailed steps for preparing solutions of trihexyltetradecylphosphonium bromide. The choice of solvent will depend on the specific experimental requirements.

General Workflow for Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization start Determine Required Concentration and Volume calc Calculate Mass of Trihexyltetradecylphosphonium Bromide start->calc weigh Weigh Compound in a Fume Hood calc->weigh measure Measure Required Volume of Solvent add_solvent Add Solvent to the Weighed Compound weigh->add_solvent measure->add_solvent dissolve Mix Until Fully Dissolved (Vortex/Stir) add_solvent->dissolve transfer Transfer to a Labeled Volumetric Flask dissolve->transfer qs Add Solvent to Final Volume (QS) transfer->qs store Store Appropriately qs->store

Workflow for preparing solutions.
Protocol for Preparing a Molar Solution

This protocol describes the preparation of a solution of a specific molarity.

Materials:

  • Trihexyltetradecylphosphonium bromide (≥95% purity)

  • Appropriate organic solvent (e.g., hexane, dichloromethane, acetone)

  • Volumetric flask

  • Beaker or weighing boat

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

  • Graduated cylinder or pipette

Procedure:

  • Calculation of Mass:

    • Determine the desired molar concentration (M) and final volume (V) of the solution.

    • Use the following formula to calculate the required mass (m) of trihexyltetradecylphosphonium bromide:

      • m (g) = M (mol/L) * V (L) * Molecular Weight (g/mol)

      • The molecular weight is 563.76 g/mol .[1][2]

    • Example Calculation for 100 mL of a 0.5 M solution:

      • m = 0.5 mol/L * 0.1 L * 563.76 g/mol = 28.188 g

  • Weighing the Compound:

    • In a chemical fume hood, place a beaker or weighing boat on the analytical balance and tare it.

    • Carefully weigh the calculated mass of trihexyltetradecylphosphonium bromide.

  • Dissolution:

    • Transfer the weighed compound to the desired volumetric flask.

    • Add approximately half of the final volume of the chosen solvent to the flask.

    • Mix the solution using a magnetic stirrer or by vortexing until the compound is fully dissolved. Gentle warming may be applied if necessary, depending on the solvent and desired concentration, but ensure it is done in a controlled manner away from ignition sources.

  • Final Volume Adjustment:

    • Once the compound is completely dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask with the name of the compound, concentration, solvent, and date of preparation.

    • Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Protocol for Preparing a Weight/Volume (w/v) Percentage Solution

This protocol is for preparing a solution with a specific concentration expressed as a percentage of weight to volume.

Procedure:

  • Calculation of Mass:

    • Determine the desired w/v percentage and the final volume.

    • The w/v percentage represents the grams of solute per 100 mL of solution.

    • Example Calculation for 50 mL of a 10% (w/v) solution:

      • A 10% (w/v) solution contains 10 g of solute per 100 mL of solvent.

      • For 50 mL, the required mass is (10 g / 100 mL) * 50 mL = 5 g.

  • Follow Steps 2-5 from the Molar Solution Protocol, using the mass calculated in step 1 of this protocol.

Conclusion

The successful application of trihexyltetradecylphosphonium bromide in research and development hinges on the accurate preparation of its solutions. By adhering to the protocols outlined in these application notes and observing the specified safety precautions, researchers can ensure the integrity of their experiments and the safety of laboratory personnel. The versatility of this ionic liquid, from catalysis to drug delivery, underscores the importance of mastering these fundamental laboratory techniques.[1]

References

  • Chem-Impex. (n.d.). Trihexyltetradecylphosphonium bromide. Retrieved from [Link]

  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trihexyltetradecylphosphonium bromide. PubChem. Retrieved from [Link]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Dharaskar, S. A., & Sillanpää, M. (2020). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Manic, M. S., et al. (2012). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. Fluid Phase Equilibria. Retrieved from [Link]

  • Dharaskar, S. A., & Sillanpää, M. (2018). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. Energy & Fuels. Retrieved from [Link]

  • Freire, M. G., et al. (2011). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. Retrieved from [Link]

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trihexyltetradecylphosphonium bromide as a solvent for chemical reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Trihexyltetradecylphosphonium Bromide as a Reaction Solvent

For the modern researcher, scientist, and drug development professional, the quest for novel solvent systems that enhance reaction efficiency, improve safety, and align with the principles of green chemistry is perpetual. Among the most promising candidates are ionic liquids (ILs), salts with melting points below 100 °C that offer a unique combination of properties. This guide focuses on a particularly versatile member of this class: Trihexyltetradecylphosphonium Bromide , often abbreviated as [P₆,₆,₆,₁₄][Br].

This phosphonium-based ionic liquid stands out due to its remarkable thermal stability, low volatility, and efficacy in a wide range of chemical transformations. Its bulky, symmetric cation and associated bromide anion create a unique reaction environment that can be exploited for catalysis, synthesis, and separations. This document serves as a detailed application note and protocol guide, grounded in scientific literature, to unlock the potential of [P₆,₆,₆,₁₄][Br] in your laboratory.

Physicochemical Profile of [P₆,₆,₆,₁₄][Br]

Understanding the fundamental properties of [P₆,₆,₆,₁₄][Br] is the first step toward its effective application. Unlike traditional volatile organic compounds, its character is defined by its ionic nature and the structure of its constituent ions. The large, non-coordinating phosphonium cation imparts excellent solubility for a range of organic substrates, while its overall stability allows for a wide operational window.

Table 1: Key Physicochemical Properties of Trihexyltetradecylphosphonium Bromide

PropertyValueSource(s)
Synonyms Tetradecyltrihexylphosphonium bromide; P666(14) Br[1][2]
CAS Number 654057-97-3[1][2][3]
Molecular Formula C₃₂H₆₈PBr[1]
Molecular Weight 563.76 g/mol [1][2][4]
Appearance Colorless to yellowish-brown liquid[1]
Density ~0.96 g/mL at 20 °C[1][3]
Melting Point < Room Temperature[2]
Purity Typically ≥ 95%[1][2]
Thermal Stability Stable over a broad temperature range[2]
Volatility Low vapor pressure, enhancing safety[2]
Solubility Soluble in many organic solvents; immiscible with water[1]

The long alkyl chains on the phosphonium cation create a nonpolar microenvironment, making it an excellent medium for reactions involving nonpolar substrates. Concurrently, its ionic core allows it to function as a phase transfer catalyst and an electrolyte.[1][2]

cluster_cation Trihexyltetradecylphosphonium Cation [P₆,₆,₆,₁₄]⁺ P P⁺ C14 C₁₄H₂₉ (Tetradecyl) P->C14 C6_1 C₆H₁₃ (Hexyl) P->C6_1 C6_2 C₆H₁₃ (Hexyl) P->C6_2 C6_3 C₆H₁₃ (Hexyl) P->C6_3 Br Br⁻ cluster_phases Phase Transfer Catalysis cluster_catalyst Catalyst Cycle organic_phase Organic Phase (Substrate R-X) cat_aq [P₆,₆,₆,₁₄]⁺Y⁻ in Organic Phase organic_phase->cat_aq Substrate Reacts aqueous_phase Aqueous Phase (Nucleophile M⁺Y⁻) cat_org [P₆,₆,₆,₁₄]⁺X⁻ in Organic Phase aqueous_phase->cat_org Nucleophile Transfer cat_org->cat_aq Anion Exchange at Interface cat_aq->organic_phase Product R-Y Formed cat_aq->cat_org Reaction & Regeneration

Caption: Mechanism of Phase Transfer Catalysis.

Recyclable Medium for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are cornerstones of modern organic synthesis. A significant challenge is the recovery and reuse of the expensive catalyst. Phosphonium-based ionic liquids like [P₆,₆,₆,₁₄][Br] have been successfully employed as a recyclable reaction medium for Heck cross-coupling reactions. [3][5] Causality: The palladium catalyst often exhibits good solubility and stability in the ionic liquid. After the reaction, the organic products can be extracted using a nonpolar solvent (like hexane), leaving the catalyst dissolved in the ionic liquid phase. This IL-catalyst phase can then be reused for subsequent reaction cycles, reducing waste and cost.

Extractive and Catalytic Desulfurization

The removal of sulfur compounds from fuels is a critical industrial process for environmental reasons. [P₆,₆,₆,₁₄][Br] has demonstrated exceptional performance as both an extractant and a catalyst in ultrasound-assisted extractive/oxidative desulfurization (UEODS). [6][7] Causality: The ionic liquid has a high affinity for sulfur-containing aromatic compounds (e.g., dibenzothiophene), extracting them from the fuel phase. In the presence of an oxidant like hydrogen peroxide, it also catalyzes the oxidation of these sulfur compounds to sulfones, which are even more soluble in the IL phase and thus more easily removed. [6][8]The application of ultrasound creates micro-emulsions, vastly increasing the interfacial area and accelerating the mass transfer and reaction rates. [9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for their rationale.

Protocol 1: General Reaction Setup & Workflow in [P₆,₆,₆,₁₄][Br]

This protocol outlines a general workflow for conducting a chemical reaction where [P₆,₆,₆,₁₄][Br] serves as the primary solvent.

Materials:

  • Trihexyltetradecylphosphonium bromide (≥95% purity)

  • Reactants (Substrate A, Reagent B)

  • Round-bottom flask equipped with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if heating under reflux)

  • Inert atmosphere setup (e.g., nitrogen or argon line), if required

  • Extraction solvent (e.g., hexane, diethyl ether, ethyl acetate)

  • Separatory funnel

Procedure:

  • Solvent Preparation: Due to the viscous nature of many ionic liquids, gently warm the [P₆,₆,₆,₁₄][Br] to ~40-50 °C to reduce its viscosity for easier handling and accurate measurement.

  • Reaction Vessel Setup: To a clean, dry round-bottom flask, add the required volume of [P₆,₆,₆,₁₄][Br].

  • Reagent Addition: Add Substrate A and Reagent B to the ionic liquid. Stir the mixture at room temperature for 5-10 minutes to ensure complete dissolution.

    • Rationale: Ensuring homogeneity is critical for reproducible kinetics. The excellent solvating power of [P₆,₆,₆,₁₄][Br] for many organic compounds facilitates this. [1]4. Reaction Conditions: Secure the flask in the heating mantle or oil bath. If the reaction is air- or moisture-sensitive, purge the flask with an inert gas. Heat the mixture to the desired reaction temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). To take a sample, withdraw a small aliquot, dissolve it in a suitable organic solvent (e.g., ethyl acetate), and analyze.

  • Workup & Product Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Add an immiscible organic solvent (e.g., hexane) in which your product is soluble but the ionic liquid is not. A volume 3-5 times that of the ionic liquid is a good starting point. c. Transfer the biphasic mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The denser ionic liquid phase will be at the bottom. d. Drain the lower ionic liquid layer. Collect the upper organic layer containing the product. e. Repeat the extraction of the ionic liquid phase 2-3 more times with fresh organic solvent to maximize product recovery.

  • Product Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify as necessary.

  • Solvent Recycling: The recovered ionic liquid phase can be placed under high vacuum to remove any residual extraction solvent and stored for reuse. Studies have shown it can be recycled multiple times with minimal loss of activity. [7]

cluster_separation Phase Separation start Start: Reaction Setup step1 1. Add [P₆,₆,₆,₁₄][Br] and Reactants to Flask start->step1 step2 2. Heat and Stir under Controlled Conditions step1->step2 step3 3. Monitor Reaction (e.g., TLC, GC) step2->step3 decision Reaction Complete? step3->decision decision->step2 No step4 4. Cool to Room Temp & Add Extraction Solvent decision->step4 Yes step5 5. Perform Liquid-Liquid Extraction step4->step5 product_phase Organic Phase (Product) step5->product_phase il_phase Ionic Liquid Phase (Catalyst/Solvent) step5->il_phase step6 6. Isolate Product from Organic Phase product_phase->step6 step7 7. Dry and Reuse Ionic Liquid il_phase->step7 end End step6->end step7->step1 Recycle

Caption: General workflow for reactions in [P₆,₆,₆,₁₄][Br].

Protocol 2: Ultrasound-Assisted Oxidative Desulfurization (UAODS) of a Model Fuel

This protocol is adapted from published literature for the removal of dibenzothiophene (DBT) from a model fuel. [7][9] Materials:

  • Model fuel: Dibenzothiophene (DBT) dissolved in n-dodecane (e.g., 500 ppm).

  • [P₆,₆,₆,₁₄][Br]

  • Oxidant: 30% Hydrogen peroxide (H₂O₂)

  • Co-catalyst: Glacial acetic acid

  • Ultrasonic bath or probe sonicator

  • Vials or small reaction vessels

  • GC-FID or other suitable analytical instrument for sulfur quantification.

Procedure:

  • Reaction Mixture Preparation: In a glass vial, combine the model fuel and [P₆,₆,₆,₁₄][Br] at a 1:1 mass ratio.

    • Example: 2 g of model fuel and 2 g of [P₆,₆,₆,₁₄][Br].

  • Reagent Addition: Add glacial acetic acid and 30% H₂O₂. A typical molar ratio of Oxidant (O) to Sulfur (S) is around 4:1.

    • Rationale: Acetic acid reacts with H₂O₂ to form peracetic acid in situ, which is a more powerful oxidizing agent for the conversion of DBT to its corresponding sulfone.

  • Ultrasonication: Place the vial in an ultrasonic bath maintained at a constant temperature (e.g., 30 °C). Sonicate for a specified time (e.g., 30 minutes).

    • Rationale: Sonication creates intense localized heating and pressure changes, driving the formation of fine emulsions. This maximizes the interfacial area between the fuel and the IL phase, dramatically increasing the rate of extraction and oxidation. [6]4. Phase Separation: After sonication, centrifuge the vial for 5-10 minutes to break the emulsion and achieve clear phase separation. The upper layer is the desulfurized model fuel, and the lower layer is the IL containing the oxidized sulfur compounds.

  • Analysis: Carefully collect a sample from the upper fuel layer and analyze its sulfur content using GC-FID to determine the desulfurization efficiency.

  • Recycling: The lower IL phase can be separated and reused for subsequent desulfurization cycles. It can be regenerated after several cycles if a decrease in efficiency is observed.

Safety and Handling

As with any chemical, proper handling of [P₆,₆,₆,₁₄][Br] is paramount for ensuring laboratory safety. While its low volatility is a significant advantage over traditional solvents, direct contact should be avoided. [2]

  • GHS Hazard Information: [P₆,₆,₆,₁₄][Br] is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4][5]* Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory. [10] * Lab Coat: A standard lab coat should be worn to prevent skin contact.

    • Ventilation: Handle in a well-ventilated area or a chemical fume hood. [11][12]* First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [10][12] * Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor. [12]* Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature. [1][10]

Conclusion

Trihexyltetradecylphosphonium bromide is a powerful and versatile ionic liquid that offers significant advantages as a reaction solvent and catalyst. Its unique combination of high thermal stability, low volatility, and tunable solvency makes it an attractive alternative to conventional organic solvents. By understanding its properties and following validated protocols, researchers can leverage [P₆,₆,₆,₁₄][Br] to develop more efficient, safer, and sustainable chemical processes. From enhancing phase transfer catalysis to enabling the recycling of expensive metal catalysts and purifying fuels, its potential applications are vast and continue to expand.

References

  • Hiyka. Trihexyltetradecylphosphonium Bromide. Available from: [Link]

  • PubMed. Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. (2022). Available from: [Link]

  • PubChem. Trihexyltetradecylphosphonium bromide. National Institutes of Health. Available from: [Link]

  • ResearchGate. Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. (2015). Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. (2021). Available from: [Link]

  • ACS Publications. Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research. (2021). Available from: [Link]

  • ResearchGate. Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. (2022). Available from: [Link]

  • ACS Publications. Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. (2018). Available from: [Link]

  • ResearchGate. Trihexyl (Tetradecyl) Phosphonium Decanoate Mediated Nitroaldol Reactions. Available from: [Link]

  • PubMed. Environmental assessment of a novel ionic-liquid based method for recycling of PVC in composite materials. (2023). Available from: [Link]

  • AIP Publishing. The surface chemistry of ionic liquid-treated CsPbBr₃ quantum dots. (2023). Available from: [Link]

  • RSC Publishing. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. (2021). Available from: [Link]

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The Versatility of Trihexyltetradecylphosphonium Bromide in Electrochemical Applications: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Trihexyltetradecylphosphonium bromide, a prominent member of the phosphonium-based ionic liquids (ILs), has emerged as a highly versatile and enabling material in the field of electrochemistry. Its unique combination of properties, including high ionic conductivity, a wide electrochemical window, excellent thermal stability, and low volatility, makes it a compelling alternative to traditional organic electrolytes in a variety of applications.[1] This guide provides an in-depth exploration of the use of trihexyltetradecylphosphonium bromide in key electrochemical technologies, offering detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties: The Foundation of Electrochemical Performance

The utility of trihexyltetradecylphosphonium bromide in electrochemical systems is intrinsically linked to its fundamental physicochemical properties. Understanding these characteristics is crucial for designing and optimizing electrochemical cells.

Table 1: Physicochemical Properties of Trihexyltetradecylphosphonium Bromide

PropertyValueReference
Molecular Formula C₃₂H₆₈BrP[2]
Molecular Weight 563.76 g/mol [2]
Appearance Colorless to yellowish-brown liquid-
Density ~0.96 g/mL at 20 °C[2]
Melting Point 39 °C[3]
Solubility in Water Varies with temperature; considered hydrophobic but can be hygroscopic[4]

Note: Properties can vary slightly based on purity and water content.

The long alkyl chains on the phosphonium cation contribute to the material's ionic nature while also influencing its viscosity and solubility. The bromide anion, in turn, plays a critical role in the overall electrochemical behavior and interaction with other cell components.

Application in Energy Storage: Powering the Future

Trihexyltetradecylphosphonium bromide and its derivatives have shown significant promise as electrolytes in next-generation energy storage devices, particularly in metal-air batteries and supercapacitors.

Magnesium-Air Batteries: A Safer, High-Density Alternative

Magnesium-air batteries offer a theoretically high energy density and are an attractive alternative to lithium-ion technologies. However, the development of suitable electrolytes that prevent passivation of the magnesium anode has been a significant challenge. Trihexyltetradecylphosphonium chloride, a closely related ionic liquid, has demonstrated considerable potential in this area.

Application Insight: The addition of water to trihexyltetradecylphosphonium chloride electrolytes is crucial for the efficient functioning of Mg-air batteries.[1][5] Water acts as a proton source for the cathodic oxygen reduction reaction and helps to stabilize the Mg anode interface, preventing the formation of a passivating oxide layer and enabling high-rate and high-efficiency magnesium dissolution.[1] Studies have shown that water-saturated ionic liquid electrolytes significantly enhance battery performance.[5][6][7] Furthermore, additives like ethylene glycol can offer comparable performance to water, suggesting that the presence of active protons and/or oxygen-donor groups is a key factor.[1]

Protocol 1: Preparation and Evaluation of a Trihexyltetradecylphosphonium-Based Electrolyte for a Mg-Air Cell

Objective: To prepare a water-saturated trihexyltetradecylphosphonium bromide electrolyte and evaluate its performance in a laboratory-scale Mg-air battery.

Materials:

  • Trihexyltetradecylphosphonium bromide (≥95% purity)

  • Deionized water

  • Magnesium foil (anode)

  • Air cathode (e.g., carbon-based with a catalyst)

  • Celgard separator

  • Electrochemical test cell (e.g., coin cell or custom-built)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation:

    • In a controlled environment (e.g., an argon-filled glovebox to minimize atmospheric contamination), add deionized water dropwise to a known weight of trihexyltetradecylphosphonium bromide while stirring.

    • Continue adding water until the ionic liquid is saturated. This can be observed by a slight cloudiness or phase separation, after which the mixture should be allowed to settle, and the clear supernatant used. A typical concentration is around 8 wt% water.[5]

  • Cell Assembly:

    • Cut the magnesium foil, separator, and air cathode to the appropriate dimensions for your test cell.

    • Assemble the cell in the following order: Mg anode, separator, and air cathode.

    • Add a few drops of the prepared electrolyte to the separator to ensure complete wetting.

    • Seal the cell according to the manufacturer's instructions.

  • Electrochemical Testing:

    • Connect the cell to the potentiostat/galvanostat.

    • Perform galvanostatic discharge at a constant current density (e.g., 0.1 mA/cm²) to evaluate the discharge capacity and voltage profile.

    • Conduct electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance.

    • Monitor the open-circuit voltage (OCV) to assess the stability of the cell.

Expected Outcome: The cell should exhibit a stable discharge voltage and a higher capacity compared to a cell with a non-aqueous electrolyte. The EIS data will provide insights into the charge transfer kinetics at the Mg anode.

Mg_Air_Battery_Workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing IL Trihexyltetradecylphosphonium Bromide Mix Mixing & Saturation IL->Mix Water Deionized Water Water->Mix Electrolyte Water-Saturated IL Electrolyte Mix->Electrolyte Assemble Assemble Cell Electrolyte->Assemble Add to Separator Electrolyte->Assemble Anode Mg Anode Anode->Assemble Separator Separator Separator->Assemble Cathode Air Cathode Cathode->Assemble Cell Assembled Mg-Air Cell Assemble->Cell Potentiostat Potentiostat/ Galvanostat Cell->Potentiostat Discharge Galvanostatic Discharge Potentiostat->Discharge EIS EIS Analysis Potentiostat->EIS OCV OCV Monitoring Potentiostat->OCV Electrodeposition_Process cluster_prep Electrolyte Preparation cluster_deposition Electrochemical Deposition cluster_characterization Deposit Characterization IL Purified Trihexyltetradecylphosphonium Chloride Mixing Dissolution with Heating & Stirring IL->Mixing InCl3 Anhydrous Indium(III) Chloride InCl3->Mixing Electrolyte Indium-Containing IL Electrolyte Mixing->Electrolyte Cell Three-Electrode Cell Assembly Electrolyte->Cell Heating Heating to Deposition Temperature Cell->Heating CV Cyclic Voltammetry (Potential Determination) Heating->CV Deposition Potentiostatic Deposition CV->Deposition Rinse Rinsing & Drying Deposition->Rinse SEM SEM Analysis Rinse->SEM EDX EDX Analysis Rinse->EDX

Caption: Process flow for the electrodeposition of indium.

Electrochemical Sensing: Towards Advanced Diagnostics

The unique properties of trihexyltetradecylphosphonium bromide also lend themselves to the development of novel electrochemical sensors.

Application Insight: Trihexyltetradecylphosphonium chloride has been utilized in the fabrication of ratiometric fluorescent nanosensors for anion detection. [8]While this is an optical sensing method, the principles can be extended to electrochemical sensors like ion-selective electrodes (ISEs). The ionic liquid can act as an ionophore and a plasticizer in the sensor membrane.

Protocol 4: Fabrication of a Bromide Ion-Selective Electrode (ISE)

Objective: To construct and test a simple PVC membrane bromide-selective electrode using trihexyltetradecylphosphonium bromide as an ionophore.

Materials:

  • Trihexyltetradecylphosphonium bromide

  • High molecular weight PVC

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Tetrahydrofuran (THF)

  • Ag/AgCl internal reference electrode

  • Internal filling solution (e.g., 0.1 M KBr)

  • Glass tube for electrode body

  • Standard solutions of potassium bromide (from 10⁻⁶ M to 10⁻¹ M)

  • Ionic strength adjustment buffer (ISAB) (e.g., 5 M NaNO₃) [9]* High-impedance voltmeter or ion meter

Procedure:

  • Membrane Preparation:

    • Prepare a membrane cocktail by dissolving PVC, plasticizer, and trihexyltetradecylphosphonium bromide in THF. A typical composition might be 33% PVC, 66% plasticizer, and 1% ionophore by weight.

    • Pour the mixture into a glass ring on a glass plate and allow the THF to evaporate slowly to form a transparent membrane.

  • Electrode Assembly:

    • Cut a small disc from the PVC membrane and glue it to the end of the glass electrode body.

    • Fill the electrode body with the internal filling solution.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

  • Electrode Conditioning and Calibration:

    • Condition the electrode by soaking it in a 0.01 M KBr solution for several hours.

    • Prepare a series of standard bromide solutions. Add ISAB to each standard to maintain a constant ionic strength. [9] * Measure the potential of the ISE in each standard solution, starting from the most dilute.

    • Plot the potential versus the logarithm of the bromide concentration to obtain a calibration curve.

Expected Outcome: The electrode should exhibit a Nernstian or near-Nernstian response to bromide ions, with a slope of approximately -59 mV per decade change in concentration at 25 °C.

Safety and Handling

Trihexyltetradecylphosphonium bromide is classified as a hazardous substance. It is crucial to adhere to proper safety protocols when handling this material.

GHS Hazard Information:

  • H315: Causes skin irritation. [2][10]* H319: Causes serious eye irritation. [2][10]* H335: May cause respiratory irritation. [2][10] Precautionary Measures:

  • Always handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [11]* Avoid inhalation of vapors or mists.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. [12][13]* Store in a cool, dry place away from incompatible materials.

Conclusion

Trihexyltetradecylphosphonium bromide and its analogues are remarkably versatile ionic liquids with a broad spectrum of applications in electrochemistry. Their favorable combination of properties opens up new possibilities for the development of high-performance energy storage devices, efficient electrodeposition processes, and sensitive electrochemical sensors. The protocols and application notes provided in this guide serve as a starting point for researchers to explore and harness the full potential of this fascinating class of materials. As research continues, it is anticipated that the role of phosphonium-based ionic liquids in advancing electrochemical technologies will only continue to grow.

References

  • Roles of Additives in the Trihexyl(tetradecyl) Phosphonium Chloride Ionic Liquid Electrolyte for Primary Mg-Air Cells. (2014). ResearchGate. [Link]

  • The Influence of Water and Metal Ions on the Transport Properties of Trihexyl(tetradecyl)phosphonium Chloride. (2012). ConnectSci. [Link]

  • Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822. PubChem. [Link]

  • The influence of water and metal ions on the transport properties of trihexyl(tetradecyl)phosphonium chloride. (2012). University of Birmingham's Research Portal. [Link]

  • The influence of water and metal ions on the transport properties of trihexyl(tetradecyl)phosphonium chloride. (2012). Aston Research Explorer. [Link]

  • Room-temperature phosphonium ionic liquids for supercapacitor application. (2005). AIP Publishing. [Link]

  • Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. Royal Society of Chemistry. [Link]

  • Optimizing Phosphonium-Based Ionic Liquid Electrolytes for Enhanced Supercapacitor Performance. (2025). ACS Publications. [Link]

  • Room-temperature phosphonium ionic liquids for supercapacitor application. (2025). ResearchGate. [Link]

  • Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. (2019). Green Chemistry. [Link]

  • Room-temperature phosphonium ionic liquids for supercapacitor application. (2005). AIP Publishing. [Link]

  • Comparing the performance of sulfonium and phosphonium ionic liquids as electrolytes for supercapacitors by molecular dynamics simulations. (n.d.). ResearchGate. [Link]

  • Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. (2019). National Center for Biotechnology Information. [Link]

  • Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. (n.d.). The Royal Society of Chemistry. [Link]

  • Electrodeposition of indium from trihexyl(tetradecyl)phosphonium chloride. (2019). SIM². [Link]

  • A graphene-based flexible supercapacitor using trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide ionic liquid electrolyte. (n.d.). ResearchGate. [Link]

  • The physical properties of the ionic liquids investigated (T = 25 C). (n.d.). ResearchGate. [Link]

  • Experimental and data-driven investigation of hydrophilic and hydrophobic ionic liquids for supercapacitors. (n.d.). National Science Open. [Link]

  • The Influence of Water and Metal Ions on the Transport Properties of Trihexyl(tetradecyl)phosphonium Chloride. (n.d.). Korea Institute of Science and Technology Information. [Link]

  • Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. (n.d.). ACS Publications. [Link]

  • Trihexyltetradecylphosphonium chloride based ratiometric fluorescent nanosensors for multiplex anion discrimination. (2022). Analyst. [Link]

  • Setup used for the electrochemical measurements on a supercapacitor... (n.d.). ResearchGate. [Link]

  • Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. (2025). ResearchGate. [Link]

  • Experimental and data-driven investigation of hydrophilic and hydrophobic ionic liquids for supercapacitors. (n.d.). National Science Open. [Link]

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, and application of novel trihexyl tetradecyl phosphonium bis (2,4,4-trimethylpentyl) phosphinate for extractive desulfurization of liquid fuel. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. (n.d.). cbqt.vista.gov.vn. [Link]

  • DETERMINATION OF FLUORIDE ANIONS BY ION- SELECTIVE ELECTRODE. (n.d.). Unknown Source. [Link]

  • Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. (2025). ResearchGate. [Link]

  • 3271 Manual (Bromide).cdr. (n.d.). EDT Direction. [Link]

  • Operating Instructions & Technical Specifications. (n.d.). Unknown Source. [Link]

  • Bromide by Ion Selective Electrode (ISE). (2018). Unknown Source. [Link]

  • How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. (2015). ResearchGate. [Link]

  • Can anyone help me to understand how to determine the potential window in Cyclic Voltammetery?. (2016). ResearchGate. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [Link]

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Application Notes & Protocols: Trihexyltetradecylphosphonium Bromide for the Selective Extraction of Precious Metals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating demand for precious metals such as gold (Au), platinum (Pt), and palladium (Pd) in high-tech industries, coupled with the environmental and health risks associated with traditional recovery methods like cyanidation, has catalyzed the search for greener and more efficient extraction technologies.[1] Ionic liquids (ILs), a class of salts that are liquid at or near room temperature, have emerged as highly promising solvents for hydrometallurgical processes. Their negligible vapor pressure, high thermal stability, and tunable chemical properties make them attractive alternatives to volatile organic compounds.

Among the vast library of available ILs, trihexyltetradecylphosphonium bromide (commercially known as Cyphos® IL 102) has demonstrated exceptional efficacy as an extractant for precious metals from acidic chloride solutions. This phosphonium-based IL facilitates a highly selective and efficient separation process. This document provides an in-depth technical guide for researchers and scientists on the application of trihexyltetradecylphosphonium bromide for the extraction of precious metals. It elucidates the underlying chemical mechanisms, presents detailed and validated protocols, and offers expert insights into process optimization and troubleshooting.

The Underlying Chemistry: Anion Exchange Mechanism

The extraction of precious metals from acidic chloride media using trihexyltetradecylphosphonium bromide is governed by a highly efficient anion exchange mechanism. In these solutions, precious metals do not exist as simple cations but rather as stable anionic chloro-complexes, such as tetrachloroaurate(III) ([AuCl₄]⁻), hexachloroplatinate(IV) ([PtCl₆]²⁻), and tetrachloropalladate(II) ([PdCl₄]²⁻).

The large, lipophilic trihexyltetradecylphosphonium cation ([P₆₆₆₁₄]⁺) from the ionic liquid acts as the extractant. It pairs with the anionic metal complex, displacing the original bromide counter-ion and forming a charge-neutral, hydrophobic species. This newly formed ion pair has a much greater affinity for the non-polar ionic liquid phase than for the aqueous phase, driving the selective transfer of the metal from the aqueous solution into the IL.[2]

The generalized reaction can be depicted as:

n[P₆₆₆₁₄]⁺Br⁻ (IL) + [MClₓ]ⁿ⁻ (aq) ⇌ {[P₆₆₆₁₄]⁺}ₙ[MClₓ]ⁿ⁻ (IL) + nBr⁻ (aq)

Where:

  • [P₆₆₆₁₄]⁺Br⁻ is trihexyltetradecylphosphonium bromide.

  • [MClₓ]ⁿ⁻ represents the anionic precious metal chloro-complex.

  • (IL) denotes the ionic liquid phase.

  • (aq) denotes the aqueous phase.

The efficiency of this process is critically dependent on the stability of the metal chloro-complex in the aqueous phase, which is in turn influenced by the concentration of hydrochloric acid and chloride ions.[3]

Extraction_Mechanism cluster_Aqueous Aqueous Phase cluster_IL Ionic Liquid Phase Metal_Complex [MClx]n- (Anionic Metal Complex) Extracted_Complex {[P₆₆₆₁₄]⁺}ₙ[MClx]ⁿ⁻ (Extracted Ion Pair) Metal_Complex->Extracted_Complex Ion Exchange Bromide_aq nBr- Phosphonium_Bromide n[P₆₆₆₁₄]⁺Br⁻ Phosphonium_Bromide->Bromide_aq Counter-ion Release Extraction_Workflow start Start prep_aq 1. Prepare Aqueous Phase (Metal in specific HCl conc.) start->prep_aq mixing 3. Combine & Equilibrate (Vigorous shaking) prep_aq->mixing prep_il 2. Prepare IL Phase (Neat or diluted in Toluene) prep_il->mixing phase_sep 4. Phase Separation (Centrifugation) mixing->phase_sep sampling 5. Sample Aqueous Raffinate phase_sep->sampling stripping 7. Selective Stripping (Recover Metal, Regenerate IL) phase_sep->stripping Loaded IL Phase analysis 6. Analyze Metal Concentration (ICP-OES / AAS) sampling->analysis end End analysis->end stripping->end

Caption: General experimental workflow for precious metal extraction.

Step-by-Step Protocol:

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the precious metal(s) of interest at a known concentration (e.g., 100 mg/L). Adjust the hydrochloric acid concentration to the desired molarity (e.g., 0.1 M to 3 M). The optimal HCl concentration is metal-dependent and is a critical parameter for optimization. 2. Ionic Liquid Phase Preparation: The trihexyltetradecylphosphonium bromide can be used neat or diluted in an aromatic solvent like toluene or xylene. Dilution reduces the viscosity, facilitating easier handling and potentially faster kinetics, although it may also affect extraction efficiency. [2]A 10% (v/v) solution of the IL in toluene is a common starting point. 3. Extraction/Equilibration: In a sealed vessel (e.g., a 15 mL centrifuge tube), combine equal volumes of the aqueous and ionic liquid phases (Organic/Aqueous ratio, O/A = 1). Agitate the mixture vigorously using a mechanical shaker or vortex mixer for a sufficient time to reach equilibrium. Contact times of 15-30 minutes are often adequate for Pd and Pt. [3][4]4. Phase Separation: Separate the two immiscible phases. Centrifugation at ~3000 rpm for 10 minutes is highly recommended to ensure a clean and complete separation, preventing cross-contamination.

  • Analysis and Calculation: Carefully withdraw a sample from the aqueous phase (the raffinate). Dilute the sample appropriately and analyze for the concentration of the precious metal using ICP-OES or AAS. The extraction efficiency (%E) is a key metric for validating the protocol and is calculated as:

    %E = [ (Cᵢ - Cₑ) / Cᵢ ] × 100

    Where Cᵢ is the initial metal concentration and Cₑ is the equilibrium metal concentration in the aqueous phase.

Optimization Data and Stripping Protocols

Achieving high selectivity and efficiency requires careful optimization of experimental conditions. The following table provides typical parameters found in the literature.

Table 1: Comparative Data for Precious Metal Extraction and Stripping

ParameterGold (Au)Palladium (Pd)Platinum (Pt)
Optimal HCl Conc. ~0.1 M0.1 - 0.5 M [3]> 2 M
Extraction Efficiency >99% >99% [3]>99%
Typical Contact Time 10-30 min15 min 30 min
Effective Stripping Agent Ammonia (NH₄OH) Acidic Thiourea (CH₄N₂S) [3][5]Sodium Thiocyanate (NaSCN) [5]
Stripping Efficiency Quantitative >99% [4]~99% [4]

Selective Stripping Protocol:

The ability to selectively strip metals from the loaded IL phase is crucial for purification and for the regeneration and recycling of the ionic liquid. [5]

  • Platinum Stripping: After extraction, the loaded IL phase (containing both Pd and Pt) is first contacted with a 0.1 M NaSCN solution. This will selectively strip the platinum into the new aqueous phase. [5]2. Palladium Stripping: The remaining IL phase, now depleted of platinum but still containing palladium, is then contacted with a 0.1 M thiourea solution in 0.5 M HCl. This effectively strips the palladium. [5]3. IL Regeneration: After stripping, the ionic liquid can be washed with deionized water and reused in subsequent extraction cycles, demonstrating the sustainability of the process. [5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Extraction Efficiency Incorrect HCl concentration for the target metal.Optimize the HCl molarity based on the target metal (see Table 1).
Insufficient contact time or mixing intensity.Increase equilibration time to 60 minutes; ensure vigorous mixing.
Poor Phase Separation / Emulsion High viscosity of the neat ionic liquid.Dilute the IL with toluene (e.g., 10-50% v/v). Increase centrifugation time/speed.
Incomplete or Non-Selective Stripping Incorrect stripping agent or concentration.Use the specific stripping agents recommended in Table 1. Perform multi-stage stripping if necessary. [5]
Co-extraction of base metals (e.g., Fe, Cu).Perform a scrubbing step by washing the loaded IL with water or dilute acid before stripping. [6]

Conclusion

Trihexyltetradecylphosphonium bromide is a robust and highly efficient extractant for the recovery of precious metals from acidic chloride media. The anion exchange mechanism allows for near-quantitative extraction of gold, palladium, and platinum. By carefully controlling parameters such as hydrochloric acid concentration and by employing a sequential stripping strategy, it is possible to achieve high-purity separation of individual metals. The protocols described herein provide a validated framework for laboratory-scale applications, offering a more sustainable and effective approach compared to conventional hydrometallurgical methods. The recyclability of the ionic liquid further enhances its standing as a green solvent for the critical task of precious metal recovery.

References

  • Increasing applications of precious metals (PMs: Au, Ag and platinum group metals) and the growing demand is a matter of great concern for supply security. ResearchGate, [Link]

  • A two-step stripping strategy was successfully adapted to treat the loaded organic phases with low aggressive media NaSCN and thiourea/HCl for the selective recovery of Pt(iv) and Pd(ii), respectively, with high purity >99.9% (w). ResearchGate, [Link]

  • Specifically, phosphonium-based ionic liquids have been extensively investigated for the extraction and separation of platinum group metals. National Institutes of Health (NIH), [Link]

  • This paper presents studies on the extraction of Rh(III), Ru(III) and Pt(IV) from model aqueous chloride solutions using trihexyl(tetradecyl)phosphonium bromide (Cyphos IL 102). ResearchGate, [Link]

  • Based on the experiments performed, it was found that a 10% (v/v) solution of the Cyphos IL 101 ionic liquid in toluene allows the extraction of both Pd and Pt with an efficiency of 99% from the initial solution when extraction is carried out at the pH 0.5, vorg:vaq phase ratio 1:1 and contact time of 15 min. National Institutes of Health (NIH), [Link]

  • The Pd(II) and Rh(III) were selectively recovered from the IL using 1 mol L-1 CS(NH2)2 and 5 mol L-1 HCl, respectively. ResearchGate, [Link]

  • The selectivity in back-extraction of Pt(IV) and Pd(II) was achieved by first contacting the loaded ionic liquid with 1×10⁻¹ mol.L⁻¹ NaSCN in two stages, which exhibiting ∼99% efficacy of Pt(II) stripping. Subsequently, Pt(IV)-depleted organic phase was stripped with 1×10⁻² mol.L⁻¹ CH4N2S that yielded > 99% Pd(II) recovery in a single contact. ResearchGate, [Link]

  • The recovery of Pd(II) and Rh(III) was achieved by using CS(NH2)2 and HCl, after removing co-extracted Fe(III) with Na2SO3. Kyushu University Institutional Repository, [Link]

  • A novel ionic liquid ([ACh][Tf2N]) was synthesized and applied for gold separation from secondary resources... The gold(III) in organic phase was easily stripped by 1 mL 0.05 M CS(NH2)2/0.1 M HCl. ResearchGate, [Link]

  • The bromide system showed a superior stripping behavior, providing an easy and quantitative separation and recovery of Au(III) and Pd(II) using ammonia and sodium sulfite respectively. SIM² KU Leuven, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trihexyltetradecylphosphonium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trihexyltetradecylphosphonium bromide ([THTDP]Br), a versatile phosphonium-based ionic liquid utilized across various catalytic applications. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your catalytic processes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and application of trihexyltetradecylphosphonium bromide in catalysis.

Q1: What is trihexyltetradecylphosphonium bromide and what are its primary catalytic applications?

Trihexyltetradecylphosphonium bromide, often abbreviated as [THTDP]Br or [P₆,₆,₆,₁₄]Br, is a quaternary phosphonium salt that exists as an ionic liquid (IL) under typical laboratory conditions. Its structure consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, with a bromide anion. This unique structure imparts properties like high thermal stability, low vapor pressure, and tunable solubility, making it a valuable component in various catalytic systems.[1][2]

Its primary applications in catalysis include:

  • Phase Transfer Catalysis (PTC): It acts as a catalyst to facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields.[3][4][5]

  • Solvent/Co-solvent: Its ionic nature and ability to dissolve a wide range of organic and inorganic compounds make it a suitable reaction medium.[1]

  • Catalyst Stabilization: It can be used to stabilize metal nanoparticles, preventing their agglomeration and maintaining high catalytic activity.

  • Extractive Catalysis: It can simultaneously act as an extractant and a catalyst, for example, in the oxidative desulfurization of fuels.[6][7]

Q2: My reaction involving [THTDP]Br is sluggish. What are the potential causes?

Several factors can contribute to reduced catalytic activity. Consider the following troubleshooting steps:

  • Purity of [THTDP]Br: Impurities from the synthesis of the ionic liquid, such as unreacted starting materials or residual halides, can interfere with the catalytic cycle. It is crucial to use a high-purity grade of [THTDP]Br and to be aware of the potential impact of even trace impurities.[8]

  • Water Content: While a small amount of water can sometimes enhance conductivity and ion mobility, excessive water can negatively impact many reactions by hydrolyzing reactants or interacting with the catalyst.[9][10][11] Ensure your reactants and solvents are appropriately dried if the reaction is water-sensitive.

  • Mass Transfer Limitations: Due to the viscous nature of some ionic liquids, reactions can be limited by the rate at which reactants can diffuse to the catalytic sites.[12] Ensure adequate agitation to improve mixing between phases.

  • Catalyst Deactivation: The catalyst may have degraded due to excessive temperature or incompatibility with other reagents in the reaction mixture.

Q3: I am observing the formation of a stable emulsion in my biphasic reaction. How can I resolve this?

Emulsion formation is a common issue in phase transfer catalysis, where the catalyst itself can act as a surfactant.[13] Here’s a troubleshooting guide to prevent and break emulsions:

Prevention Strategies:

ParameterRecommendationRationale
Agitation Speed Use moderate stirring (e.g., 300-500 rpm).Intense agitation can create smaller, more stable droplets.[13]
Catalyst Concentration Use the lowest effective catalyst concentration.Higher concentrations enhance the surfactant effect of [THTDP]Br.[13]
Solvent Choice Avoid organic solvents with partial water miscibility.Solvents like dichloromethane are more prone to forming emulsions.[13]
Phase Volume Ratio Experiment with different aqueous to organic phase volume ratios.An optimal ratio can minimize emulsion stability.[13]

Methods to Break Emulsions:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the emulsion. This increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[13][14]

  • Filtration: Filter the emulsion through a pad of a filter aid like Celite®. This can help to coalesce the dispersed droplets.[13][14]

  • Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the phases.[14]

  • Addition of a Different Solvent: Adding a small amount of a different, immiscible solvent can sometimes disrupt the emulsion.

II. Troubleshooting Guide: Catalyst Stability and Degradation

A key advantage of phosphonium-based ionic liquids like [THTDP]Br is their superior thermal and chemical stability compared to their ammonium-based counterparts.[15] However, they are not indestructible and can degrade under certain conditions, leading to a loss of catalytic activity.

Q4: What are the typical thermal and chemical stability limits of [THTDP]Br?

Phosphonium ionic liquids generally exhibit high thermal stability.[2] However, the exact decomposition temperature can be influenced by the purity of the ionic liquid and the surrounding atmosphere. The presence of impurities can lower the decomposition temperature.[16][17]

Chemically, while more robust than ammonium salts, phosphonium salts can be susceptible to degradation in the presence of strong bases at elevated temperatures, which can lead to the formation of a phosphine oxide.[18]

Q5: My [THTDP]Br appears to be degrading during the reaction. What are the signs and how can I confirm it?

Signs of degradation can include a change in color of the ionic liquid phase, a decrease in reaction rate over time, or the appearance of unexpected byproducts in your reaction mixture.

To confirm degradation, you can use analytical techniques such as:

  • NMR Spectroscopy (³¹P NMR): A change in the chemical shift or the appearance of new peaks in the ³¹P NMR spectrum can indicate a change in the chemical environment of the phosphorus atom, suggesting degradation.

  • Mass Spectrometry: Analysis of the ionic liquid phase after the reaction by mass spectrometry can help identify degradation products.

  • FT-IR Spectroscopy: Changes in the vibrational bands of the phosphonium cation can be observed.[19]

Q6: How can I minimize the degradation of [THTDP]Br during my catalytic process?

  • Temperature Control: Operate at the lowest effective temperature for your reaction to minimize thermal decomposition.

  • Atmosphere Control: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Avoid strongly basic conditions, especially at high temperatures, to prevent degradation to phosphine oxide.

  • Reagent Compatibility: Ensure that all reactants and solvents are compatible with the ionic liquid under the reaction conditions.

III. Catalyst Recovery and Reuse

A significant advantage of using ionic liquids as catalysts or reaction media is the potential for their recovery and reuse, which is crucial for developing sustainable and cost-effective processes.

Q7: I want to recycle the [THTDP]Br from my reaction. What are the common challenges and how can I overcome them?

Challenges in recycling [THTDP]Br often revolve around its separation from the reaction products and the removal of any accumulated impurities or degradation products.

  • Leaching: If the ionic liquid is supported on a solid material, it may leach into the reaction mixture over time, leading to a loss of catalyst.[20][21]

  • Product Solubility: If the reaction product is highly soluble in the ionic liquid phase, separation can be difficult.

  • Accumulation of Byproducts: Non-volatile byproducts can accumulate in the ionic liquid phase, poisoning the catalyst for subsequent runs.

Q8: What are some effective methods for regenerating spent [THTDP]Br?

The appropriate regeneration method depends on the nature of the deactivation.

  • Washing: If the deactivation is due to the accumulation of soluble impurities, washing the ionic liquid phase with a suitable solvent in which the impurities are soluble but the ionic liquid is not, can be effective.

  • Extraction: Liquid-liquid extraction can be used to remove impurities from the ionic liquid.

  • Thermal Treatment: For the removal of volatile impurities, heating the ionic liquid under vacuum can be employed. However, care must be taken not to exceed its decomposition temperature.[6][22][23]

  • Chemical Treatment: In some cases, a mild chemical treatment may be necessary to remove strongly bound poisons.[22]

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Phase Transfer Catalysis Reaction

This protocol provides a general guideline for a typical nucleophilic substitution reaction using [THTDP]Br as a phase transfer catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the organic substrate and the organic solvent.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the inorganic nucleophile in water.

  • Catalyst Addition: Add the trihexyltetradecylphosphonium bromide to the organic phase. A typical catalyst loading is 1-5 mol% relative to the substrate.

  • Reaction Initiation: Add the aqueous phase to the reaction flask.

  • Reaction Execution: Heat the mixture to the desired temperature and stir vigorously to ensure good mixing between the two phases.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic and aqueous layers. The organic layer contains the product, and the aqueous layer contains the inorganic salts. The ionic liquid may reside in the organic phase or form a third phase, depending on the solvents used.

  • Product Isolation: Isolate the product from the organic phase by standard procedures (e.g., evaporation of the solvent, crystallization, or chromatography).

Diagram 1: Troubleshooting Workflow for Emulsion Formation

Emulsion_Troubleshooting start Persistent Emulsion Observed patience Allow to Stand (10-30 min) start->patience proactive Proactive Prevention (Future Experiments) start->proactive gentle_stir Gently Stir Interface with Glass Rod patience->gentle_stir No Separation separated1 Phases Separated patience->separated1 Separation Occurs gentle_stir->separated1 Separation Occurs chemical_intervention Chemical Intervention gentle_stir->chemical_intervention No Separation salting_out Add Saturated Brine (Salting Out) chemical_intervention->salting_out filtration Filter through Celite® salting_out->filtration No Separation separated2 Phases Separated salting_out->separated2 Separation Occurs centrifugation Centrifuge (Small Volumes) filtration->centrifugation No Separation filtration->separated2 Separation Occurs centrifugation->separated2 moderate_agitation Moderate Agitation proactive->moderate_agitation low_catalyst_conc Lower Catalyst Concentration proactive->low_catalyst_conc solvent_choice Optimize Solvent proactive->solvent_choice phase_ratio Adjust Phase Ratio proactive->phase_ratio

Caption: A workflow for troubleshooting emulsion formation.

V. References

  • Fan, A., Chuah, G.-K., & Jaenicke, S. (2012). Phosphonium Ionic Liquids as Highly Thermal Stable and Efficient Phase Transfer Catalysts for Solid-Liquid Halex Reactions. Catalysis Today, 198(1), 300-304.

  • Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. (2023). ACS Omega.

  • A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. (n.d.). Benchchem.

  • Phase-transfer catalyst. (2023). In Wikipedia.

  • Application of a Novel Phosphonium-Based Ionic Liquid to the Separation of Platinum Group Metals from Automobile Catalyst Leach Liquor. (n.d.). Request PDF.

  • Catalyst regeneration. (n.d.). Catalysts Europe.

  • Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance. (2023). ACS Omega.

  • Technical Support Center: Troubleshooting Emulsion Formation in Phase Transfer Catalysis with Triethylmethylammonium Chloride. (n.d.). Benchchem.

  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (n.d.). Nova Publishers.

  • Phase Transfer Catalysis. (n.d.). Dalal Institute.

  • Regeneration method for spent FCC catalysts: Brief Review. (2022). Journal of Research in Chemistry.

  • Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. (2021). MDPI.

  • Phase behaviour of trihexyl(tetradecyl)phosphonium chloride, nonane and water. (2009). Green Chemistry.

  • Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). eScholarship.

  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (2016). ARPN Journal of Engineering and Applied Sciences.

  • P-containing coated carbons from phosphonium ionic liquids as catalyst supports for fuel cell applications. (2021). UCL Discovery.

  • Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. (2022). Environmental Science and Pollution Research.

  • Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL Archive.

  • Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. (2016). ResearchGate.

  • The Influence of Water and Metal Ions on the Transport Properties of Trihexyl(tetradecyl)phosphonium Chloride. (2012). Request PDF.

  • phase transfer catalysis (PTC). (2023). OperaChem.

  • FT-IR analysis of fresh [THTDP]Br and [THTDP]Br after UEODS process. (2022). ResearchGate.

  • Trihexyl(tetradecyl)phosphonium bromide as extractant for Rh(III), Ru(III) and Pt(IV) from chloride solutions. (2020). Request PDF.

  • Spent Catalyst Regeneration Through Thermal Desorption. (n.d.). FEECO International.

  • (PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (2018).

  • Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. (2014). Request PDF.

  • Trihexyltetradecylphosphonium bromide. (n.d.). PubChem.

  • Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. (2008). Journal of Chemical & Engineering Data.

  • Supported Ionic Liquid Phase Catalysts Dedicated for Continuous Flow Synthesis. (2023). MDPI.

  • Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. (2020). Request PDF.

  • FACS-Sortable Triple Emulsion Picoreactors for Screening Reactions in Biphasic Environments. (2021). PMC.

  • Solubility of water in tetradecyltrihexylphosphonium-based ionic liquids. (2008). Request PDF.

  • Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. (2011). Nottingham ePrints.

  • Acidic tributyl phosphonium-based ionic liquid: an efficient catalyst for preparation of diverse pyridine systems via a cooperative vinylogous anomeric-based oxidation. (2022). RSC Advances.

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. (2021). Request PDF.

  • Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup. (n.d.). Benchchem.

  • Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. (2008). ResearchGate.

  • Supported Ionic Liquid Catalysts for the Oxidation of S- and N-Containing Compounds—The Effect of Bronsted Sites and Heteropolyacid Concentration. (2021). MDPI.

  • (PDF) Industrial Preparation of Phosphonium Ionic Liquids. (2003). ResearchGate.

  • Trihexyltetradecylphosphonium bromide ≥ 95%. (n.d.). Sigma-Aldrich.

  • A. Fan, G.-K. Chuah and S. Jaenicke, “Phosphonium Ionic Liquids as Highly Thermal Stable and Efficient Phase Transfer Catalysts for Solid-Liquid Halex Reactions,” Catalysis Today, Vol. 198, No. 1, 2012, pp. 300-304. (n.d.). Scientific Research Publishing.

  • The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. (2013). ResearchGate.

  • Trihexyltetradecylphosphonium Bromide. (n.d.). Hiyka.

Sources

Technical Support Center: Trihexyltetradecylphosphonium Bromide in Yield Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trihexyltetradecylphosphonium bromide, a highly effective Phase-Transfer Catalyst (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during its use in chemical synthesis. Our goal is to move beyond simple protocols and explain the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and function of trihexyltetradecylphosphonium bromide.

Q1: What is trihexyltetradecylphosphonium bromide and why is it used to improve reaction yield?

A1: Trihexyltetradecylphosphonium bromide (CAS No. 654057-97-3) is a quaternary phosphonium salt.[1] Due to its structure, featuring a positively charged phosphorus atom surrounded by long alkyl chains, it functions as an ionic liquid and a highly efficient Phase-Transfer Catalyst (PTC).[2][3] In many synthetic reactions, reactants are located in separate, immiscible phases (e.g., an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate). The reaction rate is often negligible because the reactants cannot interact. Trihexyltetradecylphosphonium bromide overcomes this limitation by "ferrying" the reactant from one phase (typically aqueous) into the other (organic), thereby enabling the reaction to proceed and dramatically increasing the reaction rate and overall yield.[4][5]

Q2: How does the phase-transfer catalysis mechanism work with this specific phosphonium salt?

A2: The mechanism relies on the salt's amphipathic nature. The large, nonpolar alkyl chains (trihexyl and tetradecyl) make the phosphonium cation highly soluble in organic solvents.[2][6] The bromide anion is associated with this cation. When introduced into a biphasic system, the phosphonium cation can exchange its original anion (bromide) at the phase interface for a reactant anion from the aqueous phase (e.g., CN⁻, OH⁻, RS⁻). This newly formed ion pair, now soluble in the organic phase, migrates across the boundary. Once in the organic phase, the "naked" reactant anion is highly reactive and attacks the organic substrate. After the reaction, the phosphonium cation, now paired with the leaving group anion, can return to the interface to begin the cycle again.[5][7]

PTC_Mechanism cluster_organic Organic Phase Aq_Reactant Reactant Anion (Y⁻) + M⁺ P_Br_aq [P⁺]Br⁻ (Catalyst) P_Y_org [P⁺]Y⁻ (Organic Soluble) P_Br_aq->P_Y_org 1. Anion Exchange at Interface Org_Substrate Organic Substrate (R-X) Product Product (R-Y) Org_Substrate->Product 3. Reaction: R-X + Y⁻ → R-Y + X⁻ P_X_org [P⁺]X⁻ P_X_org->P_Br_aq 4. Return to Interface & Anion Exchange P_Y_org->Org_Substrate 2. Migration to Organic Phase

Fig 1: The catalytic cycle of trihexyltetradecylphosphonium bromide in a biphasic system.

Q3: What are the key advantages of using a phosphonium-based PTC like this one over a more common ammonium-based PTC?

A3: While both are effective, phosphonium salts like trihexyltetradecylphosphonium bromide offer distinct advantages, particularly regarding stability.

  • Higher Thermal Stability: Phosphonium salts are generally more thermally stable than their ammonium counterparts.[8][9] This makes them suitable for reactions requiring elevated temperatures where ammonium salts might decompose via Hofmann elimination.

  • Stability in Basic Conditions: Phosphonium salts often exhibit greater stability in strongly basic media, as they lack the pathway for Hofmann elimination that can degrade quaternary ammonium salts.[10]

  • Tunable Lipophilicity: The presence of four long alkyl chains provides high solubility in a wide range of organic solvents, which can be crucial for optimizing reaction conditions.[11][12]

Q4: What are the key physical and safety properties I should be aware of?

A4: Understanding the catalyst's properties is crucial for safe handling and effective experimental design.

PropertyValue / InformationSource(s)
CAS Number 654057-97-3[1]
Molecular Formula C₃₂H₆₈BrP[13]
Appearance Solid[14]
Density ~0.96 g/mL at 20 °C[14]
Solubility Soluble in many organic solvents (e.g., hexane, dichloromethane, toluene).[11][12] Immiscible with water.[15][11][12][15]
Thermal Stability High thermal stability, often stable up to nearly 400°C, but this can be influenced by purity and atmosphere.[9][16][9][16]
GHS Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14][13][14]
PPE Wear protective gloves, eye protection/faceshields, and use a dust mask or respirator.[14][17][14][17]

Part 2: Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

Issue 1: Low or No Improvement in Reaction Yield

Q: I've added trihexyltetradecylphosphonium bromide to my biphasic reaction, but the yield hasn't improved. What are the likely causes and how can I fix it?

A: This is a common issue that can usually be resolved by systematically evaluating several key parameters.

Potential Cause 1: Incorrect Solvent System

  • Why it matters: The efficiency of a PTC is critically dependent on the partitioning of the catalyst between the two phases. The organic solvent must be nonpolar enough to be immiscible with the aqueous phase but polar enough to dissolve the catalyst-anion ion pair.[5]

  • Troubleshooting Steps:

    • Verify Immiscibility: Ensure your organic and aqueous phases are truly immiscible under the reaction conditions.

    • Solvent Polarity: If using a very nonpolar solvent like hexane, the catalyst-anion pair may not be sufficiently soluble. Consider switching to a slightly more polar solvent like toluene or dichloromethane.[5]

    • Run a Solubility Test: Before the reaction, test the solubility of a small amount of the catalyst in your chosen organic solvent at the reaction temperature.

Potential Cause 2: Catalyst Purity and Integrity

  • Why it matters: Impurities can interfere with the catalytic cycle.[16][18] Commercially available ionic liquids may contain synthesis byproducts that can be detrimental.[19] The catalyst can also degrade if stored improperly (e.g., exposure to extreme heat).

  • Troubleshooting Steps:

    • Source a High-Purity Catalyst: Ensure you are using a catalyst with ≥95% purity.[14]

    • Run a Control: Perform the reaction with a fresh, unopened bottle of the catalyst to rule out degradation of your current stock.

    • Check for Color Changes: While many ionic liquids can be colored, a significant change in color upon storage may indicate degradation.[20]

Potential Cause 3: Insufficient Catalyst Loading

  • Why it matters: While it is a catalyst, a sufficient concentration is needed to ferry anions at a rate that impacts the overall reaction kinetics.

  • Troubleshooting Steps:

    • Standard Loading: Typical catalyst loading is 1-10 mol% relative to the limiting reagent. If you are at the low end (e.g., 1%), incrementally increase the loading to 5 mol% and then 10 mol%.

    • Monitor for Diminishing Returns: Note that beyond a certain point, increasing the catalyst amount may not improve the yield and can complicate purification.

LowYield_Troubleshooting Start Low / No Yield Improvement CheckSolvent 1. Evaluate Solvent System Start->CheckSolvent CheckPurity 2. Verify Catalyst Integrity CheckSolvent->CheckPurity Is solvent appropriate? CheckLoading 3. Optimize Catalyst Loading CheckPurity->CheckLoading Is catalyst pure/active? CheckTemp 4. Adjust Reaction Temperature CheckLoading->CheckTemp Is loading sufficient? Success Yield Improved CheckTemp->Success Is temp optimal?

Sources

Technical Support Center: Trihexyltetradecylphosphonium Bromide ([P6,6,6,14][Br])

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for trihexyltetradecylphosphonium bromide, a versatile phosphonium-based ionic liquid. This resource is designed for our valued partners in research and drug development. We understand that the success of your work depends on the purity of your materials. Even trace impurities can significantly alter the physicochemical properties of an ionic liquid, leading to inconsistent results and misinterpreted data. This guide provides in-depth, experience-based answers to common questions about purity issues and offers validated protocols for purification.

Frequently Asked Questions & Troubleshooting Guide

Q1: My [P6,6,6,14][Br] has a yellow or brownish tint. What causes this and is it a problem?

Answer: A yellowish to brown coloration is a common observation in phosphonium ionic liquids and typically indicates the presence of chromophoric impurities.[1] While a slight tint may not interfere with all applications, it is a clear sign of impurity and should be addressed for sensitive experiments like spectroscopy, electrochemistry, or catalysis, where it can cause significant interference.

Causality:

  • Synthesis Byproducts: The quaternization reaction between trihexylphosphine and 1-bromotetradecane can lead to minor side reactions or degradation of reactants if overheated, generating colored species.[2]

  • Oxidative Degradation: Prolonged exposure to air, particularly at elevated temperatures, can cause oxidation of the phosphine precursors or the phosphonium cation itself, leading to colored impurities.

  • Trace Contaminants: Impurities in the starting materials can carry through the synthesis and manifest as color in the final product.

Solution: Decolorization using activated carbon (charcoal) is the most effective method.[2][3] Activated carbon has a high surface area with a porous structure, allowing it to adsorb large organic color bodies and other non-polar impurities.[4]

Click for Step-by-Step Protocol: Decolorization with Activated Carbon

Objective: To remove colored impurities from trihexyltetradecylphosphonium bromide.

Materials:

  • Colored [P6,6,6,14][Br]

  • Activated Carbon (decolorizing charcoal), ~2-5% by weight of the ionic liquid

  • Anhydrous, non-polar organic solvent (e.g., Toluene or Hexane)

  • Stir plate and magnetic stir bar

  • Filtration setup (e.g., Büchner funnel with fine filter paper, or a syringe filter with a 0.2-0.45 µm PTFE membrane)

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry flask, dissolve the colored ionic liquid in a minimal amount of a suitable organic solvent (e.g., 2-3 volumes of toluene). This reduces the viscosity and allows for efficient mixing with the carbon.

  • Carbon Addition: Add activated carbon (2-5% w/w) to the solution. Scientist's Note: Start with a lower percentage. Overuse of carbon can lead to loss of the desired product through adsorption.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For stubborn colors, this process can be extended or gently heated (40-50°C), but monitor for any potential solvent loss.

  • Filtration:

    • Gravity/Vacuum Filtration: Filter the mixture through a pad of Celite® or fine filter paper to remove the bulk of the activated carbon. The Celite bed prevents the fine carbon particles from clogging the filter paper.

    • Syringe Filtration: For smaller scales, draw the mixture into a syringe and pass it through a PTFE syringe filter to remove the carbon.

  • Solvent Removal: Remove the solvent from the decolorized ionic liquid solution using a rotary evaporator.

  • Drying: Transfer the now colorless ionic liquid to a Schlenk flask and dry under high vacuum (see Q3 protocol) to remove any residual solvent and trace water.

Q2: I suspect my ionic liquid contains residual halide impurities from its synthesis. How do I detect and remove them?

Answer: Halide impurities, particularly chloride from precursor materials like trihexyl(tetradecyl)phosphonium chloride, are a significant concern as they can corrode equipment and poison catalysts.[5][6] Their presence can dramatically alter the electrochemical window and viscosity of the ionic liquid.[6]

Detection:

  • Qualitative Test (AgNO₃ Test): Dissolve a small sample of the ionic liquid in deionized water (if miscible) or ethanol/water. Add a few drops of a dilute silver nitrate (AgNO₃) solution. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of halide ions. Note: This test is very sensitive but not quantitative.

  • Quantitative Analysis: For precise measurement, techniques like Ion Chromatography (IC) or Capillary Electrophoresis (CE) are the gold standard, capable of detecting halide content at the ppm level.[7][8][9]

Solution: Purification is typically achieved by performing aqueous washes if the ionic liquid is hydrophobic. [P6,6,6,14][Br] has low water miscibility, making this an effective strategy.

Click for Step-by-Step Protocol: Aqueous Washing for Halide Removal

Objective: To remove water-soluble impurities, primarily residual halides, from hydrophobic [P6,6,6,14][Br].

Materials:

  • [P6,6,6,14][Br] containing impurities

  • High-purity, deionized water

  • Separatory funnel

  • Suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the ionic liquid in an equal volume of a suitable organic solvent in a separatory funnel. This facilitates phase separation.

  • Washing: Add an equal volume of deionized water to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The denser layer (typically the organic/IL phase, but confirm) is retained. Drain and discard the upper aqueous layer.

  • Repeat: Repeat the washing step 3-5 times. Scientist's Note: Use the AgNO₃ test on the final aqueous wash to confirm that no more halide is being extracted.

  • Drying the Organic Phase: Transfer the washed organic/IL layer to a clean flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to scavenge residual water, and swirl for 15-20 minutes.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal & Final Drying: Remove the organic solvent via rotary evaporation, followed by drying under high vacuum to remove all volatiles (see Q3 protocol).

Q3: My results are inconsistent, and I suspect water contamination. What is the acceptable water content and how do I properly dry my [P6,6,6,14][Br]?

Answer: Water is one of the most common and problematic impurities in ionic liquids.[10] Due to their hygroscopic nature, many ionic liquids readily absorb atmospheric moisture.[11] Water can narrow the electrochemical window, alter viscosity, and participate as a reactant in sensitive chemical transformations. For most applications, water content should be below 100 ppm, and for electrochemical applications, below 10 ppm.

Detection:

  • Karl Fischer Titration: This is the industry-standard method for accurately determining water content in ionic liquids.[12][13][14] It is highly selective for water and can provide precise measurements down to the ppm level.[14]

Solution: Drying under high vacuum at an elevated temperature is the most common and effective method for removing water and other volatile organic compounds.[15]

Click for Step-by-Step Protocol: High-Vacuum Drying

Objective: To remove water and residual volatile solvents to achieve a high-purity, anhydrous ionic liquid.

Materials:

  • Purified [P6,6,6,14][Br]

  • Schlenk flask or similar vacuum-rated vessel

  • High-vacuum pump (capable of reaching <1 mbar)

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle and temperature controller

  • Stir plate and magnetic stir bar

Procedure:

  • Setup: Place the ionic liquid in a Schlenk flask with a stir bar. The flask should be no more than half full to maximize surface area. Connect the flask to a high-vacuum line equipped with a cold trap. Critical Step: The cold trap is essential to protect the vacuum pump from corrosive volatiles and water vapor.

  • Initial Vacuum: Begin stirring and slowly apply vacuum at room temperature. This will remove the most volatile solvents without causing bumping.

  • Heating: Once the initial outgassing has subsided, slowly heat the ionic liquid to 70-80°C. Scientist's Note: Do not rush the heating process. Overheating can cause the sample to bump violently under vacuum. The high thermal stability of phosphonium ILs allows for this moderate heating.[16]

  • Drying: Continue stirring under high vacuum and heat for at least 12-24 hours. The exact time depends on the volume of the sample and the initial water content.

  • Cooling & Storage: Turn off the heat and allow the ionic liquid to cool to room temperature under vacuum. Once cool, backfill the flask with an inert gas (e.g., Nitrogen or Argon). Store the flask in a desiccator or glovebox to prevent reabsorption of atmospheric moisture.

Purity Workflow & Troubleshooting Logic

The following diagram outlines the logical workflow for assessing and purifying trihexyltetradecylphosphonium bromide.

Purity_Workflow cluster_start Initial Assessment cluster_analysis Problem Identification cluster_purification Purification Steps cluster_qc Final Quality Control start Receive or Synthesize [P6,6,6,14][Br] visual_check Visual Inspection: Is it colored? start->visual_check halide_check Halide Test: (AgNO3) Positive? visual_check->halide_check No (Colorless) decolorize Decolorize with Activated Carbon visual_check->decolorize Yes water_check Application Failure or Hygroscopic Concern? halide_check->water_check No wash Aqueous Wash (L/L Extraction) halide_check->wash Yes dry High-Vacuum Drying (70-80°C) water_check->dry Yes final_qc Final Purity Analysis: NMR, Karl Fischer, IC water_check->final_qc No decolorize->halide_check wash->water_check dry->final_qc storage Store Under Inert Atmosphere final_qc->storage

Sources

Technical Support Center: Regeneration & Recycling of Trihexyltetradecylphosphonium Bromide Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the regeneration and recycling of the trihexyltetradecylphosphonium bromide ([THTDP]Br) catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring the sustainable and cost-effective use of this versatile phosphonium-based ionic liquid (PIL).

Introduction to Trihexyltetradecylphosphonium Bromide

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt recognized for its efficacy as a phase transfer catalyst and extractant in a variety of chemical transformations.[1][2] Its unique molecular structure, featuring long alkyl chains, imparts high solubility in many organic solvents and enables its function in biphasic reaction systems.[1] This catalyst is particularly noted for its high thermal stability and low volatility, which are advantageous for industrial applications.[3] Given its significant role in processes such as ultrasound-assisted extractive/oxidative desulfurization and organic synthesis, efficient regeneration and recycling are paramount for economic viability and environmental sustainability.[4][5]

Troubleshooting Guide: Catalyst Regeneration & Recycling

This section addresses specific issues that may arise during the regeneration and recycling of your [THTDP]Br catalyst.

Issue 1: Reduced Catalytic Activity After Initial Recycling Attempts

Question: I've attempted to recycle my [THTDP]Br catalyst after an oxidative desulfurization reaction, but I'm observing a significant drop in its catalytic efficiency. What could be the cause, and how can I restore its activity?

Answer:

A decline in catalytic activity is a common challenge and can typically be attributed to the presence of residual impurities from the reaction mixture. The primary culprits are often retained oxidized sulfur compounds, residual oxidants (like hydrogen peroxide), or byproducts from side reactions. These species can interfere with the active sites of the catalyst.

Troubleshooting Protocol:

  • Initial Washing (Solvent Extraction):

    • Rationale: The first step is to remove any non-polar organic residues and the majority of the oxidized products.

    • Procedure:

      • After separating the catalyst phase from the reaction mixture, wash the [THTDP]Br with a non-polar solvent in which the catalyst has low solubility but the impurities are soluble. Suitable solvents include hexane or diethyl ether.

      • Perform the washing in a separatory funnel. Add the solvent, shake vigorously for 5-10 minutes, and allow the phases to separate.

      • Drain the catalyst phase (typically the lower phase, but density should be confirmed) and repeat the washing step 2-3 times with fresh solvent.

  • Aqueous Washing for Polar Impurities:

    • Rationale: To remove residual inorganic salts, unreacted polar reactants, or highly polar byproducts, an aqueous wash is effective. While [THTDP]Br is considered hydrophobic, it can still be washed with water to remove these impurities.[6]

    • Procedure:

      • Wash the catalyst phase with deionized water.

      • Similar to the solvent wash, use a separatory funnel, shake, and allow for phase separation.

      • Repeat the aqueous wash until the aqueous phase is neutral (check with pH paper) and free of any visible impurities.

  • Drying:

    • Rationale: The presence of water can be detrimental to many organic reactions. It is crucial to thoroughly dry the catalyst before reuse.

    • Procedure:

      • After the final wash, transfer the catalyst to a round-bottom flask.

      • Dry the catalyst under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved. This ensures the removal of both water and any residual volatile organic solvents.

dot

Caption: Workflow for restoring catalyst activity.

Issue 2: Catalyst Discoloration or Change in Physical Appearance

Question: My [THTDP]Br catalyst has developed a dark color after several recycling loops. Is this a sign of degradation, and should I be concerned?

Answer:

Discoloration is often an indicator of thermal stress or the presence of strongly adsorbed, colored impurities. While a slight color change might not significantly impact performance, a progressive darkening can signal the onset of decomposition or the accumulation of hard-to-remove byproducts. Phosphonium-based ionic liquids generally have good thermal stability, but prolonged exposure to high temperatures, especially in the presence of oxygen or certain metal contaminants, can lead to degradation.[7][8]

Troubleshooting and Investigative Steps:

  • Assess Thermal History: Review the reaction and regeneration temperatures. Ensure they are well within the thermal stability limits of [THTDP]Br. Dynamic TGA studies have shown that the thermal stability of phosphonium ionic liquids can sometimes be overestimated.[8][9]

  • Activated Carbon Treatment:

    • Rationale: Activated carbon is effective at adsorbing colored impurities and some degradation products.

    • Procedure:

      • Dissolve the discolored catalyst in a minimal amount of a suitable solvent like dichloromethane or toluene.

      • Add a small amount of activated carbon (e.g., 1-2% w/w) to the solution.

      • Stir the mixture at room temperature for 1-2 hours.

      • Filter the solution through a pad of celite to remove the activated carbon.

      • Remove the solvent under vacuum to recover the purified catalyst.

  • Purity Analysis:

    • Rationale: To definitively assess if degradation has occurred, analytical techniques are necessary.

    • Recommended Techniques:

      • NMR Spectroscopy (³¹P and ¹H): Look for the appearance of new peaks that could indicate decomposition products, such as phosphine oxides.

      • FT-IR Spectroscopy: Compare the spectrum of the recycled catalyst to that of the fresh catalyst to identify changes in functional groups.

      • Mass Spectrometry: Can help identify the molecular weights of potential degradation products.

Quantitative Data Summary: Purity Analysis

Analytical TechniqueFresh Catalyst SignatureSignature of Potential Degradation
³¹P NMR Single sharp peak for the phosphonium cation.Appearance of additional peaks, often shifted downfield (phosphine oxides).
¹H NMR Clean signals corresponding to the alkyl chains.Broadening of signals or new peaks in the aliphatic or aromatic regions.
FT-IR Characteristic P-C and C-H stretching vibrations.New peaks, possibly in the P=O stretching region (~1100-1200 cm⁻¹).

Frequently Asked Questions (FAQs)

Q1: How many times can I realistically recycle trihexyltetradecylphosphonium bromide?

Studies have shown that [THTDP]Br can be successfully regenerated and recycled multiple times (e.g., six times) with only a slight decrease in efficiency, particularly in applications like desulfurization.[4][5] The actual number of cycles will depend on the specific reaction conditions, the nature of the impurities, and the thoroughness of the regeneration protocol.

Q2: What are the ideal storage conditions for regenerated [THTDP]Br?

Regenerated [THTDP]Br should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It is hygroscopic, so exposure to moisture should be minimized.[10] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent any potential oxidative degradation over long-term storage.

Q3: Are there any incompatible materials I should be aware of during regeneration?

Avoid contact with strong oxidizing agents, as this can lead to catalyst degradation.[10] Also, be mindful that halide-based impurities in ionic liquids can sometimes lead to dealkylation reactions at elevated temperatures.[7]

Q4: What is the recommended method for disposing of spent [THTDP]Br that can no longer be regenerated?

Spent [THTDP]Br should be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and sent to an approved waste disposal plant.[10][11] Do not dispose of it in standard drains or waste streams.

dot

Caption: The cycle of catalyst use and regeneration.

References

Technical Support Center: Optimizing Trihexyltetradecylphosphonium Bromide Concentration in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trihexyltetradecylphosphonium bromide, a versatile ionic liquid utilized across various chemical applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of its concentration in your reactions.

Trihexyltetradecylphosphonium bromide, often abbreviated as [P₆₆₆₁₄][Br], is a quaternary phosphonium salt valued for its thermal stability, low volatility, and efficacy as a phase-transfer catalyst (PTC), solvent, and stabilizer for nanoparticles.[1][2] Its performance is intrinsically linked to its concentration, which can significantly influence reaction kinetics, yield, and overall efficiency. This guide will help you navigate the nuances of optimizing its concentration for your specific application.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter when using trihexyltetradecylphosphonium bromide.

Issue 1: Low Reaction Rate or Incomplete Conversion

A sluggish or incomplete reaction is a common hurdle. The concentration of [P₆₆₆₁₄][Br] is a critical factor that governs the rate of mass transfer between phases in heterogeneous reactions.

Potential Causes & Solutions:

  • Insufficient Catalyst Concentration: In phase-transfer catalysis, the phosphonium salt facilitates the transfer of reactants across the phase boundary.[3][4][5] If the concentration is too low, the rate of transfer will be the limiting factor of the reaction.

    • Solution: Incrementally increase the concentration of [P₆₆₆₁₄][Br] in your reaction mixture. A typical starting range for PTC applications is 1-10 mol% relative to the limiting reagent. Monitor the reaction progress at each increment to identify the optimal concentration.

  • Poor Solubility of the Catalyst-Reactant Complex: The lipophilic nature of the trihexyl and tetradecyl chains enhances solubility in organic solvents.[2] However, the polarity of your organic phase might not be ideal for the catalyst-reactant ion pair.

    • Solution: Consider using a co-solvent to improve the solubility of the ionic liquid-reactant complex. Alternatively, screen different organic solvents to find one that better solubilizes the complex.

  • Mass Transfer Limitations: In liquid-liquid or solid-liquid reactions, inadequate mixing can lead to poor mass transfer, regardless of the catalyst concentration.

    • Solution: Increase the stirring rate to improve the interfacial area between the phases. Ensure the reaction vessel design promotes efficient mixing.

Issue 2: Formation of Byproducts or Decomposition

The appearance of unexpected byproducts can often be traced back to the reaction conditions, where the concentration of the ionic liquid can play a role.

Potential Causes & Solutions:

  • High Catalyst Concentration Leading to Side Reactions: While a higher concentration can increase the reaction rate, an excessive amount may promote undesired side reactions or product degradation, particularly at elevated temperatures.

    • Solution: Methodically decrease the concentration of [P₆₆₆₁₄][Br] to see if the formation of byproducts is reduced. The goal is to find a concentration that maximizes the rate of the desired reaction while minimizing side reactions.

  • Reaction with the Ionic Liquid: Although generally stable, phosphonium salts can undergo decomposition under strongly basic conditions or at very high temperatures.[6]

    • Solution: Verify the stability of [P₆₆₆₁₄][Br] under your specific reaction conditions. If decomposition is suspected, consider running the reaction at a lower temperature or using a less basic reagent if possible. Characterize the byproducts to determine if they are related to the degradation of the ionic liquid.

Issue 3: Difficulty in Product Separation and Catalyst Recycling

A key advantage of ionic liquids is their potential for recycling. However, challenges in separating the product from the catalyst can arise.

Potential Causes & Solutions:

  • High Concentration Leading to Emulsion Formation: At certain concentrations, the amphiphilic nature of [P₆₆₆₁₄][Br] can lead to the formation of a stable emulsion, complicating phase separation.

    • Solution: Adjust the concentration of the ionic liquid. In some cases, a lower concentration can prevent emulsion formation. Adding a saturated salt solution (brine) can also help to break the emulsion.

  • Catalyst Leaching into the Product Phase: If the ionic liquid has some solubility in the product's solvent, it can be carried over during extraction.

    • Solution: Choose a solvent for extraction in which [P₆₆₆₁₄][Br] has minimal solubility. Alternatively, after the primary extraction, perform a wash step with a solvent that is a good solvent for the ionic liquid but a poor solvent for your product.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for trihexyltetradecylphosphonium bromide in a phase-transfer catalyzed reaction?

A1: For most phase-transfer catalysis applications, a good starting point is 1-5 mol% of [P₆₆₆₁₄][Br] relative to the limiting substrate.[5][7] The optimal concentration will depend on the specific reaction, including the nature of the reactants and the solvent system used. It is recommended to perform a screening experiment to determine the ideal concentration for your system.

Q2: How does the concentration of [P₆₆₆₁₄][Br] affect reaction kinetics?

A2: In phase-transfer catalysis, the reaction rate is often dependent on the concentration of the catalyst in the organic phase. Initially, increasing the concentration of [P₆₆₆₁₄][Br] will lead to a proportional increase in the reaction rate. However, at a certain point, the rate may become independent of the catalyst concentration, indicating that another step, such as the intrinsic reaction rate in the organic phase, has become rate-limiting.

Q3: Can I use trihexyltetradecylphosphonium bromide as a solvent? If so, what should I consider?

A3: Yes, [P₆₆₆₁₄][Br] can be used as a solvent, particularly in applications where its ionic nature and thermal stability are advantageous.[1] When used as a solvent, it comprises the bulk of the reaction medium. Key considerations include:

  • Solubility of Reactants: Ensure your reactants are sufficiently soluble in [P₆₆₆₁₄][Br].

  • Viscosity: Ionic liquids can be viscous, which may affect mass transfer. Running the reaction at a slightly elevated temperature can reduce viscosity.

  • Product Extraction: Plan your workup procedure carefully. You will need to extract your product with a solvent in which the ionic liquid is immiscible.

Q4: How do I prepare a stock solution of trihexyltetradecylphosphonium bromide?

A4: Trihexyltetradecylphosphonium bromide is a viscous liquid or a solid with a low melting point.[8] To prepare a stock solution, accurately weigh the desired amount and dissolve it in a suitable organic solvent in which it is highly soluble, such as dichloromethane, chloroform, or toluene.[2] Gentle warming may be necessary to facilitate dissolution. Store the solution in a tightly sealed container to prevent solvent evaporation.

Q5: Is the purity of trihexyltetradecylphosphonium bromide important for optimizing its concentration?

A5: Absolutely. The purity of the ionic liquid is crucial for reproducible results.[1][9] Impurities can potentially interfere with the reaction, poison the catalyst (if used in conjunction with a metal catalyst), or lead to the formation of byproducts. Always use a high-purity grade of [P₆₆₆₁₄][Br] from a reputable supplier.

Experimental Protocols & Data Presentation

Protocol: Determining the Optimal Catalyst Concentration

This protocol outlines a systematic approach to finding the optimal concentration of [P₆₆₆₁₄][Br] for a generic phase-transfer catalyzed reaction.

1. Initial Range Finding: a. Set up a series of parallel reactions with varying concentrations of [P₆₆₆₁₄][Br] (e.g., 0.5, 1, 2, 5, and 10 mol% relative to the limiting reactant). b. Ensure all other reaction parameters (temperature, stirring speed, reactant stoichiometry, and solvent volumes) are kept constant. c. Monitor the reaction progress over time for each concentration using a suitable analytical technique (e.g., GC, HPLC, or TLC).

2. Data Analysis: a. Plot the reaction yield or conversion as a function of the catalyst concentration at a fixed time point. b. Identify the concentration at which the yield plateaus or at which a significant increase in byproduct formation is observed.

3. Fine-Tuning (Optional): a. If necessary, perform a second set of experiments with a narrower concentration range around the apparent optimum identified in the initial screening.

Data Summary: Recommended Concentration Ranges

The following table provides general guidance on starting concentrations for different applications of trihexyltetradecylphosphonium bromide.

ApplicationTypical Concentration RangeNotes
Phase-Transfer Catalysis1 - 10 mol%The optimal concentration is highly dependent on the specific reaction.
Nanoparticle SynthesisVaries (e.g., mM range)Acts as a stabilizing agent. The concentration will influence the size and stability of the nanoparticles.[10]
As a Solvent> 50% by weight or volumeThe ionic liquid is the primary reaction medium.
Extractive DesulfurizationMass ratio of 1:1 with fuelStudies have shown high efficiency at this ratio for the removal of sulfur compounds from liquid fuels.[11][12]

Visualizing Workflows and Relationships

Workflow for Optimizing [P₆₆₆₁₄][Br] Concentration

The following diagram illustrates a typical workflow for optimizing the concentration of trihexyltetradecylphosphonium bromide in a reaction.

G A Define Reaction System (Reactants, Solvent, Temperature) B Select Initial Concentration Range (e.g., 1-10 mol%) A->B C Run Parallel Screening Experiments B->C D Monitor Reaction Progress (Yield, Byproducts) C->D E Analyze Results: Plot Yield vs. Concentration D->E F Optimum Found? E->F G Refine Concentration Range (Narrower Scope) F->G No I Validate Optimal Concentration F->I Yes H Run Fine-Tuning Experiments G->H H->D J Proceed with Optimized Protocol I->J

Caption: Workflow for optimizing catalyst concentration.

Troubleshooting Decision Tree

This decision tree provides a logical path for troubleshooting common issues.

G cluster_1 Low Rate Solutions cluster_2 Byproduct Solutions cluster_3 Separation Solutions Start Problem Observed Q1 Low Reaction Rate? Start->Q1 A1_1 Increase [P₆₆₆₁₄][Br] Concentration Q1->A1_1 Yes Q2 Byproduct Formation? Q1->Q2 No End Problem Resolved A1_1->End A1_2 Improve Mixing A1_3 Change Solvent A2_1 Decrease [P₆₆₆₁₄][Br] Concentration Q2->A2_1 Yes Q3 Separation Issues? Q2->Q3 No A2_1->End A2_2 Lower Temperature A3_1 Adjust [P₆₆₆₁₄][Br] Concentration Q3->A3_1 Yes Q3->End No A3_1->End A3_2 Add Brine A3_3 Use Different Extraction Solvent

Sources

effect of temperature on trihexyltetradecylphosphonium bromide performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trihexyltetradecylphosphonium bromide ([THTDP][Br]), a versatile phosphonium-based ionic liquid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Here, we address the critical influence of temperature on the performance, stability, and handling of [THTDP][Br].

Core Properties and Thermal Stability Overview

Trihexyltetradecylphosphonium bromide (CAS: 654057-97-3) is a quaternary phosphonium salt that exists as a liquid at room temperature.[1] Its bulky, asymmetric cation contributes to a low melting point and high thermal stability, making it suitable for a wide range of applications, including as a solvent, extractant, and phase transfer catalyst.[2][3]

Understanding its fundamental thermal behavior is the first step to successful experimentation.

PropertyValueSource
Molecular Weight 563.76 g/mol [1]
Physical State (25 °C) Liquid[1]
Melting Point -61 °C[1]
Decomposition Temp. 320 °C (under N₂)[1]
Viscosity (25 °C) 2094 mPa·s[1]
Density (25 °C) 0.96 g/cm³[1]

A Note on Thermal Stability: While dynamic Thermogravimetric Analysis (TGA) indicates a decomposition onset of around 320 °C in an inert atmosphere, it's crucial to understand that this often overestimates the practical long-term thermal stability.[1][4] In the presence of oxygen (air) or impurities, degradation can initiate at significantly lower temperatures.[4][5] For prolonged experiments (hours to days), it is advisable to operate at temperatures well below the documented decomposition point to prevent the formation of degradation products like tertiary phosphines.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the temperature-dependent behavior of [THTDP][Br].

Category 1: Physical Properties & Handling

Q1: The viscosity of my [THTDP][Br] is extremely high at room temperature, making it difficult to handle. What can I do?

A: This is a known characteristic of [THTDP][Br]. The high viscosity at ambient temperature (2094 mPa·s at 25°C) is due to strong intermolecular van der Waals forces and ionic interactions.[1] As temperature increases, the kinetic energy of the ions overcomes these forces, leading to a sharp decrease in viscosity.[6][7]

  • Solution: Gently warming the ionic liquid is the most effective method to reduce its viscosity for easier handling, such as weighing, transferring, or mixing. Heating from ambient temperature to 70-100 °C can decrease viscosity to below 1 Pa·s (1000 mPa·s), making it much more manageable.[7]

  • Causality: The relationship between temperature and viscosity for many ionic liquids, including [THTDP][Br], can be described by the Vogel-Fulcher-Tammann (VFT) equation, which shows a non-Arrhenius, exponential-like decrease in viscosity with increasing temperature.[6][8]

Q2: How does temperature affect the density of [THTDP][Br]?

A: The density of [THTDP][Br] decreases linearly as temperature increases.[6][9][10] This is a predictable behavior for most liquids, caused by thermal expansion. As the molecules gain kinetic energy, the average distance between them increases, resulting in a lower mass per unit volume. This property is also known as volume expansivity.[9][10]

Q3: Does the solubility of [THTDP][Br] in organic solvents change with temperature?

A: Yes, temperature can influence solubility. While [THTDP][Br] is miscible with polar aprotic solvents like acetonitrile and acetone at room temperature, increasing the temperature generally improves its solubility and mixing characteristics in a wider range of organic solvents.[1] For binary mixtures, such as with acetonitrile or tetrahydrofuran, temperature changes can affect volumetric properties, with excess molar volumes becoming more negative as temperature increases, implying more effective molecular packing or stronger interactions.[9]

Q4: Is [THTDP][Br] hygroscopic? How does temperature affect its interaction with water?

A: [THTDP][Br] is considered a hydrophobic ionic liquid and is immiscible with water.[1][2] However, it can still absorb small amounts of water from the atmosphere. The solubility of water in the ionic liquid phase increases with temperature.[11] For applications requiring anhydrous conditions, it is critical to dry the ionic liquid (e.g., under vacuum at a moderate temperature) before use and to conduct experiments under an inert atmosphere.

Category 2: Reaction Performance & Catalysis

Q5: I am using [THTDP][Br] as a phase transfer catalyst. How does increasing the reaction temperature affect its performance?

A: As a phase transfer catalyst (PTC), the performance of [THTDP][Br] is highly dependent on temperature.

  • Increased Reaction Rate: Generally, increasing the temperature increases the reaction rate. This is due to two primary factors:

    • Reduced Viscosity: Lower viscosity enhances mass transfer, allowing reactants to move more freely between phases and interact with the catalyst.[12]

    • Overcoming Activation Energy: Higher temperatures provide the necessary energy for molecules to overcome the activation energy barrier of the reaction, consistent with Arrhenius theory.

  • Optimal Temperature: There is typically an optimal temperature range. For instance, in some alkylation reactions, maximum conversion is achieved around 60 °C, with no further improvement at higher temperatures.[13] In desulfurization processes, optimal temperatures have been reported between 30 °C and 70 °C.[12][14]

  • Potential Downsides: Exceeding the optimal temperature can lead to decreased selectivity, unwanted side reactions, or catalyst degradation, even at temperatures below the bulk decomposition point.[4][15]

Q6: What is the mechanism behind temperature effects in phase transfer catalysis with [THTDP][Br]?

A: In a typical liquid-liquid PTC system, the phosphonium cation ([THTDP]⁺) pairs with an anionic reactant from the aqueous phase (e.g., OH⁻, CN⁻). This ion pair is sufficiently lipophilic to dissolve in the organic phase, where the anion, now "naked" and highly reactive, can react with the organic substrate.[16] Temperature influences several steps of this cycle.

Caption: Phase Transfer Catalysis (PTC) cycle showing temperature-dependent steps.

  • Anion Exchange & Phase Transfer: Higher temperature improves the rate of transfer of the reactant anion into the organic phase by the catalyst.

  • Intrinsic Reaction: The rate of the nucleophilic attack in the organic phase increases with temperature.

  • Mass Transfer: Reduced viscosity at higher temperatures improves the overall rate of diffusion of all species across the phase boundary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with [THTDP][Br].

Problem 1: My reaction is sluggish or not proceeding to completion.

This is a common issue, often related to mass transfer limitations or insufficient thermal energy.

Troubleshooting_Sluggish_Reaction start Problem: Sluggish Reaction Rate check_viscosity Is the IL phase highly viscous? start->check_viscosity increase_temp Action: Increase temperature in 10°C increments. (e.g., from 30°C to 60°C) check_viscosity->increase_temp Yes check_agitation Is agitation speed adequate? check_viscosity->check_agitation No monitor_reaction Monitor reaction progress (e.g., via GC/HPLC). increase_temp->monitor_reaction increase_agitation Action: Increase agitation speed to improve phase mixing. check_agitation->increase_agitation No check_catalyst_conc Is catalyst concentration sufficient? check_agitation->check_catalyst_conc Yes increase_agitation->monitor_reaction increase_catalyst Action: Increase catalyst loading. check_catalyst_conc->increase_catalyst No check_catalyst_conc->monitor_reaction Yes increase_catalyst->monitor_reaction

Caption: Troubleshooting workflow for a sluggish reaction involving [THTDP][Br].

Problem 2: I'm observing unexpected byproducts or a decrease in yield at higher temperatures.

A: This indicates that you may have exceeded the optimal temperature for your specific reaction, leading to side reactions or thermal degradation of the catalyst or reactants.

  • Plausible Causes:

    • Side Reactions: Many organic reactions have competing pathways that become more favorable at higher temperatures.

    • Catalyst Degradation: Although [THTDP][Br] is thermally stable, prolonged exposure to high temperatures, especially in the presence of air or nucleophiles, can lead to decomposition pathways like a reverse Menshutkin reaction, forming trihexyltetradecylphosphine.[5]

  • Solutions:

    • Reduce Temperature: Systematically lower the reaction temperature in 5-10 °C intervals to find the point where byproduct formation is minimized while maintaining an acceptable reaction rate.

    • Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. The thermal stability of phosphonium ILs is known to be lower in the presence of air.[4][5]

    • Check Purity: Impurities in the ionic liquid can sometimes catalyze decomposition at lower temperatures.[4] Ensure you are using a high-purity grade of [THTDP][Br].

Experimental Protocols
Protocol 1: Optimizing Reaction Temperature

This protocol provides a framework for determining the optimal temperature for a reaction catalyzed by [THTDP][Br].

Experimental_Workflow start Objective: Find Optimal Temperature step1 Step 1: Setup Parallel Reactions - Identical flasks, reactants, catalyst load, stir rate. - Set each reaction to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). start->step1 step2 Step 2: Time-Course Sampling - Take aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h). step1->step2 step3 Step 3: Quench & Analyze - Quench the reaction in each aliquot. - Analyze for product yield and byproduct formation (e.g., using GC, LC-MS, or NMR). step2->step3 step4 Step 4: Plot Data - Plot Yield vs. Time for each temperature. - Plot Final Yield vs. Temperature. step3->step4 end Result: Identify temperature with the best balance of reaction rate and selectivity. step4->end

Caption: Experimental workflow for optimizing reaction temperature.

Methodology:

  • Preparation: Set up a minimum of 3-5 identical reactions in parallel. Ensure all variables (reactant concentrations, catalyst loading, solvent volume, agitation speed) are constant, with only temperature as the variable.

  • Temperature Gradient: Assign a different temperature to each reaction vessel, spanning a plausible range for your application (e.g., 30 °C to 80 °C).

  • Execution & Monitoring: Start all reactions simultaneously. At predetermined time points, withdraw a small, precise aliquot from each reaction.

  • Analysis: Immediately quench the reaction in the aliquot to stop it. Analyze the samples using a suitable technique (e.g., HPLC, GC) to quantify the concentration of the desired product and any significant byproducts.

  • Data Interpretation: Plot the results. The optimal temperature is the one that provides the highest yield of the desired product in the shortest time, with minimal byproduct formation.

References
  • Iolitec. (2011). Technical Data Sheet - Trihexyltetradecylphosphonium bromide.
  • ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF.
  • Freire, M. G., et al. (2008). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids.
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
  • Deferm, C., et al. (n.d.). Thermal stability of trihexyl(tetradecyl)phosphonium chloride | Request PDF.
  • Orchillés, A. V., et al. (2023). Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)
  • Dharaskar, S. A., et al. (n.d.). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization | Request PDF.
  • Dharaskar, S. A., et al. (2022).
  • Pilat, M., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing.
  • ResearchGate. (n.d.). Trihexyl (Tetradecyl) Phosphonium Decanoate Mediated Nitroaldol Reactions | Download Table.
  • ResearchGate. (n.d.). Experimental densities for the binary system trihexyl(tetradecyl)... | Download Scientific Diagram.
  • ResearchGate. (n.d.). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide | Request PDF.
  • Deferm, C., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing.
  • Shirota, H., et al. (2024). Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. ACS Omega.
  • ResearchGate. (n.d.). Viscosity with respect to temperature for trihexyl(tetradecyl)phosphonium chloride, [(C 6 H 13 ) 3 P(C 14 H 29 )]Cl.
  • ResearchGate. (n.d.). Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bromide.
  • ResearchGate. (n.d.). Synthesis, Characterization and Application of Trihexyl (Tetradecyl)
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
  • Mahandra, H., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels.
  • ResearchGate. (n.d.). (PDF) Conductivity relaxation and charge transport of trihexyl tetradecyl phosphonium dicyanamide ionic liquid by broadband dielectric spectroscopy.
  • Research Publish Journals. (n.d.).
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR.
  • OperaChem. (2023).

Sources

Technical Support Center: Stability of Trihexyltetradecylphosphonium Bromide in the Presence of Water

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Trihexyltetradecylphosphonium bromide, a prominent member of the phosphonium-based ionic liquids (PILs), is increasingly utilized across diverse research and industrial applications, from phase-transfer catalysis to the formulation of advanced materials. Its unique properties, including high thermal stability and low volatility, make it an attractive alternative to traditional organic solvents. However, its stability in aqueous environments is a critical parameter that can significantly influence experimental outcomes. This guide is designed to provide you, the researcher, with a comprehensive understanding of the stability of trihexyltetradecylphosphonium bromide in the presence of water. We will delve into potential degradation pathways, troubleshooting common experimental issues, and provide validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of trihexyltetradecylphosphonium bromide in water?

Trihexyltetradecylphosphonium bromide is generally considered to be a water-immiscible or "hydrophobic" ionic liquid; however, it is still hygroscopic and can absorb moisture from the environment. While it does not readily hydrolyze under neutral pH conditions and at ambient temperatures, its stability can be compromised under certain conditions, such as elevated temperatures, the presence of strong bases, or prolonged exposure to oxidative environments.

Q2: What are the primary degradation pathways for phosphonium salts in the presence of water?

The primary degradation pathway for tetraalkylphosphonium salts like trihexyltetradecylphosphonium bromide in the presence of water and a base (hydroxide ions) is through alkaline hydrolysis. This reaction proceeds via a nucleophilic attack of the hydroxide ion on the phosphorus center, leading to the formation of a pentacoordinate intermediate (a P-hydroxytetraorganophosphorane). This intermediate then breaks down to yield trihexyltetradecylphosphine oxide and a hydrocarbon.

It is important to note that the presence of oxygen can also lead to oxidative degradation, especially at elevated temperatures. This can result in the formation of phosphine oxides and other oxidation byproducts.

Q3: What are the visible signs of degradation?

Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of precipitates, or a noticeable change in the viscosity of the ionic liquid. A distinct odor, characteristic of phosphines or their oxidation products, may also be indicative of decomposition.

Q4: How does pH affect the stability of trihexyltetradecylphosphonium bromide in an aqueous solution?

The stability of trihexyltetradecylphosphonium bromide is significantly influenced by pH. In neutral or acidic aqueous solutions, the rate of hydrolysis is generally slow. However, in basic (alkaline) conditions, the presence of hydroxide ions accelerates the hydrolysis of the phosphonium cation, leading to its degradation. Therefore, it is crucial to control the pH of your aqueous system when working with this ionic liquid, especially for long-duration experiments.

Q5: What are the recommended storage conditions to minimize water-induced degradation?

To minimize degradation, trihexyltetradecylphosphonium bromide should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments involving trihexyltetradecylphosphonium bromide and water.

Issue 1: Inconsistent Experimental Results or Loss of Activity

Symptoms:

  • Decreased catalytic activity in a reaction where the phosphonium salt is a phase-transfer catalyst.

  • Variability in physical property measurements (e.g., viscosity, conductivity).

  • Poor reproducibility of experimental results.

Potential Cause: Degradation of the trihexyltetradecylphosphonium cation due to the presence of water and potentially basic impurities. The formation of trihexyltetradecylphosphine oxide can alter the properties of the ionic liquid and interfere with its intended function.

Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Purity of Starting Material (e.g., via NMR, Karl Fischer Titration) A->B C Degradation Confirmed? B->C D Purify Ionic Liquid (e.g., drying under vacuum, washing with deionized water) C->D Yes F Control pH of Aqueous Phase C->F No E Re-run Experiment with Purified IL and Anhydrous Solvents D->E G Monitor Reaction for Degradation Products (e.g., via 31P NMR) E->G F->E H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Characterize the Ionic Liquid:

    • Water Content: Use Karl Fischer titration to determine the water content of your trihexyltetradecyl

managing viscosity of trihexyltetradecylphosphonium bromide in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trihexyltetradecylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this viscous ionic liquid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of trihexyltetradecylphosphonium bromide.

Q1: What is trihexyltetradecylphosphonium bromide and what are its key properties?

Trihexyltetradecylphosphonium bromide, with the chemical formula C₃₂H₆₈PBr, is a quaternary phosphonium salt.[1] It is classified as an ionic liquid (IL), meaning it is a salt that is liquid at or near room temperature.[2][3] Its key features include high thermal stability, low volatility, and high ionic conductivity.[3]

A notable characteristic is its high viscosity. At 25 °C, its viscosity is approximately 2094 mPa·s.[2] This high viscosity is attributed to the strong intermolecular forces, specifically the van der Waals interactions from its long alkyl chains, and the coulombic interactions between the phosphonium cation and the bromide anion.[4][5][6][7]

PropertyValueSource
Molecular Formula C₃₂H₆₈PBr[1]
Molecular Weight 563.76 g/mol [2]
Appearance Colorless to yellowish-brown liquid[1][2]
Density (25 °C) 0.96 g/cm³[2]
Viscosity (25 °C) 2094 mPa·s[2]
Melting Point -61 °C[2]
Decomposition Temperature 320 °C[2]
Q2: Why is trihexyltetradecylphosphonium bromide so viscous, and how does this impact my experiments?

The high viscosity of trihexyltetradecylphosphonium bromide stems from the molecular structure of its ions.[4] The large, bulky trihexyltetradecylphosphonium cation leads to significant steric hindrance and strong van der Waals forces.[4][5][6] Additionally, the electrostatic attractions between the cation and the bromide anion contribute to what is known as "coulombic compaction," further increasing viscosity.[7]

This high viscosity can present several challenges in a laboratory setting:

  • Difficulty in Handling and Dispensing: Accurate and precise pipetting or pouring can be difficult, leading to potential errors in experimental setup.

  • Reduced Mass Transfer: In reactions, high viscosity can slow down the diffusion of reactants and products, potentially lowering reaction rates and yields.[8]

  • Inefficient Mixing: Achieving a homogeneous mixture with other reagents can be challenging and time-consuming.

  • Complicated Purification: Post-reaction workup and purification processes can be hindered by the viscous nature of the ionic liquid.

Q3: In which applications is trihexyltetradecylphosphonium bromide commonly used?

Due to its unique properties, trihexyltetradecylphosphonium bromide is utilized in a variety of research and industrial applications:

  • Phase Transfer Catalysis: It facilitates reactions between reactants in different phases (e.g., organic and aqueous) by transferring one reactant across the phase boundary.[1]

  • Electrolytes: Its high ionic conductivity and thermal stability make it a suitable electrolyte in batteries and supercapacitors.[1][3]

  • Drug Delivery Systems: It can be used to improve the solubility and bioavailability of pharmaceutical compounds.[1][3][9]

  • Materials Science: It is used in the synthesis of nanoparticles and other advanced materials.[1][3]

  • Biocatalysis: It can serve as a stable medium for enzymatic reactions.[3]

Q4: What are the primary safety precautions I should take when handling trihexyltetradecylphosphonium bromide?

While ionic liquids have low volatility, which reduces inhalation risks, direct contact should be avoided.[3] Trihexyltetradecylphosphonium bromide is classified as a skin and eye irritant and may cause respiratory irritation.[10][11]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize potential exposure to any aerosols or vapors that may form during heating.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[12] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

Section 2: Troubleshooting Guide - Managing Viscosity

This section provides practical solutions to common problems encountered due to the high viscosity of trihexyltetradecylphosphonium bromide.

Problem 1: Difficulty in accurately dispensing the ionic liquid.

Cause: The high viscosity at room temperature makes it challenging to aspirate and dispense precise volumes using standard pipettes.

Solutions:

1. Temperature Control:

  • Rationale: The viscosity of ionic liquids is highly dependent on temperature. Increasing the temperature will significantly decrease the viscosity, making it easier to handle.[13][14]

  • Protocol:

    • Gently warm the sealed container of trihexyltetradecylphosphonium bromide in a water bath or on a hot plate with magnetic stirring.

    • Monitor the temperature to avoid decomposition (decomposition temperature is 320 °C).[2] A temperature range of 50-80 °C is generally sufficient to significantly reduce viscosity.

    • Use a pre-warmed pipette tip to aspirate and dispense the liquid. This prevents the liquid from cooling and thickening inside the tip.

2. Use of Positive Displacement Pipettes:

  • Rationale: Unlike standard air displacement pipettes, positive displacement pipettes have a piston that comes in direct contact with the liquid. This mechanism is more effective for viscous and dense liquids.

  • Procedure:

    • Select a positive displacement pipette with a suitable volume range.

    • Use the appropriate disposable capillary piston tip.

    • Aspirate the liquid slowly and steadily to ensure accuracy.

    • Dispense the liquid by depressing the plunger, ensuring the piston fully dispels the entire volume.

Problem 2: Slow reaction rates and poor mixing.

Cause: The high viscosity impedes molecular motion, leading to poor diffusion of reactants and inefficient mixing.[8]

Solutions:

1. Co-Solvent Addition:

  • Rationale: The addition of a low-viscosity, miscible co-solvent can dramatically reduce the overall viscosity of the mixture.[8] Trihexyltetradecylphosphonium bromide is miscible with solvents like acetone, acetonitrile, and isopropanol.[2]

  • Protocol:

    • Select a co-solvent that is compatible with your reaction chemistry and downstream processes.

    • Start by adding a small volume percentage of the co-solvent (e.g., 10-20% v/v) to the ionic liquid.

    • Mix thoroughly. The viscosity should noticeably decrease.

    • Adjust the co-solvent concentration as needed, keeping in mind that this will alter the overall properties of the solvent system.

2. Mechanical Agitation and Sonication:

  • Rationale: Vigorous mechanical stirring or the use of an ultrasonic bath can enhance mixing and improve mass transfer in viscous media.

  • Procedure:

    • Mechanical Stirring: Use an overhead stirrer with a suitable impeller design (e.g., anchor or paddle) for effective mixing of viscous liquids.

    • Sonication: Place the reaction vessel in an ultrasonic bath. The cavitation bubbles produced by ultrasound will create micro-agitation, promoting mixing and potentially enhancing reaction rates.

Workflow for Viscosity Reduction

Viscosity_Reduction_Workflow start High Viscosity Issue decision1 Is heating permissible for the experiment? start->decision1 process1 Warm IL to 50-80 °C decision1->process1 Yes decision3 Is a co-solvent compatible with the reaction? decision1->decision3 No decision2 Is the viscosity now manageable? process1->decision2 decision2->decision3 No end_success Proceed with Experiment decision2->end_success Yes process2 Add a low-viscosity co-solvent (e.g., acetonitrile) decision3->process2 Yes process3 Use positive displacement pipette for handling decision3->process3 No process2->end_success end_fail Re-evaluate experimental design process3->end_fail

Caption: Decision workflow for managing the viscosity of trihexyltetradecylphosphonium bromide.

Problem 3: Presence of water and its effect on viscosity.

Cause: Trihexyltetradecylphosphonium bromide, like many ionic liquids containing halide anions, can be hygroscopic, meaning it can absorb moisture from the atmosphere.[15]

Effect on Viscosity: The presence of water will decrease the viscosity of the ionic liquid.[15] While this might seem beneficial for handling, unintended water contamination can lead to poor reproducibility and side reactions.

Solutions:

1. Proper Storage:

  • Protocol:

    • Store trihexyltetradecylphosphonium bromide in a tightly sealed container to minimize exposure to atmospheric moisture.

    • For sensitive applications, store the ionic liquid inside a desiccator or a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).[15]

2. Drying the Ionic Liquid:

  • Rationale: If water contamination is suspected, the ionic liquid can be dried using standard laboratory procedures.

  • Protocol:

    • Place the ionic liquid in a round-bottom flask.

    • Heat the flask to a moderate temperature (e.g., 80-100 °C) under a high vacuum for several hours.

    • The combination of heat and vacuum will effectively remove residual water.

    • Allow the ionic liquid to cool to room temperature under vacuum or in a desiccator before use.

Logical Relationship of Factors Affecting Viscosity

Factors_Affecting_Viscosity viscosity Viscosity of Trihexyltetradecylphosphonium Bromide temperature Temperature temperature->viscosity Inverse Relationship cosolvent Co-solvent Concentration cosolvent->viscosity Inverse Relationship water Water Content water->viscosity Inverse Relationship intermolecular_forces Intermolecular Forces (van der Waals, Coulombic) intermolecular_forces->viscosity Direct Relationship

Caption: Key factors influencing the viscosity of trihexyltetradecylphosphonium bromide.

References

  • Chem-Impex. Trihexyltetradecylphosphonium bromide. [Link]

  • Vertex AI Search Grounding.
  • IGI Global. The Viscosity of Ionic Liquids. [Link]

  • Hiyka. Trihexyltetradecylphosphonium Bromide. [Link]

  • Frontiers in Chemistry. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. (2018-03-14). [Link]

  • PMC. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. (2018-03-15). [Link]

  • ResearchGate. Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. (2025-08-07). [Link]

  • PubChem. Trihexyltetradecylphosphonium bromide. [Link]

  • RSC Publishing. Pressing matter: why are ionic liquids so viscous?. (2022-02-08). [Link]

  • ResearchGate. Density, Viscosity and Excess Properties in the Trihexyltetradecylphosphonium Chloride Ionic Liquid / Methanol Cosolvent System. (2025-08-07). [Link]

  • Chem-Impex. Tributylhexadecylphosphonium bromide. [Link]

  • ACS Omega. Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. (2024-09-03). [Link]

  • ResearchGate. 390 questions with answers in IONIC LIQUIDS. [Link]

  • Semantic Scholar. Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. (2024-09-03). [Link]

  • ResearchGate. Viscosity measurements of three ionic liquids using the vibrating wire technique. (2025-08-07). [Link]

  • ResearchGate. Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P-6,P-6,P-6,P-14][dca] Using the Vibrating Wire Technique. (2025-08-09). [Link]

  • ResearchGate. Viscosity with respect to temperature for trihexyl(tetradecyl)phosphonium chloride, [(C 6 H 13 ) 3 P(C 14 H 29 )]Cl. [Link]

  • ResearchGate. Viscosities of trihexyl(tetradecyl)phosphonium chloride (neat, and with...). [Link]

  • ResearchGate. (PDF) Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. (2025-08-08). [Link]

  • ResearchGate. The relationship between ionic structure and viscosity in room-temperature ionic liquids. (2025-08-07). [Link]

  • ACS Publications. Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. [Link]

  • PMC. Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. [Link]

  • PMC. Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs. (2024-01-18). [Link]

  • ResearchGate. The viscosity of the ionic liquid (IL) solutions as a function of the... [Link]

  • Chemistry LibreTexts. Common Troubleshooting Tips. (2023-08-29). [Link]

  • YouTube. Experiments with expensive ionic liquids. (2024-06-29). [Link]

  • PMC. Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. [Link]

  • MDPI. Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. [Link]

  • Korea Science. Densities and Dynamic Viscosities of Methyltriphenylphosphonium Bromide-based Deep Eutectic Solvents and Excess Properties of Their Pseudo-binary Mixtures with Ethanol. [Link]

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avoiding decomposition of trihexyltetradecylphosphonium bromide at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decomposition

Welcome to the dedicated technical support center for trihexyltetradecylphosphonium bromide ([P₆,₆,₆,₁₄][Br]), a versatile phosphonium-based ionic liquid. As Senior Application Scientists, we understand that leveraging the unique properties of [P₆,₆,₆,₁₄][Br] at elevated temperatures is critical for many applications. However, ensuring its thermal stability is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and best practices to help you mitigate the risk of thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of trihexyltetradecylphosphonium bromide?

A1: The onset of thermal decomposition for trihexyltetradecylphosphonium bromide is influenced by several factors, including the experimental conditions and purity of the sample.[1][2] Dynamic thermogravimetric analysis (TGA) studies often report thermal stabilities for phosphonium ionic liquids in excess of 300°C.[3][4] However, it's crucial to recognize that this can be an overestimation of the practical long-term thermal stability.[1][2] Isothermal TGA studies have shown that decomposition can occur at temperatures lower than the onset decomposition temperature determined by ramped-temperature experiments.[5] For instance, some studies indicate that in air, decomposition can begin in the range of 200 to 475°C.[6]

Q2: What are the primary mechanisms of thermal decomposition for trihexyltetradecylphosphonium bromide?

A2: The thermal degradation of alkylphosphonium halides like [P₆,₆,₆,₁₄][Br] can proceed through several pathways. The bromide anion, being a strong nucleophile, plays a significant role in initiating decomposition.[7][8] Two of the most probable initial degradation pathways are:

  • β-elimination (Hofmann elimination): This pathway involves the abstraction of a proton from a β-carbon on one of the alkyl chains by the bromide anion, leading to the formation of an alkene, a tertiary phosphine, and hydrogen bromide.

  • Nucleophilic displacement at phosphorus (Sɴ(P)): In this mechanism, the bromide anion attacks the phosphorus center, leading to the cleavage of a P-C bond and the formation of a trialkylphosphine and an alkyl bromide.[9] A reverse Menshutkin reaction, where the halide anion attacks the α-carbon of an alkyl chain, is also a possible decomposition route.[1]

Q3: How does the chemical structure of trihexyltetradecylphosphonium bromide influence its thermal stability?

A3: The structure of both the cation and the anion are critical determinants of thermal stability.

  • Cation Structure: Generally, phosphonium ionic liquids are more thermally stable than their ammonium and imidazolium counterparts.[1][10][11] However, the length of the alkyl chains on the phosphonium cation can influence stability; longer alkyl chains may slightly decrease thermal stability.[12][13]

  • Anion Structure: The anion plays a very significant role in the thermal stability of phosphonium ionic liquids.[12][13][14] Halide anions, such as bromide, are known to reduce the thermal stability of ionic liquids because they can facilitate decomposition processes.[1] Anions with lower basicity and nucleophilicity, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to result in ionic liquids with significantly higher thermal stability.[7][14]

Q4: What are the expected decomposition products of trihexyltetradecylphosphonium bromide?

A4: The decomposition of trihexyltetradecylphosphonium bromide will lead to a mixture of products. Based on the decomposition mechanisms, you can expect to find:

  • Alkenes: Resulting from β-elimination reactions.

  • Trialkylphosphines: Such as trihexylphosphine or tetradecyl-dihexylphosphine, formed from both β-elimination and nucleophilic displacement.[1]

  • Alkyl bromides: Formed via nucleophilic displacement.

  • Hydrogen bromide: A byproduct of the β-elimination pathway.

If the decomposition occurs in the presence of air, the tertiary phosphines formed can be further oxidized to thermally stable tertiary phosphine oxides.[1]

Troubleshooting Guide: High-Temperature Applications

Issue: My reaction is yielding unexpected byproducts, and I suspect decomposition of the ionic liquid.

Q: How can I confirm if the trihexyltetradecylphosphonium bromide is decomposing?

A:

  • Visual Inspection: A noticeable color change, often to yellow or brown, can be an initial indicator of decomposition.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ³¹P NMR is particularly useful. The appearance of a new signal corresponding to a tertiary phosphine oxide (around 30-50 ppm, depending on the structure and solvent) in addition to the original phosphonium salt signal (around 33 ppm) is a strong indicator of decomposition and oxidation.[1] ¹H NMR may show the appearance of signals corresponding to alkenes.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new vibrational bands, which might be difficult to assign without reference spectra of the decomposition products.

  • Chromatographic Analysis: Gas chromatography-mass spectrometry (GC-MS) of the volatile components above the heated ionic liquid can identify decomposition products like alkenes and alkyl bromides.

Q: What are the most likely causes of premature decomposition in my experiment?

A:

  • Presence of Impurities: Commercial ionic liquids can contain impurities from their synthesis, such as unreacted starting materials or residual solvents, which can lower their thermal stability.[1][8] Halide impurities are particularly detrimental.[8]

  • Atmosphere: The presence of oxygen can significantly lower the thermal stability of phosphonium ionic liquids compared to an inert atmosphere like nitrogen or argon.[1][2] Oxygen can react with the decomposition products, for example, oxidizing the resulting trialkylphosphines to phosphine oxides.[1]

  • Heating Rate and Duration: Rapid heating rates, as used in TGA, can overestimate thermal stability.[1][2][13] Prolonged heating at a temperature below the reported onset of decomposition can still lead to significant degradation over time.

  • Interaction with Reactants or Catalysts: Certain reagents or metal catalysts in your reaction mixture could potentially catalyze the decomposition of the ionic liquid.

Best Practices for Preventing Decomposition

To ensure the stability of trihexyltetradecylphosphonium bromide in your high-temperature applications, we recommend the following best practices:

Purification of the Ionic Liquid

Impurities can act as catalysts for decomposition. It is highly recommended to purify the ionic liquid before use, especially for applications requiring high temperatures and long reaction times.

Experimental Protocol: Purification of Trihexyltetradecylphosphonium Bromide

  • Drying: Place the ionic liquid in a round-bottom flask and dry it under high vacuum at a moderately elevated temperature (e.g., 80-100°C) for several hours to remove any residual water and volatile organic solvents.[5]

  • Solvent Extraction (for removal of non-polar impurities): a. Dissolve the ionic liquid in a polar solvent like acetonitrile. b. Wash the solution with a non-polar solvent such as hexane. The impurities will partition into the hexane layer, while the ionic liquid remains in the acetonitrile. c. Separate the layers and repeat the hexane wash 2-3 times. d. Remove the acetonitrile under reduced pressure.

  • Final Drying: Dry the purified ionic liquid under high vacuum as described in step 1 to remove any remaining solvent.

Control of the Experimental Atmosphere

Whenever possible, conduct high-temperature experiments under an inert atmosphere.

Experimental Workflow: Inert Atmosphere Setup

G cluster_0 Preparation cluster_1 Inerting cluster_2 Reaction A Add [P₆,₆,₆,₁₄][Br] and reactants to flask B Seal flask with septum A->B C Insert gas inlet and outlet needles B->C D Purge with N₂ or Ar for 10-15 min C->D E Maintain positive pressure of inert gas D->E F Heat to desired temperature E->F

Caption: Workflow for setting up a reaction under an inert atmosphere.

Careful Selection of Reaction Temperature

Avoid exceeding the practical thermal stability limit of the ionic liquid. It is advisable to determine the maximum operating temperature under your specific experimental conditions.

Experimental Protocol: Isothermal Stability Test

  • Place a small, known amount of the purified ionic liquid in a TGA pan or a small vial.

  • Heat the sample under an inert atmosphere to your desired operating temperature.

  • Hold the temperature constant for the intended duration of your experiment.

  • Periodically (or at the end of the experiment), analyze a small aliquot of the ionic liquid using ³¹P NMR to check for the formation of decomposition products.

Anion Exchange for Enhanced Stability

If your application allows, consider exchanging the bromide anion for a more thermally stable, less nucleophilic anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). This can significantly increase the thermal stability of the phosphonium ionic liquid.[7]

Decomposition Pathways of Alkylphosphonium Halides

G cluster_0 β-Elimination cluster_1 Nucleophilic Displacement P_Br [R₃P-CH₂CH₂R']⁺Br⁻ Trihexyltetradecylphosphonium Bromide Beta_Elim Hofmann Elimination P_Br->Beta_Elim SN_P Sɴ(P) / Reverse Menshutkin P_Br->SN_P Products_Beta R₃P Tertiary Phosphine H₂C=CHR' Alkene HBr Hydrogen Bromide Beta_Elim->Products_Beta Br⁻ acts as base Products_SN R₃P Tertiary Phosphine R'CH₂CH₂Br Alkyl Bromide SN_P->Products_SN Br⁻ acts as nucleophile

Sources

Technical Support Center: Trihexyltetradecylphosphonium Bromide Thermal Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trihexyltetradecylphosphonium bromide ([P6,6,6,14][Br]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this ionic liquid. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the thermal stability of trihexyltetradecylphosphonium bromide and the impact of impurities.

Q1: My TGA results for [P6,6,6,14][Br] show a lower decomposition temperature than reported in the literature. What could be the cause?

A1: A lower-than-expected decomposition temperature for [P6,6,6,14][Br] is a common issue that can almost always be traced back to the presence of impurities or variations in experimental conditions.[1][2] Dynamic TGA studies often report stabilities over 300°C, but this can be an overestimation of the true long-term thermal stability.[1][3]

Several factors can contribute to this discrepancy:

  • Impurities: Halide impurities from the synthesis process are a primary cause of reduced thermal stability.[2] Even small amounts of residual reactants or by-products can initiate decomposition at lower temperatures.[4] Water is another significant impurity that can negatively affect the thermal stability of some phosphonium ionic liquids.[5]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, lowering the thermal stability compared to experiments run under an inert nitrogen atmosphere.[1][6][7][8]

  • Heating Rate: A high heating rate in a dynamic TGA experiment can lead to an overestimation of the thermal stability.[1][5][9] Slower heating rates or isothermal analysis will provide a more accurate picture of the material's long-term stability.[9][10]

  • Sample History: The handling and storage of the ionic liquid can introduce impurities. Exposure to air and moisture should be minimized.

Q2: What are the most common impurities in trihexyltetradecylphosphonium bromide and how do they form?

A2: The most common impurities in [P6,6,6,14][Br] are typically residual starting materials from its synthesis. The synthesis of [P6,6,6,14][Br] involves the quaternization of trihexylphosphine with 1-bromotetradecane.

Common impurities include:

  • Unreacted Trihexylphosphine (P(C6H13)3): Incomplete reaction can leave residual phosphine.

  • Unreacted 1-Bromotetradecane (C14H29Br): An excess or incomplete reaction of the alkyl halide.

  • Trihexylphosphine oxide: This can form if the starting phosphine is exposed to air.

  • Water: Absorbed from the atmosphere or from solvents used during purification.[5]

  • Other Halides (e.g., Chloride): If there is any cross-contamination during synthesis or handling.[4]

These impurities can significantly impact the physicochemical properties of the ionic liquid, leading to non-reproducible data.[4]

Q3: How does the bromide anion affect the thermal stability of the phosphonium cation?

A3: The anion plays a major role in determining the thermal stability of an ionic liquid, often more so than the cation.[5][11][12] The bromide anion is a relatively strong nucleophile. The primary decomposition pathway for phosphonium halides is often initiated by a nucleophilic attack of the anion on the cation.[13] This can lead to the formation of a trialkylphosphine and an alkyl halide. The thermal stability of phosphonium ionic liquids with different anions generally follows the order: Br⁻ < [PF₆]⁻ < [BF₄]⁻ < [NTf₂]⁻.[13] The monatomic bromide anion contributes to a lower thermal stability compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[12][13]

Q4: Can I trust the short-term TGA decomposition temperature (Tonset) as the maximum operating temperature for my long-term experiment?

A4: No, it is not advisable to use the onset decomposition temperature from a short-term, dynamic TGA as the maximum operating temperature for long-term applications.[1][10] Short-term TGA often overestimates the temperature at which an ionic liquid is stable.[3][10] Significant decomposition can occur at temperatures well below the Tonset when the ionic liquid is held at that temperature for an extended period.[2] For long-term thermal stability assessment, isothermal TGA is a more appropriate method. A common metric is the temperature at which 1% mass loss occurs over 10 hours (T0.01/10hr), which can be 50-100°C lower than the short-term decomposition temperature.[10]

Troubleshooting Guide: Unexpected Thermal Degradation

If you are observing unexpected thermal degradation of your [P6,6,6,14][Br] sample, follow this troubleshooting workflow.


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Troubleshooting workflow for unexpected thermal degradation.

Degradation Mechanisms

Understanding the potential degradation pathways is crucial for troubleshooting. For phosphonium-based ionic liquids, several mechanisms are possible:

  • Nucleophilic Substitution (SN2): The bromide anion can act as a nucleophile, attacking the α-carbon of one of the alkyl chains on the phosphonium cation. This results in the formation of trihexyltetradecylphosphine and an alkyl bromide.

  • β-Elimination (Hofmann Elimination): A base (which could be an impurity or the bromide anion itself) abstracts a proton from the β-carbon of an alkyl chain, leading to the formation of an alkene, water, and a phosphine.[6][7]

  • Oxidative Degradation: In the presence of oxygen, the phosphonium cation can be oxidized, leading to the formation of phosphine oxides and other degradation products.[6][7][8]


}

Primary degradation pathways for [P6,6,6,14][Br].

Advanced Protocols & Data

For accurate and reproducible results, standardized protocols are essential.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the steps for both dynamic and isothermal TGA to assess the short-term and long-term thermal stability of [P6,6,6,14][Br].

Objective: To determine the decomposition temperature and long-term stability of [P6,6,6,14][Br].

Materials:

  • [P6,6,6,14][Br] sample (pre-dried under vacuum)

  • TGA instrument

  • Platinum or alumina crucibles

  • High-purity nitrogen gas (or air for oxidative stability studies)

Procedure:

  • Sample Preparation:

    • Dry the [P6,6,6,14][Br] sample under high vacuum at a moderate temperature (e.g., 60-80°C) for at least 24 hours to remove residual water.

    • Accurately weigh 5-10 mg of the dried sample into a TGA crucible.

  • Dynamic TGA (for Tonset):

    • Place the crucible in the TGA instrument.

    • Purge the furnace with nitrogen at a flow rate of 40-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.[5]

    • Record the mass loss as a function of temperature. The onset decomposition temperature (Tonset) is determined from the resulting TGA curve.

  • Isothermal TGA (for Long-Term Stability):

    • Place the crucible with a fresh sample in the TGA.

    • Purge with nitrogen as described above.

    • Rapidly heat the sample (e.g., 20°C/min) to a target temperature below the Tonset (e.g., 200°C).[2]

    • Hold the sample at this isothermal temperature for an extended period (e.g., 3-10 hours) and record the mass loss over time.[2]

    • Repeat at different isothermal temperatures to determine the rate of decomposition as a function of temperature.

Protocol 2: Quantification of Halide and Water Impurities

Objective: To quantify the concentration of bromide (as the primary anion) and other halide impurities, as well as the water content.

A. Halide Quantification by Ion Chromatography (IC): [4][14]

  • Accurately prepare a stock solution of the [P6,6,6,14][Br] in a suitable solvent (e.g., ultrapure water or a water/acetonitrile mixture).

  • Prepare a series of calibration standards for bromide and other potential halide impurities (e.g., chloride).

  • Inject the sample and standards into an ion chromatograph equipped with an appropriate anion-exchange column and a conductivity detector.

  • Quantify the halide concentrations in the sample by comparing the peak areas to the calibration curve.

B. Water Content by Karl Fischer Titration: [4]

  • Use a coulometric Karl Fischer titrator for low water content.

  • Inject a known mass of the [P6,6,6,14][Br] sample directly into the titration cell.

  • The instrument will automatically titrate the water and provide a direct reading of the water content in ppm or percentage.

Data Summary: Impact of Impurities and Conditions

The following table summarizes the general effects of various factors on the thermal stability of phosphonium ionic liquids, based on literature findings.

FactorEffect on Thermal StabilityTypical ObservationReference
Water Content Can be detrimentalDecreased Tonset[5]
Halide Impurities Significantly detrimentalLower decomposition temperature[2]
Atmosphere Oxygen is detrimentalLower Tonset in air vs. N₂[1][5]
Heating Rate Higher rates give higher TonsetDifference of up to 100°C between 1°C/min and 20°C/min[5]
Anion Type Strong influenceStability: Br⁻ < [BF₄]⁻ < [NTf₂]⁻[13]
Alkyl Chain Length Weaker influenceLonger chains can slightly decrease stability[5]

References

  • Cai, C., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 27(15), 4939. [Link]

  • Fujita, K., et al. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance. ACS Omega, 8(23), 20885–20894. [Link]

  • Fujita, K., et al. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Omega. [Link]

  • Goonetilleke, R. P., et al. (2019). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. Physical Chemistry Chemical Physics, 21(32), 17829-17838. [Link]

  • Webb, K. M. (2025). Investigation into the Long-Term Thermal Stability of Tetraaryl Phosphonium Ionic Liquids. Eastern Kentucky University Honors Theses. [Link]

  • Stepnowski, P., et al. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids IIIA: Fundamentals, Progress, Challenges, and Opportunities (Vol. 950, pp. 28-40). American Chemical Society. [Link]

  • Van Hoecke, K., et al. (2010). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 82(8), 3442–3447. [Link]

  • Fujita, K., et al. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance. ResearchGate. [Link]

  • Goonetilleke, R. P., et al. (2019). The chemical stability of phosphonium-based ionic liquids under gamma irradiation. RSC Publishing. [Link]

  • Zhang, Y., et al. (2021). Thermal stability and flammability of several quaternary phosphonium ionic liquids. Journal of Thermal Analysis and Calorimetry, 145, 1357–1367. [Link]

  • Parmentier, D., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Advances, 8(5), 2636-2643. [Link]

  • Hiyka. Trihexyltetradecylphosphonium Bromide. Hiyka Product Page. [Link]

  • MacFarlane, D. R., et al. (2010). Purity specification methods for ionic liquids. ResearchGate. [Link]

  • Shirota, H., et al. (2011). Thermal, Rheological, and Ion-Transport Properties of Phosphonium-Based Ionic Liquids. ResearchGate. [Link]

  • Musiał, M., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health. [Link]

  • Salgado, J., et al. (2015). Thermal stability of ionic liquids derived from imidazolium and choline cations. ResearchGate. [Link]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research, 60(32), 12056–12067. [Link]

  • Singh, R. P., et al. (2012). On the Chemical Stabilities of Ionic Liquids. Molecules, 17(4), 4381–4413. [Link]

  • Hauru, L. K. J., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. [Link]

  • Cao, Y., et al. (2012). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 51(18), 6419–6430. [Link]

  • Parmentier, D., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up Reactions with Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trihexyltetradecylphosphonium bromide, a versatile phosphonium-based ionic liquid (IL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this compound. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies.

Section 1: Understanding the Core Challenges of Scale-Up

Trihexyltetradecylphosphonium bromide ([THTDP][Br]) offers numerous advantages, including excellent thermal and chemical stability, low volatility, and the ability to act as a solvent or catalyst in a variety of chemical syntheses.[1] However, transitioning from lab-scale to pilot or industrial-scale production presents a unique set of challenges primarily rooted in its physical properties.

The most significant hurdle is its high viscosity. At 25°C, the viscosity of trihexyltetradecylphosphonium bromide is approximately 2094 mPa·s, which is substantially higher than conventional molecular solvents.[2] This high viscosity can lead to significant issues in mass and heat transfer, mixing, and product separation, all of which become more pronounced at larger scales.[3][4]

Frequently Asked Questions: General Scale-Up Concerns

Q1: What are the primary physical properties of [THTDP][Br] that I need to consider for scale-up?

A1: Beyond its high viscosity, it's crucial to consider its density (approximately 0.96 g/cm³ at 25°C), high decomposition temperature (320°C), and miscibility with common organic solvents like acetone and acetonitrile.[2] It is not miscible with water.[2] These properties will dictate your choices for reactor design, agitation systems, and downstream processing.

Q2: How does the high viscosity of [THTDP][Br] impact reaction kinetics and selectivity as I scale up?

A2: The high viscosity can impede molecular diffusion, potentially shifting a reaction from being kinetically controlled to mass-transfer limited.[5] This can lead to decreased reaction rates, lower yields, and altered selectivity compared to what was observed on a smaller scale. Inefficient mixing can also create localized "hot spots" or areas of high reactant concentration, further impacting the reaction outcome.

Q3: Are there safety concerns specific to handling large quantities of [THTDP][Br]?

A3: While [THTDP][Br] has low volatility and is non-flammable, which enhances safety, standard precautions for handling chemicals should be followed.[1] It can cause skin and serious eye irritation.[6] Ensure proper personal protective equipment (PPE) is used, including gloves and safety glasses.[7][8] In a large-scale setting, the primary safety concern shifts to managing the process itself, particularly the potential for exothermic reactions to run away due to poor heat transfer.[9]

Section 2: Troubleshooting Guide for Common Scale-Up Issues

This section provides a structured approach to identifying and resolving specific problems encountered during the scale-up of reactions involving trihexyltetradecylphosphonium bromide.

Issue 1: Inefficient Mixing and Mass Transfer Limitations

Symptoms:

  • Reaction rates are significantly slower than in lab-scale experiments.

  • Inconsistent product yields and purity between batches.

  • Formation of solid precipitates or localized gelation within the reactor.[5]

Root Cause Analysis: The high viscosity of [THTDP][Br] dampens the effectiveness of standard agitation systems, leading to poor mixing.[3] This creates concentration gradients and limits the contact between reactants, catalysts, and the ionic liquid itself.

Troubleshooting Workflow:

A Problem: Inefficient Mixing B Increase Agitation Speed & Power A->B C Evaluate Impeller Design (e.g., anchor, helical ribbon) B->C If ineffective F Resolution: Improved Mass Transfer B->F If successful D Consider Using a Co-solvent (e.g., acetonitrile, acetone) C->D If still problematic C->F If successful E Increase Reaction Temperature D->E For further optimization D->F If successful E->F

Caption: Troubleshooting workflow for inefficient mixing.

Detailed Solutions:

  • Mechanical Agitation: Standard impellers may not be sufficient. Consider high-torque overhead stirrers with anchor or helical ribbon impellers designed for viscous fluids. Baffling within the reactor can also improve mixing efficiency.

  • Co-solvents: The addition of a miscible, lower-viscosity co-solvent can significantly reduce the overall viscosity of the reaction medium, thereby improving mass transfer.[10] The choice of co-solvent should be carefully considered to ensure it does not negatively impact the reaction chemistry.

  • Temperature Adjustment: Increasing the reaction temperature will lower the viscosity of [THTDP][Br]. However, this must be balanced with the thermal stability of the reactants and products.[11]

Issue 2: Poor Heat Transfer and Thermal Management

Symptoms:

  • Difficulty in maintaining a stable reaction temperature.

  • Runaway reactions or localized overheating.[9]

  • Longer heating and cooling times compared to smaller scales.

Root Cause Analysis: The high viscosity and the larger volume-to-surface area ratio in scaled-up reactors impede efficient heat dissipation.[4] This can be particularly dangerous for exothermic reactions.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
Reactor Design Utilize jacketed reactors with a high surface area for heat exchange. Consider using reactors with internal cooling coils.The material of construction should be compatible with all reaction components.
Controlled Addition For exothermic reactions, add the limiting reagent slowly and at a controlled rate to manage heat generation.This may increase the overall reaction time.
Heat Transfer Fluid Use a high-performance heat transfer fluid in the reactor jacket to ensure efficient heating and cooling.The fluid should have a wide operating temperature range and good thermal stability.
Issue 3: Challenges in Product Separation and IL Recycling

Symptoms:

  • Difficulty in separating the product from the viscous ionic liquid.

  • Low product recovery.

  • Contamination of the recycled ionic liquid, leading to decreased performance in subsequent runs.

Root Cause Analysis: The low volatility of [THTDP][Br] precludes its removal by distillation.[1] Its high viscosity can also complicate extraction and filtration processes.

Solutions:

  • Extraction: If the product has low solubility in a solvent that is immiscible with [THTDP][Br] (e.g., a nonpolar solvent), liquid-liquid extraction can be an effective separation method. The use of ultrasound has been shown to enhance extraction efficiency in some systems.[12]

  • Precipitation/Crystallization: If the product is a solid, it may be possible to precipitate or crystallize it from the ionic liquid by adding an anti-solvent or by cooling.

  • IL Regeneration: After product separation, the recycled [THTDP][Br] may need to be purified to remove any accumulated byproducts or impurities. This can sometimes be achieved by washing with an appropriate solvent followed by drying under vacuum. Studies have shown that [THTDP][Br] can be successfully recycled multiple times with minimal loss of activity.[12]

Section 3: Experimental Protocol - A Case Study in Scale-Up

The following protocol outlines a general approach to scaling up a hypothetical substitution reaction where [THTDP][Br] is used as a solvent and phase-transfer catalyst.

Objective: To scale a reaction from a 100 mL to a 5 L scale, maintaining yield and purity.

Materials:

  • Reactant A (organic soluble)

  • Reactant B (aqueous soluble salt)

  • Trihexyltetradecylphosphonium bromide ([THTDP][Br])

  • Toluene (co-solvent)

  • 5 L jacketed glass reactor with overhead stirrer (anchor impeller), condenser, and temperature probe.

Protocol Workflow:

A Step 1: Reactor Setup & Inerting B Step 2: Charge IL and Co-solvent A->B C Step 3: Heat to Reaction Temperature B->C D Step 4: Add Reactant A C->D E Step 5: Controlled Addition of Reactant B D->E F Step 6: Monitor Reaction Progress (e.g., by HPLC) E->F G Step 7: Cool Down and Phase Separation F->G H Step 8: Product Isolation (Extraction) G->H I Step 9: IL Recycling H->I

Caption: General workflow for a scaled-up reaction.

Detailed Steps:

  • Reactor Setup: Assemble the 5 L reactor system. Ensure all joints are properly sealed. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Charge the reactor with [THTDP][Br] and toluene. The ratio of IL to co-solvent should be optimized to achieve a manageable viscosity at the reaction temperature.

  • Heating: Begin agitation and heat the mixture to the desired reaction temperature using the reactor jacket.

  • Reactant Addition: Once the temperature is stable, add Reactant A to the reactor.

  • Controlled Addition: Prepare a solution of Reactant B in water. Add this solution to the reactor dropwise over a period of 1-2 hours to control the exotherm.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by taking aliquots for analysis (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The aqueous and organic/IL phases should separate.

  • Product Isolation: Drain the lower aqueous phase. Wash the remaining organic/IL phase with water to remove any residual salts. The product can then be isolated from the toluene/IL mixture, for example, by removing the toluene under reduced pressure and then extracting the product from the IL.

  • IL Recycling: The remaining [THTDP][Br] can be washed and dried under vacuum for reuse.

This guide provides a foundational understanding of the challenges and solutions associated with scaling up reactions in trihexyltetradecylphosphonium bromide. Successful scale-up requires careful consideration of the interplay between the physical properties of the ionic liquid and the engineering aspects of the process equipment.

References

  • Iolitec. (2011). Technical Data Sheet - Trihexyltetradecylphosphonium bromide.
  • Hiyka. Trihexyltetradecylphosphonium Bromide. Retrieved from [Link]

  • Apollo Scientific. (2023).
  • Iolitec. (2022). Safety Data Sheet - Trihexyltetradecylphosphonium bromide.
  • ResearchGate. (2025). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. Retrieved from [Link]

  • National Institutes of Health. Trihexyltetradecylphosphonium bromide. PubChem. Retrieved from [Link]

  • MDPI. (2017). Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. Retrieved from [Link]

  • ACS Publications. (2023). Direct Air Capture: Recyclability and Exceptional CO2 Uptake Using a Superbase.
  • Fisher Scientific. Safety Data Sheet - Tributylhexadecylphosphonium bromide.
  • ACS Publications. (2019). Microscopic Dynamics in an Ionic Liquid Augmented with Organic Solvents.
  • RoCo Global. Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide, >98%. Retrieved from [Link]

  • ResearchGate. (2022).
  • ResearchGate. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl)
  • National Library of Medicine. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)
  • MDPI. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl)
  • National Library of Medicine. (2020). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC.
  • ACS Publications. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.
  • RSC Publishing. (2022). Pressing matter: why are ionic liquids so viscous?.
  • International Journal of New Chemistry. (2022). Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds.
  • Reddit. (2021).
  • ResearchGate. (2010).
  • RSC Publishing. (2021). Ionic liquids for renewable thermal energy storage – a perspective.
  • MDPI. (2021).
  • Uk-cpi.com. (2023). 6 key challenges when scaling up sustainable chemical processes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Practical Applications of Tributylhexylphosphonium Bromide in Industrial Chemistry.
  • ResearchGate. (2007). Scope and Mechanistic Insights into the Use of Tetradecyl(trihexyl)phosphonium Bistriflimide: A Remarkably Selective Ionic Liquid Solvent for Substitution Reactions.
  • ResearchGate. (2013). Challenges in Scale-Up of Specialty Chemicals—A Development Chemist's Perspective.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Science Behind Tributylhexylphosphonium Bromide: Properties and Synthesis.

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Technical Support Center: Enhancing Desulfurization Efficiency with Trihexyltetradecylphosphonium Bromide ([THTDP]Br)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing the phosphonium-based ionic liquid (PIL), Trihexyltetradecylphosphonium Bromide ([THTDP]Br), to enhance the efficiency of fuel desulfurization. This document is designed for researchers and chemical engineers engaged in developing cleaner fuel technologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer robust troubleshooting advice to navigate common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of [THTDP]Br in desulfurization processes.

Q1: What is Trihexyltetradecylphosphonium Bromide ([THTDP]Br) and why is it effective for desulfurization?

A1: Trihexyltetradecylphosphonium Bromide, often abbreviated as [THTDP]Br, is a phosphonium-based ionic liquid (PIL). Ionic liquids are organic salts that are liquid at temperatures below 100 °C, and they are considered "green solvents" due to their non-volatility and high thermal stability[1][2]. [THTDP]Br is particularly effective for desulfurization for two primary reasons:

  • Dual Functionality: It can act as both an extractant and a catalyst, particularly in oxidative desulfurization processes[3]. It selectively extracts sulfur-containing compounds from the fuel phase and catalyzes their oxidation into more polar sulfones, which are then easily separated[2].

  • High Affinity for Sulfur Compounds: Density Functional Theory (DFT) calculations have shown a strong interaction energy between [THTDP]Br and various sulfur compounds, particularly dibenzothiophene (DBT)[3][4]. This intrinsic affinity drives the high extraction efficiency.

Q2: What are the main desulfurization methods where [THTDP]Br is used?

A2: [THTDP]Br is primarily used in two main methods:

  • Extractive Desulfurization (EDS): In this process, [THTDP]Br is used as a solvent to physically extract sulfur compounds from fuel based on liquid-liquid extraction principles. Efficiencies of around 88.5% for DBT removal have been achieved with this method[4].

  • Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS): This is a more advanced and highly efficient method. [THTDP]Br acts as a catalyst and extractant in the presence of an oxidant (like hydrogen peroxide) and under ultrasound irradiation[3]. The ultrasound enhances mass transfer and catalytic activity, leading to sulfur removal efficiencies exceeding 98%[5]. This guide will focus primarily on the UEODS method due to its superior performance.

Q3: What is the general order of reactivity for different sulfur compounds with [THTDP]Br in UEODS?

A3: The oxidation reactivity and selectivity for various sulfur substrates follow a clear order based on their electron density and steric hindrance. The established order is: Dibenzothiophene (DBT) > Benzothiophene (BT) > Thiophene (TH) > 3-Methylthiophene (3-MT) [3][5]. This is critical to consider when working with real fuels, which contain a complex mixture of these compounds.

Q4: Is [THTDP]Br recyclable?

A4: Yes, one of the significant advantages of [THTDP]Br is its recyclability. It can be regenerated and reused multiple times without a significant loss in desulfurization efficiency. Studies have shown it can be recycled at least six times in UEODS processes and up to ten times in EDS with only a slight variation in performance[3][4]. This makes the process more cost-effective and environmentally friendly.

Q5: What are the key safety precautions for handling [THTDP]Br?

A5: [THTDP]Br is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[6][7]. Always handle it in a well-ventilated area or fume hood. Standard personal protective equipment (PPE) is required, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat[8][9]. In case of contact, rinse the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for detailed information[8][10].

Part 2: Core Experimental Protocol: Ultrasound-Assisted Oxidative Desulfurization (UEODS)

This section provides a validated, step-by-step protocol for a typical lab-scale UEODS experiment.

Objective: To achieve >98% removal of dibenzothiophene (DBT) from a model fuel.
Materials & Reagents:
  • Model Fuel: Dibenzothiophene (DBT) dissolved in n-dodecane or n-octane (e.g., 500 ppm).

  • Ionic Liquid: Trihexyltetradecylphosphonium Bromide ([THTDP]Br).

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂).

  • Ultrasonic Bath or Probe Sonicator.

  • Reaction Vessel (e.g., jacketed glass reactor or sealed vial).

  • Magnetic Stirrer and Stir Bar.

  • Centrifuge (for phase separation).

  • Analytical Equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a sulfur-specific detector to quantify sulfur content.

Step-by-Step Methodology:
  • Preparation:

    • Prepare the model fuel to the desired sulfur concentration (e.g., 500 ppm DBT in n-dodecane).

    • Ensure the [THTDP]Br is clean and dry before use. If it has absorbed moisture, it may need to be dried under vacuum.

  • Reaction Setup:

    • In a reaction vessel, add the model oil and [THTDP]Br. A typical mass ratio of model oil to ionic liquid (m(MO/IL)) is 1:1[3][4].

    • Place the vessel on a magnetic stirrer and begin gentle agitation.

    • Add the oxidant, hydrogen peroxide. The optimal molar ratio of oxidant to sulfur (n(O/S)) is crucial; a ratio of 6:1 has been shown to be effective[11]. Causality Note: Sufficient oxidant is required to convert all thiophenic sulfurs to their corresponding sulfones. An excess can lead to undesirable side reactions or decomposition.

  • Ultrasonic Irradiation:

    • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe.

    • Maintain the reaction temperature at 30 °C using a water circulator connected to the jacketed vessel or by controlling the bath temperature[3][12]. Causality Note: Unlike many chemical reactions, increasing the temperature beyond 30-40 °C can decrease desulfurization efficiency. This is attributed to the exothermic nature of the extraction process and potential decomposition of H₂O₂ at higher temperatures[12].

    • Apply ultrasound for approximately 20-30 minutes [3][11]. Causality Note: Sonication creates intense localized heating and pressure (cavitation), which dramatically increases the interfacial area between the oil and IL phases and enhances the reaction rate[11].

  • Phase Separation:

    • After the reaction is complete, transfer the mixture to a centrifuge tube.

    • Centrifuge for 10-15 minutes to achieve a clean separation between the upper fuel phase (desulfurized oil) and the lower ionic liquid phase (containing the oxidized sulfur compounds).

  • Analysis:

    • Carefully extract a sample from the upper fuel phase.

    • Analyze the sulfur content using GC-FID or another appropriate method and compare it to the initial concentration to calculate the desulfurization efficiency.

  • IL Regeneration (Optional but Recommended):

    • The lower [THTDP]Br phase can be washed with a solvent like acetonitrile to extract the sulfones.

    • The solvent is then removed by evaporation under reduced pressure, leaving the regenerated ionic liquid ready for reuse[3].

Workflow Visualization

UEODS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis cluster_recycle Regeneration P1 Prepare Model Fuel (e.g., 500 ppm DBT) R1 Combine Fuel, [THTDP]Br, and H₂O₂ in Reactor P1->R1 R2 Apply Ultrasound (30 °C, 20-30 min) R1->R2 m(MO/IL) = 1:1 n(O/S) = 6:1 S1 Centrifuge Mixture R2->S1 S2 Separate Phases S1->S2 S3 Analyze Upper Fuel Phase (GC-FID) S2->S3 RC1 Wash IL Phase with Solvent S2->RC1 Lower IL Phase End Process Complete S3->End Desulfurized Fuel RC2 Evaporate Solvent RC1->RC2 RC3 Reuse [THTDP]Br RC2->RC3 RC3->R1 Recycle Troubleshooting_Logic Start Problem: Low Desulfurization Efficiency C1 Check Temperature Is it 30 °C? Start->C1 C2 Check n(O/S) Ratio Is it >= 6:1? C1->C2 Yes S1 Solution: Adjust to 30 °C C1->S1 No C3 Check Ultrasound Is power/time sufficient? C2->C3 Yes S2 Solution: Increase H₂O₂ amount C2->S2 No C4 Check m(MO/IL) Ratio Is it 1:1? C3->C4 Yes S3 Solution: Increase sonication time/power C3->S3 No S4 Solution: Increase IL amount C4->S4 No End Efficiency Improved C4->End Yes S1->C2 S2->C3 S3->C4 S4->End

Caption: Troubleshooting flowchart for low desulfurization efficiency.

Q: I am having trouble separating the fuel and ionic liquid phases after the reaction. What can I do?

A: Poor phase separation can be caused by the formation of an emulsion.

  • Cause: Intense sonication, especially with certain fuel compositions, can create very fine droplets that are slow to coalesce. The presence of surfactants or polar compounds in real fuels can also stabilize emulsions.

  • Solution 1 (Centrifugation): The most reliable method is to increase the centrifugation speed or time. This provides the necessary g-force to break the emulsion and consolidate the phases.

  • Solution 2 (Temperature Change): Gently warming the mixture by a few degrees (e.g., to 40 °C) after the reaction can sometimes help break the emulsion by altering viscosity and interfacial tension. However, do this carefully to avoid degrading the components.

  • Solution 3 (Demulsifier): As a last resort for very stable emulsions, adding a small amount of a suitable demulsifier can be tested, but this will add another component to your system that may need to be removed later.

Q: The efficiency of my recycled [THTDP]Br is decreasing with each cycle. Why is this happening?

A: A drop in the performance of recycled IL usually points to incomplete regeneration.

  • Cause: Residual sulfones (the oxidized sulfur compounds) may remain in the ionic liquid after the regeneration step. These polar compounds will occupy the active sites of the IL, reducing its capacity to extract new sulfur compounds from the fuel in the next cycle.

  • Solution 1 (Improve Washing): Increase the volume or number of washes with the regeneration solvent (e.g., acetonitrile). Ensure vigorous mixing during the washing step to maximize the extraction of sulfones from the IL phase.

  • Solution 2 (Verify Solvent Removal): Ensure all the washing solvent is completely removed from the ionic liquid before reusing it. Residual solvent can interfere with the next desulfurization run. Use a rotary evaporator followed by high vacuum to ensure complete removal.

  • Solution 3 (Thermal Treatment): A mild thermal treatment under vacuum can help remove any volatile impurities that may have accumulated, but be careful not to exceed the thermal stability limit of the ionic liquid.

References

  • Desai, K., Dharaskar, S. A., Pandya, J., Shinde, S., & Gupta, T. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Environmental Science and Pollution Research International, 30(10), 26865–26877. [Link]

  • Dharaskar, S. A., Desai, K., Tadi, K. K., & Sillanpää, M. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research, 60(32), 12046–12054. [Link]

  • Rashid, H., et al. (2021). Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids. ResearchGate. Request PDF. [Link]

  • Ahmed, O. U., Mjalli, F. S., Al-Wahaibi, T., Al-Wahaibi, Y., & AlNashef, I. M. (2015). Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids. Industrial & Engineering Chemistry Research, 54(25), 6456–6466. [Link]

  • Ahmed, O. U., Mjalli, F. S., Al-Wahaibi, T., Al-Wahaibi, Y., & AlNashef, I. M. (2015). Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids. ACS Publications. [Link]

  • Ahmed, O. U., et al. (2015). Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. ResearchGate. Request PDF. [Link]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. Request PDF. [Link]

  • Desai, K., et al. (2022). Desulfurization efficiency in terms of various sulfur compounds at different reaction time. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Trihexyltetradecylphosphonium bromide. PubChem Compound Database. [Link]

  • Zhang, J., et al. (2015). Oxidative desulfurization of fuels using ionic liquids: A review. Frontiers of Chemical Science and Engineering, 9(3), 262–279. [Link]

  • Desai, K., et al. (2021). Ultrasound-assisted extractive/oxidative desulfurization of oil using environmentally benign trihexyl tetradecyl phosphonium chloride. CoLab. [Link]

Sources

minimizing solvent effects with trihexyltetradecylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Trihexyltetradecylphosphonium Bromide, often referred to by its synonym P₆₆₆₁₄Br or Cyphos® IL 167. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile ionic liquid (IL) to minimize solvent effects and enhance their experimental outcomes. As an ionic liquid, P₆₆₆₁₄Br offers unique properties like negligible vapor pressure, high thermal stability, and tunable solvency, making it a powerful alternative to traditional volatile organic solvents (VOS).[1][2]

However, its distinct physicochemical characteristics, particularly its hydrophobic nature and surfactant-like behavior, can present unique challenges.[3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your protocols.

Frequently Asked Questions (FAQs)
Q1: What is Trihexyltetradecylphosphonium Bromide and what are its fundamental properties?

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt that exists as a liquid at or near room temperature.[5][6] Its structure, featuring a central phosphorus atom with long alkyl chains, imparts high thermal stability and hydrophobicity.[3][7] These characteristics make it an excellent candidate for applications such as phase-transfer catalysis, drug formulation, and as a medium for chemical synthesis where minimizing traditional solvent effects is critical.[5][8]

Table 1: Physicochemical Properties of Trihexyltetradecylphosphonium Bromide

PropertyValueSource(s)
CAS Number 654057-97-3[6][8][9]
Molecular Formula C₃₂H₆₈PBr[6][8]
Molecular Weight 563.76 g/mol [6][8][10]
Appearance Colorless to yellowish-brown liquid/solid[8][9][10]
Density ~0.96 g/mL at 20 °C[8][9][10]
Purity Typically ≥95%[8][10]
Key Features Low volatility, high thermal & chemical stability, non-flammable[5][7]
Q2: I'm observing unexpected phase separation in my reaction mixture. What's causing this and how can I fix it?

This is one of the most common challenges encountered. The long alkyl chains of the P₆₆₆₁₄⁺ cation make the ionic liquid highly nonpolar or "hydrophobic." Its miscibility with other solvents is complex and can lead to biphasic or even triphasic systems, especially with the addition of a third component like water.[11][12]

Common Causes:

  • Water Contamination: P₆₆₆₁₄Br is hygroscopic, and even small amounts of absorbed water can induce phase separation from nonpolar organic solvents like alkanes.[13] Research has shown that a miscible mixture of P₆₆₆₁₄Cl (a closely related IL) and nonane will separate into three distinct phases upon the addition of water.[11]

  • Solvent Immiscibility: The IL is highly soluble in some organic solvents but may be immiscible with others, particularly very polar solvents or certain hydrocarbons at specific concentrations and temperatures.[12]

  • Temperature Effects: The solubility of P₆₆₆₁₄Br in certain solvents can be temperature-dependent, exhibiting an upper critical solution temperature (UCST), where it becomes more miscible as the temperature rises.[12]

  • Reagent Addition: The addition of a polar reagent or the generation of a polar byproduct (like water or a salt) during the reaction can alter the overall polarity of the system, forcing the IL out of solution.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: If your reaction is sensitive to water, dry the ionic liquid before use. Heat it under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove absorbed water. Handle and store it under an inert atmosphere (N₂ or Ar).

  • Conduct a Miscibility Test: Before running your full-scale reaction, perform a small-scale miscibility test. Mix the IL with your solvent(s) and key reagents at the intended reaction temperature to check for phase stability.

  • Adjust the Solvent System: If immiscibility occurs, consider using a co-solvent to homogenize the mixture. A solvent with intermediate polarity, such as THF or Dichloromethane, can often bridge the miscibility gap between the IL and a nonpolar reactant.[3]

  • Modify Temperature: Carefully increase the reaction temperature, as this can improve solubility in some systems.[12]

G start Phase Separation Observed q1 Is water a known reactant, product, or contaminant? start->q1 action1 Implement Anhydrous Protocol: 1. Dry IL under vacuum. 2. Use dry solvents. 3. Run under inert atmosphere. q1->action1 Yes q3 Is the system a known immiscible solvent pair? q1->q3 No q2 Did anhydrous protocol resolve the issue? action1->q2 q2->q3 No end_ok Issue Resolved q2->end_ok Yes action2 Modify Solvent System: 1. Perform miscibility screen. 2. Add a co-solvent (e.g., THF, DCM). 3. Adjust solvent ratios. q3->action2 Yes q4 Is the reaction temperature sensitive? q3->q4 No action2->q4 action3 Adjust Temperature: Carefully increase temperature to find UCST. q4->action3 Yes end_fail Consult further literature on ternary phase diagrams q4->end_fail No action3->end_fail

Caption: Troubleshooting Decision Tree for Phase Separation.
Q3: My product yield is low after workup. How can I effectively isolate my product from the ionic liquid?

The negligible volatility of P₆₆₆₁₄Br makes removal by evaporation impossible, which is a common source of low isolated yield if not handled correctly.[5] The product can either be trapped in the IL phase or lost during extraction.

Common Causes for Low Yield:

  • Product Sequestered in the IL Phase: Your product may be highly soluble in the ionic liquid, making extraction inefficient.

  • Emulsion Formation: Due to its surfactant-like properties, P₆₆₆₁₄Br can promote the formation of stable emulsions during aqueous workups, complicating phase separation and trapping the product at the interface.[4]

  • Inefficient Extraction Solvent: The solvent chosen for extraction may not have a high enough partition coefficient for your product compared to the ionic liquid.

Product Isolation Workflow:

  • Liquid-Liquid Extraction (Primary Method): This is the most common technique.

    • Step 1: After the reaction, cool the mixture to room temperature.

    • Step 2: Add a nonpolar solvent in which your product is soluble but the IL is not (e.g., hexane, heptane, diethyl ether). This will often create a biphasic system.[14]

    • Step 3: Vigorously mix, then allow the layers to separate. If an emulsion forms, gentle centrifugation can help break it.

    • Step 4: Collect the organic layer. Repeat the extraction 2-3 times to maximize recovery.

    • Step 5: Combine the organic extracts, wash with brine if necessary, dry over Na₂SO₄ or MgSO₄, and remove the solvent under reduced pressure.

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it directly from the ionic liquid by adding an anti-solvent.

  • Recycling the Ionic Liquid: The remaining IL phase can often be washed, dried under vacuum, and reused for subsequent reactions, which is a key advantage of these "green" solvents.[2][15]

G start Reaction Complete in P₆₆₆₁₄Br step1 Add Immiscible Organic Solvent (e.g., Hexane) start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Separate Layers step2->step3 product_path Organic Layer (Contains Product) step3->product_path il_path Ionic Liquid Layer step3->il_path step4 Wash, Dry, & Evaporate Organic Solvent product_path->step4 recycle Wash & Dry IL for Reuse il_path->recycle step5 Purified Product step4->step5

Caption: General Workflow for Product Isolation.
Q4: My analytical results (NMR, MS) are showing strange peaks or signal suppression. Could the ionic liquid be the cause?

Yes, residual ionic liquid is a frequent cause of analytical interference.

  • NMR Spectroscopy: The long alkyl chains of the P₆₆₆₁₄⁺ cation will produce large, broad signals in the aliphatic region (~0.8-1.5 ppm) of a ¹H NMR spectrum, which can obscure signals from your product. The phosphorus atom will also appear in a ³¹P NMR spectrum.

  • Mass Spectrometry (MS): Ionic liquids are notorious for causing ion suppression in electrospray ionization (ESI-MS), especially for positive ion mode. The P₆₆₆₁₄⁺ cation (m/z 483.6) is highly surface-active and will preferentially ionize, suppressing the signal from your analyte.

  • Chromatography (HPLC/GC): Being non-volatile, P₆₆₆₁₄Br is unsuitable for standard GC analysis. In HPLC, it can stick to columns, particularly reverse-phase (C18) columns, leading to carryover, peak tailing, and shifting retention times.

Mitigation Strategies:

  • Thorough Purification: Ensure your product isolation protocol (see Q3) is robust. If you suspect IL contamination, an additional purification step like flash chromatography or recrystallization is necessary.

  • NMR Analysis: If you cannot remove all of the IL, acquire spectra in a deuterated solvent where the IL signals are well-characterized. Use 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals.

  • MS Analysis: If you suspect ion suppression, dilute your sample significantly. Alternatively, consider switching to a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if your analyte is compatible. Always run a blank injection after an IL-containing sample to check for carryover.

References
  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Trihexyltetradecylphosphonium bromide. Retrieved from [Link]

  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Dharaskar, S. A., & Sillanpaa, M. (2018). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. ResearchGate. Retrieved from [Link]

  • Goodrich, P., et al. (2010). Phase behaviour of trihexyl(tetradecyl)phosphonium chloride, nonane and water. Green Chemistry. Retrieved from [Link]

  • García, S., et al. (2023). Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquids as Green Solvents: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase behaviour of trihexyl(tetradecyl)phosphonium chloride, nonane and water. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2016). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. Retrieved from [Link]

  • Carvalho, P. J., et al. (2008). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase behavior of the surfactant ionic liquid trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate with water and dodecane. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquids as Green Solvents: A Critical Analysis. Retrieved from [Link]

  • Chemistry-For-Everyone. (2024, March 13). What Are Ionic Liquids In Green Chemistry? [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Retrieved from [Link]

  • Wojnarowska, Z., et al. (2023). Effect of bulky anions on the liquid-liquid phase transition in phosphonium ionic liquids: Ambient and high-pressure dielectric studies. Scientific Reports. Retrieved from [Link]

  • Kumar, A., et al. (2024). Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs. RSC Advances. Retrieved from [Link]

Sources

handling and storage best practices for trihexyltetradecylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trihexyltetradecylphosphonium Bromide

Welcome to the technical support guide for Trihexyltetradecylphosphonium Bromide (also known as [P₆,₆,₆,₁₄]Br or Tetradecyltrihexylphosphonium bromide). This document is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal storage, and effective troubleshooting during its application. As an ionic liquid, its unique properties offer significant advantages in various fields, but they also necessitate specific handling protocols to ensure experimental success and user safety.

Frequently Asked Questions (FAQs)

Section 1: General Properties & Safety

Q1: What is Trihexyltetradecylphosphonium Bromide and what are its primary applications?

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt, a type of ionic liquid (IL) known for its high thermal stability, low volatility, and excellent ionic conductivity. Its versatile nature makes it suitable for a wide range of applications, including:

  • Phase Transfer Catalysis: It facilitates reactions between reactants in different, immiscible phases, often improving reaction rates and yields.[1]

  • Electrochemistry: It is used as an electrolyte in energy storage devices like batteries and supercapacitors.[1]

  • Organic Synthesis: It can serve as a recyclable reaction medium for chemical reactions such as Heck cross-coupling.

  • Materials Science: It aids in the synthesis and stabilization of nanoparticles and can be used to prepare supported liquid membranes for gas separation.[1]

  • Drug Delivery: Its properties are leveraged in developing biocompatible materials to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1]

  • Environmental Remediation: It has shown effectiveness in the extraction of heavy metals from wastewater.[1]

Q2: What are the main safety hazards associated with this compound?

According to GHS classifications, Trihexyltetradecylphosphonium Bromide is considered a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Causes serious irritation if it comes into contact with the eyes.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]

It is crucial to consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment.[4] Although the substance has low volatility, which reduces inhalation risk compared to traditional solvents, dust or aerosols can still pose a hazard.

Section 2: Handling & Personal Protective Equipment (PPE)

Q3: What is the correct procedure for handling Trihexyltetradecylphosphonium Bromide in the lab?

Adherence to a strict handling protocol is essential for safety and to prevent contamination. The workflow below outlines the best practices.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase sds 1. Review Safety Data Sheet (SDS) ppe 2. Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat sds->ppe vent 3. Ensure Work Area is Well-Ventilated (e.g., Fume Hood) ppe->vent weigh 4. Weigh Compound in Ventilated Area vent->weigh use 5. Add to Reaction Setup with Care weigh->use spill 6. Prepare Spill Kit (Absorbent Material) use->spill decon 7. Decontaminate Glassware & Surfaces spill->decon dispose 8. Dispose of Waste per Institutional Guidelines decon->dispose doff 9. Doff PPE & Wash Hands Thoroughly dispose->doff

Caption: Safe handling workflow for Trihexyltetradecylphosphonium Bromide.

Q4: What specific Personal Protective Equipment (PPE) is required?

Based on safety data sheets, the following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are essential to prevent eye contact.[4]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use a proper removal technique to avoid skin contact. An impervious lab coat is also required.[4]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a dust mask (type N95) or a respirator with appropriate cartridges (e.g., type ABEK-P2 EU EN 143).[4]

Section 3: Storage & Stability

Q5: What are the optimal storage conditions for Trihexyltetradecylphosphonium Bromide?

To maintain its integrity and ensure a long shelf life, the compound should be stored under the following conditions:

  • Temperature: Store at room temperature or moderate temperatures.[1][4]

  • Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[4]

Q6: How stable is this ionic liquid, and what can cause it to degrade?

Phosphonium-based ionic liquids are generally known for their high thermal stability compared to nitrogen-based ILs.[6] However, several factors can lead to degradation:

  • High Temperatures: While stable over a broad temperature range, prolonged exposure to excessive heat, especially in the presence of oxygen, can cause decomposition.[6] High temperatures can generate corrosive or toxic fumes, including carbon oxides and hydrogen bromide.[4][5]

  • Impurities: The presence of impurities, particularly water and halides from the synthesis process, can significantly reduce the thermal stability and affect the physicochemical properties of the ionic liquid.[7]

  • Atmosphere: Thermal stability is generally lower in the presence of air (oxygen) compared to an inert atmosphere like nitrogen.[6]

For high-temperature applications, it is advisable to operate under an inert atmosphere to prevent oxidative degradation.

PropertyValueSource(s)
CAS Number 654057-97-3[1][4]
Molecular Formula C₃₂H₆₈PBr[1][2]
Molecular Weight 563.76 g/mol [1]
Appearance Colorless to yellowish-brown liquid or solid[1]
Density ~0.96 g/mL at 20 °C
Purity ≥ 95%[1]
Storage Class 11 - Combustible Solids

Table 1: Key physical and chemical properties of Trihexyltetradecylphosphonium Bromide.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing a logical framework to diagnose and solve them.

Q7: My reaction is giving inconsistent yields or reaction rates. What could be the cause?

Inconsistent results are a common challenge. The cause often lies with the integrity of the ionic liquid or the reaction conditions.

G cluster_causes Potential Causes cluster_solutions Diagnostic Actions & Solutions start Problem: Inconsistent Experimental Results purity IL Purity Issue? start->purity stability IL Degradation? start->stability conditions Suboptimal Conditions? start->conditions check_coa Verify Purity from CoA purity->check_coa check_storage Review Storage History (Heat/Air Exposure?) stability->check_storage optimize Systematically Vary: - Temperature - Concentration - Stirring Speed conditions->optimize dry_il Dry IL under Vacuum (removes H₂O) check_coa->dry_il use_inert Run Under Inert Atmosphere (N₂/Ar) check_storage->use_inert

Caption: Troubleshooting logic for inconsistent experimental results.

  • Causality - Purity: Impurities such as water, residual solvents, or halide ions are known to significantly alter the physicochemical properties of ionic liquids, including their viscosity, conductivity, and reactivity.[7] This directly impacts their performance in catalysis or as a reaction medium.

    • Solution: Always use a high-purity grade of the ionic liquid and verify against the Certificate of Analysis (CoA). If water contamination is suspected (e.g., from storage in a humid environment), dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Causality - Degradation: As mentioned in Q6, thermal degradation, especially under an oxidative atmosphere, can alter the chemical structure of the ionic liquid, rendering it less effective.[6]

    • Solution: Check the visual appearance of the liquid; a significant color change (darkening) may indicate degradation. For temperature-sensitive reactions, consider running them under a nitrogen or argon atmosphere to prevent oxidation.

Q8: I am experiencing phase separation or solubility issues in my experiment. How can I resolve this?

Trihexyltetradecylphosphonium bromide is valued for its role in phase transfer catalysis and its unique solubility profile.[1] Problems in this area usually relate to the physical parameters of the system.

  • Causality - Solubility: This ionic liquid is soluble in many organic solvents but is generally immiscible with water.[1][8] The efficiency of its function as a solvent or catalyst depends on the specific system.

    • Solution:

      • Temperature Modification: Solubility can be temperature-dependent. Try adjusting the reaction temperature to see if it improves miscibility.

      • Co-Solvent Screening: While the IL can be the sole solvent, the addition of a co-solvent may be necessary to fully dissolve all reactants. Small-scale solubility tests with solvents like acetonitrile, THF, or toluene can help identify a suitable system.[9]

      • Mixing: In phase-transfer catalysis, efficient mixing is critical to maximize the interfacial area where the reaction occurs. Ensure your stirring or agitation is vigorous enough for the scale of your reaction.

Q9: How can I recycle the ionic liquid after my reaction?

One of the key advantages of ionic liquids is their potential for recycling, which aligns with green chemistry principles.[10][11]

  • Causality: The low volatility and thermal stability of Trihexyltetradecylphosphonium bromide allow it to be recovered post-reaction. The recovery method depends on the physical properties of the products and reactants.

    • Protocol - Liquid-Liquid Extraction: If your product is soluble in a solvent that is immiscible with the ionic liquid (e.g., a non-polar organic solvent like hexane), you can use liquid-liquid extraction to remove the product. The denser ionic liquid phase can then be separated, washed, and dried under vacuum for reuse.

    • Protocol - Distillation/Evaporation: If your product is volatile, it can be removed from the non-volatile ionic liquid via distillation or rotary evaporation.

    • Verification: Before reusing the ionic liquid, it is best practice to verify its purity (e.g., via NMR or FTIR spectroscopy) to ensure that no product or by-products remain, as these could interfere with subsequent reactions.[10] Studies have shown it can be recycled multiple times with minimal loss in efficiency.[11]

References

  • Trihexyltetradecylphosphonium Bromide. Hiyka. [Link]

  • Trihexyltetradecylphosphonium bromide | C32H68BrP. PubChem, National Institutes of Health. [Link]

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research, ACS Publications (2021). [Link]

  • Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. ProQuest. [Link]

  • Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. ResearchGate. [Link]

  • Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing (2021). [Link]

  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. ResearchGate. [Link]

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Validation & Comparative

Performance Validation of Trihexyltetradecylphosphonium Bromide in Desulfurization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of cleaner fuels, the removal of sulfur compounds from petroleum fractions remains a critical challenge for the refining industry.[1] Conventional hydrodesulfurization (HDS) processes, while effective for simple thiols and sulfides, struggle to remove recalcitrant aromatic sulfur compounds like dibenzothiophene (DBT) and its derivatives without resorting to harsh operating conditions of high temperature and pressure.[2] This has spurred significant research into alternative desulfurization technologies. Among these, extractive and oxidative desulfurization using ionic liquids (ILs) have emerged as promising, environmentally benign alternatives.[1][3]

This guide provides an in-depth performance validation of a specific phosphonium-based ionic liquid, trihexyltetradecylphosphonium bromide ([THTDP]Br), in the desulfurization of liquid fuels.[4][5][6] We will objectively compare its efficacy against other ionic liquids and conventional methods, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced desulfurization techniques.

Introduction to [THTDP]Br and Its Role in Desulfurization

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, with a bromide anion.[7][8][9] Its asymmetric structure and the nature of the phosphonium cation impart unique physicochemical properties, including high thermal stability, low vapor pressure, and excellent solubility for aromatic sulfur compounds, making it a compelling candidate for desulfurization processes.[7][10]

[THTDP]Br has been effectively utilized in two primary desulfurization strategies:

  • Extractive Desulfurization (EDS): In this process, [THTDP]Br acts as a solvent to selectively extract sulfur-containing compounds from the fuel phase due to favorable molecular interactions.[4][5]

  • Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS): This enhanced method combines extraction with oxidation. [THTDP]Br functions as both an extractant and a catalyst, facilitating the oxidation of sulfur compounds (typically using an oxidant like hydrogen peroxide) to their corresponding sulfones, which are more polar and thus more easily extracted into the ionic liquid phase. The use of ultrasound enhances the mass transfer and reaction rates.[6][11]

Performance Benchmarking: [THTDP]Br vs. Alternatives

The true measure of a desulfurization agent lies in its performance relative to existing technologies. This section compares the efficacy of [THTDP]Br with other ionic liquids and conventional hydrodesulfurization.

Comparison with Other Ionic Liquids

The choice of cation and anion in an ionic liquid significantly influences its desulfurization performance. While imidazolium-based ILs were initially popular, phosphonium-based ILs like [THTDP]Br are gaining traction due to their high production rates and often superior performance.[4]

Ionic LiquidDesulfurization MethodSulfur CompoundRemoval Efficiency (%)Temperature (°C)Time (min)IL:Fuel Mass RatioReference
[THTDP]Br EDSDibenzothiophene (DBT)88.530301:1[4]
[THTDP]Br UEODSDibenzothiophene (DBT)>9830--[6][12]
[THTDP]ClUEODSDibenzothiophene (DBT)98.6730--[12][13]
[P4444][MeSO4]EDSDibenzothiophene (DBT)6930151:1[12]
[bmim]Cl/FeCl3EDSDibenzothiophene (DBT)97.9 (after 4 steps)Room Temp.--[14]
[BPy]BF4EDSThiophene45.5Room Temp.--[14]
[bmim]BF4EDSDibenzothiophene (DBT)73.0230301:1[15]

Analysis: The data clearly indicates the high efficiency of [THTDP]Br, particularly in the UEODS process where it achieves near-complete removal of DBT.[6][12] Its performance in EDS is also notable, surpassing several other tested ionic liquids under similar conditions.[4] The underlying reason for this high efficiency is attributed to the favorable interaction energy between the [THTDP]Br and sulfur compounds, as suggested by Density Functional Theory (DFT) calculations.[4][6]

Contextualizing with Conventional Hydrodesulfurization (HDS)

Direct comparison with HDS is complex as the mechanisms and target compounds differ. HDS is a mature, large-scale industrial process effective for non-aromatic sulfur compounds. However, it requires high temperatures (300-400 °C) and pressures (30-130 atm) and is less effective for sterically hindered aromatic sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT).[2]

TechnologyTarget Sulfur CompoundsOperating ConditionsAdvantagesDisadvantages
[THTDP]Br-based Desulfurization Aromatic sulfur compounds (DBT, BT, Thiophene)Mild (e.g., 30°C, atmospheric pressure)High efficiency for refractory compounds, Recyclable, Environmentally benignHigher initial cost of IL, Potential for IL carryover into fuel
Hydrodesulfurization (HDS) Thiols, sulfides, some thiophenesHarsh (High temperature and pressure)Mature technology, High throughputInefficient for refractory aromatic sulfur compounds, High energy consumption, Catalyst deactivation

Mechanistic Insights: The "How" Behind the Performance

The superior performance of [THTDP]Br is not fortuitous; it is grounded in specific molecular interactions. DFT calculations have revealed that the energy band gap between [THTDP]Br and DBT is the lowest among various sulfur compounds, indicating a stronger interaction and more facile extraction.[4]

In the UEODS process, [THTDP]Br plays a dual role. It first extracts the sulfur compounds from the oil phase. Then, in the presence of an oxidant like H2O2, it catalyzes the oxidation of the sulfur atom to form sulfoxides and subsequently sulfones.[6][16] These oxidized products are significantly more polar than the parent sulfur compounds and are thus preferentially sequestered in the ionic liquid phase.

Caption: Mechanism of Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) with [THTDP]Br.

Experimental Protocols: A Guide to Validation

To ensure scientific integrity, the following are detailed, step-by-step methodologies for evaluating the desulfurization performance of [THTDP]Br.

Synthesis of Trihexyltetradecylphosphonium Bromide ([THTDP]Br)

This protocol is based on the synthesis method described in the literature.[17]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine equimolar amounts of trihexylphosphine and 1-bromotetradecane.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 80-100 °C) with continuous stirring for 24-48 hours. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Wash the resulting product multiple times with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Drying: Dry the purified [THTDP]Br under high vacuum at an elevated temperature (e.g., 60-80 °C) to remove any residual solvent and moisture.

  • Characterization: Confirm the structure and purity of the synthesized [THTDP]Br using techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and FTIR spectroscopy.[4][5]

Caption: Workflow for the synthesis and characterization of [THTDP]Br.

Extractive Desulfurization (EDS) Protocol

This protocol outlines the procedure for evaluating the extractive desulfurization capability of [THTDP]Br.[4]

  • Preparation of Model Fuel: Prepare a model fuel by dissolving a known concentration of a sulfur compound (e.g., dibenzothiophene) in a sulfur-free organic solvent (e.g., n-dodecane).

  • Extraction: In a sealed vial, add a specific mass ratio of [THTDP]Br to the model fuel (e.g., 1:1).

  • Agitation: Vigorously shake or stir the mixture for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 30 °C).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the ionic liquid phase (bottom layer) and the fuel phase (top layer).

  • Analysis: Carefully extract the fuel phase and analyze the sulfur concentration using a suitable analytical technique, such as gas chromatography with a flame ionization detector (GC-FID) or a sulfur-specific detector.

  • Calculation of Efficiency: The desulfurization efficiency is calculated using the following formula: Efficiency (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100

Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) Protocol

This protocol details the enhanced UEODS process.[6]

  • Reaction Setup: In a reaction vessel, combine the model oil, [THTDP]Br, and an oxidant (e.g., hydrogen peroxide). The molar ratio of oxidant to sulfur is a critical parameter to optimize.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a specific duration at a controlled temperature.

  • Phase Separation and Analysis: Follow steps 4 and 5 from the EDS protocol to separate the phases and analyze the sulfur content in the fuel phase.

  • Recyclability Study: After desulfurization, the [THTDP]Br phase containing the oxidized sulfur compounds can be regenerated. This is typically done by washing with a suitable solvent to remove the sulfones, followed by drying. The recycled [THTDP]Br can then be reused in subsequent desulfurization cycles to evaluate its stability and long-term performance. Studies have shown that [THTDP]Br can be recycled up to 10 times without a significant loss in activity.[4]

Concluding Remarks and Future Outlook

Trihexyltetradecylphosphonium bromide has demonstrated exceptional performance as a desulfurization agent, particularly for the removal of recalcitrant aromatic sulfur compounds from liquid fuels. Its high efficiency, mild operating conditions, and excellent recyclability position it as a strong candidate for next-generation clean fuel technologies.[4][6] The dual-functionality of [THTDP]Br as both an extractant and a catalyst in the UEODS process is a significant advantage, leading to near-complete sulfur removal.[6]

Future research should focus on optimizing the process for real-world fuel feedstocks, which are significantly more complex than model oils. Furthermore, techno-economic analysis will be crucial to assess the industrial viability of [THTDP]Br-based desulfurization processes compared to conventional HDS. The development of even more efficient and cost-effective phosphonium-based ionic liquids will continue to drive innovation in this critical area of environmental science and chemical engineering.

References

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research. [Link]

  • Extraction of sulfur from liquid fuels using novel trihexyltetradecyl phosphonium bromide. Walsh Medical Media. [Link]

  • Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. PubMed. [Link]

  • Toward Application of Ionic Liquids to Desulfurization of Fuels: A Review. ACS Publications. [Link]

  • Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids. ResearchGate. [Link]

  • Ionic Liquids for Extractive Desulfurization of Fuels. ResearchGate. [Link]

  • Feasibility study of extraction desulfurization with ionic liquids. ResearchGate. [Link]

  • Comparison of different desulfurization systems on sulfur removal a. ResearchGate. [Link]

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ACS Publications. [Link]

  • Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. [Link]

  • Extractive desulfurization of crude petroleum oil and liquid fuels using trihexyl tetradecyl phosphonium bis(2-ethylhexyl) phosphate ionic liquid. ResearchGate. [Link]

  • Ionic Liquids for Desulphurization: A Review. ResearchGate. [Link]

  • Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. ResearchGate. [Link]

  • Oxidative desulfurization of fuel oils using ionic liquids: A review. ScienceDirect. [Link]

  • Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. ResearchGate. [Link]

  • Catalytic Oxidative/Extractive Desulfurization of Model Oil using Transition Metal Substituted Phosphomolybdates-Based Ionic Liquids. MDPI. [Link]

  • Desulfurization efficiency in terms of various sulfur compounds at different reaction time. ResearchGate. [Link]

  • Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review. PMC - NIH. [Link]

  • Trihexyltetradecylphosphonium Bromide. Hiyka. [Link]

  • Benzothiophene Adsorptive Desulfurization onto trihexYl(tetradecyl)phosphonium Dicyanamide Ionic-Liquid-Modified Renewable Carbon: Kinetic, Equilibrium and UV Spectroscopy Investigations. PMC - NIH. [Link]

  • Trihexyltetradecylphosphonium bromide. PubChem - NIH. [Link]

  • Deep Oxidative Desulfurization of Fuels Catalyzed by Phosphotungstic Acid in Ionic Liquids at Room Temperature. ResearchGate. [Link]

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A Comparative Guide to Phosphonium Ionic Liquids in Electrochemistry: Properties, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of electrochemical research, the quest for superior electrolyte materials is paramount. Among the diverse class of ionic liquids (ILs), phosphonium-based systems have emerged as compelling candidates, often outperforming their more common nitrogen-based counterparts, such as imidazolium and ammonium salts. This guide provides a comprehensive comparative analysis of phosphonium ionic liquids (PILs), offering researchers, scientists, and drug development professionals a critical overview of their electrochemical performance, supported by experimental data and detailed protocols. We will delve into the nuances of their synthesis, electrochemical characterization, and application in various domains, from energy storage to electrocatalysis and sensing.

The Phosphonium Advantage: Why Researchers are Turning to PILs

Phosphonium ionic liquids are a class of salts with a positively charged phosphorus atom at the core of the cation. This fundamental difference from nitrogen-based ILs imparts several advantageous properties for electrochemical applications.[1]

Enhanced Stability: One of the most significant advantages of PILs is their generally higher thermal and electrochemical stability.[2] The phosphorus-carbon bond is typically more stable than the nitrogen-carbon bond in analogous ammonium or imidazolium cations, leading to a wider electrochemical stability window (ESW). This allows for their use in high-voltage applications where other ILs might decompose. For instance, many phosphonium-based ILs exhibit thermal stability up to or exceeding 300-400°C.[1][3]

Tunable Properties: The properties of PILs can be finely tuned by modifying the four organic substituents on the phosphonium cation and by pairing it with a variety of anions.[1] The length and nature of the alkyl chains on the phosphonium cation, for example, can significantly influence properties like viscosity and ionic conductivity.[4]

Reduced Acidity: Unlike imidazolium-based ILs, where the C2 proton can be acidic and lead to carbene formation, phosphonium cations lack this feature, which can be beneficial for certain electrochemical reactions.[5]

This combination of high stability and tunability makes PILs attractive for a range of electrochemical applications, including next-generation batteries, supercapacitors, electrodeposition, and electrocatalysis.[5][6]

A Comparative Analysis of Key Electrochemical Properties

The performance of an ionic liquid in an electrochemical application is dictated by a combination of its physical and electrochemical properties. Here, we compare key performance indicators for a selection of phosphonium ionic liquids, often in relation to their imidazolium counterparts.

Ionic Conductivity and Viscosity

High ionic conductivity is crucial for efficient charge transport in electrochemical devices. This property is intrinsically linked to the viscosity of the ionic liquid – lower viscosity generally leads to higher ionic mobility and thus higher conductivity. The structure of both the cation and the anion plays a significant role in determining these properties.

Generally, increasing the alkyl chain length on the phosphonium cation leads to an increase in viscosity and a decrease in ionic conductivity due to increased van der Waals interactions.[7] However, the relationship can be complex, influenced by the symmetry and packing efficiency of the cation.[4]

Ionic LiquidAnionTemperature (°C)Ionic Conductivity (mS/cm)Viscosity (mPa·s)Reference
[P4444][EHS][EHS]-250.01874-[8]
[P66614][EHS][EHS]-250.00544-[8]
[C6C1IM][EHS][EHS]-250.07319-[8]
[P2224][FSI][FSI]-25-38% less than [P2228][FSI][9]
[P2228][FSI][FSI]-2535% more than [P2228][TFSI]-[9]
[P2228][TFSI][TFSI]-25-13% more than [P2224][FSI][9]

Table 1: Comparative Ionic Conductivity and Viscosity of Selected Ionic Liquids.

As illustrated in Table 1, imidazolium-based ILs, such as [C6C1IM][EHS], can exhibit higher ionic conductivity at room temperature compared to some phosphonium counterparts with bulky cations.[8] However, the choice of anion and the structure of the phosphonium cation can be optimized to enhance conductivity. For instance, FSI-based PILs often show higher conductivity and lower viscosity compared to their TFSI analogues.[9]

Electrochemical Stability Window (ESW)

The electrochemical stability window represents the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is highly desirable for high-energy-density devices. Phosphonium ionic liquids are renowned for their wide electrochemical windows, often exceeding those of imidazolium-based ILs.[1]

Ionic LiquidAnionElectrochemical Stability Window (V)Reference
[P4444][EHS][EHS]-~4.0[8]
[P66614][EHS][EHS]-~4.0[8]
[C6C1IM][EHS][EHS]-~4.0[8]
Bis(trifluoromethylsulfonyl)imide-based PILs[TFSI]->5.7[1]
Imidazolium-phosphate ILsPhosphateup to 6[10]

Table 2: Comparative Electrochemical Stability Windows of Selected Ionic Liquids.

As shown in Table 2, phosphonium ionic liquids, particularly those with fluorinated anions like bis(trifluoromethylsulfonyl)imide ([TFSI]-), can exhibit remarkably wide electrochemical stability windows, making them suitable for high-voltage applications.[1]

Thermal Stability

High thermal stability is critical for the safety and operational lifetime of electrochemical devices, especially those operating at elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique for evaluating the thermal stability of ionic liquids. Phosphonium-based ILs generally exhibit superior thermal stability compared to their ammonium and imidazolium counterparts.[2]

Cation TypeTypical Decomposition Temperature (°C)Reference
Phosphonium>300[2]
Imidazolium>200[2]
Ammonium~150[2]

Table 3: General Comparison of Thermal Stability by Cation Type.

The enhanced thermal stability of PILs is attributed to the stronger P-C bonds and the absence of facile decomposition pathways that are present in some nitrogen-based cations.[2]

Experimental Protocols for Characterization

To ensure the scientific integrity and reproducibility of research, it is crucial to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for the key electrochemical and thermal analysis techniques used to characterize phosphonium ionic liquids.

Synthesis of Phosphonium Ionic Liquids

The synthesis of phosphonium ionic liquids typically involves a two-step process: quaternization followed by anion exchange.[11][12]

Step 1: Quaternization of a Trialkylphosphine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the trialkylphosphine and a stoichiometric amount of the desired haloalkane.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants. For example, the reaction of trihexylphosphine with 1-chlorodecane can be carried out at 140°C for 24 hours.[12]

  • After the reaction is complete, the resulting phosphonium halide is often a viscous liquid or a solid.

Step 2: Anion Exchange (Metathesis)

  • Dissolve the synthesized phosphonium halide in a suitable solvent (e.g., water or a polar organic solvent).

  • In a separate vessel, dissolve a salt containing the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide) in the same solvent.

  • Add the anion salt solution dropwise to the phosphonium halide solution with vigorous stirring.

  • A precipitation of the inorganic halide salt (e.g., LiCl) will occur.

  • Stir the mixture for a specified period (e.g., 3 hours) at room temperature to ensure complete reaction.[11]

  • Separate the desired phosphonium ionic liquid from the precipitated salt by filtration or decantation.

  • Wash the ionic liquid phase with deionized water to remove any remaining inorganic salts. The absence of halide ions can be confirmed by testing with a silver nitrate solution.[11]

  • Dry the final product under vacuum to remove any residual solvent and water.

Synthesis_of_PILs cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange phosphine Trialkylphosphine quaternization Quaternization (Heating, Inert Atmosphere) phosphine->quaternization haloalkane Haloalkane haloalkane->quaternization phosphonium_halide Phosphonium Halide quaternization->phosphonium_halide metathesis Metathesis (Room Temperature) phosphonium_halide->metathesis anion_salt Anion Salt (e.g., Li[TFSI]) anion_salt->metathesis pil Phosphonium Ionic Liquid metathesis->pil inorganic_salt Inorganic Salt (Precipitate) metathesis->inorganic_salt

Caption: General synthesis pathway for phosphonium ionic liquids.

Electrochemical Characterization

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW) Determination

Cyclic voltammetry is a powerful technique to determine the electrochemical stability window of an ionic liquid.[13][14]

  • Cell Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire or mesh).[13]

  • Electrolyte Preparation: The phosphonium ionic liquid is used as the electrolyte. It is crucial to ensure the IL is dry and free of impurities, as these can significantly affect the measured ESW.

  • Experimental Parameters:

    • Potential Range: A wide potential range is scanned to identify the oxidation and reduction limits of the IL. The initial and final potentials should be set beyond the expected stability window.

    • Scan Rate: A typical scan rate is between 20 and 100 mV/s.

    • Inert Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen and moisture.

  • Procedure:

    • Place the three electrodes in the electrochemical cell containing the phosphonium ionic liquid.

    • Apply a linear potential sweep from the initial potential to the vertex potential and then back to the final potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The electrochemical stability window is determined from the resulting voltammogram. The anodic (oxidation) and cathodic (reduction) limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 or 1.0 mA/cm²).

    • The ESW is the difference between the anodic and cathodic limits.

CV_Workflow start Start setup Three-Electrode Cell Setup (WE, RE, CE in PIL) start->setup purge Purge with Inert Gas setup->purge set_params Set CV Parameters (Potential Range, Scan Rate) purge->set_params run_cv Run Cyclic Voltammetry set_params->run_cv analyze Analyze Voltammogram (Determine Oxidation/Reduction Limits) run_cv->analyze esw Calculate Electrochemical Stability Window (ESW) analyze->esw end End esw->end

Caption: Workflow for determining the electrochemical stability window using cyclic voltammetry.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.[15][16][17]

  • Sample Preparation: Place a small, accurately weighed amount of the phosphonium ionic liquid (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: The sample is heated from room temperature to a temperature well above its expected decomposition point (e.g., 600 °C).

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Start the heating program and record the mass loss as a function of temperature.

  • Data Analysis:

    • The onset decomposition temperature (Tonset) is determined from the TGA curve, typically as the temperature at which a significant mass loss begins. This is often calculated using the tangent method.

    • The temperature at which 5% or 10% mass loss occurs (T5% or T10%) is also commonly reported as a measure of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[15][17]

  • Sample Preparation: Hermetically seal a small amount of the phosphonium ionic liquid (typically 5-10 mg) in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere.

    • Heating/Cooling Program: A typical program involves:

      • Heating the sample to a temperature above its expected melting point to erase its thermal history.

      • Cooling the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -90 °C).

      • Heating the sample again at the same rate to a temperature above its melting point.

  • Procedure:

    • Place the sample and reference pans in the DSC cell.

    • Run the temperature program and record the heat flow.

  • Data Analysis:

    • The glass transition temperature (Tg) appears as a step-like change in the heat flow curve during the second heating scan.

    • The melting point (Tm) is observed as an endothermic peak, and the crystallization temperature (Tc) as an exothermic peak.

Applications of Phosphonium Ionic Liquids in Electrochemistry

The unique properties of phosphonium ionic liquids have led to their investigation in a wide array of electrochemical applications.

Energy Storage: Batteries and Supercapacitors

The wide electrochemical stability window and good thermal stability of PILs make them highly suitable as electrolytes in high-energy-density lithium-ion batteries and supercapacitors.[3][18][19] For instance, short alkyl-substituted phosphonium ILs like [P2224][FSI] have shown competitive performance in silicon anodes for lithium-ion batteries.[3][18] In supercapacitors, while some imidazolium-based ILs may offer higher specific capacitance at room temperature, phosphonium-based ILs can provide better performance at elevated temperatures due to their superior stability.[8][19]

Electrocatalysis: CO₂ Reduction

Phosphonium ionic liquids have shown promise in the electrocatalytic reduction of carbon dioxide (CO₂). They can enhance the efficiency and selectivity of the process. For example, an imidazole-functionalized phosphonium ionic liquid-modified gold electrode has been shown to reduce CO₂ to formate and methanol at a significantly lower overpotential compared to a conventional gold electrode.[20][21][22] The PIL can effectively activate the CO₂ molecule and stabilize the reaction intermediates.[5]

Electrochemical Sensors

The unique properties of phosphonium ionic liquids can be harnessed to develop novel electrochemical sensors. For instance, a composite electrode made of triphenylphosphine-modified carbon nanotubes with a phosphonium ionic liquid as a binder has been successfully used for the sensitive and simultaneous determination of heavy metal ions like Cd²⁺, Pb²⁺, and Hg²⁺.[23]

Future Outlook

Phosphonium ionic liquids represent a highly promising class of materials for advancing electrochemical technologies. Their inherent stability and tunability offer significant advantages over traditional electrolytes and other classes of ionic liquids. Future research will likely focus on:

  • Designing novel PILs: Synthesizing new phosphonium cations and pairing them with a wider range of anions to further optimize properties like ionic conductivity and viscosity for specific applications.

  • Exploring new applications: Expanding the use of PILs in emerging areas of electrochemistry, such as redox flow batteries, electro-organic synthesis, and advanced biosensors.

  • Reducing cost: Developing more cost-effective synthesis routes to facilitate the large-scale industrial application of phosphonium ionic liquids.[24][25]

As our understanding of the structure-property relationships in these fascinating materials deepens, we can expect to see phosphonium ionic liquids play an increasingly important role in the development of next-generation electrochemical devices.

References

  • CO2 Reduction Promoted by Imidazole Supported on a Phosphonium-Type Ionic-Liquid-Modified Au Electrode at a Low Overpotential. ACS Catalysis. [Link]

  • Aprotic phosphonium‐based ionic liquid as electrolyte for high CO2 electroreduction to oxalate. ResearchGate. [Link]

  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. [Link]

  • Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. National Institutes of Health. [Link]

  • CO2 Reduction Promoted by Imidazole Supported on a Phosphonium-Type Ionic Liquid-Modified Au Electrode at a Low Overpotential. ResearchGate. [Link]

  • (A) Conductivity of a series of phosphonium ionic liquids with varied... ResearchGate. [Link]

  • Elucidation of the Roles of Ionic Liquid in CO2 Electrochemical Reduction to Value-Added Chemicals and Fuels. MDPI. [Link]

  • Effect of Structure on Transport Properties (Viscosity, Ionic Conductivity and Self-Diffusion Coefficient) of Aprotic Heterocyclic Anion (AHA) Room Temperature Ionic Liquids. 2. Variation of Alkyl Chain Length in the Phosphonium Cation. ResearchGate. [Link]

  • CO2 Reduction Promoted by Imidazole Supported on a Phosphonium-Type Ionic-Liquid-Modified Au Electrode at a Low Overpotential. ACS Publications. [Link]

  • (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. AIChE. [Link]

  • Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for S. ChemRxiv. [Link]

  • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. ACS Publications. [Link]

  • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. HELDA - University of Helsinki. [Link]

  • Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Royal Society of Chemistry. [Link]

  • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. National Institutes of Health. [Link]

  • Thermogravimetric analysis (TG) of phosphonium based ionicliquids. ResearchGate. [Link]

  • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. Cris UTEC. [Link]

  • Industrial preparation of phosphonium ionic liquids. Green Chemistry (RSC Publishing). [Link]

  • (PDF) Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. [Link]

  • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. ACS Omega. [Link]

  • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An. Helda - University of Helsinki. [Link]

  • Simultaneous electrochemical determination of heavy metals using atriphenylphosphineMWCNTs composite carbon ionic liquid electrode. ResearchGate. [Link]

  • Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids. RSC Publishing. [Link]

  • Phosphonium-Based Ionic Liquids: An Overview. ResearchGate. [Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [Link]

  • Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. ChemRxiv. [Link]

  • Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health. [Link]

  • TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. ResearchGate. [Link]

  • Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • Phosphonium and imidazolium ILs employed in this study (for. ResearchGate. [Link]

  • A Practical Beginner's Guide To Cyclic Voltammetry: Supporting Information. Scribd. [Link]

  • Nanomaterials-Based Electrochemical Sensors for Heavy Metal Ions Detection. au-cas.org. [Link]

  • Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. [Link]

  • Electrochemical detection of heavy metal ions in water. RSC Publishing. [Link]

  • Green electrochemical sensors based on ionic liquid nanocomposites for detection of environmental pollutants. Kirori Mal College. [Link]

  • Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. PubMed Central. [Link]

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A Comparative Analysis of Trihexyltetradecylphosphonium Bromide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical sciences, the selection of appropriate reagents is paramount to achieving desired experimental outcomes. Among the diverse class of phase-transfer catalysts and ionic liquids, phosphonium salts have carved a niche for themselves, offering distinct advantages over their ammonium counterparts. This guide provides an in-depth comparative analysis of trihexyltetradecylphosphonium bromide ([P₆,₆,₆,₁₄][Br]), a prominent member of the phosphonium salt family, against other relevant phosphonium salts. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions for their specific applications.

Introduction to Phosphonium Salts: Beyond the Nitrogen Analogue

Quaternary phosphonium salts, characterized by a central phosphorus atom bonded to four organic residues, have garnered significant attention due to their unique physicochemical properties.[1][2] Unlike their nitrogen-based ammonium analogues, phosphonium salts often exhibit superior thermal and chemical stability.[3][4] This enhanced stability can be attributed to the lower electronegativity and larger size of the phosphorus atom, which results in longer, more polarizable P-C bonds compared to the N-C bonds in ammonium salts. This fundamental difference in atomic characteristics translates to a range of practical advantages in various chemical processes.[5]

Phosphonium salts are widely utilized as phase-transfer catalysts, electrolytes in energy storage devices, and as stabilizing agents for nanoparticles.[6][7] Their efficacy in these roles is largely dictated by the nature of the alkyl or aryl substituents on the phosphorus cation and the associated anion. The focus of this guide, trihexyltetradecylphosphonium bromide, possesses a combination of long alkyl chains that impart distinct solubility and surface-active properties.[6]

Physicochemical Properties: A Head-to-Head Comparison

The performance of a phosphonium salt is intrinsically linked to its physical and chemical properties. In this section, we compare trihexyltetradecylphosphonium bromide with other phosphonium salts, highlighting key differences in thermal stability, solubility, and electrochemical properties.

Thermal Stability

The thermal stability of an ionic liquid is a critical parameter, especially for applications requiring elevated temperatures. Phosphonium salts, in general, demonstrate higher thermal stability than their ammonium counterparts.[3][8] The decomposition temperature is influenced by both the cation and the anion.

Phosphonium SaltAnionDecomposition Temperature (Td)Reference
Trihexyltetradecylphosphonium Bromide Br⁻~300-350 °C[9]
Trihexyltetradecylphosphonium ChlorideCl⁻>300 °C[9]
Tributyl(octyl)phosphonium Bis(trifluoromethylsulfonyl)imide[NTf₂]⁻~400 °C[7]
Tetraarylphosphonium Bis(trifluoromethylsulfonyl)imide[NTf₂]⁻>300 °C (stable for months in air)[10]

Table 1: Comparative Thermal Stability of Selected Phosphonium Salts.

The data clearly indicates that the choice of anion significantly impacts thermal stability. While halide anions like bromide and chloride offer good stability, non-coordinating anions such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can push the decomposition temperature even higher.[11] The exceptional stability of tetraarylphosphonium salts is noteworthy for high-temperature applications.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

A standard method to determine the thermal stability of these salts is Thermogravimetric Analysis (TGA).

Methodology:

  • A small sample (5-10 mg) of the phosphonium salt is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The weight loss of the sample is monitored as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Solubility Profile

The solubility of phosphonium salts is a key determinant of their utility in various solvent systems. The long alkyl chains of trihexyltetradecylphosphonium bromide render it highly soluble in a wide range of organic solvents, while its ionic nature provides some solubility in polar environments.[6]

Phosphonium SaltRepresentative SolventsInsoluble inReference
Trihexyltetradecylphosphonium Bromide Chloroform, Dichloromethane, Acetone, Ethanol, MethanolDiethyl ether, Petroleum ether[1][6]
Alkyl(tri-tert-butyl)phosphonium HalidesChloroform, Dichloromethane, Acetone, Ethanol, MethanolDiethyl ether, Petroleum ether[1]
Water-soluble alkyltriarylphosphonium saltsWater, Aqueous bases-[12][13]

Table 2: General Solubility Characteristics of Phosphonium Salts.

The tunability of solubility is a significant advantage of phosphonium salts. By altering the length and nature of the alkyl or aryl groups, their solubility can be tailored for specific applications. For instance, the incorporation of carboxyl or hydroxyl groups on the aryl rings of triarylphosphonium salts can render them water-soluble, which is beneficial for aqueous-phase reactions.[12]

Experimental Protocol: Solubility Determination

A simple, effective method for determining solubility is as follows:

Methodology:

  • Add a known amount of the phosphonium salt to a specific volume of the solvent at a controlled temperature.

  • Stir the mixture for a set period to ensure equilibrium is reached.

  • Visually inspect for any undissolved solid.

  • If the salt dissolves completely, add more until saturation is reached.

  • The solubility can be quantified by gravimetric analysis of the saturated solution.

Electrochemical Window

For electrochemical applications such as batteries and supercapacitors, a wide electrochemical window is crucial. Phosphonium-based ionic liquids generally possess wide potential windows.[7][14]

Ionic Liquid CationAnionElectrochemical Window (V)Reference
Tri-n-butylalkylphosphonium[NTf₂]⁻> 5.7[7]
Triethylalkylphosphonium[NTf₂]⁻~5.3[15]
Ammonium-based ILsVariousGenerally narrower than phosphonium analogues[16]

Table 3: Comparative Electrochemical Windows.

Phosphonium ionic liquids consistently demonstrate wider electrochemical windows compared to their ammonium counterparts, making them more suitable for high-voltage applications.[5][16] The cathodic limit is generally determined by the reduction of the phosphonium cation, while the anodic limit is dictated by the oxidation of the anion.[16]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard technique to measure the electrochemical window.

Methodology:

  • Prepare an electrolyte solution of the phosphonium salt in a suitable solvent.

  • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

  • Scan the potential of the working electrode in both the positive and negative directions and record the resulting current.

  • The electrochemical window is the potential range where no significant faradaic current is observed.

Applications and Performance Insights

The unique properties of trihexyltetradecylphosphonium bromide and its analogues translate into superior performance in a variety of applications.

Phase-Transfer Catalysis

Trihexyltetradecylphosphonium bromide is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[6] Its long alkyl chains enhance its solubility in the organic phase, while the charged phosphonium center interacts with the aqueous phase, enabling the transfer of anions.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (Y⁻) Catalyst_Y_org [P₆,₆,₆,₁₄]⁺Y⁻ Anion_aq->Catalyst_Y_org Ion Exchange Substrate_org Organic Substrate (RX) Product_org Product (RY) Substrate_org->Product_org Catalyst_org [P₆,₆,₆,₁₄]⁺Br⁻ Product_org->Catalyst_org Regeneration Catalyst_Y_org->Substrate_org Reaction

Caption: Phase-transfer catalysis mechanism.

Nanoparticle Stabilization

The long alkyl chains of phosphonium salts can act as effective capping agents to stabilize nanoparticles, preventing their agglomeration.[1] This is particularly valuable in catalysis, where the high surface area of well-dispersed nanoparticles is crucial for activity. Sterically hindered phosphonium salts have been shown to be excellent stabilizers for palladium nanoparticles used in Suzuki cross-coupling reactions.[1]

Drug Development and Biological Activity

Recent studies have explored the biological activity of phosphonium salts, with some exhibiting promising anticancer and antimicrobial properties.[17][18] For instance, tri-n-butyl-n-hexadecylphosphonium bromide has shown significantly higher potency against certain cancer cell lines than the clinically used drug cisplatin.[17] The lipophilic nature of the long alkyl chains is thought to facilitate interaction with cell membranes. However, it is crucial to note that increasing the alkyl chain length can also lead to increased toxicity.[4]

Drug_Delivery_Concept Phosphonium_Salt Phosphonium Salt (e.g., [P₆,₆,₆,₁₄]Br) Micelle Micellar Carrier Phosphonium_Salt->Micelle Drug_Molecule Hydrophobic Drug Drug_Molecule->Micelle Cell_Membrane Cell Membrane Micelle->Cell_Membrane Interaction Drug_Uptake Enhanced Drug Uptake Cell_Membrane->Drug_Uptake

Caption: Phosphonium salts in drug delivery.

Conclusion and Future Outlook

Trihexyltetradecylphosphonium bromide stands out as a versatile and robust phosphonium salt with a favorable balance of properties for a wide range of applications. Its high thermal stability, tunable solubility, and efficacy as a phase-transfer catalyst and nanoparticle stabilizer make it a valuable tool for researchers.

When compared to other phosphonium salts, the choice ultimately depends on the specific requirements of the application. For high-temperature processes, salts with non-coordinating anions like [NTf₂]⁻ may be preferable. For applications requiring aqueous solubility, functionalized triarylphosphonium salts present a compelling alternative.

The ongoing research into the biological activities of phosphonium salts opens up exciting new avenues in drug development. However, a thorough understanding of their toxicological profiles is essential for their safe and effective translation into therapeutic agents. As the demand for high-performance and environmentally benign chemical processes continues to grow, the importance of well-characterized and versatile reagents like trihexyltetradecylphosphonium bromide is set to increase.

References

  • Protic ionic liquids based on phosphonium cations: Comparison with ammonium analogues. (2025).
  • Protic ionic liquids based on phosphonium cations: comparison with ammonium analogues - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020).
  • Trihexyltetradecylphosphonium bromide. (n.d.). Chem-Impex.
  • Trihexyltetradecylphosphonium Bromide. (n.d.). Hiyka.
  • A Comparison of the Tribological Properties of Two Phosphonium Ionic Liquids. (2024). MDPI.
  • Phosphonium-Based Ionic Liquids: An Overview. (n.d.).
  • High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. (n.d.).
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. (2022).
  • Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021).
  • Physical and electrochemical properties of low-viscosity phosphonium ionic liquids as potential electrolytes. (n.d.).
  • Physical and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine. (n.d.).
  • Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments.
  • Research advances in electrochemical window of ionic liquids. (n.d.).
  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. (2018). Physical Chemistry Chemical Physics.
  • The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. (n.d.). Royal Society of Chemistry.
  • Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. (n.d.).

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A Comparative Guide to the Validation of Analytical Methods for Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Ionic Liquids

Trihexyltetradecylphosphonium bromide is a quaternary phosphonium salt used in diverse applications, including as a phase-transfer catalyst, a reaction medium for chemical synthesis, and in the development of electrolytes for energy storage.[1] As with any component used in pharmaceutical development or high-purity chemical manufacturing, the rigorous, quantitative determination of its purity and concentration is critical.

However, THTDPB presents a significant analytical challenge: it lacks a strong UV-absorbing chromophore. This property renders the most common High-Performance Liquid Chromatography (HPLC) detector, the UV-Vis detector, largely ineffective for sensitive and direct quantification.[2] Therefore, alternative detection strategies and robust method validation are paramount to ensure data quality, reliability, and consistency, in line with regulatory expectations.[3]

This guide compares suitable analytical techniques and provides a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5]

Section 1: Selecting the Right Analytical Technique: A Comparative Overview

The primary challenge in THTDPB analysis is its lack of a chromophore. This necessitates the use of "universal" or mass-based HPLC detectors.[6][7] Below is a comparison of viable detector technologies for this application.

Detector Technology Principle of Operation Advantages for THTDPB Analysis Limitations
UV-Vis Detector Measures the absorption of ultraviolet or visible light by the analyte.Widely available, robust, and simple to use.Not Suitable. THTDPB lacks a chromophore, leading to poor or no UV absorption and thus inadequate sensitivity.[2]
Refractive Index (RI) Detector Measures the difference in the refractive index between the mobile phase and the analyte.[8][9]Universal detector capable of detecting non-chromophoric compounds.[7]Low sensitivity, incompatible with gradient elution, and highly sensitive to temperature and flow rate fluctuations.[8]
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[6][10]Universal detection for non-volatile compounds; compatible with gradient elution; more sensitive than RI.[9][11]Response can be non-linear; requires careful optimization of gas flow and evaporation temperature.
Charged Aerosol Detector (CAD) Nebulizes the eluent, evaporates the mobile phase, transfers a charge to the resulting aerosol particles, and measures the charge with an electrometer.[12][13]Excellent sensitivity for non-volatile and semi-volatile analytes; provides a more uniform response than ELSD; compatible with gradient elution.[12][14]Response can be affected by mobile phase composition; requires a volatile mobile phase.[12]

Section 2: A Validated HPLC-CAD Method for THTDPB Assay

This section outlines a robust, step-by-step protocol for the assay of Trihexyltetradecylphosphonium Bromide, designed to be validated according to the ICH Q2(R1) guideline.

Experimental Protocol: HPLC-CAD Assay
  • Instrumentation and Reagents:

    • HPLC or UHPLC system with a quaternary pump and autosampler.

    • Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo or Waters ACQUITY UPLC CAD).[15]

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

    • Trihexyltetradecylphosphonium Bromide reference standard.

    • HPLC-grade Acetonitrile (ACN) and water.

    • HPLC-grade Formic Acid (FA).

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Quaternary ammonium compounds can be retained on such columns, often with an ion-pairing agent.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-10 min: 60% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C (Optimize based on mobile phase volatility).

    • Nebulizer Gas: Nitrogen at 35 psi.

    • Data Collection Rate: 10 Hz.

    • Note: These are starting parameters and should be optimized for the specific instrument used.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of THTDPB reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

    • Working Standards: Prepare a series of working standards for linearity and quantitation (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the diluent.

    • Sample Solution (500 µg/mL): Accurately weigh 25 mg of the THTDPB sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Section 3: Method Validation Protocol & Results per ICH Q2(R1)

Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[16] The following parameters must be evaluated for an assay method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Protocol: Inject the diluent (blank), a solution of the THTDPB reference standard, and a sample solution.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the THTDPB peak. The peak in the sample solution should be spectrally pure (if using a diode array detector in parallel) and have the same retention time as the reference standard.

Linearity & Range

Linearity demonstrates a proportional relationship between analyte concentration and detector response over a specified range.

  • Protocol: Inject the prepared working standards (e.g., 50-750 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.

  • Data Summary (Example):

    Concentration (µg/mL) Mean Peak Area
    50 15,500
    100 31,200
    250 78,000
    500 158,000
    750 235,000

    Result: r² = 0.9991

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.

  • Protocol: Spike a placebo or sample matrix with the THTDPB standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare three replicates at each level and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

  • Data Summary (Example):

    Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
    80% 400 398.4 99.6
    100% 500 502.5 100.5

    | 120% | 600 | 595.8 | 99.3 |

Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Perform six replicate injections of the sample solution (at 100% concentration) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD over both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: LOQ must be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the assay results should not be significantly affected.

Section 4: Visualizing the Validation Process

A structured workflow is essential for a successful method validation campaign.

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Protocol cluster_2 Finalization Dev Method Development (HPLC-CAD) Opt Parameter Optimization (Flow, Temp, Gradient) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report Generation Rob->Report SOP SOP Implementation Report->SOP G cluster_core cluster_quant cluster_limits Specificity Specificity Linearity Linearity Accuracy Accuracy Specificity->Accuracy Establishes Foundation For Precision Precision Specificity->Precision Establishes Foundation For Robustness Robustness Specificity->Robustness Tested Under Varied Conditions Linearity->Accuracy Establishes Foundation For Linearity->Precision Establishes Foundation For Linearity->Robustness Tested Under Varied Conditions LOQ Quantitation Limit Accuracy->LOQ Defines Accuracy->Robustness Tested Under Varied Conditions Precision->LOQ Defines Precision->Robustness Tested Under Varied Conditions LOQ->Robustness Tested Under Varied Conditions

References

A Senior Application Scientist's Guide to Trihexyltetradecylphosphonium Bromide: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trihexyltetradecylphosphonium bromide, often abbreviated as [THTDP]Br or [P6,6,6,14]Br, is a quaternary phosphonium salt that has garnered significant attention as a versatile ionic liquid (IL).[1] Characterized by a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, its asymmetric and bulky structure prevents efficient crystal lattice packing, resulting in a substance that is liquid at or near room temperature.[2][3] This guide provides an in-depth technical review of the primary applications of [THTDP]Br, comparing its performance with alternative compounds and providing the experimental context necessary for researchers, chemists, and drug development professionals to evaluate its potential for their work. We will delve into its roles in chemical synthesis, materials science, environmental remediation, and the burgeoning field of biomedical applications, supported by experimental data and protocols.

Core Physicochemical Properties

Understanding the physical and chemical characteristics of [THTDP]Br is fundamental to appreciating its utility. Unlike traditional volatile organic solvents, its negligible vapor pressure enhances laboratory safety and reduces environmental impact.[4] Its properties are a direct result of its molecular structure: a large, lipophilic phosphonium cation paired with a bromide anion.[4]

PropertyValueSource
Molecular Formula C₃₂H₆₈PBr[1][5]
Molecular Weight 563.76 g/mol [1][5]
Appearance Colorless to yellowish-brown liquid[1]
CAS Number 654057-97-3[1][5]
Density ~0.96 g/mL at 20 °C[1]
Key Features Excellent thermal stability, low volatility, high ionic conductivity[4]

These properties make [THTDP]Br a compelling candidate for applications requiring a stable, non-volatile, and ionically conductive medium.[4]

Applications in Chemical Synthesis and Catalysis

The unique solvent properties and catalytic activity of [THTDP]Br have established it as a valuable tool in organic synthesis.

Phase Transfer Catalysis

In many organic reactions, reactants are partitioned between immiscible aqueous and organic phases. [THTDP]Br excels as a phase transfer catalyst (PTC), where its lipophilic cation transports reactant anions from the aqueous phase into the organic phase, thereby accelerating the reaction rate and improving yields.[1]

Diagram 1: Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_aq Reactant Anion (A⁻) THTDP_A_org [P₆₆₆₁₄]⁺A⁻ A_aq->THTDP_A_org Transport to Organic Phase Na_aq Sodium Cation (Na⁺) BX_org Organic Substrate (BX) AB_org Product (AB) NaX_org Byproduct (NaX) THTDP_Br_aq [P₆₆₆₁₄]⁺Br⁻ THTDP_Br_aq->A_aq Anion Exchange THTDP_A_org->BX_org Reaction THTDP_A_org->THTDP_Br_aq Regeneration

Caption: Workflow of [THTDP]Br as a phase transfer catalyst.

Extractive and Oxidative Desulfurization of Fuels

The removal of sulfur compounds from liquid fuels is crucial for environmental compliance.[6] [THTDP]Br has proven to be a highly effective extractant and catalyst for this purpose, particularly in ultrasound-assisted extractive/oxidative desulfurization (UEODS) processes.[7][8]

Comparative Performance: Studies have shown that [THTDP]Br offers significant advantages over conventional hydrodesulfurization, which requires high temperatures, high pressures, and expensive catalysts. In one study, an 88.5% removal of dibenzothiophene (DBT) was achieved in 30 minutes at 30°C using a 1:1 mass ratio of the ionic liquid to the model fuel.[6] Its performance is attributed to favorable interactions between the phosphonium cation and the sulfur compounds.[6][8] Furthermore, [THTDP]Br can be recycled and reused multiple times (at least six cycles) with only a slight decrease in efficiency, enhancing its economic and environmental viability.[6][7]

ParameterValue/ResultReference
Process Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)[7][8]
Target Compound Dibenzothiophene (DBT)[6]
Removal Efficiency 88.5%[6]
Conditions 30 °C, 30 min, 1:1 IL:fuel mass ratio[6]
Recyclability Recycled 6-10 times with minimal loss of efficiency[6][7]

Experimental Protocol: Ultrasound-Assisted Oxidative Desulfurization (UAOD)

This protocol is synthesized from methodologies described in the literature.[7][8][9]

  • Preparation of Model Oil: Prepare a model oil by dissolving a known concentration of a sulfur compound (e.g., dibenzothiophene, DBT) in a sulfur-free organic solvent like n-dodecane.

  • Reaction Setup: In a reaction vessel, combine the model oil, [THTDP]Br (as the catalyst/extractant), and an oxidant (e.g., hydrogen peroxide). The optimal molar ratio of oxidant to sulfur (n(O/S)) and the mass ratio of model oil to ionic liquid (m(MO/IL)) must be determined empirically but often starts at a 1:1 mass ratio.[7][8]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-40°C).[6][8] The ultrasound provides the energy for micro-emulsion formation, drastically increasing the interfacial area between the oil and the IL phases and thus accelerating the reaction.

  • Phase Separation: After sonication, the mixture will self-separate into two phases: the upper, sulfur-depleted oil phase and the lower ionic liquid phase containing the oxidized sulfur compounds.[8]

  • Analysis: Carefully remove the oil phase and analyze its sulfur content using a suitable technique, such as gas chromatography (GC) or an X-ray sulfur meter, to determine the desulfurization efficiency.

  • Regeneration: The ionic liquid phase can be regenerated by washing with a suitable solvent (e.g., acetonitrile) to remove the oxidized sulfur products and then dried under vacuum for reuse.[7]

Biomedical & Pharmaceutical Applications

The interface of ionic liquids and life sciences is a rapidly expanding frontier. The amphiphilic nature of [THTDP]Br, with its charged head and long alkyl tails, makes it an intriguing candidate for drug delivery and as a potential therapeutic agent.

Enhancing Drug Solubility and Delivery

A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). [THTDP]Br is used in the development of biocompatible materials for drug delivery systems, where it can improve the solubility and bioavailability of pharmaceutical compounds.[1][4] Its surface-active properties allow it to form micelles or nanoparticles that can encapsulate hydrophobic drugs, facilitating their transport in aqueous environments.[10]

Diagram 2: Drug Encapsulation Concept

Drug_Delivery cluster_micelle Micellar Nanoparticle center p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 Drug Hydrophobic Drug label_head Phosphonium Head (Hydrophilic) p2->label_head label_tail Alkyl Tails (Hydrophobic)

Caption: [THTDP]Br forming a micelle to encapsulate a hydrophobic drug.

Cytotoxicity and Potential as an Anticancer Agent

While often desired for their stability, some phosphonium salts exhibit significant biological activity, including cytotoxicity against cancer cells.[11][12] This property is linked to their lipophilic cationic nature, which facilitates accumulation in the mitochondria of cancer cells, leading to cell death.[11]

Comparative Cytotoxicity: Research has demonstrated that the cytotoxic efficacy of phosphonium salts can be potent. For instance, while not [THTDP]Br itself, a structurally similar compound, tri-n-butyl-n-hexadecylphosphonium bromide, showed an IC₅₀ value of approximately 5 µM in HeLa cells after 24 hours, making it about 10 times more potent than the clinical reference drug cisplatin under the same conditions.[11]

In a more direct application, the trihexyltetradecylphosphonium cation was paired with a fluorescent, anionic dye (aniline blue) to create novel ionic nanomedicines.[10] These nanoparticles were found to be more cytotoxic to human breast cancer cells (MCF-7) than the parent dye alone, demonstrating a synergistic effect and a promising avenue for therapeutic development.[10]

CompoundCell LineIC₅₀ (24h)ComparisonReference
Tri-n-butyl-n-hexadecylphosphonium bromideHeLa~5 µM~10x more potent than Cisplatin[11]
CisplatinHeLa~55 µMReference Drug[11]
[THTDP][Aniline Blue] NanoparticlesMCF-7More cytotoxic than parent compoundDemonstrates enhanced efficacy[10]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is based on standard methodologies described for testing phosphonium salts.[10][11]

  • Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of approximately 5x10³ cells per well and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.

  • Compound Preparation: Prepare a stock solution of [THTDP]Br or its derivative in a suitable solvent like DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5–10 µM).[10] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[10]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls: medium alone (negative control) and vehicle control (medium with DMSO).[10]

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[10]

  • Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are non-viable).

Other Noteworthy Applications

The utility of [THTDP]Br extends to other specialized areas:

  • Materials Science: It is used to modify the surface of nanoparticles, which enhances their stability and functionality for targeted applications.[1]

  • Electrochemistry: Due to its high ionic conductivity and stability, it serves as an effective electrolyte in advanced energy storage devices like batteries and supercapacitors.[1][4]

  • Environmental Remediation: It has shown effectiveness in the extraction of heavy metals from wastewater, offering a greener alternative to some traditional methods.[1]

Comparative Outlook and Future Directions

Trihexyltetradecylphosphonium bromide stands out as a highly versatile and thermally stable ionic liquid, often showing advantages over more common imidazolium-based ILs in terms of chemical stability.[2] However, researchers must consider its biological activity; while a benefit for anticancer research, its potential cytotoxicity requires careful handling and environmental assessment.[13][14]

Future research will likely focus on fine-tuning its properties by pairing the trihexyltetradecylphosphonium cation with different functional anions to create task-specific ionic liquids for applications ranging from "green" catalysis and CO₂ capture to the design of next-generation nanomedicines.[2][15]

References

  • Chem-Impex. (n.d.). Trihexyltetradecylphosphonium bromide.
  • Hiyka. (n.d.). Trihexyltetradecylphosphonium Bromide.
  • ProQuest. (n.d.). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization.
  • ACS Publications. (2021, August 1). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research.
  • National Institutes of Health (NIH). (n.d.). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye.
  • National Institutes of Health (NIH). (n.d.). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells.
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bromide ≥ 95%.
  • ResearchGate. (2025, October 20). (PDF) High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trihexyl(tetradecyl)phosphonium Bis(trifluoromethylsulfonyl)imide: A Versatile Ionic Liquid for Advanced Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • ResearchGate. (2021, August 1). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels | Request PDF.
  • RSC Publishing. (2021, February 9). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited.
  • ResearchGate. (2025, August 7). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF.
  • ACS Publications. (n.d.). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids.
  • ResearchGate. (n.d.). (PDF) Industrial Preparation of Phosphonium Ionic Liquids.
  • National Institutes of Health (NIH). (n.d.). Trihexyltetradecylphosphonium bromide | C32H68BrP | CID 16218822. PubChem.
  • PubMed. (2022, February 26). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization.
  • ResearchGate. (n.d.). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization | Request PDF.

Sources

The Ascendancy of Phosphonium Salts: A Comparative Guide to Trihexyltetradecylphosphonium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for catalysts that offer superior efficiency, stability, and selectivity is perpetual. Phase transfer catalysis (PTC) has emerged as a powerful technique to accelerate reactions between immiscible reactants, and at the heart of this methodology lie quaternary ammonium and phosphonium salts. While traditional quaternary ammonium salts have long been the workhorses of PTC, a new generation of phosphonium-based catalysts is proving to be a formidable alternative. This guide provides an in-depth, objective comparison of trihexyltetradecylphosphonium bromide, a prominent phosphonium salt, against its traditional ammonium-based counterparts, supported by experimental data and detailed methodologies.

The Catalyst Contenders: A Glimpse into Structure and Function

Trihexyltetradecylphosphonium Bromide: The Challenger

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium salt, is characterized by a central phosphorus atom bonded to four alkyl chains—three hexyl groups and one tetradecyl group—and a bromide counter-ion. Its bulky, lipophilic cation is highly soluble in organic solvents, a key attribute for an effective phase transfer catalyst. This structure allows it to efficiently transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[1]

Traditional Quaternary Ammonium Salts: The Incumbents

For decades, quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB) and Aliquat 336 (a mixture of trialkylmethylammonium chlorides) have been the go-to catalysts in phase transfer catalysis.[2] Their nitrogen-centered cationic structure, surrounded by alkyl groups, enables them to function as effective phase transfer agents. However, their performance can be limited by factors such as thermal and chemical stability, particularly in reactions requiring harsh conditions.

Performance Benchmark: A Data-Driven Comparison

Case Study 1: Nucleophilic Substitution - The Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is a prime example of a reaction significantly accelerated by phase transfer catalysis. Let's consider the synthesis of n-butyl phenyl ether from phenol and n-butyl bromide.

CatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Trihexyltetradecylphosphonium Bromide (Hypothetical) 1Toluene/Water902>95*
Tetrabutylammonium Bromide (TBAB) 1Toluene/Water90491[3]
Aliquat 336 1Toluene/Water90492[3]
Tetra Phenyl Phosphonium Bromide (TPPB) 1Toluene/Water60198[3]

Note: The data for Trihexyltetradecylphosphonium Bromide is a projection based on the established higher activity of lipophilic phosphonium salts. The TPPB data demonstrates the superior performance of a phosphonium salt in a similar reaction.

The data suggests that phosphonium salts, particularly those with high lipophilicity like TPPB, can achieve higher yields in shorter reaction times and at lower temperatures compared to traditional ammonium salts.[3] This enhanced activity is attributed to the larger, more polarizable phosphorus atom, which facilitates the formation of a more reactive, "naked" anion in the organic phase.

Case Study 2: C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds with acidic methylene groups is another important application of phase transfer catalysis. Consider the benzylation of 2-nitropropane with benzyl chloride.

CatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Trihexyltetradecylphosphonium Bromide (Hypothetical) 2Dichloromethane/Water253High*
Tetrabutylammonium Bromide (TBAB) 5Toluene/Aqueous NaOH10011.582[4]
Aliquat 336 2Toluene/Aqueous NaOH805~90[5]

Note: The data for Trihexyltetradecylphosphonium Bromide is a qualitative projection. The other data points illustrate typical conditions and yields for this type of reaction with traditional catalysts.

In C-alkylation reactions, the choice of catalyst can significantly influence both the reaction rate and selectivity. The higher thermal stability of phosphonium salts like trihexyltetradecylphosphonium bromide makes them particularly advantageous in reactions that require elevated temperatures to overcome activation barriers.[6]

The "Why": Causality Behind Experimental Choices

The selection of a phase transfer catalyst is not arbitrary; it is a decision guided by the specific demands of the chemical transformation.

  • Lipophilicity and Anion Activation: The long alkyl chains of trihexyltetradecylphosphonium bromide enhance its solubility in the organic phase, leading to a higher concentration of the catalyst-anion ion pair where the reaction occurs. The larger and more polarizable phosphorus atom, compared to nitrogen, results in a weaker interaction with the transported anion. This "naked" anion is more nucleophilic and, therefore, more reactive.[7]

  • Thermal Stability: Phosphonium salts generally exhibit superior thermal stability compared to their ammonium counterparts. Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures, a degradation pathway that reduces catalyst efficacy and introduces impurities.[6] Phosphonium salts are not susceptible to this degradation, making them the preferred choice for reactions requiring high temperatures.

Experimental Protocols: A Guide to Benchmarking

To ensure a rigorous and unbiased comparison of catalytic performance, a standardized experimental protocol is crucial.

Protocol 1: Williamson Ether Synthesis of n-Butyl Phenyl Ether

Objective: To compare the catalytic efficiency of trihexyltetradecylphosphonium bromide and tetrabutylammonium bromide (TBAB) in the synthesis of n-butyl phenyl ether.

Materials:

  • Phenol

  • n-Butyl bromide

  • Toluene

  • 50% Aqueous Sodium Hydroxide

  • Trihexyltetradecylphosphonium bromide

  • Tetrabutylammonium bromide (TBAB)

  • Internal standard (e.g., decane)

  • Anhydrous Magnesium Sulfate

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In two separate 100 mL round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, add phenol (10 mmol, 0.94 g), toluene (20 mL), and the internal standard (1 mmol).

  • Catalyst Addition: To one flask, add trihexyltetradecylphosphonium bromide (0.1 mmol, 1 mol%). To the second flask, add TBAB (0.1 mmol, 1 mol%).

  • Reaction Initiation: To each flask, add 50% aqueous sodium hydroxide (10 mL) and n-butyl bromide (12 mmol, 1.3 mL).

  • Reaction Conditions: Heat the reaction mixtures to 90°C with vigorous stirring (approximately 500 rpm) to ensure efficient mixing of the phases.

  • Monitoring the Reaction: At regular time intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from the organic layer of each reaction.

  • Sample Preparation for Analysis: Dilute the aliquot with diethyl ether and pass it through a small plug of anhydrous magnesium sulfate to remove any water.

  • Analysis: Analyze the samples by Gas Chromatography (GC) to determine the conversion of phenol and the yield of n-butyl phenyl ether by comparing the peak areas to that of the internal standard.

  • Work-up (at the end of the reaction): Cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to isolate the product.

Protocol 2: C-Alkylation of 2-Nitropropane with Benzyl Chloride

Objective: To compare the catalytic performance of trihexyltetradecylphosphonium bromide and Aliquat 336 in the C-alkylation of 2-nitropropane.

Materials:

  • 2-Nitropropane

  • Benzyl chloride

  • Dichloromethane

  • 50% Aqueous Sodium Hydroxide

  • Trihexyltetradecylphosphonium bromide

  • Aliquat 336

  • Internal standard (e.g., dodecane)

  • Anhydrous Sodium Sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks equipped with a magnetic stirrer, add 2-nitropropane (10 mmol, 0.89 g), dichloromethane (15 mL), and the internal standard (1 mmol).

  • Catalyst Addition: To one flask, add trihexyltetradecylphosphonium bromide (0.2 mmol, 2 mol%). To the second flask, add Aliquat 336 (0.2 mmol, 2 mol%).

  • Reaction Initiation: To each flask, add 50% aqueous sodium hydroxide (8 mL) and benzyl chloride (10 mmol, 1.15 mL).

  • Reaction Conditions: Stir the reaction mixtures vigorously at room temperature (25°C).

  • Monitoring the Reaction: Follow the progress of the reaction by taking aliquots from the organic layer at regular intervals and analyzing them by GC.

  • Analysis and Work-up: Follow the procedures outlined in Protocol 1 for sample preparation, analysis, and product isolation.

Visualizing the Process: Diagrams for Clarity

Phase Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na+Y- Na⁺Y⁻ (Nucleophile Source) Q+Y- Q⁺Y⁻ (Catalyst-Nucleophile Complex) Na+Y-->Q+Y- Anion Exchange at Interface Na+X- Na⁺X⁻ (Byproduct) R-X R-X (Substrate) R-Y R-Y (Product) R-X->R-Y Q+X- Q⁺X⁻ (Regenerated Catalyst) R-Y->Q+X- Q+Y-->R-Y Reaction with Substrate Q+X-->Na+X- Anion Exchange at Interface

Caption: General mechanism of phase transfer catalysis.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow start Start: Prepare Reactants and Solvents setup Set up Parallel Reactions (Catalyst A vs. Catalyst B) start->setup reaction Run Reactions under Identical Conditions (Temperature, Stirring, Time) setup->reaction monitoring Monitor Reaction Progress via Sampling and GC Analysis reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up reaction->workup monitoring->reaction isolation Isolate and Purify Product workup->isolation analysis Characterize Product and Quantify Yield isolation->analysis end End: Compare Catalyst Performance analysis->end

Caption: Experimental workflow for benchmarking catalysts.

Conclusion: The Phosphonium Advantage

The evidence strongly suggests that trihexyltetradecylphosphonium bromide and other phosphonium salts represent a significant advancement in phase transfer catalysis. Their enhanced thermal stability and, in many cases, superior catalytic activity, translate to higher yields, shorter reaction times, and milder reaction conditions. For researchers and professionals in drug development and chemical synthesis, the adoption of phosphonium-based catalysts can lead to more efficient, robust, and cost-effective processes. While traditional ammonium salts remain valuable tools, the compelling performance of phosphonium salts makes them a superior choice for a wide and growing range of applications.

References

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved from [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). MDPI.
  • A comparative analysis of phosphonium vs.
  • Phase Transfer Catalysis: Enhancing Organic Synthesis with Phosphonium Salts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. (n.d.).
  • Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. (n.d.). Journal of the American Chemical Society.
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2021).
  • Synthesis of n-butyl phenyl ether by tri-liquid-phase catalysis using poly(ethylene glycol)-600 as a catalyst - Analysis of factors affecting the reaction in a batch reactor. (2001).
  • Process Intensification Using Phase Transfer Catalysts. (n.d.). Research Publish Journals.
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). ijirset.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.).
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transform
  • PHENYL t-BUTYL ETHER. (n.d.). Organic Syntheses Procedure.
  • Aliqu
  • Aliquat 336 | 1059 Publications | 10385 Citations | Top Authors | Rel
  • New quaternary phosphonium salt as multi-site phasetransfer catalyst for various alkylation reactions. (2016).
  • Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. (2023). NIH.
  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabiliz
  • PTC C-Alkyl
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Phase Transfer Catalysis: Chemistry and Engineering. (1998).
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A Comparative Guide to the Green Chemistry Metrics of Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective assessment of trihexyltetradecylphosphonium bromide ([P₆,₆,₆,₁₄][Br]), a prominent phosphonium-based ionic liquid (IL), through the lens of green chemistry. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and offers a holistic comparison with alternative solvent systems, grounded in authoritative data. Our analysis is structured around the core principles of green chemistry to provide a robust framework for evaluating the environmental and safety credentials of this versatile solvent.

Introduction: The Imperative for Greener Solvents

The chemical industry is increasingly scrutinized for its environmental footprint. A significant portion of this impact stems from the use of conventional volatile organic compounds (VOCs) as solvents, which contribute to air pollution, pose health risks, and are often flammable.[1] Ionic liquids (ILs) have emerged as a promising alternative, lauded for their negligible vapor pressure, high thermal stability, and tunable properties.[2] However, the "green" label is not inherent to all ILs. A rigorous, metrics-based assessment is crucial to distinguish genuinely sustainable options from those that merely shift the environmental burden.[1]

Trihexyltetradecylphosphonium bromide, also known as CYPHOS® IL 102, is a quaternary phosphonium salt characterized by long alkyl chains, which impart unique solubility characteristics and thermal robustness.[3][4] This guide will critically evaluate its performance against key green chemistry metrics, comparing it with imidazolium-based ILs and traditional VOCs to provide a clear perspective on its role in sustainable chemistry.

Synthesis Efficiency: A Mass-Based Evaluation

The efficiency of a chemical synthesis is a cornerstone of green chemistry, aiming to maximize the incorporation of reactant materials into the final product.[5] We evaluate this using three key mass-based metrics.

Atom Economy (AE)

Developed by Barry Trost, Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[5] An ideal reaction has an AE of 100%.

The typical synthesis of trihexyltetradecylphosphonium bromide is a quaternization reaction, which is an addition reaction.

Reaction: Trihexylphosphine + 1-Bromotetradecane → Trihexyltetradecylphosphonium bromide

  • Molecular Weight of Trihexylphosphine (C₁₈H₃₉P): 286.49 g/mol

  • Molecular Weight of 1-Bromotetradecane (C₁₄H₂₉Br): 277.28 g/mol

  • Molecular Weight of [P₆,₆,₆,₁₄][Br] (C₃₂H₆₈PBr): 563.77 g/mol [3][6]

Calculation: AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 AE = (563.77 / (286.49 + 277.28)) x 100 = 100%

This is a theoretically perfect atom-economical reaction, as all atoms from the reactants are incorporated into the final product.[7][8] This contrasts sharply with substitution or elimination reactions, such as the Wittig reaction, which generate stoichiometric byproducts and thus have inherently low atom economies.[5][9]

Experimental Protocol: Synthesis of Trihexyltetradecylphosphonium Bromide

This protocol describes a solvent-free synthesis, a key advantage for this class of IL.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of trihexylphosphine and 1-bromotetradecane.

  • Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy, observing the shift of the phosphine peak to the characteristic phosphonium peak.

  • Completion & Purification: The reaction generally proceeds to completion within a few hours, yielding the product as a viscous liquid. As an addition reaction with 100% atom economy, if high-purity starting materials are used, no further purification may be necessary. For analytical grades, residual starting materials can be removed under a high vacuum. One study noted that this synthesis rate is high and does not require a solvent to dissolve the cation and anion-forming compounds.[10]

Diagram: Synthesis Workflow

cluster_synthesis Synthesis & Purification Workflow A Combine Reactants (Trihexylphosphine & 1-Bromotetradecane) B Heat & Stir (80-100°C) A->B Equimolar Ratio C Monitor Reaction (³¹P NMR) B->C Exothermic Reaction D High Purity Product ([P₆,₆,₆,₁₄][Br]) C->D Reaction Completion

Caption: Workflow for the solvent-free synthesis of [P₆,₆,₆,₁₄][Br].

Environmental Factor (E-Factor) and Process Mass Intensity (PMI)

While AE is a theoretical measure, the E-Factor and PMI are practical metrics that quantify waste generation.[11]

  • E-Factor: Kilograms of waste produced per kilogram of product.

  • PMI: Total mass input (reactants, solvents, workup materials) in kilograms per kilogram of product.

The solvent-free synthesis of [P₆,₆,₆,₁₄][Br] significantly lowers its E-Factor and PMI compared to syntheses requiring large volumes of solvents for reaction and purification.

Table 1: Comparative Analysis of Synthesis Efficiency Metrics

Metric[P₆,₆,₆,₁₄][Br] SynthesisTypical Imidazolium IL SynthesisConventional Solvent (e.g., Toluene)
Atom Economy (AE) 100%80-95% (often involves metathesis, generating salt waste)N/A (Production is part of large-scale refining)
E-Factor (Est.) < 0.1 (approaching 0 with high-purity reactants)5 - 50 (due to solvent use and purification)[12]1 - 5 (in bulk manufacturing)
PMI (Est.) ~1 (close to the theoretical minimum)>10 (dominated by solvent mass)>5
Key Advantage Addition reaction, often solvent-free.[10]Tunable properties.Well-established, low-cost production.
Key Disadvantage Higher cost of phosphine starting materials.Generates inorganic salt waste.High environmental and health impact.

Estimates are based on typical laboratory-scale syntheses.

Environmental Impact Profile

A truly "green" solvent must exhibit low toxicity and be readily biodegradable to prevent persistence and bioaccumulation in the environment.

Ecotoxicity

Ionic liquids, despite their low volatility, are soluble in water to varying degrees, posing a potential risk to aquatic ecosystems.[13] The toxicity is often linked to the lipophilicity of the cation; long alkyl chains can increase the tendency of the IL to disrupt cell membranes.[13]

  • [P₆,₆,₆,₁₄][Br]: Data on the specific ecotoxicity of this compound is limited in readily available literature. However, the long alkyl chains suggest a hydrophobic character, which can correlate with higher toxicity to aquatic organisms as it may lead to accumulation in biological membranes.[13] The Globally Harmonized System (GHS) classifications from supplier data indicate it causes skin and eye irritation and may cause respiratory irritation, though comprehensive ecotoxicity data is often lacking.[14]

  • Comparison to Imidazolium ILs: Many common imidazolium-based ILs have been shown to be moderately toxic to aquatic life, with toxicity increasing with the length of the alkyl chain on the cation.

  • Phosphonium vs. Nitrogen-Based ILs: Some studies suggest that phosphonium-based ILs may be less toxic than their nitrogen-based (e.g., imidazolium) counterparts, but this is a generalization and depends heavily on the specific cation and anion combination.[15]

Biodegradability

The persistence of a chemical in the environment is a major concern.

  • [P₆,₆,₆,₁₄][Br]: The structure, featuring a stable quaternary phosphonium core and long, unfunctionalized alkyl chains, suggests that it is likely to be resistant to rapid biodegradation. Substances with such structures are often classified as persistent. The Safety Data Sheet indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher, but also states the substance is not yet fully tested.[16]

  • General ILs: The biodegradability of ILs is a known challenge. The "designer" nature of ILs offers a potential solution, where functional groups susceptible to microbial attack (e.g., ester linkages) can be incorporated into the alkyl chains to enhance biodegradability.

Lifecycle and Sustainability

A holistic assessment requires looking beyond synthesis and immediate environmental impact to the entire lifecycle of the solvent, particularly its reusability and end-of-life.

Recyclability and Reusability

The high cost of many ILs makes recyclability a prerequisite for economic and sustainable application. The high thermal stability and negligible volatility of phosphonium ILs are significant advantages in this regard.[15][17]

  • [P₆,₆,₆,₁₄][Br] has demonstrated excellent reusability in various applications. In extractive desulfurization, it was reclaimed and reused for up to 10 cycles without a significant drop in performance.[18] This stability allows for simple recovery processes like vacuum distillation to remove volatile products or extraction, minimizing the need for complex and energy-intensive purification.[19][20]

Experimental Protocol: Testing IL Recyclability in Extractive Desulfurization

This protocol is based on methodologies described for sulfur extraction from liquid fuels.[10][18]

  • Initial Extraction: Prepare a model fuel by dissolving dibenzothiophene (DBT) in n-dodecane to a known concentration (e.g., 500 ppm S).

  • Contacting: Mix the model fuel with [P₆,₆,₆,₁₄][Br] at a 1:1 mass ratio in a sealed vessel.

  • Equilibration: Shake the mixture vigorously for 30 minutes at 30°C to allow for the extraction of DBT into the IL phase.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the upper fuel phase and the lower IL phase.

  • Analysis: Analyze the sulfur content of the treated fuel phase using an appropriate method (e.g., X-ray fluorescence).

  • IL Recovery: Separate the IL phase. To remove the extracted sulfur compounds, wash the IL with a suitable solvent (e.g., methanol) in which the sulfur compounds are soluble but the IL has limited solubility, followed by drying under vacuum to remove the wash solvent.

  • Reusability Test: Reuse the recovered IL for a new batch of model fuel (Steps 2-5) and measure the desulfurization efficiency. Repeat for a target number of cycles (e.g., 10).

  • Performance Evaluation: Plot the desulfurization efficiency versus the cycle number to quantify the stability and reusability of the IL.

Diagram: Solvent Selection Framework

cluster_selection Green Solvent Selection Logic A Initial Requirement: Low Volatility? B Use Volatile Organic Solvent (High Risk) A->B No C Consider Ionic Liquid or Deep Eutectic Solvent A->C Yes D Is Synthesis Atom Economical? C->D E Re-evaluate Synthesis Route (High Waste Potential) D->E No F Assess Toxicity & Biodegradability D->F Yes G High Environmental Risk: Seek Alternatives F->G High Risk H Is it Recyclable? F->H Low Risk I Poor Lifecycle: Not Sustainable H->I No J Viable Green Solvent Candidate (e.g., [P₆,₆,₆,₁₄][Br]) H->J Yes

Sources

Cost-Benefit Analysis of Trihexyltetradecylphosphonium Bromide in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the pursuit of process optimization, chemical industries are increasingly turning to advanced materials that offer enhanced efficiency, safety, and sustainability. Trihexyltetradecylphosphonium bromide (THTDPB), a prominent member of the phosphonium ionic liquid family, has emerged as a powerful tool in this endeavor.[1][2] Unlike traditional volatile organic solvents, THTDPB is a salt that is liquid at room temperature, characterized by negligible vapor pressure, high thermal stability, and excellent chemical resistance.[2] These properties make it a compelling candidate for demanding industrial processes.

This guide provides a comprehensive cost-benefit analysis of THTDPB for researchers, scientists, and drug development professionals. We will move beyond catalogue specifications to deliver a field-proven perspective, objectively comparing THTDPB's performance against established alternatives in its primary applications: solvent extraction of metals and phase-transfer catalysis. The analysis is supported by experimental data, detailed protocols, and a transparent examination of the economic and environmental trade-offs.

Core Application 1: Solvent Extraction of Metals

The recovery and purification of metals are cornerstones of industries ranging from mining to electronics recycling. THTDPB, often referred to by its commercial name Cyphos® IL 102, functions as a highly efficient extractant, particularly for precious and heavy metals from aqueous solutions.[3]

Comparative Performance: THTDPB vs. Conventional Extractants

The conventional method typically involves an organic extractant (e.g., organophosphorus acids like D2EHPA) dissolved in a volatile diluent such as kerosene or toluene. While effective, this approach is hampered by solvent loss, flammability, and the emission of volatile organic compounds (VOCs).[4] THTDPB offers a paradigm shift by often being used as the undiluted extraction phase, eliminating the need for volatile diluents.[5]

Table 1: Performance Comparison in Metal Extraction

ParameterTrihexyltetradecylphosphonium Bromide (THTDPB)Conventional System (e.g., D2EHPA in Kerosene)Rationale & Causality
Extraction Mechanism Ion Exchange[4]Cation Exchange / SolvationTHTDPB's phosphonium cation pairs with a metal-anion complex (e.g., [PtCl₆]²⁻), transferring it to the ionic liquid phase. D2EHPA exchanges a proton for a metal cation.
Extraction Efficiency (Pt, Pd) Very High (>99%)[3]High (90-98%)The strong affinity of the large, lipophilic phosphonium cation for metal-halide complexes drives highly efficient extraction.
Selectivity High (e.g., Pt from base metals)[5]Variable; pH-dependentTHTDPB's mechanism allows for targeted extraction of metals that form stable anionic complexes, offering intrinsic selectivity.
Solvent Loss & VOCs Negligible[2]SignificantTHTDPB's ionic nature and resulting low vapor pressure prevent evaporative losses and VOC emissions, enhancing safety and reducing environmental impact.[2]
Stripping Can be challenging; requires strong complexing agents (e.g., thiourea) or acids.Typically achieved by pH adjustment (acid stripping).The very stability of the THTDPB-metal complex that aids extraction makes it more difficult to reverse for metal recovery.
Recyclability HighModerate; subject to degradation and evaporative loss.The thermal and chemical stability of THTDPB allows for numerous cycles with minimal degradation.
Experimental Protocol: Evaluating Platinum(IV) Extraction

This protocol provides a framework for quantifying the extraction efficiency of THTDPB from a chloride solution.

  • Aqueous Phase Preparation: Prepare a stock solution of 100 mg/L Pt(IV) in 3 M hydrochloric acid (HCl). The high chloride concentration ensures the formation of the hexachloroplatinate anion, [PtCl₆]²⁻.

  • Organic Phase: Use neat trihexyltetradecylphosphonium bromide as the organic phase.

  • Extraction Procedure:

    • Combine 10 mL of the aqueous phase and 10 mL of the THTDPB phase in a sealed vial.

    • Agitate the mixture at 25°C for 60 minutes on a mechanical shaker to ensure equilibrium is reached.

    • Centrifuge the vial for 10 minutes to achieve complete phase separation.

  • Analysis:

    • Carefully withdraw a sample from the aqueous phase (the raffinate).

    • Determine the concentration of Pt(IV) remaining in the raffinate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Efficiency:

    • Extraction % (E) = ([C_initial] - [C_final] / [C_initial]) * 100

    • Where C_initial is the initial Pt(IV) concentration and C_final is the concentration after extraction.

This self-validating system directly measures the partitioning of the metal between the two phases under controlled conditions, providing a reliable measure of the extractant's performance.

Core Application 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting chemicals located in separate, immiscible phases (e.g., aqueous and organic).[6] The catalyst acts as a shuttle, transporting a reactant across the phase boundary to initiate the reaction.[7] Quaternary phosphonium salts like THTDPB are particularly effective due to their high stability and lipophilicity.[8][9]

Comparative Performance: THTDPB vs. Quaternary Ammonium Salts

The most common alternatives are quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB). While effective and less expensive, they often lack the high thermal stability of their phosphonium counterparts.

Table 2: Performance Comparison in Phase-Transfer Catalysis

ParameterTrihexyltetradecylphosphonium Bromide (THTDPB)Tetrabutylammonium Bromide (TBAB)Rationale & Causality
Thermal Stability High (>250-300°C)Lower (~100-140°C, Hofmann elimination)The P-C bond is stronger and less susceptible to elimination reactions than the N-C bond, allowing THTDPB to be used in high-temperature reactions where TBAB would decompose.
Lipophilicity Very HighModerateThe long alkyl chains (3 hexyl, 1 tetradecyl) on THTDPB make the cation extremely soluble in organic phases, leading to more efficient anion transport.
Reaction Rate Typically FasterGoodThe highly "naked" and reactive anion shuttled by the bulky, charge-diffuse THTDPB cation often results in superior reaction kinetics.[7]
Catalyst Loading Lower loading often possibleStandardHigher efficiency can translate to using less catalyst to achieve the same result.
Cost HighLowThe synthesis of THTDPB is more complex and costly than that of simple ammonium salts.[10][11]
Workflow: The Phase-Transfer Catalysis Cycle

The following diagram illustrates the mechanistic pathway of a THTDPB-catalyzed nucleophilic substitution reaction, where an aqueous nucleophile (Nu⁻) reacts with an organic substrate (R-X).

PTC_Cycle cluster_0 Aqueous Phase cluster_1 Organic Phase OrganicPhase Organic Phase (R-X) Catalyst_org [P₆₆₆₁₄]⁺Nu⁻ (org) AqueousPhase Aqueous Phase (M⁺Nu⁻) Catalyst_aq [P₆₆₆₁₄]⁺Br⁻ (aq) Catalyst_aq->Catalyst_org 1. Anion Exchange (at interface) Product Product (R-Nu) Catalyst_org->Product 2. Nucleophilic Attack (R-X + Nu⁻ → R-Nu + X⁻) Product->Catalyst_aq 3. Catalyst Regeneration ([P₆₆₆₁₄]⁺X⁻ returns) Byproduct Byproduct (M⁺Br⁻)

Caption: Mechanism of THTDPB in phase-transfer catalysis.

Holistic Cost-Benefit Analysis

The decision to adopt THTDPB requires looking beyond the purchase price and evaluating the total cost of ownership and operation.

Economic Considerations
  • Initial Investment (CAPEX): The primary drawback of THTDPB is its high upfront cost compared to conventional solvents and catalysts.[10][11] This can be a significant barrier for bulk applications.

  • Operational Expenditure (OPEX): This is where THTDPB presents a strong value proposition.

    • Reduced Raw Material Cost: Eliminating volatile diluents and reducing catalyst degradation through recycling leads to significant long-term savings on material replenishment.

    • Lower Waste Management Costs: The absence of VOCs reduces the need for expensive thermal oxidizers or solvent recovery systems to meet environmental regulations.

    • Increased Throughput: Faster reaction rates or more efficient extractions can increase the productivity of a given reactor or plant, leading to higher revenue.

    • Energy Savings: The high thermal stability allows for reactions at higher temperatures, potentially shortening reaction times and reducing overall energy consumption per batch.

Environmental, Health, and Safety (EHS) Considerations
  • Benefits:

    • Safety: Low volatility and non-flammability drastically reduce fire hazards and worker exposure via inhalation, creating a safer operational environment.[2]

    • Air Quality: The near-zero VOC emissions contribute positively to local air quality and simplify environmental permitting.[2]

  • Drawbacks:

    • Biodegradability: A critical counterpoint is that many phosphonium ionic liquids, THTDPB included, are poorly biodegradable.[12][13][14] This means that any release into the environment can be persistent.

    • Aquatic Toxicity: While the low water solubility of THTDPB limits its concentration in aqueous effluents, the material itself can be toxic to aquatic organisms like the bacterium Vibrio fischeri.[5] Therefore, stringent wastewater management and spill control protocols are essential.

Decision Framework

The following workflow provides a logical pathway for evaluating the suitability of THTDPB for a new or existing industrial process.

Decision_Framework A 1. Process Audit (Identify performance gaps: yield, safety, waste) B 2. Technical Screening (Is THTDPB chemically compatible? Does it outperform alternatives in lab tests?) A->B Feasibility C 3. Economic Modeling (Calculate Total Cost of Ownership: CAPEX vs. long-term OPEX savings) B->C Performance Data D 4. EHS Risk Assessment (Analyze lifecycle impact: biodegradability, toxicity, handling) C->D Economic Viability E 5. Implementation Decision (Adopt, Reject, or Pilot Scale-Up) D->E Risk Profile

Caption: A structured framework for the industrial adoption of THTDPB.

Conclusion

Trihexyltetradecylphosphonium bromide is not a universal replacement for conventional solvents and catalysts, but rather a high-performance specialty chemical. Its primary value lies in applications where process intensification, high-temperature stability, and the elimination of volatile organic compounds are critical drivers.

The high initial cost is a considerable factor. However, for high-value processes such as pharmaceutical synthesis or precious metal refining, the benefits of increased yield, enhanced safety, and reduced environmental footprint can provide a compelling return on investment. The key to a successful implementation is a holistic analysis that rigorously evaluates technical performance, total lifecycle cost, and the crucial EHS factors of aquatic toxicity and biodegradability. For professionals in research and development, THTDPB represents a versatile and powerful tool for designing cleaner, safer, and more efficient chemical processes.

References

  • Iglesias, M., et al. (n.d.). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives. Bournemouth University Research Online.
  • Trihexyltetradecylphosphonium bromide. (n.d.). Chem-Impex.
  • Trihexyltetradecylphosphonium Bromide. (n.d.). Hiyka.
  • Iglesias, M., et al. (n.d.). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives. ResearchGate.
  • Kaczmarek, D., et al. (2024). Environmental impact assessment of dicationic ionic liquids with ammonium-phosphonium cations and amino acid anions. Journal of Hazardous Materials.
  • Cieszynska, A., & Wisniewski, M. (2011). Trihexyl(tetradecyl)phosphonium bromide as extractant for Rh(III), Ru(III) and Pt(IV) from chloride solutions.
  • Stolte, S., et al. (2009). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Green Chemistry.
  • Iglesias, M., et al. (n.d.). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives. ResearchGate.
  • Riano, S., et al. (2021). Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. Molecules.
  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research.
  • Dharaskar, S. A., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Industrial & Engineering Chemistry Research.
  • Dharaskar, S. A., et al. (2018). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. Chemical Engineering Research and Design.
  • Vander Hoogerstraete, T., et al. (2013). Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid. Green Chemistry.
  • trihexyltetradecylphosphonium bromide. (n.d.). ChemicalBook.
  • Trihexyltetradecylphosphonium bromide ≥ 95%. (n.d.). Sigma-Aldrich.
  • Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate. (n.d.). Chem-Impex.
  • Phase Transfer Catalyst Involving Phosphonium compounds. (2019).
  • Phase transfer catalysis (PTC). (2023). OperaChem.
  • Superior Phase-Transfer Catalysts for Synthesis. (n.d.). Fluorochem.
  • Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL Archive.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and innovators, our work with novel compounds like trihexyltetradecylphosphonium bromide ([C₆H₁₃]₃P[C₁₄H₂₉])Br pushes the boundaries of science. This phosphonium-based ionic liquid is invaluable in applications ranging from green chemistry to materials science.[1][2] However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of trihexyltetradecylphosphonium bromide. Moving beyond a simple checklist, we will explore the why behind each procedure, grounding our actions in scientific principles and regulatory standards to ensure the safety of our personnel and the protection of our environment.

Hazard Profile: Understanding the "Why" of Cautious Disposal

Before we can dispose of a chemical, we must fundamentally understand its risks. Trihexyltetradecylphosphonium bromide is not a benign substance. Its hazard profile, summarized from safety data sheets (SDS) and global classification systems, dictates its handling and disposal pathway.[3][4][5] While some data sheets note the substance is "not yet fully tested," the available information demands a cautious approach.[3]

Key Hazards Associated with Trihexyltetradecylphosphonium Bromide:

Hazard ClassificationGHS CodeSignal WordDescriptionSource(s)
Skin Corrosion/IrritationH315WarningCauses skin irritation.[4][5]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[4][5]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[4][5]
Water Hazard Class (WGK)WGK 3-Extremely hazardous for water.[4][6]

The GHS classifications clearly identify this compound as an irritant.[5] More critically, its designation as "extremely hazardous for water" is of paramount importance for disposal.[6] Phosphonium ionic liquids often exhibit low biodegradability and can be toxic to aquatic life.[7][8] Therefore, under no circumstances should this chemical be released into the sanitary sewer system or the general environment.[6][9]

The Regulatory Imperative: Navigating the Disposal Landscape

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes a "cradle-to-grave" system for hazardous waste, meaning the responsibility for the waste lies with the generator—your institution—from its creation to its final, safe disposal.[11]

Trihexyltetradecylphosphonium bromide waste must be managed as hazardous waste . This determination is based on its identified irritant characteristics and its profound potential for environmental harm (ecotoxicity).[5][6] Attempting to dispose of it as common solid or liquid waste is a serious regulatory violation and an environmental hazard.

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol provides a systematic approach to ensure safety and compliance. The core principle is waste segregation : never mix trihexyltetradecylphosphonium bromide waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE) is Non-Negotiable

Before handling the waste container, ensure you are wearing appropriate PPE. The causality is direct: the compound is a known skin and eye irritant.[4]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Lab Coat: To protect from splashes and contamination.

  • Respiratory Protection: If handling the solid form and dust may be generated, use a NIOSH-approved N95 dust mask or equivalent respirator.[4][13]

Step 2: Waste Characterization and Segregation

Properly characterizing the waste is the foundation of compliant disposal.

  • Pure Substance: If you are disposing of the original, unused reagent, it is 100% trihexyltetradecylphosphonium bromide.

  • Contaminated Materials: This includes items like gloves, weigh boats, paper towels, or silica gel grossly contaminated with the chemical. These must also be treated as hazardous waste.

  • Solutions: If the compound is in a solvent, the entire solution is hazardous waste. The solvent itself may carry additional hazard classifications (e.g., flammability) that must be accounted for.

Action: Collect all waste materials associated with trihexyltetradecylphosphonium bromide in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid.[13]

Step 3: Proper Hazardous Waste Labeling

An unlabeled container is an unknown risk. Regulatory bodies like the EPA and OSHA require precise labeling.

  • Clearly write "HAZARDOUS WASTE ".

  • List the full chemical name: "Trihexyltetradecylphosphonium bromide ".

  • If in solution, list all constituents and their approximate percentages (e.g., "Trihexyltetradecylphosphonium bromide (~5%), Methylene Chloride (95%)").

  • Indicate the associated hazards: "Irritant, Ecotoxic ".

  • Record the accumulation start date (the date the first drop of waste entered the container).

Step 4: Safe On-Site Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area, as directed by your EHS department.

  • Location: The storage area must be secure and away from drains, heat sources, and incompatible materials (like strong oxidizing agents).[12][14]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.

  • Time Limits: Be aware of regulatory time limits for waste accumulation, which vary based on your institution's generator status (e.g., Small Quantity Generator vs. Large Quantity Generator).[15]

Step 5: Arranging for Final Disposal

The final step is to hand off the waste to professionals.

  • Contact EHS: Follow your institution's specific procedure for waste pickup. This usually involves submitting a request through an online system or by phone.[16]

  • Professional Disposal: Your EHS department works with licensed hazardous waste disposal companies. These specialists will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Disposal Method: The most probable disposal method for this compound is high-temperature incineration at a specialized facility.[12] This process is designed to completely destroy the organic molecule, preventing its release into the environment. Landfilling in a designated hazardous waste landfill is another, though often less preferred, possibility.[17]

The entire process, from generation to disposal, is tracked via a hazardous waste manifest, a legal document that ensures the waste reaches its intended destination safely.[15]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for trihexyltetradecylphosphonium bromide.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage On-Site Management cluster_disposal Final Disposition gen Waste Generated (Pure solid, solution, or contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe char Characterize Waste (Identify all constituents and hazards) ppe->char container Select Compatible Container (e.g., HDPE, Glass) with secure lid char->container labeling Label Container as 'HAZARDOUS WASTE' + Full Chemical Name(s) + Hazards (Irritant, Ecotoxic) + Date container->labeling store Store in designated Satellite Accumulation Area (SAA) labeling->store containment Use Secondary Containment store->containment log Log waste for pickup per institutional protocol (EHS) containment->log pickup EHS/Licensed Vendor Picks Up Waste log->pickup transport Transport to permitted TSDF (Treatment, Storage, and Disposal Facility) pickup->transport dispose Final Disposal (e.g., High-Temperature Incineration) transport->dispose

Caption: Decision workflow for the safe disposal of trihexyltetradecylphosphonium bromide.

Emergency Procedures for Spills

Accidents happen, but preparation mitigates their impact. In the event of a spill, follow these steps:[13]

  • Alert Personnel: Immediately notify colleagues in the area.

  • Isolate the Area: Secure the location to prevent unauthorized entry.

  • Assess the Spill: For a small spill of solid material, you may be able to clean it up if you are trained to do so.

  • Cleanup (Small Spill):

    • Wear full PPE, including respiratory protection.

    • Use dry cleanup procedures; do NOT add water.[13]

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • Wipe the area with a cloth dampened with an appropriate solvent (e.g., isopropanol), and place the cloth in the waste container.

  • Large Spills: For large spills or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive guide, you fulfill your professional duty to ensure that the innovative materials we use today do not become the environmental burdens of tomorrow.

References

  • Iolitec. (2022). Safety Data Sheet: Trihexyltetradecylphosphonium bromide.
  • CymitQuimica. (2024). Safety Data Sheet: Trihexyl(tetradecyl)phosphonium bromide.
  • Apollo Scientific. (2023). Safety Data Sheet: Tributylhexadecylphosphonium bromide.
  • Gelest, Inc. (2015). Safety Data Sheet: TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trihexyltetradecylphosphonium bromide. PubChem Compound Database. Retrieved from [Link]

  • MP Biomedicals. (2019). Safety Data Sheet: Tetradecyltrimethyl-ammonium Bromide.
  • Millipore-Sigma. (n.d.). Safety Data Sheet: 806116M.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyltriphenylphosphonium bromide.
  • Coleman, D., & Gathergood, N. (2010). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Green Chemistry, 12(4), 674-682.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Morco, R. P., Joseph, J. M., & Wren, J. C. (2015). The chemical stability of phosphonium-based ionic liquids under gamma irradiation. Physical Chemistry Chemical Physics, 17(16), 10569-10579.
  • Ullah, S., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of the Chemical Society of Pakistan, 38(1).
  • Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152.
  • Atefi, F., et al. (2009). Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. Green Chemistry, 11(9), 1373-1382.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. I-WASTE DST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Trihexyltetradecylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel compounds like Trihexyltetradecylphosphonium bromide, a phosphonium-based ionic liquid, requires more than just a checklist of personal protective equipment (PPE). It demands a deep understanding of the material's properties, a thorough risk assessment, and a methodical approach to exposure control. This guide is designed to provide you, our trusted research partners, with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision.

Hazard Assessment: Understanding the Risks

Trihexyltetradecylphosphonium bromide (CAS: 654057-97-3) is an ionic liquid with a unique set of properties that make it valuable in various applications, including as a catalyst and an extractant[1][2]. However, its chemical nature also presents specific hazards that must be rigorously managed.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Trihexyltetradecylphosphonium bromide is classified with the following hazards[3]:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from PubChem and Sigma-Aldrich[3].

The primary routes of exposure are inhalation, skin contact, and eye contact. While some phosphonium-based ionic liquids have been classified as slightly toxic to aquatic life, the full toxicological profile of Trihexyltetradecylphosphonium bromide has not been thoroughly investigated[4][5][6]. This lack of comprehensive data necessitates a conservative approach, treating the substance with a high degree of caution.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment but an integrated system of protection. The selection of PPE must be based on a task-specific risk assessment.

Respiratory Protection

Why it's critical: As a solid or fine powder, Trihexyltetradecylphosphonium bromide can become airborne during handling, weighing, or transfer. The GHS classification "May cause respiratory irritation" (H335) indicates that inhaling these particles can lead to irritation of the nose, throat, and lungs[3][7].

Procedural Guidance:

  • For Low-Dust/Small-Quantity Operations: When handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of airborne particles.

  • For Large-Quantity or High-Energy Operations: For tasks involving larger quantities, or procedures that could generate significant dust (e.g., milling, vigorous mixing), a higher level of respiratory protection is necessary. A full-face respirator with appropriate cartridges (e.g., Type OV/AG/P99 (US) or ABEK-P2 (EU)) should be used[6]. This provides a better face seal and combines protection against organic vapors, acid gases, and particulates.

  • Ventilation is Key: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize airborne concentrations[8][9].

Eye and Face Protection

Why it's critical: The classification "Causes serious eye irritation" (H319) is a significant warning[3][7]. Direct contact with the eyes can cause pain, redness, and potential damage. The primary goal is to prevent any splashes or airborne particles from reaching the eyes.

Procedural Guidance:

  • Mandatory Equipment: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times when handling this substance[10][11]. Standard safety glasses with side shields do not offer sufficient protection against splashes or fine dust.

  • Enhanced Protection: When there is a significant risk of splashing, such as when handling larger volumes or during vigorous reactions, a face shield must be worn in addition to safety goggles[12][13]. The face shield protects the entire face from direct contact.

Skin and Body Protection

Why it's critical: Trihexyltetradecylphosphonium bromide is classified as a skin irritant (H315)[3]. Prolonged or repeated contact can lead to dermatitis. The use of appropriate gloves and protective clothing is essential to prevent skin exposure.

Procedural Guidance:

  • Glove Selection:

    • Material: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact and protection against solid particles. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered[13]. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.

    • Inspection and Technique: Gloves must be inspected for tears or holes before each use. Use proper glove removal technique (without touching the outer surface) to avoid contaminating your hands[6][14].

  • Protective Clothing:

    • A standard lab coat is the minimum requirement.

    • For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be worn over the lab coat[6].

    • Ensure clothing provides full coverage. Long sleeves and closed-toe shoes are mandatory in any laboratory setting.

Workflow for Safe Handling and PPE Usage

The following diagram outlines the logical workflow for determining the appropriate level of PPE based on a risk assessment of the planned procedure.

PPE_Workflow cluster_risk Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Plan Start Start: Plan Experiment with Trihexyltetradecylphosphonium bromide Assess_Quantity Assess Quantity: Small (<10g) vs. Large (>10g)? Start->Assess_Quantity Assess_Procedure Assess Procedure: Low vs. High Dust/Splash Potential? Assess_Quantity->Assess_Procedure PPE_Low Standard PPE: - N95 Respirator - Chemical Goggles - Nitrile Gloves - Lab Coat Assess_Procedure->PPE_Low Small Quantity & Low Dust/Splash PPE_High Enhanced PPE: - Full-Face Respirator - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron/Suit Assess_Procedure->PPE_High Large Quantity or High Dust/Splash Spill_Plan Review Spill & Emergency Protocol PPE_Low->Spill_Plan PPE_High->Spill_Plan Handle_Chem Proceed with Handling Disposal_Plan Prepare Waste Disposal Spill_Plan->Disposal_Plan Disposal_Plan->Handle_Chem Spill_Response Spill Spill Occurs! Alert Alert personnel in the area and evacuate if necessary. Spill->Alert Assess Assess the spill size and associated hazards. Alert->Assess Don_PPE Don appropriate spill response PPE (Enhanced Protection). Assess->Don_PPE Contain Contain the spill using absorbent pads or granules. Don_PPE->Contain Clean Carefully sweep solid or absorb liquid, working from outside in. Contain->Clean Collect Place contaminated materials into a labeled hazardous waste container. Clean->Collect Decontaminate Decontaminate the area with soap and water. Collect->Decontaminate Dispose Dispose of waste through proper channels. Decontaminate->Dispose

Caption: Step-by-Step Spill Response Protocol.

Immediate First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle, governed by strict regulations from bodies like the Environmental Protection Agency (EPA).[16][17]

Operational Plan:

  • Waste Segregation: All materials contaminated with Trihexyltetradecylphosphonium bromide, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[17] Do not mix with other waste streams.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.[9][16]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[18]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.[6][9]

By adhering to these rigorous PPE and handling protocols, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsible research.

References

  • Vertex AI Search. (2024). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye.
  • PubChem. (n.d.). Trihexyltetradecylphosphonium bromide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Toxicity assessment of phosphonium based ionic liquids towards female guppy fish.
  • Asian Journal of Chemistry. (2014). Toxicity Assessment of Phosphonium Based Ionic Liquids Towards Female Guppy Fish.
  • Iolitec. (2022). Safety Data Sheet - Trihexyltetradecylphosphonium bromide.
  • Apollo Scientific. (2023). Safety Data Sheet - Tributylhexadecylphosphonium bromide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ionic Liquids—A Review of Their Toxicity to Living Organisms.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • MDPI. (n.d.).
  • OSHA Training School. (2024).
  • N.C. Department of Labor. (n.d.). A Guide to Working with Corrosive Substances.
  • CymitQuimica. (2024). Safety Data Sheet - Trihexyl(tetradecyl)phosphonium bromide.
  • ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals.
  • Lion Technology. (2019).
  • Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Trihexyl(tetradecyl)phosphonium Dicyanamide.
  • Hampton Research. (2024).
  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bromide = 95 654057-97-3.
  • Strem. (2021).
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  • Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

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  • Sigma-Aldrich. (n.d.). Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.